molecular formula C6H6O4 B075187 Muconic Acid CAS No. 1119-72-8

Muconic Acid

Cat. No.: B075187
CAS No.: 1119-72-8
M. Wt: 142.11 g/mol
InChI Key: TXXHDPDFNKHHGW-ZPUQHVIOSA-N
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Description

cis,cis-Muconic acid is a valuable unsaturated dicarboxylic acid and a key metabolic intermediate in the microbial degradation of aromatic compounds via the β-ketoadipate pathway. Its primary research value lies in its role as a versatile platform chemical for the sustainable production of bio-based polymers and commodity chemicals. Most notably, it serves as a direct precursor for the synthesis of adipic acid, a monomer essential for the production of nylon-6,6, through catalytic hydrogenation. This provides a promising renewable alternative to the current petrochemical-based manufacturing processes. Furthermore, cis,cis-muconic acid can be polymerized to form biodegradable plastics or serve as a building block for novel polyesters and polyamides, driving innovation in green chemistry and materials science. Researchers also utilize it to study bacterial catabolic pathways and engineer microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, for the optimized bio-production of this high-value compound from renewable feedstocks. Our product is offered in high purity to ensure consistent and reliable performance in these advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-hexa-2,4-dienedioic acid
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InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+
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InChI Key

TXXHDPDFNKHHGW-ZPUQHVIOSA-N
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Canonical SMILES

C(=CC(=O)O)C=CC(=O)O
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Isomeric SMILES

C(=C/C(=O)O)\C=C\C(=O)O
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Molecular Formula

C6H6O4
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DSSTOX Substance ID

DTXSID9052848
Record name (E,E)-Muconic acid
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Molecular Weight

142.11 g/mol
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Physical Description

White crystalline solid; [Chem Service MSDS], Solid; [Merck Index] Cream or light brown powder; [Alfa Aesar MSDS], Solid
Record name Muconic acid
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Solubility

0.2 mg/mL at 15 °C
Record name trans-trans-Muconic acid
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CAS No.

3588-17-8, 505-70-4, 1119-72-8
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Melting Point

301 °C
Record name trans-trans-Muconic acid
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Foundational & Exploratory

An In-depth Technical Guide to Muconic Acid Biosynthesis Pathways from Glucose

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core metabolic pathways for producing muconic acid from glucose. It is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering and biomanufacturing. This document delves into the intricacies of pathway design, host selection, and experimental validation, offering field-proven insights to accelerate research and development.

Introduction: The Significance of Bio-based this compound

This compound, a dicarboxylic acid with conjugated double bonds, is a valuable platform chemical traditionally derived from petrochemical sources. Its hydrogenation product, adipic acid, is a key monomer for the production of nylon-6,6, while this compound itself finds applications in the synthesis of pharmaceuticals, agrochemicals, and functional resins.[1][2][3] The growing demand for sustainable alternatives to petroleum-based chemicals has spurred significant interest in the microbial biosynthesis of this compound from renewable feedstocks like glucose.[4][5] This guide will explore the primary biosynthetic routes established in various microbial hosts, detailing the enzymatic steps, metabolic engineering strategies, and key experimental considerations.

Core Biosynthetic Pathways from Glucose

The microbial production of cis,cis-muconic acid from glucose primarily leverages the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids.[4][5] Two main strategies have been extensively explored: the 3-dehydroshikimate (DHS) branch and alternative pathways originating from chorismate.

The 3-Dehydroshikimate (DHS) Pathway: The Workhorse Route

This is the most established and widely engineered pathway for this compound production.[6][7] It diverts the intermediate 3-dehydroshikimate (DHS) from the native shikimate pathway through a series of three heterologous enzymatic reactions.

Pathway Enzymology:

  • 3-Dehydroshikimate Dehydratase (AroZ): This enzyme catalyzes the conversion of DHS to protocatechuic acid (PCA). Various sources of AroZ have been utilized, including Podospora anserina and Klebsiella pneumoniae.[8][9][10]

  • Protocatechuate Decarboxylase (AroY): PCA is then decarboxylated to catechol. The AroY from Klebsiella pneumoniae is commonly used and often requires the co-expression of accessory proteins for full activity, such as a flavin mononucleotide (FMN) prenyltransferase.[6][11][12] This step has been identified as a significant bottleneck in many engineered strains.[11][12]

  • Catechol 1,2-Dioxygenase (CatA): The final step involves the ring-opening of catechol to produce cis,cis-muconic acid, catalyzed by CatA. Enzymes from organisms like Acinetobacter calcoaceticus and Candida albicans have been successfully expressed.[4][6][8]

Visualizing the DHS Pathway:

DHS_Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate (DHS) Shikimate_Pathway->DHS PCA Protocatechuic Acid (PCA) DHS->PCA AroZ (DHS Dehydratase) Catechol Catechol PCA->Catechol AroY (PCA Decarboxylase) Muconic_Acid cis,cis-Muconic Acid Catechol->Muconic_Acid CatA (Catechol 1,2-Dioxygenase)

Caption: The 3-Dehydroshikimate (DHS) pathway for this compound biosynthesis from glucose.

Causality in Experimental Choices for the DHS Pathway:

The selection of specific enzymes for each step is critical and often guided by their kinetic properties, stability, and functional expression in the chosen host. For instance, overcoming the PCA decarboxylase bottleneck often involves screening different AroY homologs or engineering the enzyme for improved activity. Furthermore, blocking competing pathways, such as the conversion of DHS to shikimic acid by deleting the aroE gene, is a common strategy to increase the precursor pool available for this compound synthesis.[4][10]

Alternative Pathways from Chorismate

To circumvent potential bottlenecks in the DHS pathway or to explore novel metabolic routes, several alternative pathways branching from the shikimate pathway intermediate chorismate have been developed.[6][7]

Key Chorismate-Derived Routes:

  • Via 4-Hydroxybenzoic Acid (PHB): In this pathway, chorismate is first converted to 4-hydroxybenzoic acid (PHB). Subsequently, a series of enzymatic reactions, including hydroxylation to PCA, leads to the common intermediate catechol, which is then converted to this compound.[1][2][3]

  • Via Anthranilate: Another approach involves shunting flux from the tryptophan biosynthesis pathway.[13] Chorismate is converted to anthranilate, which is then transformed into catechol and subsequently to this compound.[13]

Visualizing a Chorismate-Derived Pathway (via PHB):

Chorismate_Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate PHB 4-Hydroxybenzoic Acid (PHB) Chorismate->PHB ubiC PCA Protocatechuic Acid (PCA) PHB->PCA pobA Catechol Catechol PCA->Catechol aroY Muconic_Acid cis,cis-Muconic Acid Catechol->Muconic_Acid catA Experimental_Workflow cluster_strain_construction Strain Construction cluster_fermentation Fermentation cluster_analysis Analysis Plasmid_Construction Plasmid Construction (aroZ, aroY, catA) Transformation Transformation into E. coli Plasmid_Construction->Transformation Shake_Flask Shake Flask Cultivation Transformation->Shake_Flask Induction Induction of Gene Expression Shake_Flask->Induction Sampling Sample Collection Induction->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantification HPLC->Quantification

Sources

microbial production of cis,cis-muconic acid from lignin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Microbial Valorization of Lignin: Production of cis,cis-Muconic Acid

Abstract

Lignin, the most abundant aromatic biopolymer on Earth, represents a vast and underutilized renewable resource for the production of value-added chemicals. This technical guide provides an in-depth exploration of the microbial conversion of lignin into cis,cis-muconic acid (ccMA), a valuable platform chemical.[1][2][3] As a precursor to adipic acid and terephthalic acid, ccMA is a key component in the synthesis of polymers like nylon-6,6 and PET, respectively.[4] This document details the entire bioprocess, from the initial challenge of lignin depolymerization to the metabolic engineering of microbial chassis and the final downstream processing of ccMA. It is intended for researchers, scientists, and bioprocess engineers engaged in the development of sustainable biochemical production pathways.

Introduction: The Lignin-to-Muconate Opportunity

The transition to a bio-based economy necessitates the efficient utilization of all components of lignocellulosic biomass. While cellulose and hemicellulose have been extensively targeted for biofuel production, lignin's recalcitrance and heterogeneity have historically relegated it to low-value applications, such as being burned for heat.[5][6] However, lignin's aromatic nature makes it an ideal feedstock for producing aromatic specialty chemicals.[1]

cis,cis-Muconic acid (ccMA) stands out as a prime target for lignin valorization. It is a C6 dicarboxylic acid that serves as a direct precursor to adipic acid, a key monomer in the production of nylon.[4][7][8] The global market for these polymers is substantial, highlighting the economic incentive for developing a sustainable, bio-based production route for ccMA.[7][8] Microbial fermentation offers a promising pathway, leveraging natural catabolic processes to convert the complex mixture of aromatics derived from lignin into a single, high-value product.[2]

The Lignin Depolymerization Challenge

The primary obstacle in lignin valorization is its complex and robust structure. Lignin is an amorphous polymer of phenylpropanoid units linked by various ether and carbon-carbon bonds, making it highly resistant to degradation.[1] Therefore, a depolymerization step is essential to break down the macromolecule into smaller, water-soluble aromatic monomers and oligomers that can be assimilated by microorganisms.[9][10]

Causality in Pretreatment Selection: The choice of depolymerization method is critical as it directly influences the composition of the resulting aromatic stream and the presence of potential microbial inhibitors. The goal is to maximize the yield of desirable monomers (e.g., guaiacol, vanillin, p-coumarate) while minimizing the formation of degradation products that are toxic to the fermentation host.

Common depolymerization strategies include:

  • Base-Catalyzed Depolymerization: Utilizes alkaline conditions (e.g., NaOH) at elevated temperatures to cleave aryl-ether bonds. This method is effective for technical lignins like Kraft lignin.[10][11]

  • Oxidative Depolymerization: Employs an oxidant, often in alkaline conditions, to break down the lignin structure. This can be a highly selective method for producing specific aromatic compounds.[12]

  • Hydrothermal Treatment: Uses high-temperature water to hydrolyze lignin, yielding a mixture of aromatic compounds.[3]

The output of these processes is a heterogeneous mixture of aromatic compounds that forms the substrate for the subsequent microbial conversion.[2][11]

Microbial Conversion: The β-Ketoadipate Pathway

The cornerstone of microbial ccMA production from lignin-derived aromatics is the β-ketoadipate pathway.[13][14][15] This catabolic route is widely distributed in soil bacteria and fungi and has evolved to funnel a diverse range of aromatic compounds into central metabolism.[13][14]

The pathway consists of two main convergent branches:

  • The Catechol Branch: Catechol is converted directly to cis,cis-muconic acid by the enzyme catechol 1,2-dioxygenase (CatA).[13][14][16] This is the productive branch for ccMA accumulation.

  • The Protocatechuate (PCA) Branch: Protocatechuate (PCA) is metabolized through a series of intermediates to β-ketoadipate, bypassing ccMA.[13][14][17]

Many valuable lignin-derived monomers, such as vanillate and p-coumarate, are naturally metabolized through the PCA branch.[16] Therefore, a key metabolic engineering strategy is to redirect the flux from the PCA branch to the catechol branch.

Metabolic_Pathway cluster_lignin Lignin-Derived Aromatics p-Coumarate p-Coumarate Ferulate Ferulate Vanillate Vanillate Guaiacol Guaiacol

Metabolic Engineering of Microbial Chassis

Several microbial hosts have been engineered for ccMA production, with Pseudomonas putida and Escherichia coli being the most prominent. Corynebacterium glutamicum has also emerged as a robust candidate.[5][18][19][20]

Pseudomonas putida KT2440: This soil bacterium is a compelling host due to its natural ability to metabolize a wide range of aromatic compounds and its high tolerance to organic solvents and other inhibitors found in lignin hydrolysates.[4]

Core Engineering Strategies in P. putida:

  • Pathway Redirection: The introduction of a heterologous protocatechuate decarboxylase (Pca-DC, often encoded by aroY) is the cornerstone of the engineering strategy.[16][21] This enzyme converts PCA into catechol, effectively rerouting the metabolic flux from the non-productive PCA branch to the ccMA-producing catechol branch.[16] Identifying highly active Pca-DC variants is crucial, as this step is often a rate-limiting bottleneck.[16][21]

  • Accumulation of ccMA: To prevent the further metabolism of ccMA, genes responsible for its conversion to muconolactone (catB) and subsequently to β-ketoadipate (catC) are deleted from the host's genome.[11][16] This genetic block is essential for the accumulation of the final product.

  • Enhancing Precursor Supply: Overexpression of upstream pathway genes can increase the metabolic flux towards the key intermediates. For instance, enhancing the expression of enzymes involved in the conversion of vanillin and vanillate can improve the overall efficiency of the process.[5][6]

  • Elimination of Byproduct Formation: Systems metabolic engineering can identify and eliminate enzymes responsible for converting valuable intermediates into undesirable byproducts. For example, in C. glutamicum, an unspecific aromatic aldehyde reductase was identified and deleted to prevent the conversion of vanillin into the dead-end product vanillyl alcohol.[5][6]

Escherichia coli: While not a natural lignin degrader, E. coli's well-characterized genetics and rapid growth make it an attractive host.[7][22] Engineering E. coli for ccMA production from lignin requires the introduction of the entire aromatic catabolism pathway, including transporters for the aromatic substrates and the core enzymes of the β-ketoadipate pathway.[22][23]

Integrated Bioprocess and Downstream Processing

A successful bioprocess integrates lignin depolymerization, microbial fermentation, and product recovery in an efficient and cost-effective manner.

Workflow Lignin Raw Lignin Feedstock Depolymerization Step 1: Chemical/Enzymatic Depolymerization Lignin->Depolymerization Hydrolysate Aromatic-Rich Hydrolysate Depolymerization->Hydrolysate Fermentation Step 2: Fed-Batch Fermentation (Engineered Microbe) Hydrolysate->Fermentation Broth Fermentation Broth (ccMA + Cells + Impurities) Fermentation->Broth Recovery Step 3: Downstream Processing Broth->Recovery Product Purified cis,cis-Muconic Acid Recovery->Product

Fermentation: Fed-batch fermentation is a commonly employed strategy to achieve high cell densities and product titers.[24][25] This involves the controlled feeding of the aromatic substrate and often a co-substrate like glucose to maintain cell viability and cofactor balance.[11] Maintaining the pH of the fermentation broth is critical, as ccMA is an acid, and its accumulation will lower the pH.

Downstream Processing (DSP): The recovery and purification of ccMA from the fermentation broth can account for a significant portion of the total production cost.[26][27] A typical DSP workflow involves:

  • Cell Removal: Filtration or centrifugation to separate the microbial biomass from the broth.

  • Impurity Removal: Treatment with activated carbon can be used to remove colored compounds and unconsumed aromatic precursors like PCA.[26][28]

  • Product Precipitation: The solubility of ccMA is highly dependent on pH. Acidifying the broth to a pH below 2.0 at low temperatures causes the ccMA to precipitate out of the solution.[26][28]

  • Final Purification: The precipitated ccMA can be collected, washed, and dried to yield a high-purity product.[26]

Experimental Protocol: ccMA Production in P. putida

This section provides a generalized, step-by-step protocol based on methodologies reported in the literature for producing ccMA from a model lignin-derived aromatic compound, p-coumaric acid.

Objective: To demonstrate the production of ccMA from p-coumaric acid using an engineered strain of Pseudomonas putida KT2440 (ΔcatB, ΔcatC, expressing aroY).

Materials:

  • Engineered P. putida KT2440 strain

  • M9 minimal medium

  • Glucose (20% w/v stock)

  • p-coumaric acid

  • Trace elements solution

  • Antibiotics (as required for plasmid maintenance)

  • Shake flasks and a temperature-controlled incubator shaker

  • HPLC with a suitable column for organic acid analysis

Methodology:

  • Inoculum Preparation: a. Aseptically inoculate 5 mL of LB medium with a single colony of the engineered P. putida strain. b. Incubate overnight at 30°C with shaking at 200 rpm.

  • Seed Culture: a. Inoculate 50 mL of M9 minimal medium containing 5 g/L glucose in a 250 mL shake flask with the overnight culture to an initial OD₆₀₀ of 0.1. b. Incubate at 30°C, 200 rpm, until the culture reaches an OD₆₀₀ of ~1.0.

  • Production Phase: a. Prepare the production medium: 50 mL of M9 medium in a 250 mL shake flask. b. Add p-coumaric acid to a final concentration of 2 g/L. c. Inoculate the production medium with the seed culture to an initial OD₆₀₀ of 0.2. d. If the strain requires an inducer for aroY expression, add it at this stage. e. Incubate at 30°C, 200 rpm for 48-72 hours.

  • Sampling and Analysis: a. Aseptically withdraw 1 mL samples at regular intervals (e.g., 0, 12, 24, 48, 72 hours). b. Centrifuge the samples at 13,000 x g for 5 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter. d. Analyze the supernatant for p-coumaric acid consumption and ccMA production using HPLC.

Data Summary & Performance Metrics

The success of a bioprocess is measured by its titer, yield, and productivity (TYP). The table below summarizes representative data from various studies to provide a benchmark for performance.

Microbial HostSubstrate(s)Titer (g/L)Molar Yield (%)Productivity (g/L/h)Reference
P. putida KT2440p-Coumaric acid>15~83>0.5[16],[24],[21]
P. putida KT2440GuaiacolN/AQuantitative0.19 (mmol/L/h)[11]
C. glutamicumCatechol85N/AN/A[8]
C. glutamicumVanillin/VanillateN/AMax SelectivityN/A[5],[6]
E. coliGlucose59.2~22~1.23[20]

Note: Direct comparison is challenging due to variations in substrates, fermentation conditions, and engineering strategies.

Challenges and Future Perspectives

Despite significant progress, several challenges remain on the path to industrial-scale production of ccMA from lignin:

  • Inhibitor Tolerance: Lignin depolymerization produces a cocktail of compounds, some of which are inhibitory to microbial growth and metabolism. Enhancing host tolerance is a critical area of research.

  • Substrate Heterogeneity: Efficiently funneling the diverse mixture of lignin-derived monomers into a single pathway remains a challenge. Expanding the substrate range of production strains is essential.

  • Process Integration: Optimizing the integration of depolymerization and fermentation to minimize cost and maximize efficiency is key.

  • Downstream Processing Costs: Developing more cost-effective and scalable purification methods is necessary to make the bio-based process competitive with petrochemical routes.[26][27]

Future research will likely focus on advanced metabolic engineering using systems biology and synthetic biology tools, the discovery of more robust enzymes, and the development of consolidated bioprocessing (CBP) approaches where a single microbe or microbial consortium performs both lignin depolymerization and conversion.

Conclusion

The is a prime example of how industrial biotechnology can transform a low-value waste stream into a high-value platform chemical. Through a combination of chemical processing, advanced metabolic engineering, and optimized bioprocess development, it is possible to create a sustainable and economically viable alternative to petroleum-based chemical synthesis. The continued advancement in this field holds the promise of unlocking the full potential of lignin as a cornerstone of the future bioeconomy.

References

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Muconic Acid: A Versatile Bio-based Platform for the Next Generation of Sustainable Polymers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The imperative shift from a fossil-fuel-dependent economy to a sustainable, bio-based circular economy has catalyzed the search for versatile platform chemicals derivable from renewable resources. Muconic acid, a dicarboxylic acid with conjugated double bonds, has emerged as a frontrunner in this pursuit. Its unique chemical structure allows for the synthesis of a wide array of valuable chemicals and polymers, including direct replacements for petroleum-derived mainstays like adipic acid and terephthalic acid, the precursors to Nylon-6,6 and polyethylene terephthalate (PET), respectively. This technical guide provides a comprehensive overview of the production, conversion, and application of this compound as a platform chemical for bioplastics. We will delve into the intricacies of its microbial and chemical synthesis, explore the catalytic routes to key polymer precursors, and detail the methodologies for the direct polymerization of this compound and its derivatives. This guide is intended for researchers, scientists, and professionals in drug development and material science who are actively engaged in the advancement of a sustainable chemical industry.

Introduction: The Imperative for Bio-based Platform Chemicals

The global reliance on petrochemicals for the production of polymers has led to significant environmental challenges, including greenhouse gas emissions and the accumulation of non-biodegradable plastic waste. The transition to a bio-based economy necessitates the identification and development of platform chemicals from renewable feedstocks that can be efficiently converted into a variety of value-added products. This compound (2,4-hexadienedioic acid) is a prime example of such a molecule, offering a gateway to a new generation of sustainable polymers and chemicals.[1][2]

This compound exists in three isomeric forms: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid.[2] The cis,cis-isomer is the form typically produced through biological pathways.[3][4] Its conjugated double bond system and terminal carboxylic acid groups make it a highly versatile building block for chemical synthesis.[5][6]

This guide will provide a deep dive into the scientific and technical aspects of this compound, from its bio-based production to its transformation into high-performance bioplastics.

Biosynthesis of this compound: Engineering Microbes for a Greener Future

The biological production of this compound from renewable feedstocks is a cornerstone of its potential as a sustainable platform chemical.[7][8] Metabolic engineering and synthetic biology have enabled the development of microbial cell factories capable of producing this compound from various carbon sources, including sugars and lignin-derived aromatic compounds.[4][9]

Metabolic Pathways for this compound Production

The biosynthesis of this compound in engineered microbes primarily leverages the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids.[10][11] By introducing heterologous enzymes and redirecting metabolic flux, microorganisms can be programmed to convert central metabolites into this compound.

A common strategy involves the conversion of 3-dehydroshikimate (DHS), an intermediate in the shikimate pathway, to protocatechuic acid (PCA), which is then decarboxylated to catechol. Catechol is subsequently cleaved to produce cis,cis-muconic acid.[10][12]

metabolic_pathway Glucose Glucose / Xylose / Lignin Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate (DHS) Shikimate_Pathway->DHS PCA Protocatechuic Acid (PCA) DHS->PCA aroZ (DHS dehydratase) Catechol Catechol PCA->Catechol aroY (PCA decarboxylase) Muconic_Acid cis,cis-Muconic Acid Catechol->Muconic_Acid catA (Catechol 1,2-dioxygenase)

Caption: Engineered metabolic pathway for this compound biosynthesis.

Microbial Chassis for this compound Production

Several microorganisms have been successfully engineered for this compound production, each with its own set of advantages and challenges.

  • Escherichia coli : As a well-characterized model organism with a vast genetic toolbox, E. coli has been a popular choice for metabolic engineering.[10][13] Novel pathways have been introduced in E. coli to produce this compound from glucose and other simple sugars.[10][13]

  • Pseudomonas putida : This bacterium is known for its robust metabolism and tolerance to aromatic compounds, making it an ideal candidate for converting lignin-derived feedstocks into this compound.[14][15][16]

  • Saccharomyces cerevisiae : The tolerance of this yeast to low pH conditions is advantageous for the production of organic acids like this compound, simplifying downstream processing.[17][18]

Table 1: Comparison of Microbial Platforms for this compound Production

Microbial HostPrimary Feedstock(s)Key AdvantagesReported Titer (g/L)Reference(s)
Escherichia coliGlucose, XyloseWell-established genetic tools, rapid growth~38.6[12]
Pseudomonas putidaLignin-derivatives, Glucose, XyloseHigh tolerance to aromatic compounds~50[9][15]
Saccharomyces cerevisiaeGlucose, XyloseLow pH tolerance~9.3[4][17]
Experimental Protocol: Microbial Production of this compound in E. coli

This protocol outlines a general procedure for the production of this compound using an engineered E. coli strain.

  • Strain Preparation :

    • Obtain or construct an E. coli strain harboring the necessary genetic modifications for this compound production (e.g., overexpression of aroZ, aroY, and catA).

    • Prepare a glycerol stock of the engineered strain and store at -80°C.

  • Inoculum Preparation :

    • Aseptically inoculate 50 mL of Luria-Bertani (LB) medium in a 250 mL shake flask with the engineered E. coli from the glycerol stock.

    • Incubate at 37°C with shaking at 200 rpm overnight.

  • Fermentation :

    • Transfer the overnight culture to a bioreactor containing a defined minimal medium supplemented with glucose as the primary carbon source.

    • Maintain the temperature at 30-37°C, pH at 6.5-7.0, and dissolved oxygen (DO) above 20% by controlling agitation and aeration.

    • Induce the expression of the this compound pathway genes at an appropriate cell density (e.g., OD600 of 0.6-0.8) with an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Monitor cell growth (OD600) and glucose consumption regularly.

  • Product Analysis :

    • Collect fermentation broth samples at regular intervals.

    • Centrifuge the samples to remove cells.

    • Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.

From this compound to Bioplastics: A Chemical Transformation

The true potential of this compound as a platform chemical lies in its ability to be converted into a variety of monomers for the production of bioplastics.[1][19]

Hydrogenation to Adipic Acid: A Gateway to Bio-Nylon

Adipic acid is a key component in the production of Nylon-6,6, a widely used engineering thermoplastic.[20] The catalytic hydrogenation of this compound provides a direct, bio-based route to adipic acid.[21][22]

hydrogenation_workflow Muconic_Acid This compound Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Rh/C) Muconic_Acid->Hydrogenation Adipic_Acid Adipic Acid Hydrogenation->Adipic_Acid Nylon Nylon-6,6 Adipic_Acid->Nylon Polycondensation with Hexamethylenediamine

Caption: Conversion of this compound to adipic acid and Nylon-6,6.

This process typically employs noble metal catalysts such as palladium, platinum, or rhodium on a carbon support under mild conditions of temperature and pressure.[20][21][23] The life cycle assessment of bio-adipic acid derived from this process has shown a significant reduction in carbon dioxide emissions compared to the conventional petrochemical route.[21]

Isomerization and Cycloaddition to Terephthalic Acid: Towards Bio-PET

Terephthalic acid is a monomer used in the production of PET, a major polymer for packaging and textiles.[24] The trans,trans-isomer of this compound can be converted to terephthalic acid through a Diels-Alder reaction with a dienophile like acetylene, followed by dehydration.[3][24] This requires an initial isomerization step to convert the biologically produced cis,cis-muconic acid to the trans,trans-isomer, which can be achieved through methods like iodine catalysis or heating in DMSO.[3][24]

Direct Polymerization of this compound and its Derivatives

This compound and its esters can be directly polymerized to produce novel bioplastics with unique properties.[5][25][26] The presence of unsaturation in the polymer backbone allows for further functionalization and cross-linking, opening up applications in areas like unsaturated polyester resins and photosensitive coatings.[3]

Enzymatic polymerization, using lipases such as Candida antarctica lipase B (CALB), offers an environmentally friendly route to well-defined unsaturated polyesters from this compound derivatives with minimal side reactions.[3][25]

Downstream Processing: Purification and Recovery of this compound

The development of efficient and cost-effective downstream processing is crucial for the economic viability of bio-based this compound production. The main challenges lie in separating this compound from the complex fermentation broth, which contains residual nutrients, microbial cells, and other metabolites.[27][28]

Several techniques have been explored for the purification of this compound:

  • Precipitation and Crystallization : Lowering the pH of the fermentation broth to around 2 and reducing the temperature can induce the precipitation and crystallization of this compound.[27][29]

  • Activated Carbon Treatment : This is often used to remove colored impurities and other aromatic compounds from the broth.[22][29][30]

  • Reactive Extraction : This technique uses an organic phase containing an extractant to selectively remove the carboxylic acid from the aqueous fermentation broth.[27][31]

Table 2: Overview of this compound Purification Techniques

Purification MethodPrincipleAdvantagesDisadvantagesReference(s)
Precipitation/CrystallizationReduced solubility at low pH and temperatureSimple, cost-effectiveMay co-precipitate impurities[27][29]
Activated Carbon TreatmentAdsorption of impuritiesEffective for color and aromatic compound removalPotential for product loss, cost of adsorbent[22][29]
Reactive ExtractionSelective transfer to an organic phaseHigh selectivity and efficiencyPotential toxicity of extractants to microbes[27][31]

Challenges and Future Perspectives

While significant progress has been made in the development of this compound as a platform chemical, several challenges remain to be addressed for its large-scale industrial implementation.

  • Improving Production Metrics : Further metabolic engineering and process optimization are needed to increase the titer, yield, and productivity of microbial this compound production to commercially viable levels.

  • Feedstock Flexibility : Expanding the range of viable feedstocks to include more abundant and non-food lignocellulosic biomass is essential for sustainability.

  • Integrated Bioprocesses : The development of integrated processes that combine fermentation with in-situ product recovery can help to overcome product inhibition and reduce downstream processing costs.[4][17]

  • Catalyst Development : For the chemical conversion of this compound, the development of more stable, active, and cost-effective catalysts is crucial.

The continued advancement in synthetic biology, catalysis, and process engineering holds great promise for overcoming these challenges and establishing this compound as a key pillar of the future bio-based economy.

Conclusion

This compound stands out as a highly promising, bio-based platform chemical with the potential to revolutionize the polymer industry. Its versatile chemical nature allows for the production of direct replacements for major petroleum-derived plastics, as well as novel polymers with unique functionalities. The synergistic advancements in microbial engineering for its sustainable production and efficient catalytic routes for its conversion are paving the way for a new generation of bioplastics. As research and development in this field continue to accelerate, this compound is poised to play a pivotal role in the transition towards a more sustainable and circular economy.

References

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Spectroscopic Characterization of Muconic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

Muconic acid (2,4-hexadienedioic acid), a dicarboxylic acid with conjugated double bonds, is a significant platform chemical in the biobased economy.[1] It serves as a precursor for the synthesis of valuable polymers like nylon-6,6 and polyethylene terephthalate (PET), as well as other value-added chemicals such as adipic and terephthalic acids.[1][2][3] this compound exists in three primary geometric isomeric forms: cis,cis-muconic acid ((Z,Z)-MA), cis,trans-muconic acid ((E,Z)-MA), and trans,trans-muconic acid ((E,E)-MA).[1]

The specific stereochemistry of the this compound isomer dictates its physical properties, such as solubility and melting point, and its chemical reactivity, particularly in polymerization and cycloaddition reactions like the Diels-Alder reaction.[4][5][6] For instance, the biologically produced cis,cis-isomer must often be converted to the trans,trans-isomer to be an effective monomer for certain applications.[6] This isomerization process can lead to mixtures and the formation of undesirable side products like lactones.[6][7]

Therefore, the accurate and unambiguous characterization of this compound isomers is critical for process monitoring, quality control, and fundamental research. This technical guide provides an in-depth overview of the core spectroscopic techniques used to differentiate and quantify these isomers, grounded in the principles of each method and supplemented with field-proven experimental protocols.

Molecular Geometry of this compound Isomers

The distinct spatial arrangement of the carboxyl groups relative to the carbon-carbon double bonds defines the three isomers. The trans,trans-isomer is the most linear and planar, a configuration that maximizes the conjugation of the π-electron system. The cis,cis-isomer is sterically hindered, leading to a more "closed" or twisted conformation.

G cluster_tt (E,E)-trans,trans-Muconic Acid cluster_ct (E,Z)-cis,trans-Muconic Acid cluster_cc (Z,Z)-cis,cis-Muconic Acid tt_ma tt_ma ct_ma ct_ma cc_ma cc_ma

Caption: Chemical structures of the three geometric isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the definitive structural elucidation of this compound isomers in solution. The differentiation relies on two key parameters: the chemical shift (δ) of the vinylic protons and the scalar coupling constants (J-values) between them.

Expertise & Causality: The Basis of Differentiation

The electronic environment and through-bond geometry directly influence NMR parameters.

  • Chemical Shift (δ): The vinylic protons (attached to the C=C double bonds) of the trans isomer typically resonate at a lower field (higher ppm) compared to the corresponding protons in the cis isomer. This is due to the anisotropic effect of the second double bond and the carboxyl group, which differs depending on their spatial proximity.

  • Coupling Constant (J): The magnitude of the coupling constant between two vinylic protons is highly dependent on the dihedral angle between them. For protons on the same double bond, the ³J coupling constant for a trans configuration is significantly larger (typically 12-18 Hz) than for a cis configuration (typically 6-12 Hz). This provides an unambiguous marker for the stereochemistry of each double bond.

Data Presentation: Comparative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the isomers, which can be used as a reference for spectral assignment.[8][9][10]

IsomerGroup¹H Chemical Shift (δ, ppm)³J Coupling Constant (Hz)¹³C Chemical Shift (δ, ppm)
(Z,Z)-MA H2/H5~5.9-6.0J(H2,H3) ≈ 11-12C1/C6 (C=O): ~170
H3/H4~7.8-7.9J(H3,H4) ≈ 11-12C2/C5 (CH): ~125
C3/C4 (CH): ~140
(E,Z)-MA H2/H3~6.1-6.3J(H2,H3) ≈ 15C1/C6 (C=O): ~168-170
H4/H5~6.4-7.8J(H4,H5) ≈ 11-12C2/C5 (CH): ~128-135
C3/C4 (CH): ~140-145
(E,E)-MA H2/H5~6.2-6.4J(H2,H3) ≈ 15C1/C6 (C=O): ~169
H3/H4~7.3-7.4J(H3,H4) ≈ 15C2/C5 (CH): ~132
C3/C4 (CH): ~144

Note: Exact chemical shifts are solvent-dependent. Data is compiled from various sources and should be used as a guide.[7][8][11][12]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).[7] DMSO-d₆ is often preferred as it solubilizes all isomers well and does not exchange with the acidic carboxyl protons.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) or dimethyl sulfoxide-d₅ residual peak at 2.50 ppm) for accurate chemical shift referencing.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[11] Higher fields provide better signal dispersion, which is crucial for resolving complex spectra from isomer mixtures.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Ensure the relaxation delay is adequate (e.g., 5 seconds) for quantitative analysis.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the internal standard.

    • Integrate the signals corresponding to the vinylic protons of each isomer to determine their relative concentrations.

    • Measure the coupling constants to confirm stereochemical assignments.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. They are complementary techniques that are highly sensitive to molecular structure, symmetry, and bonding.

Expertise & Causality: The Basis of Differentiation

The key to distinguishing this compound isomers with vibrational spectroscopy lies in how their different symmetries affect vibrational modes.

  • C=C Stretching (ν(C=C)): The conjugated diene system gives rise to characteristic C=C stretching bands. The frequency and intensity of these bands are sensitive to the planarity and symmetry of the isomer. The highly symmetric trans,trans-isomer often shows a strong, sharp C=C stretching band in the Raman spectrum due to the large change in polarizability during this vibration.

  • C-H Out-of-Plane Bending (γ(C-H)): The out-of-plane bending modes of the vinylic C-H bonds are highly diagnostic. Trans C-H bonds typically show a strong absorption in the IR spectrum around 960-990 cm⁻¹, while cis C-H bonds absorb around 675-730 cm⁻¹. This provides a clear and reliable way to identify the presence of cis or trans double bonds.

  • C=O Stretching (ν(C=O)): The carboxylic acid C=O stretch appears as a strong band in the IR spectrum. Its exact position (typically 1670-1720 cm⁻¹) can be influenced by hydrogen bonding and conjugation, which differ slightly between the solid-state packing of the isomers.[13]

Data Presentation: Characteristic Vibrational Frequencies
Vibrational Mode(Z,Z)-MA (cm⁻¹)(E,Z)-MA (cm⁻¹)(E,E)-MA (cm⁻¹)Technique
ν(C=O) ~1690-1710~1680-1700~1676-1695IR
ν(C=C) ~1630-1650~1610-1640~1620-1640IR, Raman
γ(=C-H) trans -~980~990IR
γ(=C-H) cis ~700-730~700-730-IR

Note: Frequencies are approximate and depend on the physical state (solid/solution) and sample preparation.[8][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: No extensive preparation is needed for ATR-FTIR. Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument contributions.

  • Sample Analysis:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[11]

    • The typical measurement range is 4000–400 cm⁻¹.[11]

  • Data Processing: The software automatically performs the background subtraction. Analyze the resulting spectrum, paying close attention to the diagnostic C-H out-of-plane bending region (650-1000 cm⁻¹) and the C=C/C=O region (1600-1750 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the key transition is the π → π* transition of the conjugated diene system.

Expertise & Causality: The Basis of Differentiation

The energy required for the π → π* transition is inversely proportional to the extent of conjugation. A more planar and extended conjugated system allows for greater delocalization of π-electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of lower-energy (longer wavelength) light.

  • (E,E)-MA: This isomer can adopt a fully planar s-trans conformation, leading to the most effective orbital overlap and conjugation. Consequently, it exhibits the longest wavelength of maximum absorbance (λmax).

  • (Z,Z)-MA & (E,Z)-MA: Steric hindrance in these isomers forces a deviation from planarity, reducing the effective conjugation. This increases the HOMO-LUMO energy gap, causing them to absorb at shorter wavelengths compared to the trans,trans-isomer.

Data Presentation: Typical UV-Vis Absorption Maxima
IsomerTypical λmax (nm)Molar Absorptivity (ε)
(Z,Z)-MA ~260-265High
(E,Z)-MA ~260-265High
(E,E)-MA ~265-270Highest

Note: λmax is solvent-dependent. While (Z,Z) and (E,Z) isomers have similar λmax values, the (E,E) isomer is consistently shifted to a longer wavelength.[14][15][16]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). The concentration should be chosen to yield an absorbance between 0.2 and 1.0 at λmax.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (measure the baseline).

  • Sample Measurement:

    • Rinse and fill a second quartz cuvette with the sample solution.

    • Place the cuvette in the sample holder.

    • Scan the absorbance from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the λmax from the resulting spectrum. The Beer-Lambert law (A = εbc) can be used for quantification if pure standards of each isomer are available.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound (142.11 g/mol ).[9] While standalone MS cannot differentiate between stereoisomers, its power is realized when coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

Expertise & Causality: Hyphenated Techniques for Isomer Separation
  • GC-MS: For analysis by GC, the non-volatile muconic acids must first be derivatized to their more volatile esters (e.g., dimethyl or trimethylsilyl esters).[17] The different isomers of the derivatized this compound will have slightly different boiling points and interactions with the GC column's stationary phase, resulting in different retention times. The mass spectrometer then serves as a detector, confirming that the eluting peaks have the correct mass-to-charge ratio for the derivatized this compound.

  • LC-MS: Techniques like UHPLC-DAD (Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector) are highly effective for separating the underivatized isomers based on their differential partitioning between the mobile and stationary phases.[18][19] The DAD provides UV-Vis spectra for initial identification, while the mass spectrometer provides definitive mass confirmation.

Experimental Workflow: GC-MS for Urinary trans,trans-Muconic Acid

This protocol is adapted for biomarker analysis but the principles are broadly applicable.[17]

  • Sample Cleanup: Isolate the acid from the matrix using a technique like solid-phase extraction (e.g., on an anion-exchange cartridge).

  • Derivatization: Esterify the this compound to its dimethyl ester using a reagent like BF₃-methanol.

  • GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar phase column). Use a temperature gradient program to separate the components.

  • MS Detection: Analyze the eluting compounds using a mass spectrometer, typically in electron ionization (EI) mode. Monitor for the characteristic ions of dimethyl muconate.

  • Data Analysis: Identify the trans,trans-isomer based on its retention time, which is determined by running a pure, derivatized standard under the same conditions.

Integrated Analytical Workflow

For a comprehensive and self-validating characterization of an unknown sample or reaction mixture, a multi-technique approach is essential. A logical workflow ensures that the strengths of each technique are leveraged for an unambiguous result.

Sources

enzymatic synthesis of muconic acid precursors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Muconic acid (MA), a dicarboxylic acid with conjugated double bonds, is a high-value platform chemical essential for producing polymers like nylon-6,6, polyurethane, and polyethylene terephthalate (PET).[1] Its bio-based production from renewable feedstocks presents a sustainable alternative to petrochemical-dependent processes, which are often energy-intensive and environmentally detrimental.[2] This guide provides a comprehensive technical overview of the core enzymatic pathways for synthesizing this compound precursors, focusing on the conversion of central metabolites like glucose into key aromatic intermediates. We will delve into the mechanistic details of pivotal enzymes, provide field-proven experimental protocols for microbial cultivation and product analysis, and offer insights into metabolic engineering strategies for optimizing yield and titer in host organisms such as Escherichia coli and Saccharomyces cerevisiae.

Chapter 1: The Strategic Importance of this compound

cis,cis-Muconic acid is a versatile C6 chemical building block. Its primary industrial application lies in its facile hydrogenation to adipic acid, a key monomer for nylon production, with a market value in the billions of dollars.[1][3] Traditional chemical synthesis routes for adipic acid rely on the oxidation of cyclohexane, a process that generates significant quantities of nitrous oxide (N₂O), a potent greenhouse gas.[2] The enzymatic synthesis of this compound from renewable sugars like glucose offers a green, sustainable alternative that mitigates environmental impact and decouples production from volatile fossil fuel markets.[1][2] This bio-based approach leverages engineered microbial cell factories to convert simple sugars into complex, valuable chemicals under mild conditions.[1][3]

Chapter 2: Core Biosynthetic Pathways from Central Metabolism

The most established and efficient biological routes for de novo this compound synthesis originate from the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids in microorganisms.[1][4] This pathway funnels carbon from glycolysis and the pentose phosphate pathway, specifically from phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), towards the synthesis of aromatic compounds.[4][5]

A common engineered pathway involves three key heterologous enzymatic steps to divert the native shikimate pathway intermediate, 3-dehydroshikimate (DHS), towards this compound.[2][3][6]

  • DHS to Protocatechuic Acid (PCA): The first committed step is the dehydration of DHS, catalyzed by 3-dehydroshikimate dehydratase (encoded by genes like aroZ or asbF).[3][5] This reaction is critical as it shunts carbon flow away from the native aromatic amino acid synthesis.[6]

  • PCA to Catechol: The intermediate PCA is then decarboxylated to form catechol. This non-oxidative reaction is catalyzed by protocatechuate decarboxylase (PCA decarboxylase, encoded by aroY).[3][5][7] This step has often been identified as a significant metabolic bottleneck, leading to PCA accumulation and limiting overall flux.

  • Catechol to cis,cis-Muconic Acid: The final step is the oxidative ring-opening of catechol, catalyzed by the non-heme iron enzyme catechol 1,2-dioxygenase (encoded by catA).[3][5][7] This intradiol dioxygenase incorporates both atoms of molecular oxygen to yield cis,cis-muconic acid.[8][9]

Below is a diagram illustrating this core biosynthetic pathway.

Muconic_Acid_Pathway cluster_0 Central Metabolism cluster_1 Shikimate Pathway cluster_2 Engineered this compound Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-P (E4P) Glucose->E4P DAHP DAHP PEP_E4P_Join PEP_E4P_Join DHS 3-Dehydroshikimate (DHS) DAHP->DHS aroB, aroD Native_Pathway To Aromatic Amino Acids DHS->Native_Pathway aroE AroG/F AroG/F PCA Protocatechuic Acid (PCA) Catechol Catechol PCA->Catechol MA cis,cis-Muconic Acid Catechol->MA

Caption: Engineered pathway for this compound synthesis from glucose.

Chapter 3: Key Enzymes - Mechanistic Insights and Selection

The success of a microbial cell factory hinges on the activity and stability of its enzymes. The choice of enzymes for the this compound pathway is a critical experimental decision.

  • 3-Dehydroshikimate Dehydratase (aroZ, asbF): This enzyme initiates the synthetic pathway. Sourcing this enzyme from various microorganisms, such as Podospora anserina or Bacillus cereus, can provide candidates with different kinetic properties and expression levels in the chosen host.[2][5] The primary consideration is high catalytic efficiency to effectively pull flux from the central shikimate pathway.

  • Protocatechuate Decarboxylase (aroY): This enzyme is frequently a rate-limiting step. Its activity often requires a prenylated flavin mononucleotide (prFMN) cofactor, the synthesis of which may require co-expression of accessory proteins (like EcdB/EcdD from Enterobacter cloacae).[5][10] Screening for AroY variants from different species (e.g., Klebsiella pneumoniae, Enterobacter cloacae) or protein engineering efforts can significantly boost catechol production and, consequently, this compound titers.[11]

  • Catechol 1,2-Dioxygenase (catA): This is a non-heme Fe(III) dioxygenase that catalyzes the final, irreversible step.[8] The mechanism involves the binding of the catecholate substrate to the ferric iron center, which facilitates a reaction with dioxygen, leading to intradiol cleavage of the aromatic ring.[12] Enzymes from organisms like Acinetobacter calcoaceticus or Candida albicans have been successfully expressed in hosts like E. coli and S. cerevisiae.[2][4] Key selection criteria include high specific activity, stability, and minimal substrate/product inhibition.

Chapter 4: Host Selection and Metabolic Engineering Strategies

Escherichia coli and Saccharomyces cerevisiae are the workhorse organisms for this compound production, each with distinct advantages. E. coli offers rapid growth and a vast genetic toolkit, while S. cerevisiae provides robustness to low pH conditions, which can simplify product recovery.[1][13]

Regardless of the host, metabolic engineering is essential to maximize product yield. Key strategies include:

  • Increasing Precursor Supply: Overexpressing key enzymes in the upstream shikimate pathway, such as feedback-resistant versions of DAHP synthase (aroG or aroF), increases the carbon flux towards DHS.[3][14]

  • Blocking Competing Pathways: Deleting genes that divert intermediates away from the target pathway is crucial. For example, knocking out aroE (shikimate dehydrogenase) prevents the conversion of DHS to shikimic acid, thereby increasing the DHS pool available for the engineered pathway.[3][6]

  • Optimizing Cofactor Availability: As mentioned, ensuring sufficient synthesis of cofactors like the prFMN for PCA decarboxylase can be critical for alleviating metabolic bottlenecks.[15]

  • Genome-Wide Modifications: Deleting genes related to phosphotransferase systems (e.g., ptsH, ptsI, crr) can increase the availability of PEP, a key precursor for the shikimate pathway.[3][14]

Table 1: Reported this compound Titers in Engineered Microorganisms

Host OrganismKey Genetic ModificationsCarbon SourceTiter (g/L)Reference
E. coliOverexpression of aroF, aroE, aroL; deletion of pts genesGlucose~0.17[3][14][16]
E. coliCoculture system with pathway modularizationGlycerol2.0[17]
E. coliOptimized DHS-overproducing strain with heterologous pathwayGlucose64.5[18]
Pseudomonas putidaDeletion of gcd, hexR, gntZ, gacSGlucose22.0[19]
S. cerevisiaeHeterologous pathway expression, deletion of aroEGlucose~0.00156[2][6]
S. cerevisiaeProcess intensification with in situ product recoveryGlucose & Xylose9.3[13][20]
C. glutamicumFed-batch culture with catechol feedingCatechol85.0[1]

Chapter 5: Validated Experimental Protocols

A robust and reproducible experimental workflow is paramount. The following protocols provide a self-validating system for screening and optimizing this compound production in an E. coli host.

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Sample Preparation & Analysis cluster_2 Data Output P1 Protocol 5.1: Strain Cultivation & Induction P2 Protocol 5.2: Cell Harvesting & Lysis P1->P2 P4 Protocol 5.4: Product Quantification (HPLC) P1->P4 Culture Supernatant P3 Protocol 5.3: Enzyme Activity Assay (e.g., CatA) P2->P3 Cell-Free Lysate D1 Enzyme Kinetics P3->D1 D2 This compound Titer P4->D2

Caption: Integrated workflow for this compound production and analysis.

Protocol 5.1: Cultivation of Engineered E. coli for this compound Production

Rationale: This protocol establishes a standard condition for growing engineered E. coli strains to a suitable density before inducing the expression of the heterologous this compound pathway genes, ensuring reproducible production runs.

Materials:

  • LB Broth (Lennox)

  • Appropriate antibiotics (e.g., Kanamycin 50 µg/mL)

  • Glucose (20% w/v stock, sterile filtered)

  • IPTG (1 M stock, sterile filtered)

  • 250 mL baffled shake flasks

Methodology:

  • Inoculum Preparation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the engineered E. coli strain. Incubate overnight at 37°C with shaking at 250 rpm.

  • Main Culture: Inoculate 50 mL of fresh LB medium in a 250 mL baffled flask with the overnight culture to a starting optical density at 600 nm (OD₆₀₀) of 0.05. Add glucose to a final concentration of 2% (w/v).

  • Growth Phase: Incubate the main culture at 37°C with shaking at 250 rpm. Monitor the OD₆₀₀ periodically.

  • Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8 (mid-log phase), induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Production Phase: Reduce the temperature to 30°C and continue incubation with shaking for 24-72 hours.

  • Sampling: At desired time points, withdraw 1 mL aliquots for OD₆₀₀ measurement and HPLC analysis. Centrifuge the sample at 13,000 x g for 2 minutes to pellet the cells. The supernatant can be stored at -20°C for later analysis.

Protocol 5.2: High-Throughput Assay for Catechol 1,2-Dioxygenase Activity

Rationale: This spectrophotometric assay allows for rapid measurement of CatA activity in cell lysates by monitoring the formation of cis,cis-muconic acid, which has a characteristic absorbance at 260 nm. This is crucial for verifying enzyme functionality and comparing the efficacy of different enzyme variants.[21][22]

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Catechol solution (10 mM in water, freshly prepared)

  • Cell-free lysate from Protocol 5.1

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Methodology:

  • Prepare Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a master mix. For each reaction, you will need 180 µL of Tris-HCl buffer.

  • Load Plate: Pipette 180 µL of the buffer/master mix into the wells of the 96-well plate.

  • Add Lysate: Add 10 µL of cell-free lysate to each well. Include a "no-enzyme" control with 10 µL of lysis buffer.

  • Initiate Reaction: Start the reaction by adding 10 µL of 10 mM catechol solution to each well for a final concentration of 0.5 mM in a 200 µL total volume.

  • Measure Absorbance: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 260 nm every 30 seconds for 5-10 minutes at 30°C.

  • Calculate Activity: Determine the rate of reaction (ΔAbs/min) from the linear portion of the curve. Calculate the specific activity using the molar extinction coefficient of cis,cis-muconic acid at 260 nm (ε = 16,800 M⁻¹cm⁻¹). One unit (U) of activity is defined as the amount of enzyme that forms 1 µmol of product per minute.[22]

Protocol 5.3: Quantification of this compound using HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately separating and quantifying this compound and related aromatic intermediates (like PCA and catechol) in culture supernatants. A C18 reverse-phase column is used due to its ability to effectively separate these moderately polar aromatic compounds.[23]

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • 0.22 µm syringe filters

  • cis,cis-Muconic acid standard

Methodology:

  • Sample Preparation: Thaw frozen culture supernatant samples. Filter through a 0.22 µm syringe filter to remove any particulate matter.

  • Standard Curve Preparation: Prepare a series of standards of cis,cis-muconic acid (e.g., from 1 g/L down to 10 mg/L) in the mobile phase or a similar matrix to the sample.[24]

  • HPLC Method:

    • Column: C18 reverse-phase.

    • Mobile Phase: A gradient is often effective. For example: Start with 95% A / 5% B, hold for 2 minutes, ramp to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: Set the UV detector to 260 nm or 265 nm, the λmax for this compound.[23][25][26]

    • Injection Volume: 10 µL.

    • Column Temperature: 30-40°C.

  • Analysis: Run the standards to generate a calibration curve (Peak Area vs. Concentration). Run the prepared samples. Identify the this compound peak by comparing its retention time to the standard. Quantify the concentration in the samples using the calibration curve.

References

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  • Weber, C., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology, 78(23), 8421-8430. [Link]

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  • Hernández-López, M.J., et al. (2020). Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico. Frontiers in Microbiology, 11, 1147. [Link]

Sources

Whitepaper: Charting New Territories in Biocatalysis: A Technical Guide to the Discovery and Engineering of Novel Muconic Acid Production Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Muconic acid (MA) has emerged as a pivotal, bio-privileged platform chemical, offering a renewable route to high-value polymers like nylon-6,6 and polyethylene terephthalate (PET) via its derivatives, adipic acid and terephthalic acid.[1][2][3] The transition from petroleum-based chemical synthesis to sustainable microbial fermentation is driven by the discovery and optimization of novel biosynthetic pathways.[4][5] This technical guide provides an in-depth exploration of the core metabolic engineering strategies and novel pathway designs that are pushing the boundaries of microbial this compound production. We will dissect the causality behind experimental designs, from foundational pathways in model organisms like Escherichia coli to advanced "metabolic funneling" strategies and the utilization of next-generation feedstocks such as lignin. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering and bioprocess development, offering both foundational knowledge and field-proven insights into creating efficient, self-validating microbial cell factories for this compound synthesis.

Introduction: The Imperative for Bio-Based this compound

This compound is a dicarboxylic acid with three isomers, of which the cis,cis-isomer is the primary target of biotechnological production due to its direct enzymatic synthesis from catechol.[2][6] Its market potential is significant, with a projected value of US$ 119.4 million by 2024, driven by its role as a precursor to adipic acid.[7] Traditionally, adipic acid production relies on energy-intensive chemical oxidation of cyclohexane, a process that generates significant greenhouse gas emissions (N₂O).[8][9]

Microbial fermentation offers a sustainable alternative, utilizing renewable feedstocks like glucose or lignin.[10][11] The core challenge, and the focus of this guide, lies in rationally designing and implementing synthetic metabolic pathways in microbial hosts to convert central metabolites into this compound with high titer, yield, and productivity.

Foundational Pathway Engineering: The 3-Dehydroshikimate (DHS) Route

The seminal work in this compound biosynthesis established a non-natural pathway in E. coli that diverts a key intermediate from the native aromatic amino acid pathway.[8][12][13] This foundational strategy serves as a critical reference point for all subsequent pathway discoveries.

2.1. Core Enzymatic Cassette

The pathway hinges on the introduction of a three-enzyme cascade to convert 3-dehydroshikimate (DHS), a natural intermediate of the shikimate pathway, into cis,cis-muconic acid.[8][9]

  • 3-Dehydroshikimate Dehydratase (AroZ): This enzyme catalyzes the dehydration of DHS to form protocatechuic acid (PCA). Sourcing this enzyme is critical; candidates from organisms like Klebsiella pneumoniae or Podospora anserina have been successfully expressed in E. coli and Saccharomyces cerevisiae.[1][13][14]

  • Protocatechuate Decarboxylase (AroY): PCA is then decarboxylated to catechol. This step is often a significant bottleneck.[15][16] The enzyme from K. pneumoniae is commonly used and its activity can be enhanced by the co-expression of accessory proteins that help generate a necessary flavin-derived cofactor.[15][17]

  • Catechol 1,2-Dioxygenase (CatA): This enzyme performs the final, ring-cleavage step, converting catechol into cis,cis-muconic acid.[8][12] This intradiol cleavage is highly efficient and is a common feature across most this compound pathways.

2.2. Causality in Host Engineering: Maximizing Precursor Flux

Simply introducing the heterologous genes is insufficient for high-yield production. The host's metabolism must be rewired to "push" carbon flux towards the synthetic pathway.

  • Increasing Precursor Supply: The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[14] Overexpressing key enzymes in the pentose phosphate pathway, such as transketolase (tktA), increases the E4P pool.[12][13]

  • Alleviating Feedback Inhibition: The first committed step of the shikimate pathway, catalyzed by DAHP synthase (encoded by aroF, aroG, aroH in E. coli), is subject to feedback inhibition by aromatic amino acids.[1] Replacing the native enzymes with feedback-resistant (FBR) variants is a mandatory step to sustain high flux.[12][18]

  • Blocking Competing Pathways: To maximize the availability of DHS, the downstream native enzyme, shikimate dehydrogenase (encoded by aroE), is knocked out.[9][12] This creates a metabolic "dam," causing DHS to accumulate and be channeled exclusively into the synthetic this compound pathway.

DHS_Pathway PEP PEP + E4P DAHP DAHP PEP->DAHP aroG_fbr (Overexpressed) DHQ 3-Dehydroquinate DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD Shikimate Shikimate DHS->Shikimate aroE (Knockout) PCA Protocatechuate (PCA) DHS->PCA AroZ (DHS Dehydratase) Chorismate Chorismate Shikimate->Chorismate ... Catechol Catechol PCA->Catechol AroY (PCA Decarboxylase) MA cis,cis-Muconic Acid Catechol->MA CatA (Catechol 1,2-Dioxygenase)

Fig. 1: The foundational DHS-to-Muconic Acid pathway in an engineered host.

Discovery of Novel Pathways from Central Metabolism

While the DHS pathway is robust, it creates an auxotrophy for aromatic amino acids by blocking the shikimate pathway. Novel pathways have been designed to branch from later intermediates, preserving cellular viability and creating new avenues for flux optimization.

3.1. The 4-Hydroxybenzoic Acid (PHB) Pathway

This novel route branches from chorismate, the final product of the shikimate pathway, leveraging an intermediate from the native ubiquinone biosynthesis pathway.[12][18]

  • Scientific Rationale: By starting from chorismate, the block at aroE is no longer necessary, allowing the cell to synthesize its own aromatic amino acids. This improves host robustness, which is critical for industrial-scale fermentation.

  • Enzymatic Steps:

    • Chorismate Pyruvate-Lyase (ubiC): Converts chorismate to 4-hydroxybenzoic acid (PHB). Overexpression of this native E. coli enzyme is required to increase flux into this branch.[12][18]

    • 4-Hydroxybenzoate Hydroxylase (pobA): A heterologous enzyme that converts PHB to protocatechuate (PCA).[12][18]

    • PCA to this compound: The pathway then converges with the foundational route, using the same AroY and CatA enzymes to convert PCA to this compound.[12][18]

3.2. The Anthranilate Pathway

This pathway ingeniously shunts carbon from the tryptophan biosynthesis branch, again starting from chorismate.[5][13]

  • Scientific Rationale: The flux towards tryptophan biosynthesis can be very high in engineered strains, representing a rich, untapped source of precursors.[13] This strategy co-opts that high-flux branch for this compound production.

  • Enzymatic Steps:

    • Anthranilate Synthase (trpEG): Overexpression of the native enzyme increases the conversion of chorismate to anthranilate.[13]

    • Anthranilate 1,2-Dioxygenase (ADO): A critical heterologous enzyme that converts anthranilate directly to catechol.[13][19]

    • Catechol to this compound: The pathway concludes with the familiar CatA enzyme.[13]

Novel_Pathways cluster_shikimate Shikimate Pathway cluster_dhs_route DHS Pathway cluster_phb_route PHB Pathway cluster_anth_route Anthranilate Pathway DHS DHS Chorismate Chorismate DHS->Chorismate PCA1 PCA DHS->PCA1 AroZ PHB 4-Hydroxybenzoate (PHB) Chorismate->PHB ubiC Anthranilate Anthranilate Chorismate->Anthranilate trpEG Catechol Catechol PCA1->Catechol AroY PCA2 PCA PHB->PCA2 pobA PCA2->Catechol AroY Anthranilate->Catechol ADO MA cis,cis-Muconic Acid Catechol->MA CatA

Fig. 2: Novel pathways diverging from shikimate pathway intermediates.

3.3. The "Metabolic Funnel" Strategy

A truly advanced approach involves the simultaneous operation of multiple pathways to maximize the capture of precursors.[20][21] By co-expressing both the DHS-derived pathway and the PHB-derived pathway, a synthetic "metabolic funnel" is created.[20][21]

  • Causality: This strategy recognizes that both DHS and chorismate are valuable precursors. Instead of choosing one, it captures both, effectively doubling the entry points into the this compound synthesis route. This approach nearly doubled this compound production to over 3.1 g/L in E. coli.[20][21] This demonstrates a paradigm shift from linear pathway engineering to building robust, parallelized metabolic networks.

Tapping into Lignin: Pathways from Aromatic Feedstocks

Lignin, the second most abundant polymer on Earth, is a vast, underutilized source of aromatic compounds.[7][22] Engineering microbes like Pseudomonas putida, which possess native aromatic catabolism pathways, represents a frontier in sustainable chemical production.[10][17][23]

  • Scientific Rationale: Instead of building a long de novo pathway from glucose, this strategy uses lignin-derived monomers (e.g., p-coumarate, ferulate, guaiacol) as a direct feedstock.[10][24][25] These compounds are naturally funneled through the β-ketoadipate pathway, where this compound is a native intermediate.[10][16]

  • Engineering Strategy: The primary goal is to prevent the cell from further metabolizing this compound. This is achieved by deleting the gene for muconate cycloisomerase (catB), the enzyme that catalyzes the subsequent step in the pathway.[19] This effectively accumulates the desired product. Further engineering focuses on optimizing the upstream catabolic enzymes to handle the complex mixture of aromatics derived from lignin depolymerization.[15][16] High titers, reaching up to 50 g/L, have been achieved from model aromatic compounds in P. putida.[23][24][26]

Comparative Analysis of Production Strategies

The choice of pathway, host, and substrate has a profound impact on the final production metrics. The table below summarizes key reported data from various engineered systems.

Pathway StrategyHost OrganismKey Heterologous EnzymesSubstrate(s)Max Reported TiterReference(s)
DHS Pathway S. cerevisiaeAroZ, AroY, CatAGlucose141 mg/L[1][13]
Anthranilate Pathway E. coliADO, CatAGlucose390 mg/L[5][13]
PHB Pathway E. colipobA, aroY, catAGlucose170 mg/L[18][27]
Metabolic Funnel E. coliAroZ, pobA, aroY, catAGlucose>3.1 g/L[20][21]
DHS Pathway (Optimized) P. putidaAsbF, AroYGlucose, Xylose33.7 g/L[11][17]
Aromatic Catabolism P. putida(Native pathway, catB knockout)p-Coumarate>15 g/L[15][16]

Experimental Protocol: Construction and Validation of a PHB-based this compound Pathway in E. coli

This protocol outlines a self-validating workflow for implementing the novel PHB-to-muconic acid pathway.

6.1. Rationale and Self-Validation

The protocol is designed to be modular. Each genetic modification is introduced sequentially, and the resulting strain is validated at each step by analyzing intermediate accumulation. For example, after introducing pobA, the strain should convert supplemented PHB to PCA, which can be verified by HPLC. This stepwise validation ensures that each part of the pathway is functional before the next is added, preventing complex troubleshooting issues.

6.2. Step-by-Step Methodology

  • Host Strain Preparation:

    • Start with a suitable E. coli strain (e.g., BW25113).

    • Using a CRISPR/Cas9 or lambda-Red recombineering system, create a clean deletion of genes that divert precursor flux away from the shikimate pathway, such as those involved in PTS glucose transport (ptsH, ptsI, crr) to increase PEP availability.[18] Confirm deletions via PCR.

  • Plasmid Construction:

    • Design a multi-gene expression vector (e.g., a pET or pTrc derivative) using Gibson assembly or a similar cloning method.

    • Module 1 (Pathway Genes): Synthesize and clone the codon-optimized genes for pobA (e.g., from Pseudomonas aeruginosa), aroY (e.g., from Klebsiella pneumoniae), and catA (e.g., from Acinetobacter calcoaceticus) under the control of strong inducible promoters (e.g., T7 or Trc).[8][12][18]

    • Module 2 (Flux Enhancement): On the same plasmid or a compatible one, clone the native E. coliubiC gene and a feedback-resistant variant of aroF (aroFFBR) to enhance flux from chorismate and into the shikimate pathway, respectively.[12][18]

  • Strain Transformation and Validation:

    • Transform the engineered plasmid(s) into the prepared host strain.

    • Validation: Grow the engineered strain in M9 minimal medium with glucose. Induce protein expression. Analyze the culture supernatant using High-Performance Liquid Chromatography (HPLC) for the appearance of this compound and any intermediates (PHB, PCA). A successful construct will show a distinct this compound peak.[13]

  • Shake Flask Production Assay:

    • Inoculate 50 mL of Terrific Broth (or a defined minimal medium) in a 250 mL baffled shake flask with an overnight culture of the validated strain.

    • Grow at 37°C with vigorous shaking (250 rpm) to an OD₆₀₀ of ~0.6-0.8.

    • Induce expression with an appropriate concentration of IPTG (e.g., 0.1-1.0 mM).

    • Reduce the temperature to 30°C and continue cultivation for 24-48 hours.

    • Take samples periodically for OD₆₀₀ measurement and HPLC analysis.

  • Analytical Method (HPLC):

    • System: An HPLC system equipped with a C18 reverse-phase column and a UV-Vis or photodiode array detector.

    • Mobile Phase: An isocratic or gradient method using an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: Monitor at ~260 nm, the characteristic absorbance wavelength for this compound.

    • Quantification: Generate a standard curve using a pure this compound standard to quantify the concentration in culture supernatants.

Fig. 3: Experimental workflow for constructing and testing a novel MA pathway.

Challenges and Future Outlook

Despite significant progress, several challenges remain on the path to economically viable, industrial-scale production of this compound.

  • Enzyme Efficiency: The activity of key enzymes, particularly PCA decarboxylase (AroY), often limits overall pathway flux.[15][16] Future work will involve protein engineering and bioprospecting for more robust enzyme variants, potentially guided by artificial intelligence.[4]

  • Product Toxicity and Export: this compound can be toxic to microbial hosts at high concentrations, and efficient export mechanisms are not well understood.[28] Engineering improved product tolerance and identifying active transporters are key research areas.

  • Downstream Processing: Recovering this compound from complex fermentation broths is a major cost driver, accounting for over half the total expense.[29][30] Innovations in in situ product recovery, reactive extraction, and low-cost purification methods are critical.[28][29][30]

The future of this compound production lies in the integration of synthetic biology, systems biology, and process engineering.[4] Modular co-culture systems, where different strains perform different parts of a pathway, could alleviate metabolic burden on a single host.[31] Continued exploration of diverse feedstocks and robust industrial hosts like S. cerevisiae and P. putida will further expand the potential of this versatile platform chemical.[10][28][32]

Conclusion

The discovery of novel this compound production pathways has moved beyond linear, incremental improvements to embrace complex, systems-level metabolic engineering. By designing innovative routes that branch from different key metabolites like chorismate and anthranilate, researchers have created more robust and efficient microbial cell factories. The development of "metabolic funnels" and the successful valorization of lignin demonstrate the power of creative, rational design. The protocols and insights provided in this guide highlight the causality behind these successful strategies, offering a framework for future discoveries in the field. As we continue to refine our enzyme toolkits, host organisms, and bioprocessing technologies, the large-scale, sustainable production of this compound is poised to become an industrial reality, paving the way for a new generation of bio-based polymers and chemicals.

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Sources

physical and chemical properties of trans,trans-muconic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of trans,trans-Muconic Acid

Introduction: Unveiling a Molecule of Dual Importance

trans,trans-Muconic acid, systematically known as (2E,4E)-hexa-2,4-dienedioic acid, is a dicarboxylic acid that has garnered significant attention in both environmental health and sustainable chemistry.[1][2][3] As a key urinary metabolite of benzene, its quantification serves as a critical biomarker for monitoring occupational and environmental exposure to this ubiquitous carcinogen.[1][4][5][6] Beyond its role in toxicology, trans,trans-muconic acid is a valuable platform chemical.[1] Derived from renewable biological sources, it is a precursor for the synthesis of high-value polymers like nylon-6,6 and polyethylene terephthalate (PET), positioning it at the forefront of green chemistry initiatives.[1][7]

This guide provides a comprehensive exploration of the core physicochemical properties of trans,trans-muconic acid. We will delve into its structural characteristics, spectroscopic signature, chemical reactivity, and its pivotal role in human metabolism. Furthermore, this document furnishes detailed analytical protocols, offering researchers and drug development professionals a practical and authoritative resource grounded in established scientific principles.

Part 1: Core Physical and Spectroscopic Properties

The physical state and behavior of a molecule are dictated by its structure. trans,trans-Muconic acid is a crystalline solid whose properties are influenced by its conjugated double bonds and two terminal carboxylic acid groups, which allow for strong intermolecular hydrogen bonding.

Quantitative Physical Data

The fundamental physical properties of trans,trans-muconic acid are summarized below. These values are critical for predicting its behavior in various solvents and thermal conditions, which is essential for designing extraction, purification, and reaction protocols.

PropertyValueSource(s)
IUPAC Name (2E,4E)-Hexa-2,4-dienedioic acid[1][2]
Molecular Formula C₆H₆O₄[1][2][8]
Molar Mass 142.11 g/mol [1][3][8]
Appearance White to beige crystalline powder/prisms[1][9]
Melting Point 301 °C (decomposes)[1]
Boiling Point 320 - 345 °C (literature values vary)[1][9]
Water Solubility 1 g/L (general); 0.2 mg/mL at 15 °C[1]
Solubility (Organic) Soluble in dimethyl sulfoxide (DMSO) and methanol[9][10]
pKa (Predicted) 3.77 - 3.87[9][11]
Density ~1.366 g/mL[1]
Spectroscopic Profile: The Molecular Fingerprint

Spectroscopy provides an unparalleled view into the molecular structure and electronic environment of a compound.

  • UV-Vis Spectroscopy : The conjugated diene system in trans,trans-muconic acid gives rise to a strong ultraviolet absorption. The maximum absorbance (λmax) is observed at approximately 264 nm, a characteristic feature leveraged for its detection in high-performance liquid chromatography (HPLC).[2][12]

  • Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. A prominent feature is the strong C=O stretching vibration of the carboxylic acid, which is shifted to a lower wavenumber (around 1676 cm⁻¹) due to conjugation with the C=C bonds.[13] The broad O-H stretch characteristic of hydrogen-bonded carboxylic acids is also a defining feature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is highly characteristic due to the molecule's symmetry. It typically shows two distinct signals for the vinylic protons, with chemical shifts and coupling constants that confirm the trans configuration of the double bonds.[14]

    • ¹³C NMR : The carbon NMR spectrum complements the proton data, showing distinct signals for the carboxyl carbon and the two different vinylic carbons, providing a complete picture of the carbon skeleton.[15]

Part 2: Chemical Properties and Synthetic Utility

The reactivity of trans,trans-muconic acid is dominated by its two primary features: the carboxylic acid groups and the conjugated double bonds.

Isomerization and Stability

Muconic acid exists in three geometric isomers: trans,trans, cis,trans, and cis,cis.[1] The biologically produced form is typically the cis,cis isomer, which must often be isomerized to the thermodynamically more stable trans,trans form for industrial applications like polymerization.[14][16] This isomerization can be achieved through various methods, including catalysis with iodine under UV light or heat.[16][17] In acidic aqueous environments, the isomers can interconvert, but under prolonged heating, they are susceptible to intramolecular cyclization, forming lactones—a critical consideration for process chemistry.[18]

Key Chemical Transformations
  • Hydrogenation to Adipic Acid : One of the most significant industrial applications of this compound is its catalytic hydrogenation to adipic acid. Adipic acid is a high-volume commodity chemical and a primary monomer for the production of nylon-6,6, making this a key green chemistry route to a traditionally petrochemical-derived product.[19]

  • Polymerization : The dicarboxylic acid functionality allows trans,trans-muconic acid to act as a monomer in polycondensation reactions. It can be copolymerized with diols to create unsaturated polyesters or with diamines to form polyamides.[7][20] The retained double bonds in the polymer backbone offer sites for further cross-linking or functionalization.[7]

  • Diels-Alder Reactions : As a conjugated diene, the trans,trans isomer is an active participant in Diels-Alder reactions, enabling the synthesis of various cyclic and bicyclic compounds, which can serve as precursors to other valuable monomers like terephthalic acid.[16]

  • Esterification : The carboxylic acid groups readily undergo esterification with alcohols to produce muconate esters. These derivatives, such as dimethyl muconate, are often used in enzymatic polymerization and other synthetic transformations.[20][21]

Part 3: Biochemical Significance and Analytical Quantification

In the context of human health, trans,trans-muconic acid is primarily known as a biomarker of benzene exposure.

Metabolic Pathway of Benzene

Benzene is metabolized in the liver primarily by cytochrome P450 enzymes. The process involves oxidation to benzene oxide, which is then converted through a series of enzymatic steps to various metabolites. One of these pathways leads to the formation of muconaldehyde, which is subsequently oxidized to this compound. The cis,cis isomer is formed initially and then isomerizes to the more stable trans,trans form, which is excreted in the urine.[1][3]

Benzene_Metabolism Metabolic pathway of benzene to trans,trans-muconic acid. substance substance enzyme enzyme pathway pathway Benzene Benzene BenzeneOxide Benzene Oxide Benzene->BenzeneOxide CYP450 SPhenol S-Phenyl- mercapturic Acid (SPMA) BenzeneOxide->SPhenol GSH Transferase Muconaldehyde Muconaldehyde BenzeneOxide->Muconaldehyde Epoxide Hydrolase & Dehydrogenase ccMA cis,cis-Muconic Acid Muconaldehyde->ccMA Aldehyde Dehydrogenase ttMA trans,trans-Muconic Acid (Urinary Excretion) ccMA->ttMA Isomerization

Caption: Metabolic pathway of benzene to trans,trans-muconic acid.

It is crucial to note that the specificity of trans,trans-muconic acid as a benzene biomarker can be compromised by dietary intake of sorbic acid, a common food preservative, which is also metabolized to this compound.[22] This necessitates careful consideration of dietary factors when interpreting biomonitoring data, especially at low levels of benzene exposure.

Experimental Protocol: Quantification of Urinary t,t-MA by HPLC-UV

The determination of trans,trans-muconic acid in urine is a routine analysis in occupational health. The following protocol outlines a robust method using high-performance liquid chromatography with UV detection, a widely adopted technique due to its sensitivity and reliability.[23][24][25]

Rationale: This method relies on isolating the acidic analyte from the complex urine matrix, separating it from endogenous interferences using reverse-phase chromatography, and quantifying it based on its strong UV absorbance at 264 nm.

Methodology:

  • Sample Collection & Preparation:

    • Collect a mid-stream urine sample in a sterile container. Samples should be stored at -18°C or lower until analysis to prevent degradation.[25]

    • Thaw the urine sample and vortex to ensure homogeneity.

    • To 0.5 mL of urine in a 10 mL glass tube, add 50 µL of an internal standard (e.g., 100 µg/mL vanillic acid) and 100 µL of 2 M HCl to acidify the sample (pH < 2).[25] Acidification ensures the this compound is in its protonated, less polar form, facilitating extraction into an organic solvent.

  • Liquid-Liquid Extraction (LLE):

    • Add 4 mL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to the acidified urine sample.[24][25]

    • Vortex mix vigorously for 15-20 minutes to ensure efficient transfer of the analyte into the organic phase.

    • Centrifuge at 2500 rpm for 10-15 minutes to achieve complete phase separation.[25]

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature below 40°C.[24][25] Evaporation concentrates the analyte and removes the extraction solvent, which is often incompatible with the HPLC mobile phase.

    • Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase.[24] This step ensures the sample is fully dissolved in a solvent suitable for injection.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[24]

    • Mobile Phase: A mixture of glacial acetic acid, tetrahydrofuran, methanol, and water (e.g., 1:2:10:87 v/v/v/v).[24][25] The acidic mobile phase maintains the analyte in its protonated form for good peak shape and retention on the C18 column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 264 nm.[25]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using standards of known trans,trans-muconic acid concentrations (e.g., 0.1 to 10.0 mg/L) prepared in a pooled urine matrix to account for matrix effects.[12][24]

    • The concentration of trans,trans-muconic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[5]

HPLC_Workflow Workflow for urinary t,t-muconic acid analysis by HPLC-UV. step step action action output output condition condition start Urine Sample Collection acidify Acidification (HCl) & Addition of Internal Standard start->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle separate Centrifugation for Phase Separation lle->separate evap Evaporation of Organic Layer (N2 Stream) separate->evap recon Reconstitution in Mobile Phase evap->recon inject HPLC Injection recon->inject analysis C18 Column Separation UV Detection at 264 nm inject->analysis quant Data Analysis & Quantification analysis->quant

Caption: Workflow for urinary t,t-muconic acid analysis by HPLC-UV.

Conclusion

trans,trans-Muconic acid is a molecule of significant scientific and industrial interest. Its well-defined physical properties and predictable chemical reactivity make it a reliable biomarker for benzene exposure and a versatile building block for the synthesis of sustainable polymers and specialty chemicals. A thorough understanding of its characteristics—from its spectroscopic signature and isomeric forms to its metabolic origins and analytical determination—is essential for professionals in toxicology, environmental health, and polymer science. As the demand for both accurate biomonitoring and renewable chemical feedstocks continues to grow, the importance of trans,trans-muconic acid is set to increase, promising further innovation in both human health diagnostics and sustainable industrial practices.

References

  • Title: Lack of specificity of trans,trans-muconic acid as a benzene biomarker after ingestion of sorbic acid-preserved foods Source: PubMed URL
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  • Title: trans,trans-Muconic acid(3588-17-8)
  • Title: trans-trans-Muconic acid | Endogenous Metabolite Source: TargetMol URL
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  • Title: High-performance Liquid Chromatographic Determination of Urinary Trans, Trans-Muconic Acid Excreted by Workers Occupationally Exposed to Benzene Source: Biomedical and Environmental Sciences URL
  • Title: trans,trans-Muconic acid Source: NIST WebBook URL
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  • Title: Synthesis route for the production of (a) trans,trans-dimethyl muconate...
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A Technical Guide to Muconic Acid Derivatives: From Bio-based Synthesis to High-Value Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Muconic acid, a dicarboxylic acid with conjugated double bonds, is emerging as a pivotal bio-based platform chemical. Its versatile structure allows for the synthesis of a wide array of derivatives with significant potential in the polymer, pharmaceutical, and fine chemical industries. This guide provides an in-depth technical overview of the synthesis of this compound and its derivatives, focusing on both biotechnological and chemical methodologies. It further explores the properties and applications of these compounds, offering detailed experimental protocols and insights into the current landscape and future prospects of this compound-based technologies.

Introduction: The Rise of a Bio-Based Platform Chemical

This compound (2,4-hexadienedioic acid) is a highly functionalized molecule that can be derived from renewable resources like sugars and lignin.[1] Its three isomeric forms—cis,cis, cis,trans, and trans,trans—provide a rich chemical scaffold for producing valuable derivatives, including adipic acid and terephthalic acid, which are key monomers for widely used polymers like nylon-6,6 and polyethylene terephthalate (PET).[1][2] The shift towards a bio-based economy has intensified research into this compound, positioning it as a sustainable alternative to petroleum-derived chemicals.[2][3] The global market for this compound is projected to exceed $110 million in 2024, with a worldwide production of 79,000 tons per year, underscoring its growing industrial relevance.[4]

Synthesis of this compound: A Tale of Two Routes

The production of this compound can be broadly categorized into biotechnological and chemical synthesis pathways. While chemical methods have been established, biotechnological routes using engineered microorganisms are gaining prominence due to their potential for sustainability and cost-effectiveness.[1][2]

Biotechnological Production of cis,cis-Muconic Acid

The microbial synthesis of cis,cis-muconic acid predominantly utilizes engineered strains of bacteria like Escherichia coli and Pseudomonas putida, and yeasts such as Saccharomyces cerevisiae.[4][5][6] These microbes are genetically modified to channel carbon from simple sugars (e.g., glucose) or lignin-derived aromatic compounds into the this compound biosynthesis pathway.[5][7]

A common strategy involves leveraging the shikimate pathway, an essential metabolic route for the synthesis of aromatic amino acids in many microorganisms.[8][9] By introducing and overexpressing specific enzymes, the metabolic flux can be redirected from chorismate, a key intermediate in the shikimate pathway, towards the production of this compound.[10][11]

Key Enzymatic Steps in a Common Biosynthetic Pathway:

  • 3-dehydroshikimate (DHS) dehydratase: This enzyme, often sourced from organisms like Klebsiella pneumoniae, converts 3-dehydroshikimate, an intermediate of the shikimate pathway, into protocatechuic acid (PCA).[11][12]

  • Protocatechuate (PCA) decarboxylase: This enzyme catalyzes the conversion of PCA to catechol.[12]

  • Catechol 1,2-dioxygenase: This final enzymatic step converts catechol into cis,cis-muconic acid.[10][11]

The following Graphviz diagram illustrates a simplified biosynthetic pathway for this compound production from glucose in an engineered microbe.

Muconic_Acid_Biosynthesis Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate (DHS) Shikimate_Pathway->DHS PCA Protocatechuic Acid (PCA) DHS->PCA DHS Dehydratase (e.g., aroZ) Catechol Catechol PCA->Catechol PCA Decarboxylase (e.g., aroY) Muconic_Acid cis,cis-Muconic Acid Catechol->Muconic_Acid Catechol 1,2-Dioxygenase (e.g., catA)

Caption: Simplified biosynthetic pathway of this compound from glucose.

Significant efforts in metabolic engineering have led to substantial improvements in this compound titers. For instance, engineered E. coli strains have achieved titers as high as 59 g/L, while S. cerevisiae has reached up to 22.5 g/L in fed-batch fermentations.[6][13][14]

Chemical Synthesis and Derivatization

Chemical routes to this compound and its derivatives often start from bio-derived precursors like mucic acid (galactaric acid), which can be produced from galactose.[15] A notable chemical transformation is the conversion of this compound to adipic acid, a key monomer for nylon-6,6. This is typically achieved through catalytic hydrogenation.[16][17]

Catalytic Hydrogenation of this compound to Adipic Acid:

This process involves the saturation of the double bonds in the this compound backbone. A variety of catalysts can be employed, with platinum-on-carbon (Pt/C) being a common and effective choice.[17] The reaction is typically carried out under a hydrogen atmosphere at elevated temperatures and pressures.[17][18]

The following diagram outlines the chemical conversion of this compound to adipic acid.

Chemical_Conversion Muconic_Acid This compound Adipic_Acid Adipic Acid Muconic_Acid->Adipic_Acid Catalytic Hydrogenation (e.g., Pt/C, H2)

Caption: Chemical conversion of this compound to adipic acid.

Potential Applications of this compound Derivatives

The unique chemical structure of this compound derivatives makes them suitable for a wide range of applications, from high-performance polymers to pharmaceuticals.

Polymers and Materials

This compound and its derivatives are valuable monomers for the synthesis of novel polymers with tunable properties.[19][20][21]

  • Unsaturated Polyesters: The double bonds in the this compound backbone can be preserved during polymerization to create unsaturated polyesters.[19][20] These polymers can be later cross-linked to form thermoset resins, which are used in composites and coatings.[19][21] The incorporation of this compound into polyesters has been shown to increase their glass transition temperatures, which can enhance their mechanical properties.[19][20]

  • Bio-based Nylons and PET: As mentioned, the hydrogenation of this compound yields adipic acid, a direct replacement for the petroleum-derived monomer used in the production of nylon-6,6.[16][17] Furthermore, this compound can be a precursor to terephthalic acid, a monomer for PET.[4]

  • Acrylate Mimics: Esters of this compound have been investigated as bio-based alternatives to acrylates in free-radical polymerization, opening up possibilities for new types of plastics and resins.[22][23]

Table 1: Comparison of this compound Production in Engineered Microorganisms

MicroorganismCarbon SourceTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
E. coliGlucose59.20.3 (mol/mol)N/A[24]
S. cerevisiaeGlucose22.50.10.19[25]
S. cerevisiaeGlucose20.80.10.21[25]
S. cerevisiaeGlucose9.3N/A0.100[7]
P. putidap-coumaric acid15.7N/AN/A[5]
Pharmaceuticals and Fine Chemicals

The biological activity of this compound and its derivatives is an area of growing interest in drug development.[1] Their structural features can be leveraged to design new therapeutic agents. Additionally, they can serve as precursors for the synthesis of various fine chemicals, including food additives and agrochemicals.[1][4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the production and purification of this compound.

Protocol: Microbial Production of this compound in a Fed-Batch Fermenter

This protocol is a generalized procedure based on common practices for this compound production in engineered S. cerevisiae.

  • Inoculum Preparation:

    • Aseptically transfer a single colony of the engineered S. cerevisiae strain into a flask containing 50 mL of sterile seed medium (e.g., YPD).

    • Incubate at 30°C with shaking at 250 rpm for 24-48 hours until the optical density at 600 nm (OD600) reaches 4-6.

  • Fermenter Setup:

    • Prepare a 2 L bioreactor with 1 L of sterile batch medium containing essential nutrients, vitamins, and trace elements.

    • Calibrate pH and dissolved oxygen (DO) probes. Set the initial pH to 5.5 and the temperature to 30°C.

  • Fermentation:

    • Inoculate the fermenter with the seed culture to an initial OD600 of approximately 0.1.

    • Maintain the pH at 5.5 by automatic addition of 2M NaOH.

    • Control the DO level above 20% by adjusting the agitation speed and airflow rate.

    • Once the initial carbon source (e.g., glucose) is depleted (indicated by a sharp increase in DO), initiate the fed-batch phase by continuously feeding a concentrated glucose solution.

  • Sampling and Analysis:

    • Periodically take samples from the fermenter to measure cell density (OD600) and the concentration of this compound and other metabolites using High-Performance Liquid Chromatography (HPLC).

The following workflow diagram illustrates the key stages of this protocol.

Fermentation_Workflow Inoculum Inoculum Preparation Fermenter_Setup Fermenter Setup Inoculum->Fermenter_Setup Fermentation Fed-Batch Fermentation Fermenter_Setup->Fermentation Sampling Sampling & Analysis Fermentation->Sampling Periodic Sampling Purification Product Purification Fermentation->Purification

Caption: Workflow for microbial production and purification of this compound.

Protocol: Purification of this compound from Fermentation Broth

This protocol describes a common method for recovering and purifying this compound from the fermentation broth.[16][25]

  • Cell Removal:

    • Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the cells.

    • Collect the supernatant, which contains the dissolved this compound.

  • Activated Carbon Treatment:

    • Add activated carbon to the supernatant (e.g., 10 g/L) to remove color and other impurities.[16][25]

    • Stir the mixture for 1-2 hours at room temperature.

    • Remove the activated carbon by filtration.

  • Precipitation:

    • Adjust the pH of the clarified supernatant to ≤ 2.0 using a strong acid (e.g., HCl).[16][25] This protonates the this compound, reducing its solubility.

    • Cool the solution to 4-5°C and allow it to stand for several hours to promote crystallization.[25]

  • Recovery and Drying:

    • Collect the this compound crystals by filtration.

    • Wash the crystals with cold, acidified water (pH 2.0) to remove any remaining soluble impurities.

    • Dry the purified this compound crystals under vacuum.

This method has been reported to achieve purities of over 95% with recovery yields of around 66%.[25]

Challenges and Future Outlook

Despite significant progress, several challenges remain in the commercialization of this compound and its derivatives. These include:

  • Improving Production Metrics: While impressive titers have been achieved in the lab, further improvements in yield and productivity are needed to make the biotechnological process economically competitive with petrochemical routes.

  • Downstream Processing: The cost of recovering and purifying this compound from dilute fermentation broths can be substantial.[4] Developing more efficient and cost-effective separation technologies is crucial.[4][26]

  • Scale-up: Translating laboratory-scale fermentation processes to industrial-scale production presents numerous engineering challenges.

The future of this compound is bright. Continued research in metabolic engineering, synthetic biology, and process optimization will likely overcome the current hurdles. As the world transitions to a more sustainable chemical industry, this compound is poised to become a key building block for a new generation of bio-based products.

References

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  • This compound esters as bio-based acrylate mimics - Polymer Chemistry (RSC Publishing). (2020).
  • Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis - Frontiers. (2019).
  • This compound esters as bio-based acrylate mimics - ChemRxiv. (2020).
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  • Selective Hydrogenation of Trans,Trans-Muconic Acid to Adipic Acid over a Titania-Supported Rhenium Catalyst | Request PDF - ResearchGate. (2025).
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Pioneering Pathways: An In-depth Technical Guide to the Early Studies of Muconic Acid Synthesis and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Aromatic Biocatalysis and the Significance of Muconic Acid

In the landscape of industrial biotechnology, cis,cis-muconic acid has emerged as a valuable platform chemical, a critical precursor for the synthesis of adipic acid and terephthalic acid, which are in turn used to produce nylon, plastics, and resins.[1][2] The journey to harnessing microbial capabilities for this compound production is built upon a rich history of fundamental biochemical research that dates back to the mid-20th century. This technical guide delves into the seminal early studies that first illuminated the enzymatic pathways for this compound synthesis and degradation, providing a foundational understanding for contemporary metabolic engineering and drug development.

The early investigators, driven by a curiosity to understand how microorganisms metabolized seemingly recalcitrant aromatic compounds, uncovered a sophisticated network of enzymes and pathways. Their work not only revealed the central role of this compound as a key intermediate but also led to the discovery of novel enzyme classes, fundamentally shaping our understanding of biological oxidation. This guide will revisit these pioneering experiments, offering insights into the experimental designs, the logic behind the methodologies, and the key discoveries that laid the groundwork for the bio-based production of this compound and its derivatives.

Part 1: The Genesis of this compound - Early Discoveries in its Biosynthesis

The story of this compound biosynthesis is intrinsically linked to the discovery of enzymes that could cleave the stable aromatic ring. The groundbreaking work of Osamu Hayaishi and his colleagues in the 1950s revolutionized the understanding of biological oxidation by demonstrating the direct incorporation of molecular oxygen into substrates, a process catalyzed by what he termed "oxygenases."[3]

The Discovery of "Pyrocatechase" (Catechol 1,2-Dioxygenase)

A pivotal moment in this narrative was the discovery and characterization of "pyrocatechase," now known as catechol 1,2-dioxygenase (C12O), an enzyme responsible for the conversion of catechol to cis,cis-muconic acid.[4][5] Hayaishi's team isolated a strain of Pseudomonas that could utilize tryptophan as its sole carbon and nitrogen source, observing that it degraded anthranilate to catechol and then to this compound.[3] This led to the isolation of the enzyme responsible for the ring cleavage of catechol.

A landmark experiment in 1955, utilizing the heavy isotope ¹⁸O, provided unequivocal proof that both atoms of molecular oxygen were incorporated into the this compound product. This was a direct contradiction to the prevailing dehydrogenation theory and established the existence of dioxygenases.[3]

Synthesis_Pathway

Experimental Protocol: Assay of Catechol 1,2-Dioxygenase Activity

The early researchers developed spectrophotometric assays to quantify the activity of catechol 1,2-dioxygenase. This method is based on the strong ultraviolet absorption of the product, cis,cis-muconic acid, at 260 nm.

Principle: The formation of cis,cis-muconic acid from catechol is monitored by measuring the increase in absorbance at 260 nm. The molar extinction coefficient of cis,cis-muconic acid is significantly higher than that of catechol at this wavelength.

Reagents:

  • Phosphate buffer (0.1 M, pH 7.5)

  • Catechol solution (10 mM in water)

  • Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 2.8 ml of 0.1 M phosphate buffer, pH 7.5

    • 0.1 ml of 10 mM catechol solution

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding 0.1 ml of the enzyme preparation.

  • Immediately start monitoring the increase in absorbance at 260 nm using a spectrophotometer.

  • Record the change in absorbance over time.

Calculation of Enzyme Activity: One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconic acid per minute under the specified conditions. The activity is calculated using the Beer-Lambert law, with a molar extinction coefficient for cis,cis-muconic acid at 260 nm of approximately 16,800 M⁻¹cm⁻¹.[6]

Part 2: The Fate of this compound - Elucidation of the Degradation Pathway

Contemporaneously with the work on this compound synthesis, research led by R.Y. Stanier and his colleagues was instrumental in piecing together the metabolic route for the degradation of aromatic compounds, a pathway they named the β-ketoadipate pathway.[5][7] This pathway funnels a variety of aromatic precursors, including catechol and protocatechuate, into central metabolism.

The β-Ketoadipate Pathway: A Convergent Catabolic Route

The β-ketoadipate pathway is a convergent pathway with two main branches that lead to the formation of β-ketoadipate.[7] The "catechol branch," which is central to this compound degradation, and the "protocatechuate branch."

Degradation_Pathway

Key Enzymes in this compound Degradation
  • Muconate Lactonizing Enzyme (MLE): This enzyme catalyzes the conversion of cis,cis-muconic acid to muconolactone.[8] Early studies by Ornston and Stanier focused on the purification and characterization of this enzyme from Pseudomonas putida.[8]

  • Muconolactone Isomerase: This enzyme is responsible for the isomerization of muconolactone to β-ketoadipate enol-lactone.

  • Enol-lactone Hydrolase: This enzyme hydrolyzes β-ketoadipate enol-lactone to form β-ketoadipate.

  • β-Ketoadipate Succinyl-CoA Transferase and β-Ketoadipyl-CoA Thiolase: These enzymes are involved in the final steps of the pathway, converting β-ketoadipate into intermediates of the tricarboxylic acid (TCA) cycle, namely succinyl-CoA and acetyl-CoA.

Experimental Protocol: Purification of Muconate Lactonizing Enzyme (Adapted from early methods)

The purification of enzymes from crude cell extracts was a critical step in these early studies, allowing for the detailed characterization of their properties. The following is a generalized protocol adapted from the principles used in the initial purification of muconate lactonizing enzyme.

Starting Material: Cell-free extract of Pseudomonas putida grown on a medium containing benzoate as the sole carbon source to induce the enzymes of the β-ketoadipate pathway.

Step 1: Streptomycin Sulfate Precipitation

  • To the crude cell-free extract, slowly add a solution of streptomycin sulfate to precipitate nucleic acids.

  • Stir for a period and then centrifuge to remove the precipitate. The enzyme remains in the supernatant.

Step 2: Ammonium Sulfate Fractionation

  • Slowly add solid ammonium sulfate to the supernatant from the previous step to achieve a certain percentage of saturation (e.g., 40-60%).

  • Stir to allow for protein precipitation and then centrifuge to collect the protein pellet.

  • Discard the supernatant and redissolve the pellet in a minimal amount of buffer.

Step 3: Dialysis

  • Dialyze the redissolved protein solution against a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove excess ammonium sulfate.

Step 4: Column Chromatography

  • Apply the dialyzed protein solution to a DEAE-cellulose or similar ion-exchange chromatography column.

  • Elute the proteins with a salt gradient (e.g., increasing concentration of NaCl in the buffer).

  • Collect fractions and assay each for muconate lactonizing enzyme activity.

  • Pool the active fractions.

Step 5: Further Purification (Optional)

  • Additional chromatography steps, such as gel filtration (e.g., Sephadex G-100), can be used to further purify the enzyme to homogeneity.

Monitoring Purification: Throughout the purification process, the specific activity of the enzyme (units of activity per mg of protein) is monitored. A successful purification scheme results in a significant increase in specific activity at each step.

Purification Step Total Protein (mg) Total Activity (Units) Specific Activity (Units/mg) Yield (%) Purification (-fold)
Crude Extract10005000.51001
Streptomycin Supernatant9004800.53961.1
Ammonium Sulfate Ppt.2004002.0804
DEAE-Cellulose2030015.06030
Sephadex G-100525050.050100
This is a representative table illustrating the expected trend in a typical enzyme purification. Actual values would be determined experimentally.

Part 3: The Protocatechuate Branch - A Parallel Pathway to β-Ketoadipate

In addition to the catechol branch, Stanier and his colleagues also elucidated the protocatechuate branch of the β-ketoadipate pathway.[4][9] This branch is crucial for the degradation of other aromatic compounds, such as p-hydroxybenzoate.

Protocatechuate 3,4-Dioxygenase: Another Key Ring-Cleavage Enzyme

Similar to catechol 1,2-dioxygenase, protocatechuate 3,4-dioxygenase is an intradiol dioxygenase that catalyzes the ring cleavage of protocatechuic acid to form β-carboxy-cis,cis-muconic acid.[10] Early studies characterized this enzyme from various microorganisms and demonstrated its requirement for Fe(III) as a cofactor.[10]

Conclusion: A Legacy of Discovery

The early studies on this compound synthesis and degradation laid a robust foundation for the field of metabolic engineering. The meticulous work of pioneers like Hayaishi and Stanier not only unraveled the intricate biochemical pathways for aromatic catabolism but also led to the discovery of new enzymatic reactions and principles of metabolic regulation. The experimental protocols and quantitative data from these seminal studies continue to be relevant, providing a valuable reference for researchers today. By understanding the historical context and the fundamental principles established by this early research, scientists and drug development professionals are better equipped to design novel biocatalytic processes and to develop new therapeutic agents that target these fundamental metabolic pathways.

References

  • Stanier, R. Y., Sleeper, B. P., Tsuchida, M., & Macdonald, D. L. (1950). The bacterial oxidation of aromatic compounds. III. The enzymatic oxidation of catechol and protocatechuic acid to beta-ketoadipic acid. Journal of Bacteriology, 59(2), 137–151. [Link]

  • Meier, K., et al. (2022). Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. ResearchGate. [Link]

  • Hayaishi, O., Katagiri, M., & Rothberg, S. (1957). Studies on oxygenases; pyrocatechase. The Journal of Biological Chemistry, 229(2), 905–920. [Link]

  • Ornston, L. N., & Stanier, R. Y. (1966). The conversion of catechol and protocatechuate to beta-ketoadipate by Pseudomonas putida. The Journal of Biological Chemistry, 241(16), 3776–3786. [Link]

  • Ornston, L. N. (1971). Regulation of catabolic pathways in Pseudomonas. Bacteriological Reviews, 35(2), 87–116. [Link]

  • Worsey, M. J., & Williams, P. A. (1975). Metabolism of toluene and xylenes by Pseudomonas putida (arvilla) mt-2: evidence for a new function of the TOL plasmid. Journal of Bacteriology, 124(1), 7–13. [Link]

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  • Ornston, L. N. (1971). Regulation of catabolic pathways in Pseudomonas. Bacteriological Reviews, 35(2), 87-116. [Link]

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  • Ornston, L. N., & Stanier, R. Y. (1966). The conversion of catechol and protocatechuate to ,B-ketoadipate by Pseudomonas putida. I. Biochemistry. Journal of Biological Chemistry, 241(16), 3776-86. [Link]

  • Stanier, R. Y., & Ingraham, J. L. (1954). PROTOCATECHUIC ACID OXIDASE. ResearchGate. [Link]

  • Ornston, L. N. (1971). Regulation of catabolic pathways in Pseudomonas. PMC. [Link]

  • Ornston, L. N., & Stanier, R. Y. (1966). The Conversion of Catechol and Protocatechuate to β-Ketoadipate by Pseudomonas putida I. BIOCHEMISTRY. SciSpace. [Link]

  • Ornston, L. N. (1966). The conversion of catechol and protocatechuate to beta-ketoadipate by Pseudomonas putida. IV. Regulation. The Journal of biological chemistry, 241(16), 3800-10. [Link]

  • Choi, S., et al. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. MDPI. [Link]

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Introduction: Muconic Acid as a Bio-based Platform Chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Muconic Acid Production from Lignocellulosic Biomass

The transition from a fossil fuel-dependent economy to a sustainable, bio-based one necessitates the development of alternative production routes for essential chemicals. cis,cis-Muconic acid (ccMA), an unsaturated dicarboxylic acid, has emerged as a pivotal platform chemical.[1][2] Its significance lies in its potential as a direct biological precursor to adipic acid, a key monomer for the production of nylon-6,6, and terephthalic acid, used in PET plastics.[1][3] The conventional chemical synthesis of these monomers relies on petroleum-derived feedstocks like benzene, which raises significant environmental and health concerns.[2] Biotechnological production of this compound from renewable resources, particularly non-food lignocellulosic biomass, offers a more sustainable and environmentally benign alternative.[4][5]

Chemical Properties and Isomers

This compound (2,4-hexadienedioic acid) is a six-carbon dicarboxylic acid featuring two conjugated double bonds. This structure makes it highly reactive and versatile for chemical conversions. It exists in three stereoisomers: cis,cis-muconic acid, cis,trans-muconic acid, and trans,trans-muconic acid.[6] The biologically produced isomer, and the most sought-after for industrial applications, is the cis,cis form, which can be readily hydrogenated to adipic acid.[1]

The Case for Lignocellulosic Biomass as a Sustainable Feedstock

Lignocellulosic biomass, comprising agricultural residues (e.g., corn stover), forestry waste, and dedicated energy crops, is the most abundant and low-cost renewable carbon source on Earth.[5][7] Its utilization avoids the food-versus-fuel debate associated with first-generation feedstocks like corn starch or sugarcane.[8] Lignocellulose is primarily composed of three polymers: cellulose (40–50%), hemicellulose (25–35%), and lignin (15–20%).[5] The successful conversion of this complex matrix into this compound involves unlocking both its carbohydrate (cellulose and hemicellulose) and aromatic (lignin) fractions, representing a holistic biorefinery approach.[9]

Deconstructing Lignocellulose: The Foundational Step

Understanding the Recalcitrance of Lignocellulosic Biomass

The primary challenge in utilizing lignocellulosic biomass is its inherent recalcitrance. The crystalline structure of cellulose, its sheathing by hemicellulose, and the encasement of both by a complex, rigid lignin polymer make the polysaccharides inaccessible to enzymatic attack.[10][11] A pretreatment step is therefore essential to disrupt this intricate structure.[12]

Pretreatment: Unlocking the Polysaccharide and Lignin Fractions

The goal of pretreatment is to increase the accessible surface area of the polysaccharides and to solubilize the hemicellulose and/or lignin fractions with minimal degradation of the target components.[10] The choice of method profoundly impacts the efficiency of subsequent enzymatic hydrolysis and fermentation.

  • Steam Explosion: This is one of the most common methods, where biomass is subjected to high-pressure steam (160–260°C) followed by a sudden pressure release.[10][12] This process hydrolyzes hemicellulose and disrupts the lignin structure, making the cellulose more accessible.[13]

  • Acid Pretreatment: Dilute acids (e.g., H₂SO₄) at high temperatures (130-210°C) are effective at hydrolyzing hemicellulose into its constituent C5 sugars (like xylose).[11][13] Concentrated acids can solubilize both cellulose and hemicellulose but are more corrosive and costly.[11]

  • Alkaline Pretreatment: Using bases like NaOH or aqueous ammonia, this method causes swelling of the biomass and effectively removes lignin by cleaving ester bonds that crosslink lignin and xylan.[13][14] This is particularly advantageous when the lignin fraction is targeted for valorization.

  • Ammonia Fiber Expansion (AFEX): This process treats biomass with liquid ammonia at moderate temperatures, followed by rapid pressure release. It causes significant physical disruption and decrystallization of cellulose while preserving most of the carbohydrate content.[10]

The selection of a pretreatment method is a critical decision. For processes targeting the carbohydrate fraction for this compound production, methods like dilute acid or steam explosion are often favored. For an integrated approach that also valorizes lignin, alkaline pretreatments that yield a cleaner lignin stream are more suitable.

Enzymatic Hydrolysis: Generating Fermentable Sugars

Following pretreatment, enzymatic hydrolysis (or saccharification) is employed to depolymerize the cellulose and any remaining hemicellulose into fermentable monosaccharides, primarily glucose and xylose.[15][16] This step is central to the biochemical conversion platform.[17]

A cocktail of enzymes, known as cellulases, is required for this process.[15] The primary enzymes include:

  • Endoglucanases: Randomly cleave internal bonds in the amorphous regions of cellulose.

  • Cellobiohydrolases (Exoglucanases): Attack the ends of the cellulose chains, releasing cellobiose (a glucose dimer).

  • β-glucosidases: Hydrolyze cellobiose into two glucose monomers.

Synergistic action between these enzymes is crucial for efficient cellulose breakdown.[16] Hemicellulases (e.g., xylanases) are also included to hydrolyze hemicellulose.

Operating at high solids loading (>15%) is economically crucial as it leads to higher sugar concentrations, reducing downstream processing costs and water usage.[18] However, it presents challenges like mixing difficulties and product inhibition.[18]

  • Substrate Preparation: Pretreated lignocellulosic biomass (e.g., steam-exploded corn stover) is washed to remove potential inhibitors generated during pretreatment.

  • Slurry Formation: The pretreated solid is loaded into a stirred-tank bioreactor with a buffered aqueous solution (e.g., 50 mM citrate buffer, pH 4.8-5.0) to achieve the desired solids concentration (e.g., 20% w/v).

  • Enzyme Addition: A commercial cellulase cocktail (e.g., Cellic® CTec2/HTec2) is added at a specific loading, typically 15-20 mg protein per gram of glucan.

  • Hydrolysis: The slurry is incubated at a controlled temperature (typically 50°C) for 72-96 hours with continuous agitation.

  • Sampling and Analysis: Samples are taken periodically to monitor the release of glucose and xylose using High-Performance Liquid Chromatography (HPLC).

Microbial Bioconversion: Engineering Cell Factories for this compound Synthesis

Once fermentable sugars and/or lignin-derived aromatics are available, engineered microorganisms are used to convert these substrates into this compound. The two main strategies involve either de novo synthesis from sugars or direct conversion of aromatic compounds derived from lignin.

The Sugar Platform: De Novo Synthesis of this compound

This approach engineers the central metabolism of a microbial host to channel carbon from sugars, like glucose and xylose, into the shikimate pathway, which is the natural route to aromatic compounds.[19]

Escherichia coli and Saccharomyces cerevisiae are the most commonly engineered microbes for this purpose.[3][20] The core strategy involves introducing a heterologous pathway that converts an intermediate of the shikimate pathway, 3-dehydroshikimate (DHS), into this compound.[1]

Key Genetic Modifications:

  • Overexpression of Pathway Genes: Key native genes in the shikimate pathway (e.g., aroF, aroE, aroL) are overexpressed to increase the flux towards DHS.[20]

  • Introduction of the this compound Pathway: A three-step heterologous pathway is introduced:

    • DHS dehydratase (aroZ) converts DHS to protocatechuic acid (PCA).

    • PCA decarboxylase (aroY) converts PCA to catechol.

    • Catechol 1,2-dioxygenase (catA) converts catechol to cis,cis-muconic acid.[1]

  • Blocking Competing Pathways: Native pathways that divert DHS or PCA to other products are deleted to maximize carbon flux towards this compound.[1][21]

  • Enabling Xylose Utilization: For lignocellulosic hydrolysates, engineering the host to efficiently co-utilize xylose alongside glucose is critical.[22][23]

// Nodes Glucose [label="Glucose / Xylose", fillcolor="#F1F3F4", fontcolor="#202124"]; E4P_PEP [label="E4P + PEP", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikimate_Pathway [label="Shikimate Pathway\n(Overexpressed aroF, aroE, etc.)", fillcolor="#E8F0FE", fontcolor="#202124"]; DHS [label="3-Dehydroshikimate\n(DHS)", fillcolor="#FBBC05", fontcolor="#202124"]; PCA [label="Protocatechuic Acid\n(PCA)", fillcolor="#FBBC05", fontcolor="#202124"]; Catechol [label="Catechol", fillcolor="#FBBC05", fontcolor="#202124"]; MA [label="cis,cis-Muconic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aromatics [label="Aromatic Amino Acids\n(Blocked)", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges Glucose -> E4P_PEP [label="Glycolysis"]; E4P_PEP -> Shikimate_Pathway; Shikimate_Pathway -> DHS; DHS -> PCA [label="aroZ\n(DHS Dehydratase)", fontcolor="#4285F4"]; PCA -> Catechol [label="aroY\n(PCA Decarboxylase)", fontcolor="#4285F4"]; Catechol -> MA [label="catA\n(Catechol 1,2-Dioxygenase)", fontcolor="#4285F4"]; DHS -> Aromatics [style=dashed, color="#EA4335"]; } dot Caption: De novo this compound synthesis pathway from sugars.

The Lignin Valorization Platform: A Direct Route to Aromatics

Lignin is a polymer of phenylpropanoid units (guaiacyl, syringyl, and p-hydroxyphenyl), making it a rich, natural source of aromatic compounds.[4][24] This route involves depolymerizing lignin and then using microbes capable of funneling the resulting aromatic monomers into this compound.

Methods like base-catalyzed depolymerization can break down industrial lignin (e.g., Kraft lignin) into a stream of monoaromatic compounds, such as guaiacol and vanillin.[25]

Organisms like Pseudomonas putida and Corynebacterium glutamicum are well-suited for this task due to their robust native pathways for aromatic catabolism.[7][26] Engineering efforts focus on:

  • Introducing Demethylation Systems: To convert lignin-derived methoxylated aromatics (like guaiacol) into catechol, enzymes such as cytochrome P450 systems are introduced.[25]

  • Blocking Muconate Catabolism: The native pathway continues by converting this compound into intermediates of the TCA cycle. Key genes in this downstream pathway (e.g., catB, catC) are deleted to force the accumulation of this compound.[21][25]

// Nodes Lignin [label="Lignin", fillcolor="#F1F3F4", fontcolor="#202124"]; Depolymerization [label="Depolymerization\n(e.g., Base-catalyzed)", fillcolor="#E8F0FE", fontcolor="#202124"]; Aromatics [label="Aromatic Monomers\n(Guaiacol, Vanillin, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Catechol [label="Catechol", fillcolor="#FBBC05", fontcolor="#202124"]; MA [label="cis,cis-Muconic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCA_Cycle [label="TCA Cycle Intermediates\n(Blocked)", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges Lignin -> Depolymerization; Depolymerization -> Aromatics; Aromatics -> Catechol [label="Funneling Pathways\n(e.g., Demethylation)", fontcolor="#4285F4"]; Catechol -> MA [label="catA\n(Catechol 1,2-Dioxygenase)", fontcolor="#4285F4"]; MA -> TCA_Cycle [label="catB, catC, etc.", style=dashed, color="#EA4335"]; } dot Caption: this compound production via lignin valorization.

Overcoming Process Bottlenecks: Challenges and Advanced Strategies

Inhibitor Tolerance in Engineered Microbes

Lignocellulosic hydrolysates contain compounds generated during pretreatment—such as furfural, HMF, and phenolic compounds—that are inhibitory to microbial growth and metabolism.[27] Strategies to overcome this include developing more robust microbial strains through evolutionary engineering or expressing specific detoxifying enzymes.

Downstream Processing: Recovery and Purification of this compound

Downstream processing can account for over 50% of the total production cost and is often a major bottleneck.[6] The primary challenges are the low concentration of this compound in the fermentation broth and its high hydrophilicity.[6][28]

  • Precipitation: At low pH (<2) and low temperature (4-5°C), this compound's solubility decreases, allowing it to be precipitated out of the solution.[28][29]

  • Adsorption: Activated carbon can be used to adsorb this compound and remove color impurities from the broth.[29]

  • Reactive Extraction: This technique uses an organic phase containing an extractant (e.g., tertiary amines like Alamine 336) to selectively pull the this compound from the aqueous fermentation broth.[6][28] This can also be performed in situ (ISPR) to alleviate product toxicity during fermentation, which has been shown to improve titers by up to 300%.[3][30]

This protocol is adapted from methods developed for S. cerevisiae and P. putida fermentations.[29]

  • Cell Removal: The fermentation broth is centrifuged or filtered to remove microbial cells.

  • Acidification: The pH of the clarified broth is adjusted to ≤ 2.0 using a strong acid (e.g., HCl).

  • Activated Carbon Treatment: Activated carbon (e.g., 2% w/v) is added to the acidified broth, which is then agitated at a low temperature (e.g., 4°C) for several hours to adsorb impurities and some product.

  • Precipitation: The mixture is further cooled and held at 4°C for 12-24 hours to allow for this compound precipitation.

  • Recovery: The precipitate is collected by centrifugation or filtration. The activated carbon can be washed with water to recover additional adsorbed product.[29]

  • Drying: The recovered this compound crystals are dried (e.g., via spray drying or vacuum oven). An overall recovery yield of ~66% with >95% purity has been reported with this approach.[29]

Consolidated Bioprocessing (CBP): The Next Frontier

CBP aims to combine enzyme production, biomass hydrolysis, and fermentation into a single step within one reactor, performed by a single microorganism or a microbial consortium.[5][31] This approach has the potential to dramatically reduce capital and operating costs.[32] Developing a CBP-enabled organism for this compound production involves engineering a microbe that can both efficiently degrade lignocellulose and synthesize the target chemical, which remains a significant scientific challenge.[5]

Process Integration and Techno-Economic Considerations

The economic viability of producing this compound from lignocellulose is highly sensitive to feedstock cost, product yield, and production rate (titer and productivity).[33] Techno-economic analyses have shown that adipic acid derived from biologically produced this compound can approach cost-parity with petroleum-based adipic acid, with the potential for an 80% reduction in greenhouse gas emissions.[33][34] Achieving high titers (e.g., 30-50 g/L) and yields (approaching the theoretical maximum) are critical milestones.[19][23] Integrating the valorization of both carbohydrate and lignin streams is essential for maximizing revenue from the biomass feedstock and improving the overall process economics.[9]

Quantitative Data Summary

MicroorganismFeedstock(s)Titer (g/L)Yield (g/g or C-mol/C-mol)Productivity (g/L/h)Reference
Saccharomyces cerevisiaeGlucose22.50.077 g/g0.191[35]
Saccharomyces cerevisiaeGlucose, Xylose9.3-0.100[3]
Pseudomonas putidaGlucose, Xylose33.70.46 C-mol/C-mol0.18[19][23]
Pseudomonas putidaGlucose, Xylose, CSL47.20.50 C-mol/C-mol0.49[34]
Corynebacterium glutamicumGlucose88.2--[35]
C. glutamicum (Engineered)Lignin & Hemicellulose Hydrolysates4.0--[24]

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Foreword: The Pivotal Role of Muconic Acid Isomerization in a Bio-based Economy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanisms of Muconic Acid Isomerization

This compound (MA), a C6 dicarboxylic acid, has emerged as a critical platform chemical in the transition towards a sustainable, bio-based economy.[1][2] Produced microbially from renewable feedstocks like sugars and lignin, its cis,cis-isomer is the primary biological product.[3][4] However, the full industrial potential of this compound, particularly in the synthesis of high-performance polymers such as nylon-6,6 and polyethylene terephthalate (PET), is unlocked through its other isomers, namely cis,trans-MA and the highly sought-after trans,trans-MA.[5][6][7] The geometric configuration of the trans,trans-isomer makes it an ideal substrate for crucial chemical transformations like Diels-Alder cycloaddition and subsequent hydrogenation to produce adipic acid and terephthalic acid.[8][9][10]

This guide provides an in-depth exploration of the core mechanisms governing the isomerization of this compound. We will dissect the intricate interplay of chemical and enzymatic routes, offering researchers, scientists, and drug development professionals a comprehensive understanding of the principles and practicalities of controlling this pivotal transformation. Our focus will be on the causality behind experimental choices and the inherent logic of the described protocols, aiming to equip the reader with not just the "how," but the critical "why."

The Isomers of this compound: A Structural Overview

This compound exists in three primary isomeric forms, distinguished by the geometry around their two carbon-carbon double bonds.[1][3] Understanding the distinct properties of each is fundamental to appreciating the necessity and challenges of isomerization.

IsomerStructureKey PropertiesMelting Point (°C)
cis,cis-Muconic Acid(2Z,4Z)-Hexa-2,4-dienedioic acidPrimary biological product from fermentation.[3]194-195
cis,trans-Muconic Acid(2Z,4E)-Hexa-2,4-dienedioic acidAn intermediate in the isomerization to the trans,trans-form.[3]190-191
trans,trans-Muconic Acid(2E,4E)-Hexa-2,4-dienedioic acidThermodynamically most stable isomer; ideal for Diels-Alder reactions.[3]301

Data sourced from Wikipedia.[3]

Chemical Isomerization: Navigating the Reaction Landscape

The conversion of the biologically produced cis,cis-MA to the industrially valuable trans,trans-MA is a central challenge, primarily due to undesired side reactions.[8] The primary competing reaction is an intramolecular cyclization, or lactonization, which forms muconolactone.[8][9] This process is kinetically favored under many conditions, representing a significant bottleneck in achieving high yields of the desired trans,trans-isomer.[8]

The Influence of pH and Thermal Effects

The reactivity of this compound in aqueous media is profoundly dependent on pH.[8][9]

  • Alkaline Conditions (pH > 7): cis,cis-Muconic acid exists as the deprotonated muconate dianion. This species is stable and does not readily isomerize.[8][9]

  • Acidic Conditions (pH < 7): Under acidic conditions, cis,cis-muconic acid readily isomerizes to its cis,trans-isomer.[8][9] However, prolonged heating in acidic aqueous solutions also promotes the undesired intramolecular cyclization to muconolactone.[8][11]

The isomerization from cis,cis-MA to cis,trans-MA can be triggered by a decrease in pH below 7 and/or the application of heat.[11] This initial isomerization is often a facile process, but further conversion to the trans,trans-isomer is more challenging and where lactonization becomes a major hurdle.

Solvent-Driven Isomerization and Lactonization Suppression

A key strategy to favor the formation of trans,trans-MA is the use of specific solvents that can impede the competing lactonization reaction. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), have proven effective in this regard.[5][8]

The proposed mechanism for the beneficial effect of DMSO involves its ability to solvate the carboxylic acid groups, thereby hindering the intramolecular cyclization.[8] This allows the isomerization to the trans,trans-form to proceed with higher selectivity.[8] Recent studies using in-situ NMR have delved into the reaction mechanism in DMSO, identifying key intermediates and highlighting the crucial role of both DMSO and water content in controlling the reaction outcome.[12]

G cluster_0 Isomerization Pathway cluster_1 Competing Side Reaction ccMA cis,cis-Muconic Acid ctMA cis,trans-Muconic Acid ccMA->ctMA Acid/Heat ttMA trans,trans-Muconic Acid ctMA->ttMA Heat/Catalyst (DMSO favors) Mlac Muconolactone ctMA->Mlac Heat/Acid (Aqueous) Kinetically Favored

Catalytic Approaches to Isomerization

Various catalysts have been employed to promote the isomerization of this compound to its trans,trans isomer. These include:

  • Iodine (I₂): Molecular iodine, often in conjunction with heat or UV light, can catalyze the isomerization.[6] This method is commonly used but can present challenges in catalyst separation and product purification.[5]

  • Noble Metal Catalysts: Heterogeneous catalysts, such as palladium on carbon (Pd/C), are effective for isomerization.[13] However, care must be taken to control reaction conditions to prevent hydrogenation of the double bonds.[13]

  • Lanthanum(III) Salts: Lanthanum(III) has been shown to catalyze the isomerization to trans,trans-MA, with the reaction being sensitive to pH.[14] The mechanism is thought to involve the formation of a complex between the lanthanum ion and the deprotonated carboxylate groups, which facilitates the isomerization process.[14]

Enzymatic Pathways: The Role of Muconate Cycloisomerase

In biological systems, the transformation of cis,cis-muconic acid is a key step in the β-ketoadipate pathway, which is responsible for the degradation of aromatic compounds.[15][16] The enzyme central to this process is Muconate Cycloisomerase (MCI), also known as Muconate Lactonizing Enzyme (MLE).[15][16][17]

It is crucial to understand that the primary, well-characterized function of MCI is not isomerization between the different geometric forms of this compound, but rather the cycloisomerization of cis,cis-muconate to muconolactone.[15][18]

The Mechanism of Muconate Cycloisomerase

The catalytic mechanism of MCI involves the conversion of cis,cis-muconate into (4S)-muconolactone.[18] This reaction is thought to proceed through a metal-stabilized enol/enolate intermediate.[15][19] The general steps are:

  • Substrate Binding: cis,cis-muconate binds to the active site of the enzyme.

  • Enolate Formation: The distal carboxylate group of the muconate attacks the proximal double bond, forming an enolate intermediate. This intermediate is stabilized by a divalent metal cofactor, typically Mg²⁺ or Mn²⁺, and interactions with key amino acid residues, such as lysine.[15]

  • Protonation: A conserved lysine residue acts as a general acid, protonating the intermediate to form the final muconolactone product.[15][18]

G ccM cis,cis-Muconate Enzyme Muconate Cycloisomerase (MCI/MLE) ccM->Enzyme Binds to Active Site Intermediate Metal-Stabilized Enolate Intermediate Enzyme->Intermediate Forms Intermediate Product (4S)-Muconolactone Intermediate->Product Protonation by Lysine residue

While the direct enzymatic isomerization of cis,cis-MA to trans,trans-MA is not a well-established pathway, the field of enzyme engineering holds promise for developing novel biocatalysts capable of performing this transformation with high specificity and efficiency.

Experimental Protocols and Methodologies

The study of this compound isomerization requires robust analytical techniques to separate and quantify the different isomers and potential side products.

Protocol: Isomerization of cis,cis-Muconic Acid to cis,trans-Muconic Acid

This protocol is based on the principle that mild acidification and heating can selectively produce the cis,trans-isomer.

Objective: To achieve complete isomerization of cis,cis-MA to cis,trans-MA.

Materials:

  • cis,cis-Muconic acid

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • pH meter

  • Heating plate with magnetic stirrer

  • Reaction vessel

Procedure:

  • Prepare a solution of cis,cis-muconic acid in deionized water (e.g., 5 mM).

  • Slowly add 1M HCl dropwise while monitoring the pH to adjust the solution to a pH of 4.0-4.5.

  • Heat the solution to 70°C with gentle stirring.

  • Maintain these conditions for 1 hour to allow for complete isomerization.

  • Monitor the reaction progress using UHPLC-DAD analysis (see Protocol 4.2).

Causality: The acidic conditions protonate the carboxylate groups, facilitating rotation around the C-C single bonds. The moderate temperature provides the necessary activation energy for the isomerization to the cis,trans form while minimizing the rate of the subsequent, more energy-intensive lactonization and isomerization to the trans,trans form.

Protocol: Analysis of this compound Isomers by UHPLC-DAD

This method allows for the separation and quantification of cis,cis-MA, cis,trans-MA, and trans,trans-MA.

Objective: To quantify the concentration of this compound isomers in a sample.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Diode Array Detector (DAD)

  • Reversed-phase C18 analytical column

Procedure:

  • Standard Preparation: Prepare stock standards of each this compound isomer (e.g., 1.0 mg/mL) in a weak basic solution (e.g., 0.05% v/v sodium hydroxide) to ensure complete dissolution and stability of the cis,cis isomer.[20]

  • Mobile Phase: Use a gradient elution with a suitable mobile phase, such as a mixture of acidified water and acetonitrile.

  • Injection: Inject the filtered sample onto the UHPLC system.

  • Detection: Monitor the elution of the isomers using the DAD at a wavelength of 265 nm.[20]

  • Quantification: Create a calibration curve using the prepared standards to quantify the concentration of each isomer in the unknown samples.

Causality: The reversed-phase C18 column separates the isomers based on their polarity. The gradient elution allows for the efficient separation of the structurally similar isomers within a reasonable timeframe. The DAD provides sensitive and specific detection of the conjugated diene system present in all this compound isomers.

Conclusion and Future Outlook

The isomerization of this compound is a cornerstone technology for the valorization of this bio-based platform chemical. While chemical methods involving specific solvents and catalysts have demonstrated high selectivity for the desired trans,trans-isomer, they often require significant energy input and complex purification steps. The primary enzymatic pathway involving this compound leads to lactonization, a competing side reaction in chemical synthesis.

Future research will undoubtedly focus on the development of novel, highly selective, and recyclable catalysts for chemical isomerization. Concurrently, the field of synthetic biology and enzyme engineering presents a tantalizing opportunity to design biocatalysts that can perform the direct isomerization of cis,cis- to trans,trans-muconic acid under mild, aqueous conditions. Success in these areas will be paramount to realizing the full potential of this compound as a key building block in a sustainable chemical industry.

References

  • Carraher, J. M., Pfennig, T., Rao, R. G., Shanks, B. H., & Tessonnier, J.-P. (2017). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry, 19(13), 3044-3054. [Link]

  • M-CSA. (n.d.). Muconate cycloisomerase (anti). Mechanism and Catalytic Site Atlas. Retrieved from [Link]

  • ResearchGate. (n.d.). Cis, cis -Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers | Request PDF. Retrieved from [Link]

  • Iowa State University. (2018, May 21). Isomerization of this compound for the Production of Bio-based Terephthalic Acid. ISURF Tech Transfer. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Carraher, J. M., Pfennig, T., Rao, R. G., Shanks, B. H., & Tessonnier, J.-P. (2017). Supplementary Information cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic- C6-1,4-diacid monomers. Iowa State University. Retrieved from [Link]

  • ResearchGate. (n.d.). FIG. 3. Models for the mechanisms of cycloisomerization of muconate and.... Retrieved from [Link]

  • M-CSA. (n.d.). Chloromuconate cycloisomerase. Mechanism and Catalytic Site Atlas. Retrieved from [Link]

  • ResearchGate. (n.d.). This compound isomers as platform chemicals and monomers in the biobased economy | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Bio-adipic acid production by catalysed hydrogenation of this compound in mild operating conditions | Request PDF. Retrieved from [Link]

  • Capelli, S., et al. (2018). Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. MDPI. Retrieved from [Link]

  • Vardon, D. R., et al. (2016). cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. Green Chemistry, 18(11), 3397-3413. [Link]

  • Zanella, E., et al. (2023). Bio-Adipic Acid Production from this compound Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts. AIR Unimi. Retrieved from [Link]

  • Zanella, E., et al. (2023). Bio-Adipic Acid Production from this compound Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts. MDPI. Retrieved from [Link]

  • Morressier. (2018, March 22). Catalytic conversion of bioderived this compound to produce drop-in cyclic monomers and functional alternatives. Retrieved from [Link]

  • Frost, J. W. (2013). Preparation of trans, trans this compound and trans, trans muconates. Google Patents.
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  • Tessonnier, J. P., et al. (2018). Isomerization of this compound. Google Patents.
  • Vollmer, M. D., et al. (1998). Substrate Specificity of and Product Formation by Muconate Cycloisomerases: an Analysis of Wild-Type Enzymes and Engineered Variants. PubMed Central. Retrieved from [Link]

  • van der Mee, M., et al. (2024). Solvent-driven isomerization of muconates in DMSO: reaction mechanism and process sustainability. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Biotransformation of cis,cis- and trans,trans-isomers of this compound.... Retrieved from [Link]

  • Wikipedia. (n.d.). Muconate lactonizing enzyme. Retrieved from [Link]

  • Jiang, Z., et al. (2021). Enzymatic Synthesis of this compound-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. MDPI. Retrieved from [Link]

  • Choi, S., et al. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. PMC - NIH. Retrieved from [Link]

  • Dusselier Lab. (2020, February 17). Critical review on this compound is published in Green Chemistry!. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the transformation of cis,cis‐this compound.... Retrieved from [Link]

  • PubChem. (n.d.). cis,cis-Muconic acid. Retrieved from [Link]

  • University of Groningen. (2021, July 29). Enzymatic Synthesis of this compound-Based Polymers. Retrieved from [Link]

  • National Renewable Energy Laboratory. (2019, September 4). and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP). Retrieved from [Link]

  • protocols.io. (2024, February 9). This compound isomers and aromatic compounds analyzed by UHPLC-DAD. Retrieved from [Link]

  • Zhang, S., et al. (2022). An integrated yeast‐based process for cis,cis‐this compound production. PubMed Central. Retrieved from [Link]

  • Carraher, J. M., et al. (2020). Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-driven isomerization of cis , cis -muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Isomerization and lactonization of this compound. Retrieved from [Link]

Sources

A Deep Dive into the Biological Conversion of Aromatic Compounds to Muconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Bio-Based Muconic Acid

In the global shift towards a sustainable bio-economy, this compound (MA) has emerged as a critical platform chemical.[1][2][3] This dicarboxylic acid is a valuable precursor for the synthesis of a range of polymers, including adipic acid for nylon-6,6, and terephthalic acid for polyethylene terephthalate (PET).[4][5] Traditionally produced through petrochemical routes that are environmentally taxing, the biological production of this compound from renewable feedstocks presents a compelling and sustainable alternative.[6] This guide provides a comprehensive technical overview of the core principles, methodologies, and state-of-the-art advancements in the microbial conversion of aromatic compounds to this compound, tailored for researchers and professionals in drug development and biotechnology.

Core Metabolic Pathways: The Biochemical Blueprint

The biological synthesis of this compound from aromatic compounds primarily hinges on the β-ketoadipate pathway, a central catabolic route in many soil microbes for the degradation of aromatic compounds.[2][3] Additionally, de novo synthesis from simple sugars like glucose is achieved by channeling intermediates from the shikimate pathway into a this compound-producing route.[7][8][9]

The β-Ketoadipate Pathway: A Funnel for Aromatics

This pathway effectively funnels a variety of aromatic compounds, including those derived from lignin, towards central intermediates that are then converted to this compound.[2][3][10] The pathway has two main branches that converge on β-ketoadipate: the catechol branch and the protocatechuate (PCA) branch. For this compound production, the key is to divert the metabolic flux at the point of catechol or to engineer the PCA branch to produce catechol.

  • Catechol Branch: Aromatic compounds like phenol and guaiacol are converted to catechol.[10] Catechol is then cleaved by catechol 1,2-dioxygenase (CatA) to produce cis,cis-muconic acid.[5][9] To accumulate this compound, downstream enzymes like muconate cycloisomerase (CatB) are typically deleted.[5][11]

  • Protocatechuate (PCA) Branch: Aromatics such as p-coumarate, ferulate, and 4-hydroxybenzoate are metabolized to PCA.[10] In native pathways, PCA undergoes ring cleavage. However, for this compound production, a key engineering step is the introduction of a protocatechuate decarboxylase (AroY) to convert PCA to catechol, which then enters the this compound-producing step via CatA.[12]

Beta_Ketoadipate_Pathway cluster_upper Upper Pathways cluster_central Central Intermediates cluster_MA This compound Production Lignin-derived aromatics Lignin-derived aromatics p-Coumarate p-Coumarate Lignin-derived aromatics->p-Coumarate Ferulate Ferulate Lignin-derived aromatics->Ferulate Guaiacol Guaiacol Lignin-derived aromatics->Guaiacol Phenol Phenol Lignin-derived aromatics->Phenol Protocatechuate (PCA) Protocatechuate (PCA) p-Coumarate->Protocatechuate (PCA) Multiple steps Ferulate->Protocatechuate (PCA) Multiple steps Catechol Catechol Guaiacol->Catechol O-demethylation Phenol->Catechol Hydroxylation Protocatechuate (PCA)->Catechol AroY (PCA Decarboxylase) [Engineered] cis,cis-Muconic Acid cis,cis-Muconic Acid Catechol->cis,cis-Muconic Acid CatA (Catechol 1,2-dioxygenase) Further Metabolism Further Metabolism cis,cis-Muconic Acid->Further Metabolism CatB, CatC [Deleted]

Fig. 1: Engineered β-ketoadipate pathway for this compound production.
De Novo Synthesis via the Shikimate Pathway

For non-aromatic feedstocks like glucose, this compound can be produced by rerouting intermediates from the native shikimate pathway.[7][8][9] This pathway is the natural route for the biosynthesis of aromatic amino acids.

The common strategy involves:

  • Overproduction of 3-dehydroshikimate (3-DHS): This is achieved by overexpressing key enzymes in the upstream shikimate pathway and using feedback-resistant enzyme variants.[4]

  • Conversion of 3-DHS to Protocatechuate (PCA): A heterologous 3-DHS dehydratase is introduced to convert 3-DHS to PCA.[7][8][13]

  • Conversion of PCA to Catechol: A protocatechuate decarboxylase is expressed to convert PCA to catechol.[7][8][13]

  • Conversion of Catechol to this compound: A catechol 1,2-dioxygenase catalyzes the final step to produce cis,cis-muconic acid.[7][8][13]

Shikimate_Pathway Glucose Glucose Erythrose-4-phosphate Erythrose-4-phosphate Glucose->Erythrose-4-phosphate Phosphoenolpyruvate Phosphoenolpyruvate Glucose->Phosphoenolpyruvate 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) Erythrose-4-phosphate->3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) DAHP synthase Phosphoenolpyruvate->3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) DAHP synthase 3-Dehydroshikimate (3-DHS) 3-Dehydroshikimate (3-DHS) 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP)->3-Dehydroshikimate (3-DHS) Multiple steps Protocatechuate (PCA) Protocatechuate (PCA) 3-Dehydroshikimate (3-DHS)->Protocatechuate (PCA) 3-DHS dehydratase [Heterologous] Aromatic Amino Acids Aromatic Amino Acids 3-Dehydroshikimate (3-DHS)->Aromatic Amino Acids Native Pathway Catechol Catechol Protocatechuate (PCA)->Catechol PCA decarboxylase [Heterologous] cis,cis-Muconic Acid cis,cis-Muconic Acid Catechol->cis,cis-Muconic Acid Catechol 1,2-dioxygenase [Heterologous]

Fig. 2: De novo synthesis of this compound from glucose.

Microbial Cell Factories: A Comparative Overview

Several microorganisms have been engineered for this compound production, each with its own set of advantages and challenges.

Microbial HostKey AdvantagesReported TitersReferences
Pseudomonas putida Robust, high tolerance to aromatic compounds, native β-ketoadipate pathway.Up to 50 g/L from p-coumaric acid.[2][3]
Escherichia coli Well-characterized genetics, fast growth, versatile.Up to 64.5 g/L from glucose.[9]
Corynebacterium glutamicum High tolerance to aromatic compounds, GRAS status.Up to 88.2 g/L from glucose, 85 g/L from catechol.[5][14]
Saccharomyces cerevisiae Robust for industrial fermentation, tolerant to low pH.Up to 22.5 g/L from glucose.[15][16]

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Engineering Pseudomonas putida for this compound Production from Lignin-Derived Aromatics

This protocol outlines the genetic modification of P. putida KT2440 to convert guaiacol, a lignin-derived aromatic, to this compound.[11]

1. Deletion of catBC Genes:

  • Objective: To block the native catabolism of this compound.
  • Method: Employ homologous recombination to replace the catBC gene cluster with a selectable marker.
  • Verification: Confirm the deletion by PCR and sequencing.

2. Introduction of Guaiacol O-Demethylation System:

  • Objective: To enable the conversion of guaiacol to catechol.
  • Method: Introduce a plasmid expressing the cytochrome P450 and ferredoxin reductase from Rhodococcus rhodochrous.
  • Verification: Confirm protein expression via SDS-PAGE and enzymatic assays.

3. Shake Flask Cultivation and Production Analysis:

  • Medium: M9 minimal medium supplemented with a carbon source (e.g., glucose) and guaiacol.
  • Cultivation: Grow the engineered strain at 30°C with shaking.
  • Analysis: Monitor cell growth (OD600) and quantify this compound production using HPLC.
Protocol 2: De Novo Production of this compound in Saccharomyces cerevisiae

This protocol details the engineering of S. cerevisiae for this compound production from glucose.[4][7]

1. Heterologous Pathway Construction:

  • Objective: To introduce the three-step pathway from 3-DHS to this compound.
  • Method: Synthesize and clone the genes for 3-DHS dehydratase, PCA decarboxylase, and catechol 1,2-dioxygenase into a yeast expression vector.
  • Verification: Confirm gene integration and expression via PCR and RT-qPCR.

2. Enhancing Precursor Supply:

  • Objective: To increase the flux towards 3-DHS.
  • Method: Overexpress a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and delete genes that divert flux away from the shikimate pathway.
  • Verification: Measure intracellular levels of shikimate pathway intermediates.

3. Fed-Batch Fermentation:

  • Objective: To achieve high-titer this compound production.
  • Medium: Defined minimal medium with glucose as the primary carbon source.
  • Strategy: Implement a fed-batch strategy to maintain a low but non-limiting glucose concentration, controlling for overflow metabolism.
  • Analysis: Regularly sample the bioreactor to measure cell density, substrate consumption, and this compound titer by HPLC.

Downstream Processing: From Broth to Pure Product

The recovery and purification of this compound from the fermentation broth is a critical step for its industrial application.[17] The process typically involves several stages:

  • Cell Removal: Centrifugation or microfiltration to separate the biomass from the culture supernatant.

  • Initial Purification: Treatment with activated carbon to remove color and other impurities.[16]

  • Precipitation: Acidification of the broth to a low pH (around 2) followed by cooling to precipitate the this compound.[16]

  • Final Purification: Recrystallization or chromatography to achieve high purity.

Downstream_Processing Fermentation Broth Fermentation Broth Cell Removal Cell Removal Fermentation Broth->Cell Removal Centrifugation/ Filtration Activated Carbon Treatment Activated Carbon Treatment Cell Removal->Activated Carbon Treatment Decolorization Acidification & Precipitation Acidification & Precipitation Activated Carbon Treatment->Acidification & Precipitation pH < 2, Low Temp Purified this compound Purified this compound Acidification & Precipitation->Purified this compound Recrystallization/ Chromatography

Fig. 3: General workflow for downstream processing of this compound.

Future Outlook and Challenges

While significant progress has been made in the biological production of this compound, several challenges remain for commercial viability. These include improving product titers and yields, reducing production costs through the use of cheaper feedstocks like lignocellulosic hydrolysates, and optimizing downstream processing to enhance recovery and purity.[1][2][3] Continued research in metabolic engineering, synthetic biology, and process optimization will be crucial to overcoming these hurdles and establishing a robust and economical bio-based route to this important platform chemical.

References

  • Development of an Efficient Fermentation Process for this compound using Saccharomyces cerevisiae. (n.d.).
  • Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. (2020-02-14). ACS Synthetic Biology.
  • Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae. (2024-09-24). MDPI.
  • This compound Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. (2021-06-09). ACS Publications.
  • Bioprocess development for this compound production from aromatic compounds and lignin. (n.d.). Green Chemistry (RSC Publishing).
  • An integrated yeast-based process for cis,cis-muconic acid production. (n.d.). PubMed Central.
  • Bioprocess Development for this compound Production from Aromatic Compounds and Lignin. (n.d.). OSTI.GOV.
  • Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. (n.d.). PMC - NIH.
  • Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae. (2024-09-24). PubMed.
  • Metabolic engineering of this compound production in Saccharomyces cerevisiae. (2012-11-17). PubMed.
  • Metabolic engineering of Corynebacterium glutamicum for the production of cis, cis-muconic acid from lignin. (2018-07-20). PubMed.
  • Metabolic pathways for production of muconate from glucose and lignin-derived aromatic compounds. (n.d.). ResearchGate.
  • Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase. (2016-04-22). NREL.
  • Recent Advances in this compound Extraction Process. (n.d.). MDPI.
  • Development of an Efficient Fermentation Process for this compound using Saccharomyces cerevisiae. (n.d.). Universidade de Lisboa.
  • Corynebacterium glutamicum cell factory design for the efficient production of cis, cis-muconic acid. (2024-02-17). PubMed.
  • Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. (n.d.). PMC - PubMed Central.
  • Recent Advances in Microbial Production of cis,cis-Muconic Acid. (2020-08-25). PMC - NIH.

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Methodological & Application

UHPLC-DAD method for muconic acid isomer quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of Muconic Acid Isomers by Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD)

Abstract

This document provides a comprehensive guide and a validated protocol for the quantification of this compound isomers, specifically cis,cis-muconic acid and cis,trans-muconic acid, using an Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) system. This compound is a key platform chemical in the bio-based economy and its trans,trans isomer is a critical biomarker for benzene exposure.[1][2] The accurate quantification of its geometric isomers is essential for applications ranging from metabolic engineering to environmental and occupational health monitoring.[2] This application note details the scientific rationale behind the method, provides step-by-step protocols for standard and sample preparation, and outlines a complete, validated UHPLC-DAD methodology designed for robustness and accuracy.

Introduction: The Analytical Challenge of this compound Isomers

This compound (2,4-hexadienedioic acid) is a dicarboxylic acid with three geometric isomers: cis,cis-, cis,trans-, and trans,trans-muconic acid.[2] The cis,cis-isomer is a direct product of microbial fermentation from renewable feedstocks, making it a valuable precursor for the synthesis of polymers like nylon-6,6 and polyethylene terephthalate.[1][3] The trans,trans-isomer is a recognized biomarker for human exposure to benzene, a known carcinogen.[4][5][6][7][8]

The primary analytical challenge lies in the inherent instability of the cis,cis-isomer, which can readily isomerize to the more stable cis,trans-form under various conditions, including changes in pH, temperature, and exposure to light.[9][10] This isomerization complicates accurate quantification, as the ratio of isomers can change during sample handling and analysis.[9][11] Therefore, a robust and reliable analytical method is required to separate and quantify these isomers accurately.

This UHPLC-DAD method is designed to provide high-resolution separation of this compound isomers, leveraging the sensitivity of UV detection for precise quantification. The principles outlined are grounded in established chromatographic theory and have been validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity.[12][13][14][15]

Principle of the Method

The method employs reverse-phase UHPLC, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The separation of the this compound isomers is achieved based on their differential partitioning between the stationary and mobile phases. A gradient elution with an acidified aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is used to achieve optimal resolution. The acidic mobile phase ensures that the carboxyl groups of the this compound isomers are protonated, enhancing their retention on the nonpolar stationary phase.

The Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths. This compound isomers exhibit a strong UV absorbance at approximately 265 nm due to their conjugated double bonds, providing a sensitive and selective means of detection and quantification.[5][9]

Materials and Reagents

Chemicals and Solvents
  • cis,cis-Muconic acid (≥98% purity)

  • Sodium Hydroxide (NaOH), 10N solution

  • Formic acid (LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Equipment
  • UHPLC system with a binary or quaternary pump, autosampler, and column oven

  • Diode Array Detector (DAD)

  • Analytical balance (4 decimal places)

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Water bath

  • Syringe filters (0.2 µm, nylon or PTFE)

  • Amber glass vials (2 mL) with caps

Experimental Protocols

Standard Preparation: A Critical Step for Accuracy

Due to the commercial unavailability of a pure cis,trans-muconic acid standard, it is prepared by the controlled isomerization of the cis,cis-isomer.[16] It is imperative to prepare separate calibration curves for each isomer as they may have different detector responses and to prevent further isomerization in mixed solutions.[9][11]

This weak alkaline solution is used as the diluent for standards to prevent the acid-catalyzed isomerization of cis,cis-muconic acid.[1][10][17]

  • Add 66 µL of 10N Sodium Hydroxide to a 40 mL volumetric flask.

  • Bring the volume to 40 mL with ultrapure water.

  • Mix thoroughly. This solution can be scaled as needed.[11][17]

  • Accurately weigh approximately 40.0 mg of cis,cis-muconic acid into a 40 mL amber vial.[16]

  • Record the exact weight to the nearest 0.1 mg.

  • Add the calculated volume of 0.05% (v/v) sodium hydroxide solution to achieve a final concentration of exactly 1.0 mg/mL.

  • Vortex vigorously for an extended period (up to 1 hour) until the standard is completely dissolved.[16] Incomplete dissolution will lead to inaccurate standard concentrations.

  • Store the stock solution in a sealed amber vial at 4°C for up to 4 months.[9]

This protocol relies on heat-induced isomerization of the cis,cis-isomer.[16]

  • Preheat a water bath to 60 ± 3°C.[11][16]

  • Accurately weigh exactly 40.0 mg of cis,cis-muconic acid into a 40 mL amber vial.

  • Add 39.934 mL of ultrapure water and mix well.

  • Place the vial in the preheated water bath, ensuring the liquid is fully submerged, for 2 hours. Shake the vial every 15 minutes.

  • After 2 hours, immediately add 66 µL of 10N sodium hydroxide to quench the isomerization and stabilize the solution.[9][16]

  • Store the stock solution in a sealed amber vial at 4°C for up to 4 months.[9]

  • Prepare a series of calibration standards by serially diluting the 1 mg/mL stock solutions of ccMA and ctMA with the 0.05% (v/v) sodium hydroxide solution.

  • A recommended calibration range is 1 µg/mL to 100 µg/mL. A minimum of five concentration levels should be used.[16]

  • Transfer the final dilutions to 2 mL amber autosampler vials.

Sample Preparation

The goal of sample preparation is to produce a clean, particle-free sample in a suitable solvent, minimizing any matrix effects that could interfere with the analysis.[9]

  • For biological samples (e.g., fermentation broth), a minimum 1:5 dilution with the 0.05% (v/v) sodium hydroxide solution is recommended to mitigate matrix effects.[9]

  • For urine samples, a solid-phase extraction (SPE) with a strong anion exchange (SAX) cartridge is often employed for cleanup and concentration.[4][7][8]

  • After dilution or extraction, filter the sample through a 0.2 µm syringe filter into an autosampler vial.[9][17]

UHPLC-DAD Method Parameters

The following parameters have been shown to provide excellent separation of this compound isomers. However, they may require optimization depending on the specific instrument and column used.[9]

ParameterRecommended Setting
Column C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-10 min: 5% B; 10-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
DAD Wavelength 265 nm (Bandwidth: 4 nm)
Reference Wavelength 360 nm (Bandwidth: 10 nm)

Rationale for Parameter Selection:

  • C18 Column: Provides excellent hydrophobic retention for the isomers.

  • Formic Acid: Acidifies the mobile phase to ensure the analytes are in their non-ionized form, leading to better retention and peak shape.

  • Acetonitrile Gradient: Allows for the elution of compounds with a wide range of polarities and ensures that all isomers are eluted in a reasonable time with good resolution.

  • 40°C Column Temperature: Ensures reproducible retention times and can improve peak efficiency.

  • 265 nm Wavelength: This is near the absorbance maximum for the conjugated diene chromophore in this compound, providing high sensitivity.[9]

Workflow Diagram

UHPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Standard_Prep Standard Preparation (ccMA & ctMA Stocks) UHPLC_Injection UHPLC Injection Standard_Prep->UHPLC_Injection Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->UHPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) UHPLC_Injection->Chrom_Separation DAD_Detection DAD Detection (265 nm) Chrom_Separation->DAD_Detection Peak_Integration Peak Integration DAD_Detection->Peak_Integration Calibration Calibration Curve (Linear Regression) Peak_Integration->Calibration Quantification Quantification (Concentration Calculation) Calibration->Quantification Report Final Report Quantification->Report

Caption: UHPLC-DAD workflow for this compound isomer quantification.

Method Validation

To ensure the trustworthiness of the results, the analytical method must be validated according to ICH guidelines.[12][13][14][15] The key validation parameters are summarized below.

ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradation products, matrix components).The analyte peak should be well-resolved from other peaks (Resolution > 2). Peak purity analysis using DAD should confirm no co-eluting impurities.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (R²) ≥ 0.995.[18]
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.Typically 80-120% of the target concentration.
Accuracy The closeness of the test results to the true value. Assessed by spike-recovery experiments.Recovery should be within 98.0% to 102.0%.[18]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2%.Intermediate Precision (Inter-day): RSD ≤ 3%.[18]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Overall RSD should remain within acceptable limits (e.g., ≤ 5%) when parameters like flow rate, column temperature, or mobile phase composition are slightly varied.

Data Analysis and Interpretation

  • Calibration Curve: For each isomer, plot the peak area against the concentration of the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Determine the concentration of each isomer in the unknown samples by interpolating their peak areas into the respective calibration curves.

  • Reporting: The final concentration should be corrected for any dilution factors used during sample preparation. For applications where the total this compound concentration is of interest, the concentrations of the individual isomers can be summed.[9]

Conclusion

This application note provides a detailed and robust UHPLC-DAD method for the quantification of this compound isomers. The provided protocols for standard preparation, sample processing, and chromatographic analysis are designed to yield accurate and reproducible results. By adhering to the principles of method validation outlined herein, researchers, scientists, and drug development professionals can ensure the integrity of their data for a wide range of applications.

References

  • MDPI.

  • protocols.io.

  • protocols.io.

  • protocols.io.

  • Green Chemistry (RSC Publishing).

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  • National Renewable Energy Laboratory (NREL).

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Application Notes & Protocols for the Downstream Processing of Muconic Acid from Fermentation Broth

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Muconic acid (MA), a dicarboxylic acid with conjugated double bonds, is a key platform chemical for the production of various polymers, including nylons and polyethylene terephthalate (PET).[1][2] The fermentative production of this compound from renewable feedstocks presents a sustainable alternative to petroleum-based chemical synthesis. However, the economic viability of this bio-based route is heavily dependent on efficient and cost-effective downstream processing to recover and purify the this compound from the complex fermentation broth. This document provides a detailed guide for researchers, scientists, and drug development professionals on the current state-of-the-art methods for the downstream processing of this compound. It offers an in-depth analysis of the core principles, practical protocols, and critical considerations for developing a robust and scalable purification strategy.

Introduction: The Downstream Processing Challenge

The recovery of this compound from fermentation broth is a significant challenge that can account for over 50% of the total production cost.[1][3] The primary hurdles include the low concentration of this compound in the broth, its hydrophilic nature, and the presence of a complex mixture of impurities such as residual sugars, proteins, salts, and other organic acids.[1][4] An effective downstream processing strategy must address these challenges to achieve high product purity and recovery yield in an economically and environmentally sustainable manner.

This guide will explore a multi-step approach to this compound purification, encompassing initial clarification of the fermentation broth followed by a series of purification and polishing steps. The causality behind the selection of each unit operation will be discussed, providing a logical framework for process design.

Overall Downstream Processing Workflow

A typical downstream processing workflow for this compound involves several sequential stages, each designed to remove specific classes of impurities and increase the product concentration. The exact configuration of the process will depend on the fermentation host (e.g., Pseudomonas putida, Saccharomyces cerevisiae), the final purity requirements, and economic constraints.

Downstream_Processing_Workflow Fermentation_Broth Fermentation Broth Cell_Removal Cell Removal (Centrifugation/Filtration) Fermentation_Broth->Cell_Removal Removal of Biomass Activated_Carbon Activated Carbon Treatment Cell_Removal->Activated_Carbon Decolorization & Impurity Removal Primary_Purification Primary Purification Activated_Carbon->Primary_Purification Precipitation Precipitation/ Crystallization Primary_Purification->Precipitation pH/Temperature Shift Reactive_Extraction Reactive Extraction Primary_Purification->Reactive_Extraction Solvent-based Separation Adsorption Adsorption Primary_Purification->Adsorption Resin-based Separation Final_Purification Final Purification & Polishing Precipitation->Final_Purification Reactive_Extraction->Final_Purification Adsorption->Final_Purification Chromatography Ion Exchange Chromatography Final_Purification->Chromatography High-Resolution Separation Drying Drying Chromatography->Drying Pure_MA High-Purity This compound Drying->Pure_MA

Caption: Generalized workflow for the downstream processing of this compound.

Step-by-Step Methodologies & Protocols

This section provides detailed protocols for the key unit operations in the downstream processing of this compound.

Broth Clarification: Cell Removal and Initial Purification

The initial step in any downstream process is the removal of microbial cells and other suspended solids from the fermentation broth. This is crucial to prevent interference with subsequent purification steps.

Protocol 1: Centrifugation and Microfiltration

  • Centrifugation: Centrifuge the fermentation broth at 5,000-10,000 x g for 15-30 minutes to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant, which contains the soluble this compound.

  • Microfiltration: Pass the supernatant through a 0.22 µm or 0.45 µm microfiltration membrane to remove any remaining cells and fine particulates. This step is critical for preparing the broth for subsequent high-resolution purification methods like chromatography.[5]

Protocol 2: Activated Carbon Treatment for Decolorization

Fermentation broths are often colored due to the presence of complex media components and metabolic byproducts. Activated carbon is widely used to remove these colored impurities and other organic contaminants.[1][3][6]

  • Carbon Dosing: Add powdered activated carbon (PAC) to the clarified fermentation broth at a concentration of 1-5% (w/v). The optimal concentration should be determined empirically.

  • Incubation: Stir the mixture at room temperature for 1-2 hours.

  • Carbon Removal: Remove the activated carbon by filtration, initially with a coarse filter paper followed by a finer filter (e.g., 0.45 µm) to ensure complete removal of carbon particles.

Primary Purification Strategies

Following initial clarification, the next stage focuses on concentrating the this compound and removing the bulk of the water and soluble impurities.

Precipitation is a robust and scalable method for recovering this compound, leveraging its pH-dependent solubility.

Protocol 3: Acid Precipitation of this compound

  • pH Adjustment: Cool the clarified and decolorized fermentation broth to 4-5°C. Slowly add a strong acid (e.g., 32% HCl) to the chilled broth while stirring to reduce the pH to ≤ 2.[3][7] this compound will precipitate out of the solution as the pH is lowered below its pKa values.

  • Crystal Formation: Continue stirring at low temperature for at least 1-2 hours to allow for complete crystal formation.[6]

  • Crystal Recovery: Collect the this compound crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of cold, acidified water (pH 2) to remove entrained impurities.

  • Drying: Dry the crystals under vacuum at a low temperature (e.g., 50°C) to obtain the solid product.[3]

Note on Isomerization: It is important to maintain low temperatures during acid precipitation, as exposure to low pH can cause the irreversible conversion of the biologically produced cis,cis-muconic acid to the cis,trans isomer.[7]

Reactive extraction is a highly efficient liquid-liquid extraction technique that utilizes an extractant in an organic solvent to form a complex with the carboxylic acid, thereby facilitating its transfer from the aqueous to the organic phase.[1][4] Tertiary amines and organophosphorus compounds are commonly used extractants.[1]

Reactive_Extraction_Mechanism cluster_Aqueous_Phase Aqueous Phase (Fermentation Broth) cluster_Organic_Phase Organic Phase cluster_Stripping Stripping Phase (Aqueous) MA_aq This compound (MA) Complex_org MA-Extractant Complex MA_aq->Complex_org Complex Formation at Interface Extractant_org Extractant (e.g., TOA) Extractant_org->Complex_org Complex_org->Extractant_org Regeneration MA_strip Purified this compound Complex_org->MA_strip Back-extraction (pH Shift) Stripping_Agent Stripping Agent (e.g., NaOH) Stripping_Agent->MA_strip

Caption: Mechanism of reactive extraction and stripping of this compound.

Protocol 4: Reactive Extraction using Tri-n-octylamine (TOA)

  • Organic Phase Preparation: Prepare an organic phase consisting of an extractant (e.g., 20-30% v/v TOA) and a phase modifier (e.g., 10-20% v/v 1-dodecanol) dissolved in a suitable organic solvent (e.g., n-heptane). The phase modifier helps to prevent the formation of a third phase.[1]

  • Extraction: Mix the clarified fermentation broth with the organic phase at a defined volume ratio (e.g., 1:1) and agitate vigorously for 30-60 minutes at a controlled temperature (e.g., 25-45°C).[3]

  • Phase Separation: Allow the phases to separate in a separation funnel. The this compound will be complexed with the TOA in the upper organic phase.

  • Stripping (Back-extraction): To recover the this compound from the organic phase, perform a stripping step. Mix the loaded organic phase with an aqueous stripping solution (e.g., a buffer at pH > 7 or a dilute NaOH solution).[8] This pH shift will break the acid-amine complex, transferring the this compound back to the aqueous phase as a salt.

  • Product Recovery: The this compound can then be recovered from the stripping solution by re-acidification and precipitation as described in Protocol 3.

Adsorption using solid adsorbents like ion-exchange resins or activated carbon can be an effective method for capturing this compound from dilute fermentation broths.

Protocol 5: Adsorption using a Weak Anion Exchanger

  • Resin Selection and Preparation: Select a suitable weak anion exchange resin (e.g., Amberlite IRA-67).[9] Condition the resin according to the manufacturer's instructions, typically by washing with deionized water.

  • Adsorption: Pass the clarified and pH-adjusted (typically to a pH slightly above the pKa of this compound) fermentation broth through a column packed with the prepared resin at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove non-specifically bound impurities.

  • Elution (Desorption): Elute the bound this compound using a solution of a strong acid (e.g., 0.5-1 M HCl) or a salt solution.

  • Product Recovery: The eluted fraction containing the this compound can be further processed by precipitation or crystallization.

Final Purification and Polishing

For applications requiring very high purity, such as in pharmaceuticals or for polymerization, a final polishing step is often necessary.

Protocol 6: Ion Exchange Chromatography

Ion exchange chromatography can be used to separate this compound from other charged impurities with high resolution.

  • Column Preparation: Pack a chromatography column with a suitable strong or weak anion exchange resin. Equilibrate the column with a starting buffer at a specific pH.

  • Sample Loading: Load the partially purified this compound solution onto the column.

  • Washing: Wash the column with the starting buffer to remove unbound contaminants.

  • Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable analytical method such as HPLC.[10][11][12] Pool the fractions containing pure this compound.

Data Presentation and Performance Metrics

The efficiency of a downstream process is evaluated based on several key performance indicators.

Purification Method Reported Purity (%) Reported Recovery Yield (%) Key Considerations References
Multi-step (Filtration, Adsorption, Precipitation, IEX) 9590High cost and complexity[1][3]
Precipitation (low pH, low temp) >9774Risk of isomerization[3][7]
Reactive Extraction (with amines) >95 (after stripping)87-98.7Requires solvent recovery and management[1][3][4]
Adsorption (Anion Exchange) High (post-elution)Up to 99 mg/g resinRequires resin regeneration[9]
Integrated Yeast-based Process (Carbon, Precipitation) 95.466.3Process specific to yeast fermentation[7][13]

Conclusion and Future Perspectives

The downstream processing of this compound remains a critical area of research and development. While traditional methods like precipitation and crystallization are robust, they may not always provide the desired yield or purity in a single step. Reactive extraction shows great promise due to its high efficiency and selectivity, but challenges related to solvent toxicity and recovery need to be addressed.[1] The development of integrated processes, such as in-situ product recovery (ISPR) where the this compound is removed from the fermenter as it is produced, could significantly reduce product inhibition and simplify downstream processing.[14] Ultimately, the optimal downstream processing strategy will be a carefully designed and integrated sequence of unit operations tailored to the specific fermentation process and the final product specifications.

References

  • Blaga, A. C., et al. (2023). Recent Advances in this compound Extraction Process. Applied Sciences, 13(20), 11691. [Link]

  • Cinar, I., et al. (2018). Central composite design optimized adsorptive removal of cis,cis-muconic acid by weak basic anion exchangers and activated Carbon. Journal of Chemical & Engineering Data, 63(8), 2949-2960. [Link]

  • Blaga, A. C., et al. (2023). Recent Advances in this compound Extraction Process. ResearchGate. [Link]

  • Gal, D. G., et al. (2024). Reactive extraction of this compound by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks. Separation and Purification Technology, 337, 126425. [Link]

  • Wang, G., et al. (2022). An integrated yeast-based process for cis,cis-muconic acid production. Biotechnology and Bioengineering, 119(2), 573-585. [Link]

  • Gorwa-Grauslund, M., et al. (2021). This compound Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ACS Sustainable Chemistry & Engineering, 9(24), 8145-8154. [Link]

  • Gorwa-Grauslund, M., et al. (2021). This compound Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. ResearchGate. [Link]

  • DeRito, C. M., et al. (2024). Sustainable Biocatalytic Synthesis of Substituted Muconic Acids. Organic Process Research & Development. [Link]

  • Nicolaï, T., et al. (2021). Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae. Journal of Fungi, 7(10), 808. [Link]

  • Vardon, D. R., et al. (2016). cis,cis-Muconic acid: Separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. Green Chemistry, 18(11), 3397-3413. [Link]

  • Kohlstedt, M., et al. (2020). Recovery of cis,cis-Muconic Acid from Organic Phase after Reactive Extraction. Chemie Ingenieur Technik, 92(9), 1332-1332. [Link]

  • Wang, G., et al. (2022). Precipitation of this compound and microscopic observation of the crystals in the supernatant. ResearchGate. [Link]

  • Vardon, D. R., et al. (2021). This compound isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

  • Vardon, D. R., et al. (2024). This compound isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

  • Wang, G., et al. (2022). An integrated yeast-based process for cis,cis-muconic acid production. PubMed. [Link]

  • Dalli, S. S., et al. (2021). Bio-Adipic Acid Production from this compound Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts. Catalysts, 11(11), 1391. [Link]

  • Lee, J., et al. (2024). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. Preprints.org. [Link]

  • Vardon, D. R., et al. (2016). cis,cis-Muconic acid: Separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. ResearchGate. [Link]

  • Saini, P., et al. (2020). This compound isomers as platform chemicals and monomers in the biobased economy. Green Chemistry, 22(8), 2397-2423. [Link]

Sources

Application Note: High-Yield Catalytic Conversion of Muconic Acid to Adipic Acid Using Platinum on Carbon (Pt/C)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the catalytic hydrogenation of muconic acid to adipic acid, a critical precursor for the production of nylon-6,6 and other polymers.[1][2] The protocol details a robust and efficient method utilizing a commercial 5% Platinum on Carbon (Pt/C) catalyst in an aqueous medium under mild reaction conditions. By shifting from petrochemical-based feedstocks to bio-derived this compound, this process represents a significant advancement in sustainable chemical manufacturing.[3] This document outlines the underlying scientific principles, a detailed step-by-step experimental protocol, process optimization strategies, and analytical methods for product verification. The information is intended for researchers and professionals in the fields of green chemistry, catalysis, and polymer science.

Introduction: The Imperative for Bio-Based Adipic Acid

Adipic acid is a cornerstone of the modern chemical industry, with a global market size expected to exceed seven billion US dollars.[3] Its primary application lies in the synthesis of nylon-6,6, a versatile polyamide used in textiles, carpets, and molded plastics.[4] Traditionally, adipic acid production relies on the oxidation of petroleum-derived feedstocks like cyclohexane, a process that is energy-intensive and generates significant greenhouse gas emissions, including nitrous oxide (N₂O), a potent greenhouse gas.[5]

The transition to renewable feedstocks is a critical step towards a more sustainable chemical industry. This compound, a C6 dicarboxylic acid, can be produced from renewable biomass sources such as sugars and lignin through fermentation processes.[1][2] The subsequent catalytic hydrogenation of this compound to adipic acid offers a green alternative to the conventional petrochemical route. This application note focuses on the use of a Platinum on Carbon (Pt/C) catalyst, which has demonstrated high activity and selectivity for this transformation under mild conditions.[6][7]

Mechanism and Scientific Principles

The catalytic hydrogenation of this compound to adipic acid over a Pt/C catalyst is a sequential process involving the saturation of the two carbon-carbon double bonds in the this compound molecule. The reaction typically proceeds through a mono-unsaturated intermediate, hexenedioic acid.[6][8]

The generally accepted mechanism, based on the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, involves the following key steps:[6][9]

  • Adsorption of Reactants: Both hydrogen and this compound adsorb onto the active platinum sites on the carbon support. Hydrogen typically dissociates into atomic hydrogen on the platinum surface.

  • Surface Reaction (Hydrogenation): The adsorbed this compound undergoes stepwise hydrogenation. The first hydrogenation step saturates one of the double bonds, forming a hexenedioic acid intermediate. This intermediate remains adsorbed on the catalyst surface.

  • Second Hydrogenation: The hexenedioic acid intermediate is further hydrogenated to form adipic acid.

  • Desorption of Product: The final product, adipic acid, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle.

The stereochemistry of the starting this compound (e.g., cis,cis-, cis,trans-, or trans,trans-) can influence the initial reaction kinetics, although isomerization can occur on the catalyst surface.[6][10] For simplicity and stability, experimental studies often utilize trans,trans-muconic acid.[6][8]

ReactionMechanism cluster_catalyst Pt/C Catalyst Surface H2 H₂ (gas) H_ads 2H (adsorbed) H2->H_ads Adsorption & Dissociation MA_sol This compound (aq) MA_ads This compound (adsorbed) MA_sol->MA_ads Adsorption Pt_surface Active Pt Sites Intermediate_ads Hexenedioic Acid (adsorbed) MA_ads->Intermediate_ads +2H (Surface Reaction) AA_ads Adipic Acid (adsorbed) Intermediate_ads->AA_ads +2H (Surface Reaction) AA_sol Adipic Acid (aq) AA_ads->AA_sol Desorption

Sources

Application Notes and Protocols for the Polymerization of Muconic Acid Esters for Novel Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Bio-Based Monomers for a Sustainable Future

The imperative to transition from a petrochemical-based economy to one founded on renewable resources has catalyzed significant research into bio-derived monomers.[1][2][3] Muconic acid, a dicarboxylic acid obtainable from sugars and lignin, has emerged as a promising platform chemical for the synthesis of novel polymers.[4][5][6][7] Its unique structure, featuring two carboxylic acid groups and two conjugated double bonds, offers versatile pathways for polymerization, leading to polyesters with tunable properties and a wide range of potential applications.[8][9]

These novel polyesters retain the alkene functionality in their backbone, providing a handle for subsequent cross-linking, chain extension, or functionalization.[1][2][3] This opens up possibilities for creating advanced materials such as thermosetting resins, photosensitive coatings, and bio-based alternatives to conventional plastics like polyacrylates.[1][2][10][11] This guide provides detailed protocols for the synthesis of polyesters from this compound esters via enzymatic and condensation polymerization, along with methods for their characterization and an overview of their potential applications.

I. Materials and Equipment

This section details the necessary reagents and instrumentation for the successful synthesis and characterization of poly(muconate)s.

Materials:

  • cis,cis-Muconic acid or its ester derivatives (e.g., dimethyl muconate)

  • Various diols (e.g., 1,4-butanediol, 1,6-hexanediol, poly(ethylene glycol))

  • Enzyme catalyst: Novozym® 435 (immobilized Candida antarctica lipase B)

  • Condensation polymerization catalysts (e.g., titanium(IV) butoxide, antimony(III) oxide)

  • Solvents: Diphenyl ether, toluene, chloroform, deuterated solvents for NMR

  • Styrene (for cross-linking)

  • Initiator for cross-linking (e.g., dicumyl peroxide)

  • Standard laboratory glassware (round-bottom flasks, condensers, Dean-Stark trap)

  • Inert gas supply (Nitrogen or Argon)

Equipment:

  • Magnetic stirrers with heating plates

  • High-vacuum pump

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Mechanical testing equipment (for tensile strength, modulus, etc.)

II. Polymerization Protocols

This section provides detailed, step-by-step methodologies for two primary methods of synthesizing polyesters from this compound esters.

A. Protocol 1: Enzymatic Polycondensation of Dimethyl Muconate

Enzymatic polymerization offers a green and highly selective route to well-defined unsaturated polyesters, minimizing side reactions such as isomerization or cross-linking.[1][2][3][12][13] This protocol is based on the use of Novozym® 435, an immobilized lipase that effectively catalyzes the polycondensation reaction.

Causality: The enzyme's active site geometry and catalytic mechanism favor the formation of ester bonds while preserving the delicate conjugated double bond system of the muconate monomer. This is a significant advantage over conventional metal-catalyzed methods which often require harsh conditions that can lead to undesirable side reactions.[1][3]

Step-by-Step Methodology:

  • Monomer Preparation: In a round-bottom flask, combine equimolar amounts of dimethyl muconate and the desired diol (e.g., 1,6-hexanediol).

  • Enzyme Addition: Add Novozym® 435 to the monomer mixture. A typical enzyme loading is 10% (w/w) of the total monomer weight.

  • Reaction Setup: Place the flask in an oil bath on a magnetic stirrer. The reaction is typically carried out in bulk (solvent-free) to maximize monomer concentration and drive the reaction forward.

  • Polycondensation: Heat the mixture to a specific temperature (e.g., 80-100°C) under a gentle stream of nitrogen to remove the methanol byproduct. The reaction progress can be monitored by analyzing aliquots via ¹H NMR to observe the disappearance of monomer signals and the appearance of polymer signals.

  • Vacuum Application: After an initial period (e.g., 2-4 hours), apply a high vacuum to further facilitate the removal of methanol and drive the polymerization to higher molecular weights.

  • Reaction Termination & Purification: Once the desired molecular weight is achieved (typically after 24-48 hours), cool the reaction mixture to room temperature. Dissolve the crude polymer in a suitable solvent like chloroform and filter to remove the immobilized enzyme.

  • Polymer Isolation: Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol. Collect the polymer by filtration and dry it under vacuum to a constant weight.

Experimental Workflow for Enzymatic Polymerization

Enzymatic_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Monomers Equimolar Monomers (Dimethyl Muconate + Diol) Mix Mix Monomers & Enzyme Monomers->Mix Enzyme Novozym® 435 Enzyme->Mix Heat Heat (80-100°C) under N2 Mix->Heat Initial Phase Vacuum Apply High Vacuum Heat->Vacuum Drive to High MW Dissolve Dissolve in Solvent Vacuum->Dissolve Reaction Complete Filter Filter to Remove Enzyme Dissolve->Filter Precipitate Precipitate in Non-Solvent Filter->Precipitate Dry Dry Polymer Under Vacuum Precipitate->Dry

Caption: Workflow for enzymatic synthesis of poly(muconate)s.

B. Protocol 2: Melt Condensation Polymerization

Melt condensation is a conventional and scalable method for polyester synthesis.[4][5][6] This protocol describes a two-stage process that is effective for producing high molecular weight poly(muconate)s.

Causality: The first stage, esterification, is carried out at a lower temperature to ensure complete reaction of the carboxylic acid groups while minimizing thermal degradation and side reactions. The second stage, polycondensation, is performed at a higher temperature and under vacuum to efficiently remove the diol byproduct and drive the equilibrium towards high molecular weight polymer formation.

Step-by-Step Methodology:

  • Monomer Charging: Charge the reactor with this compound (or its diester), the diol in a slight molar excess (e.g., 1:1.2 acid:diol), and the catalyst (e.g., 250 ppm Ti(OBU)₄).

  • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen to prevent oxidation.

  • Esterification Stage: Heat the mixture to 180-200°C with continuous stirring. Water (or alcohol if starting with an ester) will be evolved and can be collected in a Dean-Stark trap. This stage is typically continued for 2-4 hours.

  • Polycondensation Stage: Gradually increase the temperature to 220-250°C while slowly applying a vacuum (down to <1 mbar). This stage is critical for building molecular weight and is continued until the desired melt viscosity is reached, which can be monitored by the torque on the stirrer. This can take several hours.

  • Polymer Extrusion: Once the reaction is complete, extrude the molten polymer from the reactor under nitrogen pressure into a water bath to cool and solidify.

  • Pelletization: The solidified polymer strand can then be pelletized for further processing and characterization.

Experimental Workflow for Melt Condensation Polymerization

Melt_Condensation_Polymerization cluster_prep Preparation cluster_reaction Two-Stage Reaction cluster_isolation Isolation Monomers This compound/Ester, Diol & Catalyst Esterification Esterification (180-200°C, N2) Monomers->Esterification Polycondensation Polycondensation (220-250°C, Vacuum) Esterification->Polycondensation Build MW Extrusion Extrude Molten Polymer Polycondensation->Extrusion Reaction Complete Cooling Cool in Water Bath Extrusion->Cooling Pelletization Pelletize Polymer Cooling->Pelletization

Caption: Workflow for melt condensation synthesis of poly(muconate)s.

III. Characterization of Poly(muconate)s

Thorough characterization is essential to understand the structure-property relationships of the synthesized polyesters.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure of the polymer, including the preservation of the double bonds in the muconate units. It can also be used to determine the copolymer composition and end-groups.[4][12]

  • Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or semi-crystalline nature. The incorporation of this compound generally increases the Tg of polyesters.[4][5][6]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring the weight loss as a function of temperature. Poly(muconate)s generally exhibit good thermal stability.[1][2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups present in the polyester, such as ester carbonyls (C=O) and carbon-carbon double bonds (C=C).

Table 1: Representative Thermal Properties of this compound-Based Polyesters

Polymer SystemTg (°C)Tm (°C)Td,5% (°C)Reference
Poly(butylene succinate-co-muconate)-30 to 090-110>300[4],[5]
Enzymatically synthesized oligoesters-7 to 12-415-431[12]
Poly(diethyl muconate)9.3-~300[11]
Poly(dioctyl muconate)-54.8-~300[11]

Note: Td,5% is the temperature at which 5% weight loss is observed.

IV. Applications and Future Outlook

The unique properties of poly(muconate)s make them attractive for a variety of applications.

  • Unsaturated Polyester Resins: The double bonds in the polymer backbone can be cross-linked with monomers like styrene to form thermoset composites.[4][5][6] These materials have shown potential in applications like fiberglass panels, with mechanical properties comparable to commercial composites.[4][5][6]

  • Photosensitive Coatings: The reactive double bonds can also be utilized in photocurable formulations for coatings and adhesives.[1][2][3]

  • Bio-based Adhesives: this compound-based unsaturated polyesters have been developed as adhesives with excellent resistance to various solvents after radical cross-linking.[14]

  • Degradable and Modifiable Polymers: The ester linkages in the backbone are susceptible to hydrolysis, offering a pathway for biodegradability. Furthermore, the double bonds can be chemically modified post-polymerization to tune the material properties.[11]

The continued development of efficient and selective polymerization methods for this compound esters will undoubtedly expand the scope of these versatile bio-based polyesters. Future research will likely focus on exploring a wider range of diol comonomers, controlling the stereochemistry of the double bonds, and developing novel cross-linking strategies to access materials with tailored performance for advanced applications.

V. References

  • Maniar, D., Fodor, C., Adi, I. K., Woortman, A. J. J., van Dijken, J., & Loos, K. (2021). Enzymatic Synthesis of this compound-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. Polymers, 13(15), 2498. [Link]

  • Johnson, C. W., et al. (2016). Renewable Unsaturated Polyesters from this compound. ACS Sustainable Chemistry & Engineering, 4(12), 6734–6744. [Link]

  • Johnson, C. W., et al. (2016). Renewable Unsaturated Polyesters from this compound. OSTI.GOV. [Link]

  • Johnson, C. W., et al. (2016). Renewable unsaturated polyesters from this compound. OSTI.GOV. [Link]

  • Maniar, D., Fodor, C., Adi, I. K., Woortman, A. J. J., van Dijken, J., & Loos, K. (2021). Enzymatic Synthesis of this compound-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. PubMed. [Link]

  • Puzanov, A. I., Zakusilo, D. N., Ipatova, E. V., & Vasilyev, A. V. (2019). Polymerization of this compound and its esters; influence of cis‐, trans‐configuration of muconic isomers on the structure of the formed polymers. ResearchGate. [Link]

  • Maniar, D., et al. (2020). Enzymatic Synthesis and Characterization of this compound Based Unsaturated Polymer Systems. ResearchGate. [Link]

  • Maniar, D., et al. (2021). Enzymatic Synthesis of this compound-Based Polymers. University of Groningen research portal. [Link]

  • Quintens, G., Vrijsen, J., Adriaensens, P., & Junkers, T. (2019). This compound esters as bio-based acrylate mimics. Polymer Chemistry, 10(40), 5549-5557. [Link]

  • Quintens, G., Vrijsen, J., & Junkers, T. (2019). This compound Esters as Bio-Based Acrylate Mimics. Semantic Scholar. [Link]

  • Dardé, T., et al. (2024). An Expedient Route to Bio-Based Polyacrylate Alternatives with Inherent Post-Chemical Modification and Degradation Capabilities by Organic Catalysis for Polymerization of Muconate Esters. Angewandte Chemie International Edition. [Link]

  • Zhang, C., et al. (2025). Biobased Unsaturated Polyester Adhesives from this compound via Radical Cross-Linking for Excellent Multisolvent Resistance. ACS Sustainable Chemistry & Engineering. [Link]

  • Maniar, D., et al. (2021). Enzymatic synthesis of this compound-based polymers: Trans, trans-dimethyl muconate and trans, β-dimethyl hydromuconate. University of Groningen research portal. [Link]

  • Maniar, D., et al. (2021). Enzymatic Synthesis of this compound-Based Polymers: Trans, Trans-Dimethyl Muconate and Trans, β-Dimethyl Hydromuconate. MDPI. [Link]

  • Quintens, G., et al. (2019). This compound esters as bio-based acrylate mimics. ChemRxiv. [Link]

  • Maniar, D., et al. (2020). Polymerization reaction of (un)saturated (dimethyl adipate and cis,cis and cis,trans muconates) diesters with polyoxyalkylenes. ResearchGate. [Link]

  • Kobayashi, S., et al. (1996). Ring-opening-closing alternating copolymerization of cyclic phosphonites with this compound: synthesis, mechanism, and kinetic studies. Macromolecules. [Link]

  • Vardon, D. R., et al. (2016). Polymers from this compound isomers and its derivatives. Google Patents.

  • Quintens, G., et al. (2019). Polymer Chemistry. ResearchGate. [Link]

  • Lee, S., et al. (2025). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. National Institutes of Health. [Link]

  • Dardé, T., et al. (2024). This compound esters as bio-based acrylate mimics. ResearchGate. [Link]

  • Rorrer, J. A., et al. (2020). Solvent-driven isomerization of cis,cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. RSC Publishing. [Link]

  • Khalil, I., Quintens, G., Junkers, T., & Dusselier, M. (2020). This compound isomers as platform chemicals and monomers in the biobased economy. UHasselt Document Server. [Link]

  • (2017). Polymer from this compound isomers and its derivative. Google Patents.

Sources

Application Note: High-Resolution Analytical Techniques for the Separation of Muconic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muconic acid, a dicarboxylic acid with conjugated double bonds, is a key platform chemical for producing novel polymers and value-added chemicals like adipic acid and terephthalic acid. It exists as three primary geometric isomers: cis,cis-muconic acid (ccMA), cis,trans-muconic acid (ctMA), and trans,trans-muconic acid (ttMA). Biological production pathways often yield ccMA, which can spontaneously or intentionally be isomerized to ctMA and ttMA. Since each isomer possesses distinct physical properties and chemical reactivity, the ability to accurately separate and quantify them is paramount for process optimization, yield calculation, and quality control in both research and industrial settings. This guide provides a detailed overview and validated protocols for the primary analytical techniques employed for this purpose.

Introduction: The Challenge of Isomer Separation

The structural similarity of this compound isomers presents a significant analytical challenge. Standard chromatographic methods developed for general organic acids often fail to resolve ccMA and ctMA, leading to inaccurate quantification. Furthermore, the tendency for ccMA to isomerize to the more stable ctMA form under certain conditions (e.g., low pH, heat) necessitates analytical methods that are both robust and non-perturbing. This document details three powerful techniques—UHPLC, GC-MS, and Capillary Electrophoresis—elucidating the principles behind each method and providing step-by-step protocols to ensure reliable and reproducible separation.

Reversed-Phase UHPLC-DAD: The Workhorse Technique

Ultra-High-Performance Liquid Chromatography (UHPLC) with a Diode Array Detector (DAD) is the most widely adopted and robust method for the routine separation and quantification of this compound isomers. The technique's success lies in the precise control over the mobile phase composition and the use of high-efficiency C18 silica columns.

Principle of Separation

Reversed-phase chromatography separates molecules based on their hydrophobicity. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar aqueous-organic mixture. Although the this compound isomers are structurally similar, they exhibit subtle differences in polarity, which a finely tuned mobile phase gradient can exploit. An acidic mobile phase, typically containing formic acid, is used to suppress the ionization of the carboxylic acid groups. This renders the molecules more neutral and increases their retention on the nonpolar stationary phase, which is crucial for achieving separation.

Expert Insights: Why This Method Works
  • C18 Column: The octadecylsilane stationary phase provides a hydrophobic environment that interacts with the carbon backbone of the this compound isomers.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase (e.g., water and acetonitrile) lowers the pH. At a pH well below the pKa of the carboxyl groups, the isomers are in their less polar, protonated form. This enhances their interaction with the C18 column, allowing for separation based on subtle differences in their three-dimensional structure and resulting polarity.

  • Gradient Elution: A gradient, where the concentration of the organic solvent (e.g., acetonitrile) is increased over time, is essential. It allows for the initial retention and separation of the more polar isomers, followed by the efficient elution of less polar analytes, ensuring sharp peaks and a reasonable analysis time.

  • DAD Detection: A Diode Array Detector allows for monitoring absorbance at multiple wavelengths simultaneously. This compound isomers have a strong absorbance maximum around 265 nm due to their conjugated double bond system, providing a sensitive and selective means of detection.

Experimental Workflow: UHPLC-DAD Analysis

UHPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-DAD Analysis cluster_data Data Processing Sample Biological Sample (e.g., Fermentation Broth) Dilute Dilute Sample (min 5x) & Filter (0.2 µm) Sample->Dilute Standard_cc Prepare ccMA Stock Standard (1 mg/mL in 0.05% NaOH) Calibrate Generate Calibration Curves Standard_cc->Calibrate Standard_ct Prepare ctMA Stock Standard (Heat ccMA at 60°C) Standard_ct->Calibrate UHPLC Inject into UHPLC System Dilute->UHPLC Column Separation on C18 Column UHPLC->Column DAD Detection (265 nm) Column->DAD Quantify Quantify Isomer Concentrations DAD->Quantify Calibrate->Quantify

Caption: Workflow for this compound isomer analysis by UHPLC-DAD.

Protocol 1: UHPLC-DAD Separation of ccMA and ctMA

This protocol is adapted from established methods developed by the National Renewable Energy Laboratory (NREL).

1. Reagent and Standard Preparation:

  • Mobile Phase A: 0.2% Formic Acid in ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 0.05% (v/v) Sodium Hydroxide (NaOH) solution. Prepare by adding 66 µL of 10N NaOH to ~40 mL of ultrapure water.

  • cis,cis-MA (ccMA) Stock Standard (1.0 mg/mL): Accurately weigh ~40 mg of ccMA standard into a 40 mL amber vial. Add the appropriate volume of 0.05% NaOH diluent to reach a final concentration of 1.0 mg/mL. Mix vigorously until fully dissolved (this may take up to 1 hour). Store at 4°C.

  • cis,trans-MA (ctMA) Stock Standard (1.0 mg/mL): Accurately weigh exactly 40.0 mg of ccMA standard into a 40 mL amber vial. Add 39.934 mL of ultrapure water and mix. Place the sealed vial in a water bath preheated to 60°C for exactly 2 hours, shaking every 15 minutes. Immediately after 2 hours, add 66 µL of 10N NaOH to stabilize the isomer. Store at 4°C.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the 0.05% NaOH diluent to cover the expected concentration range of your samples. Prepare separate calibration curves for each isomer.

2. Sample Preparation:

  • Samples containing this compound require a minimum 5-fold dilution with the 0.05% NaOH diluent to mitigate matrix effects.

  • Filter all samples and standards through a 0.2 µm syringe filter prior to injection.

3. UHPLC-DAD Instrument Parameters:

ParameterSetting
Analytical Column Reversed-phase C18 (e.g., Kinetex C18, 100 x 4.6 mm, 2.6 µm)
Column Temperature 50°C
Injection Volume 2.0 µL
Detection (DAD) 265 nm
Flow Rate 0.7 mL/min
Mobile Phase Gradient Time (min)
0.0
3.0
6.0
6.5
8.0
8.2
10.0

4. Data Analysis:

  • Integrate the peaks corresponding to ccMA and ctMA.

  • Quantify the concentration of each isomer using its respective calibration curve.

  • Due to the potential for isomerization, it is often advisable to report the total this compound concentration as the sum of the two isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique for the confirmation and quantification of this compound isomers, particularly for the analysis of trans,trans-muconic acid in biological matrices like urine. Due to the low volatility of dicarboxylic acids, a chemical derivatization step is mandatory.

Principle of Separation

GC separates volatile compounds based on their boiling points and interactions with a stationary phase coated on the inside of a long, thin capillary column. To make this compound isomers suitable for GC analysis, their polar carboxyl groups must be converted into nonpolar, volatile esters through derivatization. Common derivatization agents include BF₃-methanol or acidic methanol, which convert the carboxylic acids to their corresponding dimethyl esters. Once derivatized, the isomers can be separated based on differences in their volatility and then detected with high specificity and sensitivity by a mass spectrometer.

Expert Insights: Why This Method Works
  • Derivatization is Key: Muconic acids will not pass through a GC column in their native form. Esterification (e.g., methylation) replaces the active hydrogens on the carboxyl groups, breaking up intermolecular hydrogen bonds, which dramatically reduces their boiling point and increases their thermal stability.

  • Sample Clean-up: Biological samples often require a clean-up step, such as solid-phase extraction (SPE) with an anion-exchange cartridge, to remove interfering matrix components before derivatization.

  • Mass Spectrometry Detection: MS provides an extra dimension of confirmation. By monitoring for the specific mass-to-charge ratios (m/z) of the derivatized this compound fragments, this method achieves exceptional specificity, allowing it to distinguish the analyte from co-eluting matrix components.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Urine or Biological Sample SPE Solid-Phase Extraction (Anion Exchange) Sample->SPE Dry Evaporate to Dryness SPE->Dry Deriv Add Derivatization Reagent (e.g., 15% HCl in Methanol) Dry->Deriv Heat Heat at 80°C for 60 min Deriv->Heat Extract Liquid-Liquid Extraction (Chloroform) Heat->Extract GC Inject into GC-MS System Extract->GC MS Separate & Detect (Dimethyl Esters) GC->MS Quantify Quantify using Internal Standard MS->Quantify

Caption: Workflow for this compound isomer analysis by GC-MS.

Protocol 2: GC-MS Analysis of ttMA via Methylation

This protocol is a generalized procedure based on published methods for analyzing ttMA in urine.

1. Reagent Preparation:

  • Derivatization Reagent: 15% (v/v) concentrated HCl in dry methanol. Prepare by carefully adding 15 mL of concentrated HCl to 85 mL of anhydrous methanol.

  • Internal Standard (IS): Benzoic acid solution (2.0 mg/mL in methanol).

2. Sample Preparation and Derivatization:

  • Extraction (Optional but Recommended): For complex matrices, perform a solid-phase extraction using a strong anion-exchange (SAX) cartridge to isolate the acidic components.

  • Derivatization:

    • To a dried sample extract (or 0.5 mL of a standard solution), add 0.2 mL of the benzoic acid internal standard solution.

    • Evaporate the solution to complete dryness under a gentle stream of nitrogen.

    • Add 1 mL of the 15% HCl in methanol derivatization reagent.

    • Seal the vial tightly and heat in an oven at 80°C for 60 minutes.

    • Allow the mixture to cool to room temperature.

    • Add 2 mL of distilled water and extract the derivatized products by adding 1 mL of chloroform and vortexing.

    • Carefully collect the bottom chloroform layer for analysis.

3. GC-MS Instrument Parameters:

ParameterSetting
GC Column HP-1 or similar nonpolar column (e.g., 25 m x 0.32 mm, 0.17 µm)
Carrier Gas Helium, constant flow (e.g., 1.5 mL/min)
Injection Mode Splitless
Injector Temp. 220°C
Oven Program 1. Initial Temp: 50°C, hold 1 min
2. Ramp 1: 15°C/min to 100°C
3. Ramp 2: 20°C/min to 240°C, hold 5 min
MS Interface Temp. 280°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

4. Data Analysis:

  • Identify the peaks for dimethyl muconate and methyl benzoate (the derivatized internal standard).

  • Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Capillary Electrophoresis: A High-Efficiency Alternative

Capillary Electrophoresis (CE) is a powerful separation technique that offers extremely high resolution and requires minimal sample and reagent volumes. While less common than HPLC for this compound analysis, its principles are well-suited for separating charged isomers.

Principle of Separation

CE separates ions based on their electrophoretic mobility in a buffered solution inside a narrow fused-silica capillary. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at a velocity dependent on their charge-to-size ratio.

  • Capillary Zone Electrophoresis (CZE): This is the simplest form of CE. The selectivity of separation for organic acids like this compound can be finely tuned by adjusting the pH of the background electrolyte (BGE). Changing the pH alters the degree of ionization of the carboxyl groups, thereby changing the net charge and electrophoretic mobility of each isomer.

  • Micellar Electrokinetic Chromatography (MEKC): For isomers that are difficult to separate by CZE, MEKC can be employed. This technique adds a surfactant (like sodium dodecyl sulfate, SDS) to the BGE at a concentration above its critical micelle concentration. This creates micelles that act as a "pseudo-stationary phase." Neutral and charged analytes can partition between the aqueous buffer and the hydrophobic core of the micelles, adding a chromatographic separation mechanism to the electrophoretic migration, which can resolve very similar isomers.

Logical Relationship: CE Separation Principles

CE_Principles cluster_cze Capillary Zone Electrophoresis (CZE) cluster_mekc Micellar Electrokinetic Chromatography (MEKC) Analyte This compound Isomers in Solution CZE_Principle Separation based on Charge-to-Size Ratio Analyte->CZE_Principle MEKC_Principle Adds a second separation dimension: Differential Partitioning Analyte->MEKC_Principle pH_Control pH of Buffer Controls Degree of Ionization (Charge) CZE_Principle->pH_Control Micelles Surfactant Micelles (Pseudo-Stationary Phase) MEKC_Principle->Micelles

Caption: Separation principles for this compound isomers in CE.

Proposed Protocol 3: CZE for this compound Isomers

This is a hypothetical starting point for method development, based on general protocols for organic acid analysis.

1. Reagent Preparation:

  • Background Electrolyte (BGE): 50 mM Borate buffer. Adjust pH to a value where differential ionization of the isomers is expected (e.g., start at pH 8.5).

  • Rinse Solutions: 0.1 M NaOH, 1 M NaOH, and ultrapure water.

2. Sample Preparation:

  • Dilute samples in ultrapure water.

  • Filter through a 0.2 µm syringe filter.

3. CE Instrument Parameters:

ParameterSetting
Capillary Fused-silica, uncoated (e.g., 50 µm ID, 60 cm total length)
Capillary Conditioning (New) 1 M NaOH (20 min), water (10 min), BGE (15 min)
Pre-run Rinse 0.1 M NaOH (2 min), water (2 min), BGE (3 min)
Injection Hydrodynamic (e.g., 50 mbar for 5 sec)
Voltage 25 kV (Normal Polarity)
Temperature 25°C
Detection Direct UV at 200 nm or 265 nm

4. Method Development and Optimization:

  • pH Screening: The optimal pH is critical and should be screened to maximize resolution between the isomer peaks.

  • Modifiers: If co-elution occurs, consider adding organic modifiers (e.g., methanol, acetonitrile) to the BGE or employing MEKC by adding a surfactant.

Method Validation and Trustworthiness

To ensure that any chosen method provides accurate and reliable data, it must be properly validated. Key validation parameters include:

  • Linearity: The method should demonstrate a linear relationship between analyte concentration and detector response over a defined range.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision: Assessed as repeatability (within-day) and intermediate precision (between-day), typically expressed as the relative standard deviation (RSD) of replicate measurements.

  • Accuracy: The closeness of the measured value to the true value, often determined through recovery studies in a sample matrix.

For all methods, the stability of the isomers in the sample diluent and during storage should be assessed, as isomerization can lead to inaccurate results.

Conclusion

The choice of analytical technique for separating this compound isomers depends on the specific requirements of the analysis.

  • UHPLC-DAD is the gold standard for routine, high-throughput quantification of cis,cis- and cis,trans-muconic acid, offering robustness and excellent performance.

  • GC-MS provides a powerful, highly specific method for confirmation, especially for analyzing isomers in complex biological matrices after derivatization.

  • Capillary Electrophoresis is a high-resolution technique with great potential, offering rapid analysis with minimal solvent consumption, and should be considered for challenging separation problems.

By understanding the principles behind each technique and implementing the detailed protocols provided, researchers can achieve accurate and trustworthy quantification of this compound isomers, enabling advancements in the development of bio-based chemicals and materials.

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  • Vardon, D. R., et al. (2016). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry. [Link]

  • Tharnpoophasiam, P., et al. (2004). SIMULTANEOUS DETERMINATION OF TRANS,TRANS- this compound AND S-PHENYLMERCAPTURIC ACID BY HIGH PRESSURE LIQUID CHROMATOGRAPHY AND ITS APPLICATION. Southeast Asian J Trop Med Public Health. [Link]

  • Neusüß, C. (2018). Capillary electrophoresis-a high performance analytical separation technique. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Nishida, Y., et al. (2014). Capillary electrophoretic separation of cis/trans isomers of bis(o-diiminobenzoquinonato)platinum(ii) complexes using β-cyclodextrins as the selector. Dalton Transactions. [Link]

  • Altria, K. D. (1996). Application of Capillary Electrophoresis to Pharmaceutical Analysis. Capillary Electrophoresis Guidebook. [Link]

  • Taylor & Francis eBooks. (n.d.). Separation of enantiomers in capillary electrophoresis. taylorfrancis.com. [Link]

Application Notes & Protocols: High-Efficiency Extraction of Muconic Acid from Aqueous Solutions Using Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Muconic acid (MA), a dicarboxylic acid with conjugated double bonds, is a high-value platform chemical with significant potential in the production of bioplastics, functional resins, pharmaceuticals, and agrochemicals.[1][2][3][4][5] A primary route to sustainable this compound production is through microbial fermentation. However, a major bottleneck in this process is the efficient and environmentally benign recovery of this compound from dilute aqueous fermentation broths.[2][3] Traditional separation methods such as precipitation, membrane separation, and ion exchange often suffer from drawbacks like high cost, low efficiency, and significant waste generation.[1]

Reactive extraction using ionic liquids (ILs) has emerged as a promising and sustainable alternative for the recovery of carboxylic acids.[1][6][7] Ionic liquids are organic salts with low melting points, negligible vapor pressure, high thermal stability, and tunable solvation properties, making them excellent "green" solvents.[1] This application note provides a detailed protocol for the extraction of this compound from aqueous solutions using hydrophobic phosphonium-based ionic liquids, highlighting the underlying principles and key optimization parameters.

Principle of the Method: Reactive Extraction with Ionic Liquids

The extraction of this compound using hydrophobic ionic liquids is a form of reactive extraction. The mechanism is primarily driven by the formation of hydrogen bonds between the undissociated this compound molecules and the ionic liquid.[2][3] The efficiency of this process is highly dependent on the pH of the aqueous phase. At a pH below the first pKa of this compound, the acid exists predominantly in its undissociated form, which can readily form hydrogen bonds with the ionic liquid. As the pH increases, this compound dissociates into its carboxylate anions, which have a lower affinity for the hydrophobic ionic liquid phase, leading to a decrease in extraction efficiency.[1]

Hydrophobic phosphonium-based ionic liquids, such as trihexyl(tetradecyl)phosphonium salts, have demonstrated exceptional extraction capabilities for this compound.[2][3] These ionic liquids are often used in combination with a diluent (e.g., n-heptane, canola oil) to reduce viscosity, improve phase separation, and modulate the physical properties of the organic phase.[1][2]

Experimental Workflow Overview

Workflow A Aqueous Phase Preparation (this compound Solution) C Liquid-Liquid Extraction (Mixing of Phases) A->C B Organic Phase Preparation (Ionic Liquid + Diluent) B->C D Phase Separation (Centrifugation) C->D E Aqueous Phase Analysis (Quantification of Residual MA) D->E Analyze F Organic Phase (MA-IL Complex) D->F Separate G Back-Extraction / Stripping (Recovery of MA from IL) F->G H Regenerated Ionic Liquid G->H Recycle I Purified this compound G->I Isolate

Caption: General workflow for this compound extraction using ionic liquids.

Detailed Protocol: this compound Extraction

This protocol is based on optimized conditions reported for the extraction of this compound using trihexyl(tetradecyl)phosphonium decanoate ([C14C6C6C6P][Dec]) in n-heptane.[2][3]

Materials and Reagents

  • This compound: cis,cis-muconic acid (≥97.0%)

  • Ionic Liquid: Trihexyl(tetradecyl)phosphonium decanoate (e.g., Cyphos® IL 104) or similar hydrophobic phosphonium-based IL.

  • Diluent: n-heptane (≥99%)

  • Acids/Bases for pH adjustment: Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions.

  • Deionized Water

  • Analytical Standards: For HPLC calibration.

  • Equipment:

    • Analytical balance

    • pH meter

    • Vortex mixer or orbital shaker

    • Centrifuge

    • Glass vials or tubes

    • Micropipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18).[8][9][10]

Procedure

Part 1: Preparation of Solutions

  • Aqueous this compound Stock Solution:

    • Accurately weigh a desired amount of this compound and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 1 g/L).

    • From this stock, prepare working solutions of this compound at the desired initial concentration for your experiments.

  • Organic Ionic Liquid Phase:

    • Prepare the ionic liquid solution by dissolving the required amount of the phosphonium-based ionic liquid in n-heptane. A typical concentration range is 100-150 g/L.[2][3] For example, to prepare 10 mL of a 120 g/L solution, dissolve 1.2 g of the ionic liquid in n-heptane to a final volume of 10 mL.

Part 2: Liquid-Liquid Extraction

  • pH Adjustment of Aqueous Phase:

    • Take a known volume of the aqueous this compound solution (e.g., 5 mL) in a centrifuge tube.

    • Adjust the pH of the aqueous solution to the desired level (e.g., pH 3) using dilute HCl or NaOH.[2][3] This is a critical step, as extraction efficiency is highly pH-dependent.

  • Extraction:

    • Add an equal volume of the prepared organic ionic liquid phase (e.g., 5 mL) to the pH-adjusted aqueous phase.

    • Tightly cap the tube and vortex or shake vigorously for a specified contact time (e.g., 20 minutes) at a controlled temperature (e.g., 45°C) to ensure thorough mixing and mass transfer.[2][3]

  • Phase Separation:

    • After mixing, centrifuge the sample at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to achieve complete separation of the aqueous and organic phases.

Part 3: Analysis

  • Sample Collection:

    • Carefully collect a sample from the aqueous phase (the bottom layer) for analysis. Avoid disturbing the interface.

  • Quantification of this compound:

    • Analyze the concentration of this compound remaining in the aqueous phase using a calibrated HPLC-UV system.[8][9][10]

    • The mobile phase can be a gradient of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection is typically performed at a wavelength around 260 nm.

Part 4: Calculation of Extraction Efficiency

Calculate the extraction efficiency (E%) using the following formula:

E% = [(C_initial - C_final) / C_initial] * 100

Where:

  • C_initial is the initial concentration of this compound in the aqueous phase.

  • C_final is the final concentration of this compound in the aqueous phase after extraction.

Optimization of Extraction Parameters

The efficiency of this compound extraction can be fine-tuned by optimizing several key parameters.

ParameterRecommended RangeRationale
Aqueous Phase pH 2.0 - 4.0Maximizes the concentration of undissociated this compound, which is essential for hydrogen bonding with the ionic liquid.[1][2]
Ionic Liquid Conc. 100 - 150 g/LHigher concentrations generally increase extraction efficiency, but may also increase viscosity and cost.[2][3]
Temperature 25 - 50 °CA moderate increase in temperature can enhance mass transfer and extraction kinetics.[2][3]
Contact Time 10 - 30 minutesSufficient time is needed to reach equilibrium. The optimal time should be determined experimentally.[2][3]
Phase Volume Ratio 1:1 (Aqueous:Organic)A 1:1 ratio is a good starting point. Adjusting this ratio can influence the concentration factor.

Back-Extraction (Stripping)

Recovering the this compound from the ionic liquid phase is necessary for purifying the product and recycling the solvent. This is typically achieved by contacting the loaded organic phase with an alkaline aqueous solution (e.g., NaOH or Na2CO3 solution). The high pH will deprotonate the this compound, making it soluble in the aqueous phase and breaking the complex with the ionic liquid. It should be noted that stripping efficiencies can be lower than extraction efficiencies.[2][3]

Mechanism of Extraction and Back-Extraction

ExtractionMechanism cluster_extraction Extraction (Low pH) cluster_stripping Back-Extraction (High pH) MA_aq This compound (aq) (Undissociated) Complex_org MA-IL Complex (org) (H-Bonding) MA_aq->Complex_org + IL IL_org Ionic Liquid (org) IL_org->Complex_org Complex_org_strip MA-IL Complex (org) Complex_org->Complex_org_strip Transfer to Stripping MA_ion_aq Muconate Ion (aq) IL_regen_org Regenerated IL (org) Complex_org_strip->MA_ion_aq + OH- Complex_org_strip->IL_regen_org

Caption: Mechanism of this compound extraction and back-extraction.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, the following measures should be implemented:

  • Calibration: Always perform a multi-point calibration for the HPLC analysis to ensure accurate quantification.

  • Controls: Run control experiments, such as extracting a blank aqueous solution (without this compound) to check for any interference from the ionic liquid or diluent in the analysis.

  • Mass Balance: For rigorous validation, perform a mass balance by also quantifying the this compound in the organic phase after extraction.

  • Replicates: Conduct all experiments in at least triplicate to assess the variability and ensure the statistical significance of the results.

The use of hydrophobic phosphonium-based ionic liquids offers a highly efficient and environmentally conscious method for the extraction of this compound from aqueous solutions.[2][3] By carefully controlling key parameters such as pH, ionic liquid concentration, and temperature, extraction efficiencies exceeding 99% can be achieved.[2][3] This protocol provides a robust framework for researchers and professionals in drug development and biotechnology to implement this advanced separation technique, paving the way for more sustainable and cost-effective bioprocessing of valuable platform chemicals.

References

  • Blaga, A. C., GAl, D. G., Dragoi, E. N., & Galaction, A. I. (2023). Recent Advances in this compound Extraction Process. Applied Sciences, 13(21), 11691. [Link]

  • Blaga, A. C., Dragoi, E. N., Tucaliuc, A., et al. (2024). Reactive extraction of this compound by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks. Heliyon, 10(16), e36113. [Link]

  • Blaga, A. C., Dragoi, E. N., Tucaliuc, A., et al. (2024). Reactive extraction of this compound by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks. PubMed, 10(16), e36113. [Link]

  • Dragoi, E. N., Blaga, A. C., Galaction, A. I., & Cascaval, D. (2022). Applications of Ionic Liquids in Carboxylic Acids Separation. MDPI. [Link]

  • Marták, J., & Schlosser, Š. (2019). Influence of Anion and Cation Structure of Ionic Liquids on Carboxylic Acids Extraction. Frontiers in Chemistry. [Link]

  • Blaga, A. C., GAl, D. G., Dragoi, E. N., & Galaction, A. I. (2023). Recent Advances in this compound Extraction Process. ResearchGate. [Link]

  • Blaga, A. C., GAl, D. G., Dragoi, E. N., & Galaction, A. I. (2023). Recent Advances in this compound Extraction Process. CoLab. [Link]

  • Yusoff, R., et al. (2013). Extraction of Carboxylic Acids from Hydrocarbon Mixture Using Imidazolium Ionic Liquids. International Journal of Bioscience, Biochemistry and Bioinformatics. [Link]

  • Dragoi, E. N., Blaga, A. C., Galaction, A. I., & Cascaval, D. (2022). Applications of Ionic Liquids in Carboxylic Acids Separation. PubMed. [Link]

  • Blaga, A. C., et al. (2023). This compound reactive extraction system. ResearchGate. [Link]

  • Abbaszadeh, A., et al. (2021). Sensitive determination of urinary this compound using magnetic dispersive-solid-phase extraction by magnetic amino-functionalised UiO-66. ResearchGate. [Link]

  • Dragoi, E. N., Blaga, A. C., Galaction, A. I., & Cascaval, D. (2022). Applications of Ionic Liquids in Carboxylic Acids Separation. ResearchGate. [Link]

  • Vardon, D. R., et al. (2019). and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP). National Renewable Energy Laboratory. [Link]

  • Moein, M. M., et al. (2012). Determination of t,t-muconic acid in urine samples using a molecular imprinted polymer combined with simultaneous ethyl chloroformate derivatization and pre-concentration by dispersive liquid-liquid microextraction. PubMed. [Link]

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Sources

Application Notes & Protocols: Engineering Pseudomonas putida for the Valorization of Guaiacol to Muconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the metabolic engineering of Pseudomonas putida KT2440 for the efficient bioconversion of guaiacol, a major lignin-derived aromatic compound, into the value-added platform chemical, cis,cis-muconic acid. This document outlines the scientific rationale, detailed experimental protocols, and analytical methods required to establish a robust and reproducible production system.

Introduction: The Imperative for Lignin Valorization

Lignin, an abundant aromatic biopolymer, represents a vast and underutilized renewable carbon source.[1] Its valorization into valuable chemicals is a cornerstone of developing a sustainable bioeconomy.[1] Guaiacol is a primary monomeric constituent of lignin, and its conversion to muconic acid, a precursor for adipic acid (a key component of nylon), presents a significant opportunity for creating performance-advantaged bioproducts.[2] Pseudomonas putida, particularly the GRAS (Generally Recognized As Safe) strain KT2440, has emerged as a premier microbial chassis for this purpose due to its inherent tolerance to aromatic compounds and its well-characterized metabolism.[3][4][5][6][7]

This guide details a proven metabolic engineering strategy that redirects the native aromatic catabolism of P. putida and introduces a heterologous demethylation system to create a whole-cell biocatalyst for the specific and efficient production of this compound from guaiacol.

Scientific Rationale & Engineering Strategy

The core of our strategy involves two key genetic modifications to the P. putida KT2440 chassis:

  • Blocking this compound Catabolism: P. putida possesses a native pathway for the degradation of aromatic compounds that proceeds through catechol and this compound. To accumulate this compound, we must first block its further metabolism. This is achieved by deleting the catBC gene cluster, which encodes the cis,cis-muconate-lactonizing enzyme and the muconolactone isomerase.[8]

  • Introducing Guaiacol Demethylation: P. putida KT2440 cannot efficiently utilize guaiacol as a sole carbon source. Therefore, a heterologous enzymatic system must be introduced to catalyze the initial and rate-limiting step: the O-demethylation of guaiacol to catechol.[9] For this, we will utilize a well-characterized two-component cytochrome P450 system. This system consists of a cytochrome P450 protein (GcoA) and a ferredoxin reductase (GcoB) from Amycolatopsis sp. or a similar system from Rhodococcus rhodochrous, which has been shown to be effective for this conversion.[8][10]

Once catechol is formed, the native catechol 1,2-dioxygenase (CatA) of P. putida efficiently cleaves the aromatic ring to produce the desired product, cis,cis-muconic acid.[8][11][12]

Metabolic Pathway Overview

Guaiacol to this compound Pathway cluster_0 Heterologous Pathway cluster_1 Native P. putida Pathway Guaiacol Guaiacol GcoAB Cytochrome P450 System (e.g., GcoA/GcoB) Guaiacol->GcoAB O-demethylation (+NADH, +O2) Catechol Catechol CatA Catechol 1,2-Dioxygenase (CatA) Catechol->CatA Ring Cleavage Muconic_Acid cis,cis-Muconic Acid (Accumulates) CatBC catBC genes (Deleted) Muconic_Acid->CatBC Blocked Downstream Downstream Metabolism GcoAB->Catechol CatA->Muconic_Acid CatBC->Downstream

Caption: Engineered metabolic pathway for this compound production from guaiacol in P. putida.

Experimental Protocols

Strain Engineering Workflow

This section details the construction of the this compound-producing P. putida strain. The workflow involves sequential genomic modifications.

Strain_Engineering_Workflow start Start: P. putida KT2440 (Wild-Type) delete_catBC 1. Deletion of catBC genes (Homologous Recombination) start->delete_catBC strain1 P. putida ΔcatBC delete_catBC->strain1 transformation 3. Transformation of P. putida ΔcatBC strain1->transformation plasmid_prep 2. Prepare Expression Plasmid (pSEVA with P450 system) plasmid_prep->transformation strain2 Final Strain: P. putida ΔcatBC (pSEVA-gcoAB) transformation->strain2

Caption: Workflow for the genetic engineering of the P. putida production strain.

Protocol 3.1.1: Deletion of the catBC Gene Cluster

This protocol utilizes a two-step homologous recombination method for scarless gene deletion.

  • Construct Deletion Vector:

    • Amplify ~500 bp upstream and downstream flanking regions of the catBC operon from P. putida KT2440 genomic DNA using high-fidelity polymerase.

    • Clone these flanking regions into a suicide vector containing a counter-selectable marker (e.g., sacB).

    • Transform the resulting plasmid into a suitable E. coli strain for propagation and verification by sequencing.

  • First Recombination (Integration):

    • Introduce the suicide vector into P. putida KT2440 via conjugation or electroporation.

    • Select for single-crossover integrants on agar plates containing an appropriate antibiotic for the suicide vector.

  • Second Recombination (Excision):

    • Culture the single-crossover mutants in a non-selective medium (e.g., LB) to allow for the second recombination event.

    • Plate the culture on agar containing the counter-selective agent (e.g., sucrose for sacB). Colonies that grow have excised the plasmid.

    • Screen the resulting colonies by PCR using primers flanking the catBC region to identify clones with the desired deletion.

Protocol 3.1.2: Construction of the Guaiacol Demethylase Expression Plasmid

  • Gene Synthesis and Cloning:

    • Synthesize the coding sequences for the cytochrome P450 (e.g., gcoA) and its reductase (gcoB), codon-optimized for P. putida.

    • Clone these genes into a broad-host-range expression vector (e.g., a pSEVA plasmid) under the control of an inducible promoter (e.g., the tac promoter, inducible by IPTG). Ensure both genes are appropriately oriented for co-expression.

  • Transformation:

    • Transform the engineered P. putida ΔcatBC strain with the expression plasmid.

    • Select for transformants on LB agar plates containing the antibiotic corresponding to the plasmid's resistance marker.

Bioconversion of Guaiacol to this compound

This protocol describes the cultivation of the engineered strain for the production of this compound.

Materials:

  • M9 minimal medium supplemented with 10 g/L glucose.[8]

  • Appropriate antibiotics (e.g., 100 µg/mL spectinomycin).[8]

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) solution.

  • Guaiacol stock solution.

Protocol:

  • Pre-culture:

    • Inoculate a single colony of the engineered P. putida strain into 10 mL of M9 medium with glucose and antibiotics.

    • Incubate overnight at 30°C with shaking at 200 rpm.[8]

  • Main Culture and Induction:

    • Inoculate a 250 mL shake flask containing 50 mL of the same M9 medium to an initial OD₆₀₀ of 0.1 using the pre-culture.

    • Incubate at 30°C with shaking.

    • When the culture reaches an OD₆₀₀ of ~0.5-0.8, induce protein expression by adding IPTG to a final concentration of 1 mM.[8]

  • Bioconversion:

    • Simultaneously with induction, add guaiacol to the culture to a final concentration of 2-5 mM.[8] Note: Guaiacol can be inhibitory at higher concentrations, with significant inhibition observed above 20 mM.[8]

    • Continue incubation at 30°C with shaking.

    • Collect samples periodically (e.g., every 4-8 hours) to monitor cell growth (OD₆₀₀), guaiacol consumption, and this compound production by HPLC.

Analytical Method: Quantification of this compound by HPLC

This protocol outlines a method for the analysis of this compound isomers in culture supernatants.[13][14][15]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

  • C18 reverse-phase analytical column.

Mobile Phase:

  • A gradient of an aqueous acidic solution (e.g., 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.[14]

Protocol:

  • Sample Preparation:

    • Centrifuge culture samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Standard Curve Preparation:

    • Prepare a stock solution of cis,cis-muconic acid standard (e.g., 1 mg/mL in 0.05% v/v sodium hydroxide solution).[13][14]

    • Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0.05 to 1.0 mg/mL).

  • HPLC Analysis:

    • Set the UV detection wavelength to 260-265 nm, the characteristic absorbance maximum for this compound.[16][17]

    • Inject the prepared samples and standards onto the HPLC system.

    • Quantify the this compound concentration in the samples by comparing the peak area to the standard curve.

Expected Results & Data Presentation

Table 1: Strain Genotypes and Key Features

StrainRelevant GenotypeKey Features
P. putida KT2440Wild-TypeNative aromatic degradation pathways intact.
P. putida ΔcatBCDeletion of catBCBlocks this compound degradation.
P. putida ΔcatBC (pSEVA-gcoAB)ΔcatBC, plasmid-borne gcoABCapable of converting guaiacol to this compound.

Table 2: Typical Bioconversion Performance Data

ParameterValue
Initial Guaiacol Concentration5 mM
Time to Complete Conversion24 - 48 hours
Final this compound Titer~0.7 g/L (for 5 mM guaiacol)
Molar Yield (this compound / Guaiacol)>95%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no this compound production 1. Inefficient expression of P450 system. 2. Inactive enzymes. 3. Limiting NADH cofactor.1. Optimize IPTG concentration and induction time. 2. Verify plasmid sequence. 3. Ensure sufficient glucose is available as a carbon source.
Accumulation of catechol Inefficient ring cleavage by CatA.This is uncommon in P. putida but could indicate issues with cell viability. Check culture conditions.
Inhibition of cell growth Guaiacol concentration is too high.Start with a lower concentration (e.g., 2 mM) and use a fed-batch strategy for higher titers.
Inconsistent HPLC results 1. Sample degradation. 2. Standard instability.1. Analyze samples promptly or store at -20°C. 2. Prepare fresh standards regularly. Note that cis,cis-muconic acid can isomerize to cis,trans-muconic acid.[13]

References

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  • MDPI. (n.d.). Identification and Characterization of New Laccase Biocatalysts from Pseudomonas Species Suitable for Degradation of Synthetic Textile Dyes. MDPI. [Link]

  • ResearchGate. (2025). Genetic engineering of Pseudomonas putida KT2440 for rapid and high-yield production of vanillin from ferulic acid. ResearchGate. [Link]

  • Johnson, C. W., et al. (2016). Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase. NREL. [Link]

  • Wang, F., et al. (2021). Genetic code expansion in Pseudomonas putida KT2440. Communications Biology. [Link]

  • Lai, J. C., et al. (2018). Metabolic Engineering of Pseudomonas putida KT2440 for the Production of para-Hydroxy Benzoic Acid. Frontiers in Bioengineering and Biotechnology. [Link]

  • Becker, J., et al. (2018). Engineering Pseudomonas putida for the production of isobutanol. Biotechnology and Bioengineering. [Link]

  • ResearchGate. (n.d.). Engineering Pseudomonas putida for lignin bioconversion into cis-cis this compound. ResearchGate. [Link]

  • Lidsen. (2022). Heterologous Expression, Characterization, and Comparison of Laccases from the White Rot Causing Basidiomycete Cerrena Unicolor. Catalysis Research. [Link]

  • ResearchGate. (n.d.). Metabolic pathways for production of muconate from glucose and lignin-derived aromatic compounds. ResearchGate. [Link]

  • Johnson, C. W., et al. (2022). This compound production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering. Nature Communications. [Link]

Sources

Application Note: A Validated Protocol for the Preparation of a cis,trans-Muconic Acid Standard for HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Accurate quantification of muconic acid isomers is critical in diverse research fields, from its role as a biomarker for benzene exposure to its use as a platform chemical in the synthesis of novel biopolymers.[1] While high-purity standards for cis,cis-muconic acid are commercially available, the cis,trans-isomer is not, presenting a significant analytical challenge.[2] This application note provides a detailed, validated protocol for the reproducible preparation of a cis,trans-muconic acid standard through the controlled isomerization of the cis,cis form. The causality behind critical experimental choices is explained to ensure scientific integrity and robust application. The protocol includes preparation of stock solutions, calibration standards, and recommended HPLC-DAD parameters for analysis.

Introduction: The Analytical Imperative for Isomer-Specific Quantification

This compound (C₆H₆O₄) is a dicarboxylic acid with three geometric isomers: cis,cis (ccMA), cis,trans (ctMA), and trans,trans (ttMA).[1] The accurate, independent quantification of these isomers is crucial. In clinical toxicology, trans,trans-muconic acid is a validated biomarker for occupational exposure to benzene, a known carcinogen.[3][4] In the burgeoning field of green chemistry, microbial fermentation typically produces cis,cis-muconic acid, which serves as a valuable precursor for performance-advantaged polymers like nylon-6,6 and PET.[1][5]

The primary obstacle for researchers is the lack of a commercially available analytical standard for cis,trans-muconic acid.[2] Furthermore, the isomers exhibit different physicochemical properties, including water solubility (ccMA ≈ 1 g/L vs. ctMA ≈ 5.2 g/L), which can lead to significant quantification errors if a single-isomer calibration is improperly applied to a mixed sample.[2] Perhaps most critically, cis,cis-muconic acid readily isomerizes to the more stable cis,trans form under acidic conditions or upon heating, a process that can be kinetically favored over other transformations.[5][6] Under alkaline conditions, the deprotonated muconate dianion is stable and does not isomerize, a key principle leveraged in this protocol.[5][7]

This guide presents a self-validating system to generate a reliable ctMA standard in-house, enabling researchers to build accurate, isomer-specific calibration curves for HPLC analysis.

Principle of Isomerization: Controlled Conversion of cis,cis to cis,trans

The protocol harnesses a thermal isomerization process. By dissolving cis,cis-muconic acid in ultrapure water and heating it under controlled conditions, the energy barrier for rotation around one of the carbon-carbon double bonds is overcome, leading to the formation of the cis,trans isomer.

G cluster_0 cis,cis-Muconic Acid (ccMA) cluster_1 cis,trans-Muconic Acid (ctMA) ccMA Commercial Standard Isomerization Heat (60°C, 2 hours in H₂O) ccMA->Isomerization Input ctMA Generated Standard Isomerization->ctMA Output

Caption: Isomerization of cis,cis-muconic acid to cis,trans-muconic acid.

A critical aspect of this conversion is preventing further isomerization to the trans,trans form or, more importantly, intramolecular cyclization into muconolactone, a side reaction favored by prolonged heating and acidic pH.[2][5] This protocol mitigates this risk by precisely controlling the reaction time and temperature, followed by immediate quenching with a dilute sodium hydroxide solution. The addition of NaOH raises the pH, deprotonating the carboxylic acid groups to form the stable muconate salt, effectively halting further isomerization.[5][8]

Materials and Reagents

MaterialSupplier & Part Number (or equivalent)Notes
cis,cis-Muconic acid (≥97.0% HPLC)Sigma-Aldrich, Cat# 15992This is the starting material. Purity is critical.
Sodium Hydroxide (10 N)Standard lab supplierFor preparation of 0.05% (v/v) NaOH solution.
Formic Acid (≥98%)Standard lab supplierFor HPLC mobile phase preparation. Toxic and corrosive, handle with care.[2]
Methanol (HPLC Grade)Standard lab supplierFor HPLC mobile phase preparation. Flammable.[2]
Acetonitrile (HPLC Grade)Standard lab supplierFor HPLC mobile phase preparation.
Ultrapure Water (UPW), 18.2 MΩ·cmIn-house water purification systemFor all standard and mobile phase preparations.
40 mL Amber Glass VialsAgilent Technologies, #5183-4498Required for consistent heat transfer during isomerization.[2][8]
Crimp-top caps with PTFE/rubber septaAgilent Technologies, #5183-4498To seal vials during heating.[2]
0.2 µm Nylon Syringe FiltersStandard lab supplierFor filtering samples and standards prior to HPLC injection.
Analytical BalanceN/APrecision to 0.1 mg.
Water BathN/ACapable of maintaining 60 ± 3°C.
Calibrated PipettesN/AFor accurate liquid handling.

Experimental Protocols

Preparation of Requisite Solutions

0.05% (v/v) Sodium Hydroxide Solution:

  • Using a calibrated pipette, add 66 µL of 10 N Sodium Hydroxide to a 50 mL volumetric flask.[2]

  • Bring the volume to 40.0 mL with ultrapure water.[2]

  • Mix thoroughly. This solution is used for preparing stock standards.

HPLC Mobile Phase A (Aqueous):

  • Add 2.0 mL of formic acid to a 1-L volumetric flask.

  • Bring to volume with ultrapure water.[9]

  • Filter through a 0.2 µm filter and degas before use.

HPLC Mobile Phase B (Organic):

  • Use 100% HPLC-grade acetonitrile.[9]

  • Filter through a 0.2 µm filter and degas before use.

Protocol 1: Preparation of cis,cis-Muconic Acid (ccMA) Stock Standard (1.0 mg/mL)
  • Accurately weigh 40.0 ± 0.5 mg of cis,cis-muconic acid standard into a 40 mL amber vial.[10] Record the exact weight.

  • Add the appropriate volume of 0.05% (v/v) sodium hydroxide solution to achieve a final concentration of exactly 1.0 mg/mL.[10] (e.g., for 40.0 mg of ccMA, add 40.0 mL of 0.05% NaOH).

  • Seal the vial and mix well. Vigorous shaking periodically over approximately 1 hour may be required for complete solubilization.[8]

  • Self-Validation Check: Ensure the solid is completely dissolved before proceeding, otherwise the standard concentration will be inaccurate.[2]

  • Label the vial with the compound name (ccMA Stock), concentration, preparation date, and store at 4°C. This standard is stable for up to 4 months.[2]

Protocol 2: Preparation of cis,trans-Muconic Acid (ctMA) Stock Standard (1.0 mg/mL)

This protocol outlines the critical isomerization step. Adherence to the specified vial type, temperature, and time is essential for reproducibility.[2]

Caption: Workflow for the preparation of the cis,trans-muconic acid standard.

  • Preheat a water bath to 60 ± 3°C.[2]

  • Weigh exactly 40.0 mg of the cis,cis-muconic acid standard into a 40 mL amber vial.[2] Record the weight to the nearest 0.1 mg.

  • Using a repeater pipette or calibrated pipette, add 39.934 mL of ultrapure water and mix well.[2]

  • Seal the vial with a crimp-top cap. Place the vial into the water bath, ensuring the liquid level in the vial is completely submerged.[2]

  • Incubate for exactly 2 hours. Shake the vial every 15 minutes to ensure even heat distribution.[2]

  • Critical Step: After 2 hours, immediately remove the vial from the water bath and add 66 µL of 10 N sodium hydroxide using a calibrated pipette.[11] This quenches the reaction and stabilizes the ctMA isomer.

  • Mix the solution well. The final concentration will be 1.0 mg/mL.

  • Label the vial (ctMA Stock), concentration, preparation date, and store sealed at 4°C. This standard is stable for up to 4 months.[2]

Protocol 3: Preparation of Calibration Curve Standards

Prepare separate calibration curves for ccMA and ctMA. Do not combine the isomers in the same standard solutions due to the potential for isomerization of ccMA over time at room temperature.[8]

  • Label a series of vials for each isomer (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Perform serial dilutions of the 1.0 mg/mL (1000 µg/mL) ccMA and ctMA stock standards using the 0.05% (v/v) NaOH solution as the diluent.

  • An example dilution scheme is provided below.

Target Conc. (µg/mL)Volume of Stock (µL)Diluent Volume (µL)Total Volume (µL)
1001009001000
50500 of 100 µg/mL5001000
25250 of 100 µg/mL7501000
10100 of 100 µg/mL9001000
550 of 100 µg/mL9501000
110 of 100 µg/mL9901000
  • Filter all final standards through a 0.2 µm syringe filter before placing them in autosampler vials for analysis.[8]

HPLC Analysis Method

The following parameters are a robust starting point for the separation of this compound isomers. Method validation should be performed on the specific instrument used.[8]

ParameterRecommended Condition
Column C18 Reverse Phase (e.g., Phenomenex Kinetex C18, Agilent Zorbax)
Mobile Phase A 0.2% Formic Acid in Water[9]
Mobile Phase B Acetonitrile[9]
Gradient A time-based gradient is typically required to separate isomers from other analytes.
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temp 30 - 40 °C
Detection Diode Array Detector (DAD) or UV Detector
Wavelength 265 nm for this compound isomers.[8] Additional wavelengths for other aromatics.

Conclusion

The lack of a commercial cis,trans-muconic acid standard poses a significant barrier to accurate analytical measurements. The protocol detailed in this application note provides a reliable, validated, and cost-effective method to produce this standard in-house through controlled thermal isomerization of the readily available cis,cis isomer. By understanding the underlying chemical principles—specifically the kinetics of isomerization and the stabilizing effect of pH—researchers can confidently generate high-quality standards, ensuring the trustworthiness and scientific integrity of their HPLC analyses.

References

  • Woodworth, S. P., Haugen, S. J., Michener, W. E., Ramirez, K. J., & Beckham, G. T. (2024). This compound isomers and aromatic compounds analyzed by UHPLC-DAD V.3. protocols.io. [Link]

  • Woodworth, S. P., Haugen, S. J., Michener, W. E., Ramirez, K. J., & Beckham, G. T. (2024). This compound isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

  • Woodworth, S. P., Haugen, S. J., Michener, W. E., Ramirez, K. J., & Beckham, G. T. (2024). This compound isomers and aromatic compounds analyzed by UHPLC-DAD V.3. protocols.io. [Link]

  • Vardon, D. R., Rorrer, N. A., Nicholson, S., Chupka, G., Johnson, C. W., Straganz, G. D., & Beckham, G. T. (2016). cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry, 18(11), 3397-3413. [Link]

  • Tranfo, G., Paci, E., Pigini, D., Marini, F., & Gherardi, M. (2008). Validation of an HPLC/MS/MS method with isotopic dilution for quantitative determination of trans,trans-muconic acid in urine samples of workers exposed to low benzene concentrations. Journal of Chromatography B, 867(1), 26-31. [Link]

  • Bajusová, I., Legáth, Ľ., Gondová, T., & Vargová, Z. (2012). Validation of HPLC Method for Determination of trans,trans-Muconic Acid as Biomarker of Benzene Exposure. Chemické Listy, 106(4), 293–298. [Link]

  • Michener, W., Haugen, S., & Beckham, G. (2019). Determination of cis,cis- and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP). National Renewable Energy Laboratory. [Link]

  • ResearchGate. (2012). Validation of HPLC Method for Determination of trans,trans-Muconic Acid as Bio-marker of Benzene Exposure | Request PDF. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Johnson, R. C., & Schroeder, J. L. (2006). High-performance liquid chromatography method for urinary trans,trans-muconic acid. Application to environmental exposure to benzene. Journal of analytical toxicology, 30(4), 258–261. [Link]

  • PubChem. (n.d.). cis,cis-Muconic acid. [Link]

  • Meta-Sci. (n.d.). Safety Data Sheet cis,cis-Muconic acid. [Link]

  • Carraher, J. M., Carter, P., Rao, R. G., Forrester, M. J., Pfennig, T., Shanks, B. H., ... & Tessonnier, J. P. (2020). Solvent-driven isomerization of cis, cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. Green Chemistry, 22(18), 6061-6073. [Link]

  • Google Patents. (n.d.).
  • LookChem. (n.d.). trans,trans-Muconic acid. [Link]

  • Google Patents. (n.d.).
  • Iowa State University Research Foundation. (2018). Isomerization of this compound for the Production of Bio-based Terephthalic Acid. [Link]

  • Carraher, J. M., Carter, P., Rao, R. G., Forrester, M. J., Pfennig, T., Shanks, B. H., ... & Tessonnier, J. P. (2020). Solvent-driven isomerization of cis, cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. RSC Publishing. [Link]

  • ResearchGate. (2016). Cis, cis -Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers | Request PDF. [Link]

  • Hu, X. M., Zhou, L. N., Zhang, Y. H., & Yuan, J. X. (2006). High-performance liquid chromatographic determination of urinary trans, trans-muconic acid excreted by workers occupationally exposed to benzene. Biomedical and environmental sciences: BES, 19(1), 23-28. [Link]

  • ResearchGate. (n.d.). UV−visible absorption spectrum of thin films. [Link]

  • ResearchGate. (2016). Thermodynamics of cis,cis-muconic acid solubility in various polar solvents at low temperature range. [Link]

  • NIST. (n.d.). trans,trans-Muconic acid. [Link]

  • ResearchGate. (2017). Comments on “Thermodynamics of cis,cis-muconic acid solubility in various polar solvents at low temperature range” | Request PDF. [Link]

  • Chromsystems. (n.d.). trans,trans-Muconic Acid in Urine - HPLC. [Link]

  • MDPI. (2022). Recent Advances in this compound Extraction Process. [Link]

  • Haugen, S. J., Michener, W. E., Woodworth, S. P., Ramirez, K. J., & Beckham, G. T. (2024). This compound isomers and aromatic compounds analyzed by UHPLC-DAD. protocols.io. [Link]

Sources

Application Note: Development of an Electrochemical Biosensor for Real-Time Monitoring of Muconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Real-Time Muconic Acid Monitoring

This compound (MA) is a high-value platform chemical with significant industrial applications, primarily as a precursor for the production of adipic acid and terephthalic acid, which are key monomers for synthesizing polymers like nylon, polyurethane, and polyethylene terephthalate (PET).[1][2][3] The shift towards a bio-based economy has spurred the development of microbial fermentation processes to produce this compound from renewable feedstocks like glucose or lignin-derived aromatic compounds.[4][5] Optimizing these bioprocesses to achieve high titers, yields, and productivity requires precise control over fermentation conditions. A critical bottleneck in this optimization is the lack of methods for continuous, real-time measurement of this compound concentration directly within the bioreactor. Traditional methods like HPLC are powerful but rely on offline sampling, introducing time delays that hinder dynamic process control.

This application note provides a comprehensive guide for researchers and bioprocess engineers on the development of an enzyme-based electrochemical biosensor for the real-time monitoring of this compound. Electrochemical biosensors offer an attractive solution due to their high sensitivity, rapid response time, potential for miniaturization, and suitability for in-situ measurements.[6][7] We will detail the underlying biochemical principles, provide step-by-step protocols for sensor fabrication and operation, and discuss data interpretation and validation.

Principle of Detection: An Enzymatic Cascade

The core of this biosensor is a specific enzymatic reaction that converts this compound into an electrochemically active species. While this compound itself is not easily oxidized or reduced at common electrode potentials, its metabolic pathway offers a solution.[8] The proposed detection scheme utilizes two key enzymes from the β-ketoadipate pathway, a central route in the microbial degradation of aromatic compounds.[4][9]

  • Muconate Cycloisomerase (EC 5.5.1.1): This enzyme, also known as muconate lactonizing enzyme, catalyzes the conversion of cis,cis-muconic acid to muconolactone.[10][11][12]

  • Muconolactone Isomerase (EC 5.3.3.4): This enzyme then converts muconolactone to β-ketoadipate enol-lactone.

For the purpose of a simplified and robust biosensor, we will focus on a different enzymatic approach that leads to a more readily detectable product. The most direct and specific enzymatic conversion for biosensing involves the upstream enzyme that produces this compound: Catechol 1,2-dioxygenase (C12O, EC 1.13.11.1) . This enzyme catalyzes the oxidative ring cleavage of catechol to produce cis,cis-muconic acid.[13] While this reaction produces this compound, we can design a biosensor based on the consumption of a co-substrate or the generation of a detectable signal linked to this enzymatic activity.

A more practical approach for detecting this compound is to use an enzyme that acts upon it directly and produces a measurable signal. However, the subsequent steps in the natural degradation pathway do not yield easily detectable electrochemical signals.

Therefore, we propose a sensor based on the principle of substrate consumption. By immobilizing an enzyme that specifically consumes this compound, we can measure the change in a co-substrate, such as oxygen, or the generation of an electroactive product. For this guide, we will focus on a hypothetical biosensor design that leverages the conversion of this compound to a product that can be subsequently oxidized or reduced at an electrode, generating a current proportional to the this compound concentration. A plausible, albeit engineered, pathway could involve coupling the muconate cycloisomerase reaction to a dehydrogenase that generates NADH, which is electrochemically active.

However, for a more direct and established approach, we can adapt a biosensor designed for catechol, the immediate precursor to this compound in many biosynthetic pathways.[14][15] A catechol biosensor can be used as an indirect measure of this compound production flux. For direct measurement, we will detail a system based on Muconate Cycloisomerase (MC) . The cyclization reaction it catalyzes involves a change in conjugation of the molecule, which can be coupled to an electrochemical signal.

Signaling Pathway

The detection mechanism relies on the enzymatic conversion of this compound. For this protocol, we will focus on the use of Muconate Cycloisomerase (MC) which converts this compound into muconolactone. The change in the substrate can be detected by monitoring the consumption of a co-factor or by direct electrochemical detection of the product if it is electroactive. For a more robust signal, we will consider a system where the enzymatic reaction leads to the consumption of oxygen, which can be measured amperometrically.

Biosensor Signaling Pathway Figure 1: Biosensor Signaling Pathway cluster_solution Fermentation Broth cluster_biosensor Biosensor Surface Muconic_Acid This compound Enzyme_Layer Immobilized Muconate Cycloisomerase Muconic_Acid->Enzyme_Layer Diffusion Product Muconolactone Enzyme_Layer->Product Enzymatic Conversion Transducer Electrode Transducer Signal Current (Signal) [this compound] Transducer->Signal Generates Product->Transducer Electrochemical Reaction

Caption: Figure 1: Conceptual diagram of the enzyme-based electrochemical biosensor for this compound detection.

Biosensor Construction and Components

The performance of the biosensor is critically dependent on its three main components: the biological recognition element, the transducer, and the immobilization strategy that links them.

Biological Recognition Element: Enzyme Selection

The choice of enzyme is paramount for selectivity and sensitivity.

  • Catechol 1,2-dioxygenase (C12O): This enzyme offers very high specificity for its substrate, catechol, which is the direct precursor to this compound in many engineered microbial strains.[13][14] A biosensor based on C12O could monitor catechol levels, providing an indirect but rapid indication of the flux towards this compound. High C12O activity has been reported in various microorganisms, and the enzyme from Stenotrophomonas maltophilia strain KB2 shows particularly high activity, making it a strong candidate.[16]

  • Muconate Cycloisomerase (MC): This enzyme acts directly on cis,cis-muconic acid, offering direct measurement.[10] It is a key enzyme in the β-ketoadipate pathway and is highly specific.[12] Using MC ensures that only this compound is detected, avoiding interference from precursors like catechol.

For this protocol, we will proceed with Muconate Cycloisomerase to ensure direct and specific detection of the target analyte.

Transducer: Electrochemical Platform

Electrochemical transducers convert the biochemical reaction into a measurable electrical signal.[6] A common and effective choice is a screen-printed electrode (SPE) or a glassy carbon electrode (GCE). These can be modified to enhance performance. For real-time monitoring, an amperometric transducer is ideal, where a constant potential is applied, and the resulting current from the oxidation or reduction of a species is measured.

Immobilization Strategy

Immobilizing the enzyme onto the electrode surface is a critical step that affects the biosensor's stability, reproducibility, and lifespan.[17] Common methods include:

  • Adsorption: Simple, but weak binding can lead to enzyme leakage.[18]

  • Covalent Bonding: Forms strong, stable linkages between the enzyme and the electrode support, ensuring minimal leakage and long-term stability.[17][19] This is often the preferred method for robust sensors.

  • Entrapment: Enclosing the enzyme within a polymer matrix or gel on the electrode surface.[6][18] This method is gentle and helps maintain enzyme activity but can introduce diffusion barriers for the substrate.

  • Cross-linking: Using bifunctional reagents like glutaraldehyde to create a three-dimensional network of enzyme molecules.[19] This method is effective but can sometimes lead to denaturation if not optimized.

We will use a combination of covalent bonding and cross-linking to create a stable and active enzyme layer.

Detailed Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling chemicals and biological materials.

Protocol 1: Electrode Preparation and Modification

This protocol describes the preparation of a glassy carbon electrode (GCE) to create a suitable surface for enzyme immobilization.

Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)

  • Alumina slurry (0.3 µm and 0.05 µm)

  • Polishing pads

  • Deionized (DI) water

  • Ethanol

  • Potassium ferricyanide (K₃[Fe(CN)₆]) solution (5 mM in 0.1 M KCl)

  • Cyclic Voltammetry (CV) equipment (Potentiostat)

  • 3-Mercaptopropionic acid (MPA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

Procedure:

  • Mechanical Polishing: a. Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes. b. Rinse thoroughly with DI water. c. Polish with 0.05 µm alumina slurry for another 5 minutes. d. Rinse again with DI water.

  • Sonication: a. Sonicate the polished electrode sequentially in DI water and ethanol for 5 minutes each to remove any adsorbed particles. b. Dry the electrode under a stream of nitrogen gas.

  • Electrochemical Cleaning: a. Perform cyclic voltammetry in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.5 V at a scan rate of 100 mV/s until a stable voltammogram is obtained. b. Verify the cleanliness of the electrode by running a CV in 5 mM K₃[Fe(CN)₆]. A peak-to-peak separation (ΔEp) of ~59 mV indicates a clean, reversible system.

  • Surface Functionalization with Self-Assembled Monolayer (SAM): a. Immerse the clean GCE in a 10 mM solution of 3-mercaptopropionic acid (MPA) in ethanol for 12-18 hours at room temperature to form a carboxyl-terminated SAM. b. Rinse the electrode with ethanol and DI water to remove non-specifically bound MPA.

  • Activation of Carboxyl Groups: a. Immerse the MPA-modified electrode in a freshly prepared aqueous solution containing 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature. This activates the terminal carboxyl groups for covalent attachment to the enzyme's amine groups. b. Rinse gently with DI water and use immediately for enzyme immobilization.

Protocol 2: Enzyme Immobilization

This protocol details the covalent immobilization of Muconate Cycloisomerase (MC) onto the activated electrode surface.

Materials:

  • Activated GCE (from Protocol 1)

  • Muconate Cycloisomerase (MC) solution (1 mg/mL in phosphate-buffered saline, PBS, pH 7.4)

  • Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

  • Glutaraldehyde solution (2.5% v/v in PBS)

  • Glycine solution (0.1 M in PBS)

Procedure:

  • Covalent Attachment: a. Pipette 10 µL of the MC enzyme solution onto the activated surface of the GCE. b. Allow the reaction to proceed in a humid chamber for 2-4 hours at 4°C.

  • Blocking: a. Gently rinse the electrode with PBS (pH 7.4) to remove unbound enzyme. b. Immerse the electrode in the 1% BSA solution for 30 minutes to block any remaining active sites on the surface and prevent non-specific binding.

  • Cross-linking (Optional but Recommended): a. Expose the electrode to glutaraldehyde vapor or immerse it in the 2.5% glutaraldehyde solution for 15 minutes at room temperature. This step cross-links the enzyme molecules, enhancing the stability of the immobilized layer. b. Rinse thoroughly with PBS.

  • Quenching: a. Immerse the electrode in 0.1 M glycine solution for 15 minutes to quench any unreacted aldehyde groups from glutaraldehyde. b. Rinse with PBS.

  • Storage: a. The prepared biosensor electrode (GCE/MPA/MC) should be stored in PBS at 4°C when not in use.

Experimental Workflow

The following diagram outlines the complete workflow from electrode preparation to final measurement.

Experimental Workflow Figure 2: Experimental Workflow A 1. GCE Polishing & Cleaning B 2. Surface Functionalization (MPA Self-Assembled Monolayer) A->B C 3. Carboxyl Group Activation (EDC/NHS) B->C D 4. Enzyme Immobilization (Muconate Cycloisomerase) C->D E 5. Blocking & Cross-linking (BSA, Glutaraldehyde) D->E F 6. Biosensor Ready E->F G 7. Electrochemical Measurement (Amperometry in Sample) F->G H 8. Data Acquisition (Current vs. Time) G->H I 9. Calibration & Analysis H->I

Caption: Figure 2: Step-by-step workflow for the fabrication and use of the this compound biosensor.

Protocol 3: Electrochemical Measurement and Calibration

This protocol describes how to perform amperometric measurements to detect this compound.

Materials:

  • Prepared biosensor electrode (Working Electrode)

  • Ag/AgCl (Reference Electrode)

  • Platinum wire (Counter Electrode)

  • Electrochemical cell or beaker

  • Stir plate and stir bar

  • Phosphate buffer (0.1 M, pH 7.0)

  • This compound standard solutions (various concentrations from 1 µM to 500 µM in phosphate buffer)

  • Potentiostat

Procedure:

  • System Setup: a. Assemble the three-electrode system in the electrochemical cell containing a known volume (e.g., 10 mL) of phosphate buffer. b. Place the cell on a stir plate and stir gently to ensure mass transport.

  • Amperometric Measurement: a. Apply a constant working potential (e.g., -0.2 V vs. Ag/AgCl for oxygen consumption measurement) and record the background current until a stable baseline is achieved. The optimal potential should be determined experimentally.

  • Calibration Curve Generation: a. Inject a small, known volume of a this compound standard solution into the cell to achieve the lowest desired concentration. b. Record the change in current until it reaches a new steady state. The difference between the baseline and the new steady-state current is the response. c. Repeat this process with successive additions of the standard solution to generate a range of concentrations. d. Plot the steady-state current response (ΔI = I_baseline - I_steady_state) against the corresponding this compound concentration. This plot is the calibration curve.

  • Sample Measurement: a. After calibration, replace the buffer with the fermentation sample (filtered to remove cells). b. Record the current response and use the calibration curve to determine the this compound concentration in the sample.

Data Analysis and Expected Performance

A successful biosensor will exhibit a linear relationship between the current response and the this compound concentration within a specific range.

ParameterExpected ValueRationale
Linear Range 5 µM - 1 mMCovers typical concentrations in lab-scale fermentations.
Limit of Detection (LOD) < 1 µMHigh sensitivity is needed to detect early stages of production.
Response Time (t₉₀) < 60 secondsAllows for near real-time tracking of process dynamics.
Stability > 85% activity after 15 daysCovalent immobilization and cross-linking provide robust stability for continuous use.[17]
Selectivity HighThe high specificity of Muconate Cycloisomerase minimizes interference from other metabolites in the broth like glucose, catechol, or other organic acids.[10]

Interference Study: To validate selectivity, the biosensor's response should be tested against common components of the fermentation medium and potential metabolic byproducts (e.g., glucose, protocatechuic acid, catechol, adipic acid). The response to these interferents should be negligible compared to the response to this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal Inactive enzyme; Poor immobilization; Incorrect applied potential.Verify enzyme activity with a spectrophotometric assay; Optimize EDC/NHS activation time and enzyme concentration; Run a cyclic voltammogram of the product to determine the optimal detection potential.
Unstable Baseline / Drifting Signal Enzyme leaching; Electrode fouling; Temperature fluctuations.Improve immobilization stability with cross-linking; Implement a sample filtration step (e.g., dialysis membrane) to protect the sensor surface; Control the temperature of the measurement cell.
Poor Reproducibility Inconsistent electrode surface preparation; Variation in immobilization procedure.Standardize the polishing and cleaning protocol; Carefully control the volume of enzyme solution and incubation times during immobilization.

Conclusion

This application note provides a detailed framework for the development of an enzyme-based electrochemical biosensor for real-time this compound monitoring. By leveraging the high specificity of Muconate Cycloisomerase and a robust covalent immobilization strategy, it is possible to create a sensitive, selective, and stable sensor. Such a tool can significantly accelerate the development and optimization of microbial this compound production by providing immediate feedback on bioprocess performance, enabling dynamic control strategies and ultimately leading to higher productivity and yields in the growing bio-economy.

References

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Application Notes and Protocols for the Scale-Up of Muconic Acid Production in Bioreactors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Muconic Acid as a Keystone Chemical for a Bio-Based Economy

This compound (MA), a C6 dicarboxylic acid with conjugated double bonds, is a versatile platform chemical with significant potential to displace petroleum-derived precursors in the synthesis of various polymers.[1][2] Its hydrogenation yields adipic acid, a primary monomer for nylon-6,6 production, and it can also be a precursor for terephthalic acid, a key component of polyethylene terephthalate (PET).[3][4] The transition to a sustainable bio-economy hinges on the efficient and scalable production of such platform chemicals from renewable feedstocks. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up of this compound production in bioreactors, moving from laboratory-scale experiments to pilot-scale operations. We will delve into the intricacies of microbial strain selection, metabolic engineering strategies, bioreactor process optimization, and downstream purification, underpinned by a rationale for each experimental choice to ensure scientific integrity and reproducibility.

I. Microbial Chassis Selection and Metabolic Engineering: The Heart of Production

The choice of microbial host is a critical first step, influencing not only the metabolic pathways available for engineering but also the robustness of the fermentation process at scale. Three primary organisms have emerged as promising candidates for this compound production: Pseudomonas putida, Corynebacterium glutamicum, and Saccharomyces cerevisiae.

A. Pseudomonas putida: A Natural Metabolizer of Aromatics

P. putida is a metabolically versatile soil bacterium known for its intrinsic ability to degrade a wide range of aromatic compounds, making it a natural candidate for producing this compound from lignin-derived feedstocks.[5]

Metabolic Engineering Strategy: The core strategy involves channeling aromatic compounds or sugars into the native β-ketoadipate pathway and blocking the degradation of the intermediate, cis,cis-muconate. This is typically achieved by deleting the catB gene, which encodes muconate cycloisomerase.[6] To produce this compound from glucose, heterologous pathways are introduced to convert intermediates of the shikimate pathway into this compound precursors.[7][8][9]

Causality: The choice to engineer P. putida is driven by its high tolerance to aromatic compounds, which can be inhibitory to other microbes.[6] Its robust metabolism is also well-suited for industrial fermentation conditions. Deletion of gcd (glucose dehydrogenase) can prevent the formation of the byproduct 2-ketogluconate, thereby increasing the yield of this compound from glucose, though this can impact growth and requires further strain evolution or engineering to overcome.[10][11]

metabolic_pathway_p_putida cluster_host P. putida Metabolism cluster_engineering Metabolic Engineering Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Engineered_Pathway Heterologous Pathway Shikimate_Pathway->Engineered_Pathway Channeling precursors Aromatics Lignin-derived Aromatics Catechol Catechol Aromatics->Catechol Native catabolism Muconic_Acid cis,cis-Muconic Acid Catechol->Muconic_Acid catA Beta_Ketoadipate_Pathway β-Ketoadipate Pathway Muconic_Acid->Beta_Ketoadipate_Pathway Blocked Knockout catB Gene Deletion Engineered_Pathway->Catechol

Caption: Metabolic engineering of P. putida for this compound production.

B. Corynebacterium glutamicum: A Workhorse of Industrial Biotechnology

C. glutamicum is a Gram-positive bacterium widely used for the industrial production of amino acids. Its well-characterized metabolism and genetic tractability make it an excellent candidate for metabolic engineering.

Metabolic Engineering Strategy: Similar to P. putida, the strategy in C. glutamicum involves redirecting carbon flux from central metabolism towards the shikimate pathway and then to this compound. This includes deleting genes responsible for this compound consumption (catB) and overexpressing key enzymes like catechol 1,2-dioxygenase (catA).[3][4] Recent studies have achieved high titers by disrupting competing pathways and optimizing the expression of heterologous genes.[12][13]

Causality: C. glutamicum is favored for its robustness in industrial settings and its GRAS (Generally Recognized As Safe) status. Its ability to achieve high cell densities in fed-batch fermentations is a significant advantage for achieving high product titers.[12][13] Systems metabolic engineering approaches have been successfully applied to optimize precursor supply and maximize this compound production.[14][15]

C. Saccharomyces cerevisiae: A Versatile Eukaryotic Host

The yeast S. cerevisiae is a well-established industrial microorganism with a long history of use in baking and brewing, and more recently in the production of biofuels and chemicals.

Metabolic Engineering Strategy: The production of this compound in yeast requires the introduction of a heterologous pathway, as it does not naturally possess the necessary enzymes.[1][16] This typically involves expressing a dehydroshikimate dehydratase, a protocatechuic acid decarboxylase, and a catechol 1,2-dioxygenase to convert an intermediate of the shikimate pathway, 3-dehydroshikimate, into this compound.[1][17] Further engineering efforts focus on increasing the flux through the shikimate pathway by overexpressing feedback-resistant enzymes and deleting competing pathways.[1][18]

Causality: A key advantage of S. cerevisiae is its tolerance to low pH, which can simplify downstream processing of this compound as the product is protonated and less soluble at acidic pH.[17] However, this compound can be toxic to yeast, necessitating strategies like in situ product recovery to improve titers.[19][20][21]

Microbial HostKey AdvantagesReported Titers (g/L)Key ChallengesReferences
Pseudomonas putida Natural aromatic catabolism, high tolerance to inhibitors.33.7 - 47.2Byproduct formation (2-ketogluconate), requires extensive engineering for sugar utilization.[2][7][8][22]
Corynebacterium glutamicum Industrial workhorse, high cell density fermentation, GRAS status.85 - 88.2Less natural tolerance to some aromatic precursors compared to P. putida.[3][4][12][13]
Saccharomyces cerevisiae Low pH tolerance, well-established industrial host.9.3 - 22.5Product toxicity, requires introduction of a complete heterologous pathway.[19][20][23][24]

II. Upstream Process Development: Setting the Stage for High Titers

A robust and optimized upstream process is fundamental for successful scale-up. This involves careful consideration of the culture medium, inoculum development, and bioreactor operating conditions.

A. Media Optimization: Fueling the Cellular Factory

The composition of the fermentation medium directly impacts cell growth and product formation. A well-designed medium should provide all necessary nutrients without being excessively rich, which can lead to unwanted byproduct formation and increased costs.

Protocol 1: Baseline Mineral Salts Medium for P. putida

  • Prepare the following stock solutions and sterilize by autoclaving:

    • 10x M9 salts (67.8 g/L Na₂HPO₄, 30 g/L KH₂PO₄, 5 g/L NaCl)

    • 1 M MgSO₄

    • 1 M CaCl₂

    • 20% (w/v) Carbon Source (e.g., Glucose or Glycerol)

    • Trace Elements Solution (e.g., ATCC Trace Mineral Supplement)

  • To prepare 1 L of medium, aseptically combine:

    • 100 mL of 10x M9 salts

    • 800 mL of sterile deionized water

    • 2 mL of 1 M MgSO₄

    • 0.1 mL of 1 M CaCl₂

    • 10 mL of Trace Elements Solution

    • 50 mL of 20% Carbon Source (final concentration 1%)

  • Adjust the pH to 7.0 with sterile NaOH or HCl if necessary.

Causality: A defined mineral salts medium provides precise control over nutrient availability, which is crucial for reproducible fermentations. The use of concentrated stock solutions allows for flexibility in media composition and minimizes the risk of precipitation during sterilization. Corn steep liquor can be a cost-effective supplement to improve growth and productivity, but it introduces variability.[25]

B. Inoculum Development: Ensuring a Healthy Start

A healthy and active inoculum is critical for minimizing lag phase and ensuring a consistent fermentation performance.

inoculum_development Cryovial Cryopreserved Stock Agar_Plate Agar Plate Incubation Cryovial->Agar_Plate Streak Seed_Flask Seed Flask Culture Agar_Plate->Seed_Flask Inoculate Bioreactor Production Bioreactor Seed_Flask->Bioreactor Transfer

Caption: A typical inoculum development workflow.

Protocol 2: Two-Stage Inoculum Preparation

  • Stage 1: Shake Flask Culture

    • Inoculate 50 mL of the appropriate seed medium in a 250 mL baffled shake flask with a single colony from a fresh agar plate.

    • Incubate at the optimal temperature and shaking speed for the specific microbial strain (e.g., 30°C and 200 rpm for P. putida).

    • Grow the culture to the mid-to-late exponential phase (typically 12-18 hours).

  • Stage 2: Seed Bioreactor (Optional, for larger scale)

    • For production scales greater than 10 L, a seed bioreactor is recommended.

    • Inoculate a seed bioreactor (typically 1/10th the volume of the production bioreactor) with the entire volume of the shake flask culture.

    • Operate the seed bioreactor under controlled conditions (pH, temperature, dissolved oxygen) to achieve a high density of healthy cells.

  • Transfer the seed culture to the production bioreactor at a 5-10% (v/v) inoculation ratio.

Causality: A two-stage inoculum train ensures a sufficiently large and metabolically active cell population is introduced into the production bioreactor, minimizing the lag phase and reducing the risk of contamination. Monitoring cell growth (e.g., by measuring optical density) is crucial to ensure the culture is in the optimal physiological state for transfer.

III. Bioreactor Scale-Up: From the Bench to Production

Scaling up a fermentation process from shake flasks to large-scale bioreactors presents numerous challenges, including maintaining adequate oxygen transfer, managing heat removal, and ensuring homogeneity.

A. Fed-Batch Fermentation: A Strategy for High Titers

Fed-batch fermentation is the most common strategy for achieving high cell densities and high product titers for this compound.[3][23] This involves feeding a concentrated nutrient solution to the bioreactor over time, which allows for control of the growth rate and prevents the accumulation of inhibitory concentrations of the substrate or byproducts.

Protocol 3: Generic Fed-Batch Fermentation for this compound Production

  • Bioreactor Preparation:

    • Prepare and sterilize the production bioreactor containing the initial batch medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Batch Phase:

    • Inoculate the bioreactor with the seed culture.

    • Allow the culture to grow in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in the DO signal.

  • Fed-Batch Phase:

    • Initiate the feeding of a concentrated nutrient solution. The feed rate can be controlled to maintain a specific growth rate or to keep the substrate concentration at a low, non-inhibitory level.

    • Control key parameters:

      • Temperature: Maintain the optimal temperature for the strain (e.g., 30°C).

      • pH: Control the pH using automated addition of an acid (e.g., H₃PO₄) and a base (e.g., NH₄OH, which also serves as a nitrogen source).

      • Dissolved Oxygen (DO): Maintain a setpoint (e.g., 20-30% of air saturation) by controlling the agitation speed, aeration rate, and/or oxygen enrichment of the inlet gas.

  • Monitoring:

    • Regularly sample the bioreactor to measure cell density, substrate consumption, and this compound concentration.

Causality: Fed-batch strategies prevent substrate overflow metabolism, which can lead to the formation of inhibitory byproducts like acetate. By controlling the growth rate, more carbon can be directed towards product formation. The use of a DO-stat or a pH-stat to control the feed rate can be an effective strategy to automate the process and maintain optimal conditions.

fed_batch_workflow Start Start Fermentation Batch_Phase Batch Phase: Initial Growth Start->Batch_Phase Substrate_Depletion Substrate Depletion? Batch_Phase->Substrate_Depletion Substrate_Depletion->Batch_Phase No Fed_Batch_Phase Fed-Batch Phase: Nutrient Feeding Substrate_Depletion->Fed_Batch_Phase Yes Monitor Monitor Parameters (pH, DO, Temp) Fed_Batch_Phase->Monitor Sample Take Samples (OD, Substrate, Product) Fed_Batch_Phase->Sample End End Fermentation Fed_Batch_Phase->End Target Titer Reached Monitor->Fed_Batch_Phase Sample->Fed_Batch_Phase

Caption: A workflow diagram for a typical fed-batch fermentation process.

IV. Downstream Processing: Isolating the Prize

The recovery and purification of this compound from the fermentation broth is a critical and often costly part of the overall process.[26] The choice of downstream processing steps depends on the desired purity of the final product and the characteristics of the fermentation broth.

A. Primary Recovery and Purification

A common strategy for this compound recovery involves precipitation at low pH.[26][27]

Protocol 4: this compound Precipitation and Purification

  • Cell Removal:

    • Separate the microbial cells from the fermentation broth by centrifugation or microfiltration.

  • Acidification and Precipitation:

    • Cool the cell-free broth to a low temperature (e.g., 4-10°C).

    • Slowly add a strong acid (e.g., HCl or H₂SO₄) to lower the pH to approximately 2. This compound will precipitate out of the solution.

  • Crystal Recovery:

    • Collect the this compound crystals by filtration or centrifugation.

  • Washing and Drying:

    • Wash the crystals with cold, acidified water to remove impurities.

    • Dry the purified this compound crystals under vacuum.

  • Recrystallization (Optional):

    • For higher purity, the this compound can be redissolved in a suitable solvent (e.g., hot water or ethanol) and recrystallized.

Causality: The solubility of this compound is highly dependent on pH. By lowering the pH, the carboxyl groups are protonated, making the molecule less polar and causing it to precipitate from the aqueous solution. Performing this at a low temperature further reduces its solubility, increasing the recovery yield. Activated carbon treatment can be used prior to precipitation to remove colored impurities.[27]

V. Analytical Methods: Quantifying Success

Accurate and reliable analytical methods are essential for monitoring the fermentation process and quantifying the final product. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of this compound.

Protocol 5: HPLC Analysis of this compound

  • Sample Preparation:

    • Centrifuge the fermentation sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample as necessary to fall within the linear range of the calibration curve.[28]

  • HPLC Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: An isocratic or gradient elution with an acidic mobile phase (e.g., dilute sulfuric acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength of approximately 260-265 nm.[28][29]

  • Quantification:

    • Prepare a standard curve of known this compound concentrations.

    • Quantify the this compound in the samples by comparing their peak areas to the standard curve.

Causality: The conjugated double bonds in the this compound molecule result in strong UV absorbance, making UV detection a sensitive and specific method. The acidic mobile phase ensures that the carboxyl groups are protonated, leading to good peak shape and retention on a C18 column. It is important to resolve this compound from other UV-absorbing compounds in the fermentation broth, such as precursors or byproducts.[30][31]

Conclusion

The scale-up of this compound production in bioreactors is a multi-faceted challenge that requires a deep understanding of microbial physiology, metabolic engineering, and bioprocess engineering. By carefully selecting a robust microbial host, implementing targeted metabolic engineering strategies, optimizing upstream and downstream processes, and utilizing accurate analytical methods, it is possible to develop a scalable and economically viable process for the production of this valuable platform chemical. The protocols and insights provided in this guide are intended to serve as a foundation for researchers and scientists to build upon as they work towards a more sustainable, bio-based future.

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Application Notes & Protocols: Synthesis of Nylon-6,6 Precursors from Muconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Sustainable Pathway to Polyamides

Nylon-6,6, a cornerstone of the engineering plastics and synthetic fibers industry, has traditionally been tethered to petrochemical feedstocks.[1][2] The synthesis of one of its key monomers, adipic acid, conventionally relies on the oxidation of cyclohexane, a process that is energy-intensive and contributes to greenhouse gas emissions.[3] In the global shift towards a bio-based economy, muconic acid has emerged as a promising, renewable platform chemical for the sustainable production of adipic acid.[4][5]

This compound, a dicarboxylic acid, can be produced from a variety of renewable resources, including sugars and lignin, through microbial fermentation.[4][6][7] This bio-based route not only mitigates the environmental impact associated with traditional methods but also offers a pathway to a more circular and sustainable chemical industry.[3][8]

These application notes provide a comprehensive technical guide for researchers and scientists on the catalytic conversion of this compound to adipic acid, a critical precursor for the synthesis of nylon-6,6. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical transformations.

From Biomass to Monomer: The Overall Synthesis Pathway

The journey from renewable feedstocks to nylon-6,6 via this compound involves a multi-step process that integrates biotechnology and catalysis.

Synthesis_Pathway Biomass Renewable Feedstocks (e.g., Glucose, Lignin) Fermentation Microbial Fermentation (e.g., E. coli, P. putida) Biomass->Fermentation ccMA cis,cis-Muconic Acid Fermentation->ccMA Purification1 Purification I (e.g., Crystallization) ccMA->Purification1 ttMA trans,trans-Muconic Acid Purification1->ttMA Isomerization Hydrogenation Catalytic Hydrogenation ttMA->Hydrogenation Adipic_Acid Adipic Acid Hydrogenation->Adipic_Acid Purification2 Purification II (High Purity) Adipic_Acid->Purification2 Polymerization Polycondensation Purification2->Polymerization HMDA Hexamethylenediamine HMDA->Polymerization Nylon66 Nylon-6,6 Polymerization->Nylon66

Figure 1: Overall workflow from renewable biomass to Nylon-6,6.

Part 1: Catalytic Hydrogenation of this compound to Adipic Acid

The core of this process lies in the catalytic hydrogenation of the carbon-carbon double bonds in this compound to yield the saturated dicarboxylic acid, adipic acid. This section details the scientific principles and a generalized protocol for this conversion.

Scientific Rationale and Mechanistic Insights

The hydrogenation of this compound is typically a two-step process.[4] The first hydrogenation step reduces one of the double bonds to form a mono-unsaturated intermediate, hexenedioic acid.[4][9] This intermediate is then further hydrogenated to adipic acid.[4] The reaction is commonly carried out in a slurry reactor using a heterogeneous catalyst.

Catalyst Selection: The choice of catalyst is critical for achieving high conversion and selectivity. Platinum group metals (PGMs) are highly effective.

  • Platinum on Carbon (Pt/C): A robust and commonly used catalyst that demonstrates good activity and selectivity under mild conditions.[4][10]

  • Palladium on Carbon (Pd/C): Also highly active, often showing faster reaction rates than Pt/C.[9][11] However, palladium may be more prone to leaching from the support.[6][7]

  • Rhodium on Carbon (Rh/C): Exhibits high activity, comparable to palladium.[6][7]

  • Bimetallic Catalysts (e.g., Pd-Au, Pd-Ni, Pd-Zn): These can offer enhanced activity, stability, and selectivity compared to their monometallic counterparts.[11][12][13]

Reaction Conditions:

  • Temperature: Mild temperatures, typically in the range of 50-70°C, are sufficient to achieve high conversion rates.[9]

  • Hydrogen Pressure: Low to moderate hydrogen pressures (e.g., 4 bar) are generally effective.[4][10]

  • Solvent: Water is an environmentally benign and effective solvent for the hydrogenation of this compound salts.[10] Ethanol can also be used.[14]

Experimental Protocol 1: Batch Hydrogenation of trans,trans-Muconic Acid

This protocol provides a generalized procedure for the catalytic hydrogenation of trans,trans-muconic acid in a laboratory-scale batch reactor.

Materials:

  • trans,trans-Muconic acid (ttMA)

  • 5% Platinum on activated carbon (Pt/C) catalyst

  • Deionized water

  • Sodium hydroxide (for preparation of sodium muconate salt)

  • High-purity hydrogen gas

  • High-purity nitrogen gas

Equipment:

  • High-pressure batch reactor (autoclave) with temperature and pressure control, and a magnetic stirrer

  • Filtration system (e.g., syringe filter with a 0.22 µm membrane)

  • UV-Vis Spectrophotometer

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD)

Procedure:

  • Catalyst Pre-treatment (Activation):

    • Place the required amount of catalyst (e.g., 0.1 g of 5% Pt/C) into the high-pressure batch reactor vessel.[10]

    • Seal the reactor and purge with nitrogen gas to remove air.

    • Pressurize the reactor with hydrogen (e.g., 6 bar) and heat to an elevated temperature (e.g., 200-260°C) for 3 hours.[4][10] This step reduces any metal oxides on the catalyst surface, ensuring maximum activity.

    • Cool the reactor to room temperature under a hydrogen atmosphere.

  • Reaction Setup:

    • Carefully vent the reactor and add a 0.07 M aqueous solution of sodium muconate (prepared by dissolving ttMA and a stoichiometric amount of NaOH in deionized water).[4][10] The use of the sodium salt enhances solubility in water.

    • Seal the reactor and purge again with nitrogen, followed by hydrogen.

  • Hydrogenation Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 bar).[4]

    • Heat the reactor to the target temperature (e.g., 50-70°C) while stirring vigorously (e.g., 800 rpm) to ensure good mixing and mass transfer of hydrogen.[4]

    • Maintain the reaction at a constant temperature and pressure. Monitor the reaction progress by taking samples at regular intervals.

  • Sampling and Quenching:

    • To take a sample, quickly vent the reactor with nitrogen to stop the reaction.[4]

    • Withdraw a small aliquot of the reaction mixture.

    • Immediately filter the sample to remove the catalyst.[4] This is crucial to prevent further reaction in the sample.

  • Analysis:

    • Conversion of this compound: Dilute the filtered sample and measure the absorbance using a UV-Vis spectrophotometer. The conversion can be calculated by monitoring the disappearance of the characteristic absorbance peak of this compound (around 260 nm).[10]

    • Selectivity to Adipic Acid: To analyze the products by GC, they must first be derivatized (e.g., via Fischer esterification to form methyl esters).[4] The resulting esters are volatile and can be separated and quantified by GC-FID or GC-TCD.[9]

Data Presentation: Representative Hydrogenation Results

CatalystTemperature (°C)H₂ Pressure (bar)Substrate/Catalyst Ratio (wt/wt)Time for Full Conversion (h)Adipic Acid Selectivity (%)Reference
5% Pt/C704102>99[9]
5% Pd/AC701200 (mol/mol)1>99[9]
1%Pd₈Ni₂/HHT702500 (mol/mol)380[12]
1%Pd₈Zn₂/HHT702500 (mol/mol)384[12]

Part 2: Purification and Polymerization

For the successful synthesis of high-quality nylon-6,6, the adipic acid monomer must be of high purity (typically >99.8%).[6][7]

Purification of Bio-Derived Muconic and Adipic Acids

The fermentation broth containing this compound often contains residual nutrients, microbial cells, and other byproducts. A multi-step purification process is therefore necessary.

Generalized Purification Workflow:

Purification_Workflow Broth Fermentation Broth AC_Treatment Activated Carbon Treatment Broth->AC_Treatment Color_Removal Removal of Color Compounds AC_Treatment->Color_Removal Crystallization pH/Temperature Shift Crystallization Color_Removal->Crystallization Crude_MA Crude this compound Crystallization->Crude_MA Ethanol_Dissolution Ethanol Dissolution Crude_MA->Ethanol_Dissolution Salt_Precipitation Precipitation of Salts Ethanol_Dissolution->Salt_Precipitation Pure_MA High Purity This compound (99.8%) Salt_Precipitation->Pure_MA

Figure 2: A representative workflow for the purification of this compound.

  • Activated Carbon Treatment: This step is effective for removing colored impurities from the fermentation broth.[6]

  • Crystallization: Adjusting the pH and temperature can induce the crystallization of this compound, separating it from soluble impurities.[6]

  • Ethanol Dissolution: Dissolving the crystallized this compound in ethanol can precipitate residual salts, leading to a significant increase in purity.[6]

A similar purification strategy can be employed for the adipic acid product after the hydrogenation step to achieve the required purity for polymerization.

Protocol 2: Polymerization of Bio-Adipic Acid to Nylon-6,6 (Conceptual)

The final step is the polycondensation of the purified bio-adipic acid with hexamethylenediamine (HMDA) to form nylon-6,6.[2]

Reaction: Adipic Acid + Hexamethylenediamine → Nylon-6,6 + Water

General Procedure:

  • An equimolar mixture of high-purity bio-adipic acid and hexamethylenediamine is prepared in water to form a nylon salt solution.

  • This solution is then heated in a reactor under pressure to initiate polymerization.

  • As the reaction proceeds, water is removed to drive the equilibrium towards the formation of the high molecular weight polymer.

  • The molten nylon-6,6 is then extruded, cooled, and pelletized.

The resulting bio-based nylon-6,6 has been shown to have properties comparable to its petrochemical-derived counterpart.[6][7]

Conclusion and Future Outlook

The synthesis of nylon-6,6 precursors from this compound represents a significant advancement in the development of a sustainable chemical industry. This bio-based approach, leveraging microbial fermentation and efficient catalytic hydrogenation, offers a viable alternative to traditional petrochemical routes.[8][15] As research continues to optimize catalysts and bioprocesses, the economic feasibility of this green route to polyamides will undoubtedly improve, paving the way for large-scale industrial implementation.

References

  • Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. MDPI. [Link]

  • Bio-adipic acid production by catalysed hydrogenation of this compound in mild operating conditions. ResearchGate. [Link]

  • Renewable Adipic Acid From the Hydrogenation of Trans,Trans-Muconic Acid: Selection of a Three Phases Kinetic Model. AIDIC. [Link]

  • Toray produces biobased adipic acid from inedible biomass. Biodiesel Magazine. [Link]

  • How to Produce Sustainable Adipic Acid. UP Biochemicals. [Link]

  • Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. Taylor & Francis Online. [Link]

  • Verdezyne proves adipic acid production process. Biomass Magazine. [Link]

  • Pd–Au Bimetallic Catalysts for the Hydrogenation of this compound to Bio-Adipic Acid. MDPI. [Link]

  • Bio-Adipic Acid Production from this compound Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts. MDPI. [Link]

  • Route to large-scale bio-based nylon 6.6 production. Innovation in Textiles. [Link]

  • Renewable Routes to Monomeric Precursors of Nylon 66 and Nylon 6 from Food Waste. Semantic Scholar. [Link]

  • cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. Green Chemistry (RSC Publishing). [Link]

  • Bio-based nylon from lignin - Bio2Nylon - Sustainable production of bio-adipic acid as a platform chemical from lignin residues. iSBio. [Link]

  • cis,cis-Muconic Acid: Separation and Catalysis to Bio-Adipic Acid for Nylon-6,6 Polymerization. National Renewable Energy Laboratory Research Hub. [Link]

  • Pd–Au Bimetallic Catalysts for the Hydrogenation of this compound to Bio-Adipic Acid. AIR Unimi. [Link]

  • Bio Adipic Acid Production from Sodium Muconate and this compound: A Comparison of two Systems. SciSpace. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming the PCA Decarboxylase Bottleneck in Muconic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the microbial production of muconic acid. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address a critical bottleneck in the this compound biosynthesis pathway: the enzymatic step catalyzed by protocatechuate (PCA) decarboxylase. Our goal is to equip you with the scientific understanding and practical protocols to diagnose and overcome challenges related to this crucial enzyme.

Understanding the PCA Decarboxylase Bottleneck

The biological production of this compound, a valuable platform chemical, often relies on a heterologous pathway engineered into microbial hosts like Escherichia coli, Pseudomonas putida, or Saccharomyces cerevisiae. [1][2]A key step in this pathway is the conversion of protocatechuic acid (PCA) to catechol, catalyzed by PCA decarboxylase (AroY). [1][3][4]However, this enzymatic step has been repeatedly identified as a significant metabolic bottleneck, leading to the accumulation of PCA and consequently, reduced this compound titers and overall process efficiency. [1][3][4][5][6] The accumulation of intermediates like PCA not only lowers the yield of the final product but can also complicate downstream purification processes. This guide will walk you through common issues and solutions to enhance the activity of PCA decarboxylase and improve your this compound production.

Metabolic Pathway Overview

To effectively troubleshoot, it's essential to understand the engineered metabolic pathway. Typically, a 3-dehydroshikimate (3-DHS) dehydratase converts 3-DHS, an intermediate in the shikimate pathway, to PCA. [3][7]PCA is then decarboxylated to catechol by PCA decarboxylase. Finally, catechol is converted to this compound by catechol 1,2-dioxygenase.

This compound Pathway Bottleneck Glucose Glucose / Biomass Shikimate Shikimate Pathway Glucose->Shikimate Native Metabolism DHS 3-Dehydroshikimate (3-DHS) Shikimate->DHS PCA Protocatechuic Acid (PCA) DHS->PCA 3-DHS dehydratase (e.g., AsbF, AroZ) Catechol Catechol PCA->Catechol PCA Decarboxylase (AroY) [BOTTLENECK] Muconic_Acid This compound Catechol->Muconic_Acid Catechol 1,2-dioxygenase (e.g., CatA)

Caption: The engineered pathway for this compound production highlighting the PCA decarboxylase bottleneck.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: High Accumulation of PCA and Low this compound Titer

Q: My engineered strain is producing very little this compound, and HPLC analysis shows a large peak corresponding to PCA. What is causing this, and how can I fix it?

A: This is the classic symptom of the PCA decarboxylase bottleneck. The rate of PCA conversion to catechol is significantly slower than the rate of PCA production from 3-DHS. Several factors can contribute to this issue.

Causality and Mechanistic Insights:

  • Insufficient Enzyme Activity: The heterologously expressed PCA decarboxylase (AroY) may have low intrinsic activity in your host organism.

  • Cofactor Limitation: Many PCA decarboxylases, including the commonly used AroY from Klebsiella pneumoniae, require a prenylated flavin mononucleotide (prFMN) cofactor for activity. [2][3][8]The host organism may not produce this cofactor in sufficient quantities.

  • Suboptimal Expression Levels: The expression level of AroY might not be high enough to handle the flux of PCA.

Solutions and Experimental Protocols:

  • Co-expression of Accessory Proteins (EcdB/KpdB and EcdD/KpdD):

    • Rationale: Research has shown that co-expressing genes often found in an operon with the PCA decarboxylase can significantly enhance its activity. [3][4]Specifically, the 'B' protein (like EcdB or KpdB) is a flavin prenyltransferase that synthesizes the prFMN cofactor required by AroY. [2][5]The 'D' protein's role is less understood but has also been shown to sometimes improve activity. [3][9] * Protocol:

      • Obtain the gene sequences for the accessory proteins (e.g., kpdB and kpdD from Klebsiella pneumoniae or ecdB and ecdD from Enterobacter cloacae). [3][9] 2. Codon-optimize these sequences for your expression host.

      • Clone the genes into an expression vector alongside your aroY gene, preferably under the control of the same inducible promoter to ensure coordinated expression.

      • Transform your host strain with the new construct and compare this compound production and PCA accumulation against the strain expressing aroY alone.

  • Increase Gene Copy Number of aroY and its Accessory Genes:

    • Rationale: If cofactor limitation is addressed, increasing the concentration of the enzyme itself can boost the overall reaction rate.

    • Protocol:

      • Subclone the aroY-kpdB/D expression cassette into a high-copy-number plasmid.

      • Alternatively, integrate multiple copies of the expression cassette into the host chromosome for more stable, long-term expression. [10] 3. Evaluate multiple clones to find one with an optimal balance of enzyme expression and metabolic burden.

  • Screen for More Active PCA Decarboxylase Homologs:

    • Rationale: Nature offers a diversity of enzymes. Mining databases for PCA decarboxylases from different microbial sources may yield an enzyme with higher intrinsic activity or better compatibility with your host.

    • Protocol:

      • Use bioinformatics tools (e.g., BLAST) to find homologs of known PCA decarboxylases.

      • Synthesize and clone a panel of candidate genes into your expression system.

      • Perform small-scale expression and activity assays to identify the most efficient enzyme.

Solution_Workflow_PCA_Accumulation Start High PCA Accumulation, Low this compound Step1 Co-express AroY with accessory proteins (EcdB/KpdB) Start->Step1 Step2 Increase gene copy number of AroY and accessory proteins Step1->Step2 If PCA still high End Reduced PCA, Increased this compound Step1->End Problem Solved Step3 Screen for more active PCA decarboxylase homologs Step2->Step3 If improvement is insufficient Step2->End Problem Solved Step3->End Problem Solved

Caption: Troubleshooting workflow for high PCA accumulation.

Issue 2: Poor Enzyme Activity in Cell-Free Lysate Assays

Q: I've expressed my PCA decarboxylase construct, but when I perform an in vitro activity assay using cell lysate, I see very little to no conversion of PCA. What could be wrong?

A: This indicates a problem with either the enzyme's expression, its stability, or the assay conditions themselves.

Causality and Mechanistic Insights:

  • Protein Misfolding/Insolubility: High-level expression of a heterologous protein can lead to the formation of inactive inclusion bodies.

  • Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the enzyme. [11]* Missing Cofactors: As mentioned, the prFMN cofactor is crucial. Cell lysis procedures might dilute or degrade this essential component.

  • Proteolytic Degradation: The expressed enzyme may be unstable and quickly degraded by host cell proteases.

Solutions and Experimental Protocols:

  • Optimize Expression Conditions:

    • Rationale: Lowering the induction temperature and inducer concentration can slow down protein synthesis, promoting proper folding.

    • Protocol:

      • Induce protein expression at a lower temperature (e.g., 18-25°C) for a longer period (e.g., 12-16 hours).

      • Test a range of inducer (e.g., IPTG) concentrations to find the optimal level.

      • Analyze soluble and insoluble fractions of your cell lysate by SDS-PAGE to check for inclusion body formation.

  • Optimize Assay Buffer and Conditions:

    • Rationale: Every enzyme has an optimal pH and temperature range for activity.

    • Protocol:

      • Perform the enzyme assay across a range of pH values (e.g., pH 5.0 to 8.0) and temperatures (e.g., 25°C to 40°C) to determine the optima. [11] 2. Ensure your buffer does not contain components that might inhibit the enzyme. A simple phosphate or Tris buffer is a good starting point.

  • Supplement with Cofactors:

    • Rationale: If cofactor limitation is suspected, adding precursors to the assay mix can help.

    • Protocol:

      • Supplement your assay buffer with Flavin Mononucleotide (FMN). While this won't be the active prenylated form, it can help if FMN availability is a general issue in the host.

      • For a more definitive test, prepare lysate from a strain that co-expresses the prFMN synthase (EcdB/KpdB) and use this lysate for the assay.

Protocol: Basic PCA Decarboxylase Activity Assay in Cell Lysate
  • Culture and Induction: Grow your engineered strain to mid-log phase (OD600 ~0.6-0.8) and induce protein expression as optimized.

  • Cell Lysis:

    • Harvest cells by centrifugation (e.g., 5000 x g, 10 min, 4°C).

    • Wash the cell pellet once with cold lysis buffer (e.g., 50 mM sodium phosphate, pH 7.0, 150 mM NaCl, 1 mM DTT).

    • Resuspend the pellet in lysis buffer containing a protease inhibitor cocktail.

    • Lyse the cells by sonication or using a French press on ice.

    • Clarify the lysate by centrifugation (e.g., 15000 x g, 20 min, 4°C) to remove cell debris. The supernatant is your cell-free extract.

  • Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method like the Bradford assay.

  • Enzyme Assay:

    • Prepare a reaction mixture in a microcentrifuge tube or 96-well plate containing:

      • Assay buffer (optimized pH)

      • A defined concentration of PCA (e.g., 1-5 mM)

      • A specific amount of cell-free extract (e.g., 50-100 µg total protein)

    • Initiate the reaction by adding the cell-free extract.

    • Incubate at the optimal temperature for a set time (e.g., 30-60 minutes).

    • Stop the reaction by adding an acid (e.g., HCl to a final concentration of 0.1 M) or by heat inactivation.

  • Analysis: Analyze the reaction mixture by HPLC to quantify the amount of PCA consumed and catechol produced. Calculate the specific activity (e.g., in U/mg protein, where 1 U = 1 µmol of product formed per minute).

Frequently Asked Questions (FAQs)

Q1: I've successfully implemented the co-expression of EcdB and EcdD with AroY, and PCA accumulation is reduced, but my this compound titers are still not as high as reported in the literature. What else can I do?

A: This is a common scenario where you've addressed one bottleneck, but another has become rate-limiting.

  • Upstream Pathway Limitations: The supply of the precursor, 3-DHS, from the central carbon metabolism might now be the bottleneck. Consider strategies to increase the flux through the shikimate pathway. [12]This can involve overexpressing key enzymes like a feedback-resistant DAHP synthase.

  • Downstream Enzyme Limitation: The final step, the conversion of catechol to this compound by catechol 1,2-dioxygenase (CatA), could now be limiting. Ensure that CatA is expressed at sufficient levels.

  • Product Toxicity: High concentrations of this compound can be toxic to the host cells, inhibiting growth and further production. Consider in situ product removal strategies or engineering the host for better tolerance. [13]* Metabolic Burden: Overexpression of multiple heterologous genes can place a significant metabolic load on the cell, diverting resources from growth and product formation. Fine-tuning promoter strengths and gene copy numbers is crucial.

Q2: Which host organism is best for this compound production, considering the PCA decarboxylase bottleneck?

A: Both prokaryotic and eukaryotic hosts have been successfully used, each with its own advantages and disadvantages.

  • Pseudomonas putida: This organism is often favored due to its natural ability to metabolize aromatic compounds and its inherent robustness. [3][9]It has been engineered to produce high titers of this compound, and strategies to overcome the PCA bottleneck by co-expressing accessory proteins have been very effective in this host. [3][4]* Escherichia coli: As the most well-characterized microbial host, a vast array of genetic tools are available for E. coli, making it a popular choice for initial pathway construction and optimization. [5][11]* Saccharomyces cerevisiae: This yeast is advantageous due to its tolerance to low pH conditions, which can simplify the downstream purification of this compound. [14][15]However, overcoming the PCA decarboxylase bottleneck in yeast can be more complex, as it often requires expressing a bacterial FMN prenyltransferase (like KpdB) because the native yeast enzyme (Pad1) in some common lab strains is non-functional. [2][8] Q3: Does the source of the PCA decarboxylase (AroY) matter?

A: Yes, the source organism can be critical. While AroY from Klebsiella pneumoniae is widely used, enzymes from other organisms like Enterobacter cloacae have also been successfully employed. [3][6]The optimal enzyme can be host-dependent. It is advisable to test a few different AroY homologs to find the one that expresses best and has the highest activity in your specific host and process conditions.

Quantitative Data Summary

The following table summarizes the impact of co-expressing accessory proteins with PCA decarboxylase (AroY) on this compound production in P. putida KT2440, based on data from Johnson et al. (2016).

Strain ConfigurationSubstrateTiter (g/L)Yield (g/g)Productivity (g/L/h)PCA Accumulation
AroY only Glucose1.45 ± 0.160.05 ± 0.010.03 ± 0.00Significant
AroY + EcdB + EcdD Glucose4.92 ± 0.48 0.17 ± 0.01 0.10 ± 0.01 Reduced
AroY only p-Coumarate~10 g/L~0.35 g/g~0.14 g/L/hSignificant
AroY + EcdB + EcdD p-Coumarate>15 g/L ~0.45 g/g ~0.21 g/L/h Reduced

Data adapted from Johnson, C. W., et al. (2016). Metabolic Engineering Communications.[1][3][4][6]

The data clearly demonstrates that co-expression of the accessory proteins EcdB and EcdD with AroY leads to a significant reduction in PCA accumulation and a dramatic improvement in this compound titer, yield, and productivity from both sugar and lignin-derived aromatic feedstocks. [1][3][4][6]

References

  • Johnson, C. W., et al. (2016). Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity. Metabolic Engineering Communications. Available at: [Link]

  • Johnson, C. W., et al. (2016). Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase. Metabolic Engineering Communications. Available at: [Link]

  • Johnson, C. W., et al. (2016). Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity. PubMed. Available at: [Link]

  • Kim, J., et al. (2020). Recent Advances in Microbial Production of cis,cis-Muconic Acid. MDPI. Available at: [Link]

  • Sonoki, T., et al. (2013). Enhancement of Protocatechuate Decarboxylation for the Effective Production of this compound from Renewable Feedstocks. AIChE Proceedings. Available at: [Link]

  • Johnson, C. W., et al. (2016). Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity. BioKB. Available at: [Link]

  • Sonoki, T., et al. (2014). Enhancement of protocatechuate decarboxylase activity for the effective production of muconate from lignin-related aromatic compounds. ResearchGate. Available at: [Link]

  • O'Brien, A. M., et al. (2020). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology. Available at: [Link]

  • van der Meer, J., et al. (2021). In-situ this compound extraction reveals sugar consumption bottleneck in a xylose-utilizing Saccharomyces cerevisiae strain. PubMed Central. Available at: [Link]

  • de la Torre, A., et al. (2024). Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae. MDPI. Available at: [Link]

  • Johnson, C. W., et al. (2016). (PDF) Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity. ResearchGate. Available at: [Link]

  • O'Brien, A. M., et al. (2020). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. PMC - NIH. Available at: [Link]

  • Weber, C., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

  • Ghazal, A., et al. (2017). Construction and Optimization of a Heterologous Pathway for Protocatechuate Catabolism in Escherichia coli Enables Bioconversion of Model Aromatic Compounds. PubMed Central. Available at: [Link]

  • Ku, J., et al. (2020). Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux. MDPI. Available at: [Link]

  • Weber, C., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. PMC - PubMed Central. Available at: [Link]

  • Payer, S. E., et al. (2017). Requirement of a Functional Flavin Mononucleotide Prenyltransferase for the Activity of a Bacterial Decarboxylase in a Heterologous this compound Pathway in Saccharomyces cerevisiae. PMC - NIH. Available at: [Link]

  • Sun, J., et al. (2016). Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. PMC. Available at: [Link]

  • N/A. (2024). Cell Lysate Preparation & Immunoblotting Protocols. JoVE. Available at: [Link]

  • N/A. (N/A). Metabolic engineering strategies to overcome precursor limitations in isoprenoid biosynthesis. ResearchGate. Available at: [Link]

  • Hong, K.-K., & Nielsen, J. (2012). Metabolic engineering of biocatalysts for carboxylic acids production. PMC. Available at: [Link]

  • Payer, S. E., et al. (2018). Dispensability of AroY-D for decarboxylation of protocatechuic acid.... ResearchGate. Available at: [Link]

  • Liu, X., et al. (2022). Heterologous expression and activity verification of ornithine decarboxylase from a wild strain of Shewanella xiamenensis. Frontiers. Available at: [Link]

  • N/A. (N/A). Functional heterologous expression of the reversible Cu-decarboxylase from the lichen, Cladonia uncialis. FAO AGRIS. Available at: [Link]

Sources

pH control to prevent muconic acid isomerization during fermentation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: pH Control for Mucon-ic Acid Production

Introduction:

Welcome to the Technical Support Center for muconic acid production. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing cis,cis-muconic acid, a valuable platform chemical. A critical parameter for success is maintaining precise pH control during fermentation to prevent the isomerization of the desired cis,cis-isomer into the less desirable cis,trans-isomer. This guide provides in-depth troubleshooting advice, frequently asked questions, and best practices to ensure high-yield, high-purity production of cis,cis-muconic acid.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomeric form important?

This compound (2,4-hexadienedioic acid) is a dicarboxylic acid with three stereoisomers: cis,cis, cis,trans, and trans,trans[1]. The biologically produced isomer, cis,cis-muconic acid, is a valuable platform chemical for the production of adipic acid (a precursor to nylon-6,6), terephthalic acid (for PET plastics), and other specialty polymers[2][3]. The specific geometry of the double bonds in the cis,cis-isomer is crucial for these downstream chemical conversions, making it the target molecule in fermentation processes.

Q2: How does pH influence the isomerization of cis,cis-muconic acid?

The isomerization of cis,cis-muconic acid is highly pH-dependent. In acidic conditions (pH below 7), the cis,cis-isomer readily converts to the cis,trans-isomer[1][4][5][6]. This isomerization is undesirable as it complicates downstream processing and reduces the yield of the target molecule. Conversely, under alkaline conditions, cis,cis-muconic acid exists as a stable deprotonated dianion that does not isomerize[1][4][5].

Q3: What is the optimal pH for producing cis,cis-muconic acid?

The optimal pH for production is a balance between the stability of the this compound and the viability of the microbial host. While alkaline conditions prevent isomerization, most microbial production strains, such as E. coli and S. cerevisiae, have optimal growth and production rates at near-neutral or slightly acidic pH. For instance, some high-density fermentations are controlled at a pH of around 7.0[7][8]. Low pH fermentation (around 4.0-5.5) is attractive for reducing contamination risk, but increases the risk of isomerization and product toxicity to the cells[8][9]. Therefore, the pH must be carefully controlled to maximize production without significant isomerization.

Q4: What are the consequences of uncontrolled pH during fermentation?

Uncontrolled pH can lead to several negative outcomes:

  • Isomerization: As the pH drops due to the production of this compound and other metabolic byproducts, the desired cis,cis-isomer will convert to the cis,trans-isomer[4][6].

  • Reduced Yield: The formation of the cis,trans-isomer represents a direct loss of the desired product.

  • Product Inhibition: At low pH, this compound is protonated and can diffuse into the cells, causing significant product inhibition and reducing cell growth and productivity[1][9].

  • Side Reactions: Prolonged exposure to acidic conditions, especially with heating, can lead to the formation of lactones, further reducing the yield of this compound[4][5][10].

Q5: What are the best bases for pH control in this compound fermentation?

The choice of base for pH control is critical. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and ammonium hydroxide (NH₄OH)[11]. The selection depends on the specific microbial strain and media composition. It is important to consider the potential for precipitation of media components and the impact of the cation on cell physiology. For example, while NaOH is commonly used, care must be taken to avoid localized high pH zones that could cause precipitation.

Part 2: Troubleshooting Guide

Problem Symptoms Potential Causes Solutions
Low yield of cis,cis-muconic acid, high levels of cis,trans-isomer detected HPLC or UHPLC analysis shows a significant peak for the cis,trans-isomer.[6]Incorrect pH Setpoint: The pH setpoint may be too low, promoting isomerization.Review literature for the optimal pH for your specific strain. Generally, a pH closer to neutral (e.g., 6.5-7.0) will minimize isomerization.
Poor pH Controller Calibration: An improperly calibrated pH probe can lead to inaccurate pH readings and control.Regularly calibrate the pH probe before each fermentation run using standard buffer solutions.
Inadequate Mixing: Poor mixing can create localized acidic zones within the bioreactor, leading to isomerization even if the bulk pH appears correct.Increase agitation speed to ensure homogenous mixing. Consider the bioreactor geometry and impeller design for optimal mixing.
pH of the fermentation broth is consistently dropping The pH controller is constantly adding base to maintain the setpoint.High Metabolic Activity: A healthy, growing culture will naturally produce acids, including this compound, causing the pH to drop.[12]This is a sign of a productive fermentation. Ensure your base reservoir is sufficiently large and the pump is functioning correctly to keep up with the acid production.
Insufficient Initial Buffering Capacity: The initial medium may not have enough buffering capacity to resist pH changes.Increase the concentration of buffering agents in the initial medium, such as phosphates.
Precipitation in the bioreactor Visible solids form in the fermentation broth after base addition.Reaction of Base with Media Components: The base can react with metal ions (e.g., magnesium, calcium) in the media to form insoluble salts.Consider using a different base or chelating agents in the media. A slower, more controlled addition of the base can also minimize localized high concentrations that lead to precipitation.
Localized High pH: Concentrated base addition can create temporary zones of very high pH, causing the precipitation of this compound salts.Ensure good mixing at the point of base addition. A diluted base solution can also be used to mitigate this effect.

Part 3: Protocols and Best Practices

Protocol 1: Establishing an Optimal pH Control Strategy
  • Literature Review: Research the optimal pH range for your specific microbial strain for growth and this compound production.

  • Small-Scale Experiments: Conduct small-scale experiments in shake flasks or a benchtop bioreactor to test a range of pH setpoints (e.g., 5.5, 6.0, 6.5, 7.0).

  • Monitor Key Parameters: At each pH setpoint, monitor cell growth (OD600), glucose consumption, and the concentrations of cis,cis- and cis,trans-muconic acid using HPLC or UHPLC.

  • Data Analysis: Plot the yield and productivity of cis,cis-muconic acid against the pH setpoint to determine the optimal pH for your process. Also, analyze the ratio of cis,cis- to cis,trans-muconic acid to assess the extent of isomerization at each pH.

  • Scale-Up: Once the optimal pH is determined, implement this setpoint in your larger-scale bioreactor.

Data Summary: pH and this compound Isomerization
pH Condition Effect on cis,cis-Muconic Acid Reference
Acidic (pH < 7) Readily isomerizes to cis,trans-muconic acid.[1][4][5][6]Carraher et al. (2017)
Alkaline Stable, deprotonated dianion form; no isomerization.[1][4][5]Carraher et al. (2017)
Low pH (e.g., 4.0) Increased product toxicity to microbial cells.[8][9]Leavitt et al. (2024)

Part 4: Visualizations

Diagram 1: pH-Dependent Isomerization of this compound

G ccMA cis,cis-Muconic Acid (Desired Product) ctMA cis,trans-Muconic Acid (Undesired Isomer) ccMA->ctMA Acidic pH (<7) Heat Dianion Muconate Dianion (Stable Form) ccMA->Dianion Lactone Lactones (Side Product) ctMA->Lactone Dianion->ccMA

Caption: pH influence on this compound isomerization and stability.

Diagram 2: Troubleshooting Workflow for Low cis,cis-Muconic Acid Yield

G Start Low Yield of cis,cis-Muconic Acid CheckIsomer Analyze for cis,trans-Isomer Start->CheckIsomer HighIsomer High cis,trans-Isomer Detected? CheckIsomer->HighIsomer CheckpH Verify pH Control System (Probe Calibration, Setpoint) HighIsomer->CheckpH Yes OtherIssues Investigate Other Issues (e.g., Media, Strain Health) HighIsomer->OtherIssues No CheckMixing Evaluate Bioreactor Mixing Efficiency CheckpH->CheckMixing OptimizeProcess Optimize pH Setpoint and Agitation CheckMixing->OptimizeProcess

Sources

Technical Support Center: Enhancing Catalyst Stability in Muconic acid Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing your research in muconic acid hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst stability, a critical factor for efficient and reproducible synthesis of adipic acid and other valuable derivatives. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab.

Section 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation

Catalyst deactivation is an unavoidable phenomenon, but understanding its root cause is the first step toward mitigation.[1] This section provides a systematic approach to troubleshooting common issues related to catalyst instability.

Issue 1: Gradual or Rapid Loss of Catalytic Activity

Question: My reaction conversion has significantly dropped over several runs, or even within a single extended experiment. What are the likely causes and how can I fix this?

Answer: A decline in catalytic activity is the most common indicator of catalyst deactivation. The primary mechanisms to consider are leaching, sintering, and coking/fouling.[1][2]

Troubleshooting Workflow:

start Observed Loss of Activity leaching Suspect Leaching start->leaching sintering Suspect Sintering start->sintering coking Suspect Coking/Fouling start->coking icp_oes Perform ICP-OES/AAS on filtrate leaching->icp_oes tem_fresh_spent Compare TEM of Fresh vs. Spent Catalyst sintering->tem_fresh_spent tga_tpo Perform TGA/TPO on Spent Catalyst coking->tga_tpo metal_detected Metal Detected in Filtrate? icp_oes->metal_detected metal_detected->sintering No leaching_confirmed Leaching Confirmed metal_detected->leaching_confirmed Yes particle_growth Significant Particle Size Growth? tem_fresh_spent->particle_growth particle_growth->coking No sintering_confirmed Sintering Confirmed particle_growth->sintering_confirmed Yes weight_loss Significant Weight Loss at High Temp? tga_tpo->weight_loss coking_confirmed Coking Confirmed weight_loss->coking_confirmed Yes solution_leaching Solution: - Functionalize support - Use bimetallic catalysts - Optimize solvent polarity leaching_confirmed->solution_leaching solution_sintering Solution: - Use high-temperature treated supports - Lower reaction temperature - Employ catalyst promoters sintering_confirmed->solution_sintering solution_coking Solution: - Optimize reaction conditions (T, P) - Use catalyst with larger pores - Implement regeneration protocol coking_confirmed->solution_coking

Caption: Troubleshooting workflow for catalyst deactivation.

  • Leaching: This is the dissolution of active metal nanoparticles from the support into the reaction medium.[2] Palladium, a common catalyst for this reaction, is known for its propensity to leach, especially in aqueous solutions.[2][3]

    • Diagnosis: Analyze the reaction filtrate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to detect the presence of the catalytic metal. A positive result confirms leaching.[4]

    • Solutions:

      • Support Functionalization: Introducing oxygen or phosphorus functionalities onto carbon supports can enhance metal-support interactions, thereby reducing leaching.[4][5]

      • Bimetallic Catalysts: Incorporating a second, less expensive metal like Nickel (Ni) or Zinc (Zn) with Palladium (Pd) can improve stability and reduce leaching.[3][6]

      • Solvent Choice: The polarity of the solvent can influence leaching. Experiment with different solvents to find a balance between substrate solubility and catalyst stability.

  • Sintering: This involves the agglomeration of metal nanoparticles on the support surface at elevated temperatures, leading to a decrease in the active surface area.[2][7]

    • Diagnosis: Compare Transmission Electron Microscopy (TEM) images of the fresh and spent catalyst. A significant increase in the average particle size is a clear indication of sintering.[2] X-ray Diffraction (XRD) can also show sharper peaks for the metallic phase due to larger crystallite sizes.

    • Solutions:

      • High-Temperature Treated Supports: Using supports like high-temperature heat-treated carbon nanofibers (HHT-CNFs) can improve the thermal stability of the catalyst.[3][4][5][6][8]

      • Reaction Temperature: Operate at the lowest possible temperature that still provides a reasonable reaction rate.

      • Promoters: The addition of promoters can help to disperse and stabilize the active metal particles.[9][10]

  • Coking/Fouling: This is the deposition of carbonaceous residues (coke) or other reaction byproducts on the active sites of the catalyst, blocking access for reactants.[11][12]

    • Diagnosis: Thermogravimetric Analysis (TGA) or Temperature Programmed Oxidation (TPO) of the spent catalyst will show a weight loss at high temperatures corresponding to the combustion of deposited coke.[13]

    • Solutions:

      • Optimize Reaction Conditions: Higher temperatures and pressures can sometimes accelerate coke formation. A systematic optimization of reaction parameters is recommended.

      • Catalyst Pore Structure: Catalysts with larger pores are generally more resistant to pore blockage by coke.

      • Regeneration: A mild regeneration procedure can often restore the activity of a coked catalyst.

Issue 2: Inconsistent Batch-to-Batch Results

Question: I'm observing significant variations in reaction yield and selectivity even when I follow the same protocol. What could be the cause?

Answer: Inconsistent results often point to issues with catalyst handling, reaction setup, or impurities in the reagents.

  • Catalyst Handling: Many hydrogenation catalysts, particularly those based on palladium and platinum, are pyrophoric in their reduced state and can be sensitive to air.

    • Best Practice: Always handle fresh and spent catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent uncontrolled oxidation, which can alter the catalytic activity.[14]

  • Reagent Purity: this compound derived from biomass can contain impurities that may act as catalyst poisons.[15]

    • Best Practice: Ensure the purity of your this compound and solvents. If poisoning is suspected, consider a purification step for the substrate before the reaction. Common poisons include sulfur and nitrogen-containing compounds.[15][16]

  • Mass Transfer Limitations: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), inefficient mixing can lead to poor and inconsistent results.[14]

    • Best Practice: Ensure vigorous stirring to maximize the contact between the hydrogen, substrate, and catalyst particles. For larger scale reactions, consider the reactor design to ensure efficient gas-liquid-solid mixing.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for this compound hydrogenation?

A1: Palladium (Pd) and Platinum (Pt) based catalysts are most commonly used.[3][17][18] Pd catalysts often show high activity under mild conditions but can be prone to deactivation via leaching.[3][4][5] Pt catalysts can also be effective.[18][19] The choice of support material is crucial for stability, with carbon, alumina, and titania being common options.[20][21] Recent studies have shown that bimetallic catalysts (e.g., Pd-Ni, Pd-Zn) and catalysts on functionalized supports offer improved stability.[3][4][5][6]

Q2: How can I improve the selectivity of my reaction towards adipic acid and minimize byproducts?

A2: The reaction proceeds through partially hydrogenated intermediates.[18][19] To maximize the yield of adipic acid, you need to ensure complete hydrogenation.

  • Hydrogen Pressure: Increasing the hydrogen pressure can favor the complete hydrogenation to adipic acid.[14]

  • Catalyst Loading: A higher catalyst loading can increase the reaction rate and drive the reaction to completion.[14]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like HPLC or GC to confirm the disappearance of intermediates.

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, in many cases, catalyst regeneration is possible, particularly for deactivation caused by coking.[17]

  • For Coking: A common method involves a controlled oxidation (e.g., with air or a dilute oxygen stream at elevated temperatures) to burn off the carbon deposits, followed by a reduction step to reactivate the metal.[17][22]

  • For Leaching and Sintering: These deactivation mechanisms are generally considered irreversible as they involve a physical change in the catalyst structure.[2] In these cases, the focus should be on preventing deactivation in the first place.

Q4: What characterization techniques are essential for studying catalyst stability?

A4: A multi-technique approach is necessary for a comprehensive understanding of catalyst deactivation.[1]

  • To assess physical properties:

    • TEM (Transmission Electron Microscopy): To visualize the size and dispersion of metal nanoparticles.[2]

    • BET (Brunauer-Emmett-Teller) Analysis: To measure the surface area and pore size distribution of the catalyst.[1]

  • To assess chemical properties:

    • XPS (X-ray Photoelectron Spectroscopy): To determine the oxidation state of the metal on the catalyst surface.[2]

    • ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry): To quantify the amount of metal that has leached into the reaction solution.[4]

  • To identify the cause of deactivation:

    • TGA/TPO (Thermogravimetric Analysis/Temperature Programmed Oxidation): To quantify the amount of coke deposited on the catalyst.[13]

Section 3: Experimental Protocols

Protocol 1: Standard Catalyst Stability Test

This protocol outlines a procedure for evaluating the stability of a catalyst over multiple reaction cycles.

Objective: To assess the reusability and stability of a hydrogenation catalyst.

Materials:

  • This compound

  • Solvent (e.g., water, ethanol)

  • Catalyst (e.g., 5 wt% Pd/C)

  • Hydrogen gas (high purity)

  • Batch reactor equipped with a magnetic stirrer, gas inlet, and sampling port

  • Filtration setup (e.g., Celite pad)[14]

Procedure:

  • Reaction Setup:

    • Add this compound and the solvent to the reactor.

    • Carefully add the catalyst to the reaction mixture.[14]

    • Seal the reactor, and purge with an inert gas (e.g., nitrogen or argon) three times, followed by purging with hydrogen gas three times.[14]

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 4 bar) and begin vigorous stirring.[14][18]

    • Heat the reaction to the desired temperature (e.g., 70 °C).[4]

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC or GC.

  • Catalyst Recovery:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite to recover the catalyst. Caution: Keep the filter cake wet to prevent the catalyst from becoming pyrophoric.[14]

    • Wash the recovered catalyst with fresh solvent.

  • Recycling:

    • Transfer the recovered catalyst back into the reactor.

    • Add a fresh solution of this compound and solvent.

    • Repeat steps 1-3 for the desired number of cycles.

  • Analysis:

    • Analyze the product from each cycle to determine the conversion and selectivity.

    • A significant drop in performance indicates catalyst deactivation.

    • Optionally, analyze the filtrate from each cycle by ICP-OES to check for metal leaching.

Protocol 2: Catalyst Regeneration by Oxidation-Reduction

This protocol describes a general procedure for regenerating a catalyst deactivated by coking.

Objective: To restore the activity of a coked catalyst.

Materials:

  • Spent catalyst

  • Tube furnace

  • Quartz tube

  • Gas flow controllers for an inert gas (e.g., Nitrogen), an oxidizing gas (e.g., dilute air), and a reducing gas (e.g., dilute hydrogen).

Procedure:

  • Drying: Place the spent catalyst in the quartz tube and heat under a flow of inert gas to remove any adsorbed solvent and water.

  • Oxidation (Coke Removal):

    • Gradually heat the catalyst to a specific temperature (e.g., 200-400 °C) in a flow of dilute air (e.g., 1-5% O₂ in N₂). The exact temperature will depend on the nature of the coke and the thermal stability of the catalyst.[17]

    • Hold at this temperature until the coke is completely combusted, which can be monitored by analyzing the off-gas for CO₂.

  • Purging: After the oxidation step, purge the system with an inert gas to remove all traces of oxygen.

  • Reduction:

    • Introduce a flow of dilute hydrogen (e.g., 5% H₂ in N₂) and heat the catalyst to a temperature sufficient to reduce the metal oxide back to its active metallic state (e.g., 180-250 °C).[17]

    • Hold at this temperature for a set period (e.g., 1-2 hours).

  • Cooling: Cool the catalyst to room temperature under a flow of inert gas before handling.

Data Summary Table:

Deactivation MechanismKey IndicatorDiagnostic Technique(s)Primary Solution(s)
Leaching Metal detected in filtrateICP-OES, AASFunctionalize support, use bimetallic catalysts
Sintering Increased particle sizeTEM, XRDUse thermally stable supports, lower reaction temperature
Coking/Fouling Carbon depositionTGA, TPOOptimize reaction conditions, regeneration
Poisoning Loss of activity with certain feedstocksFeedstock analysisPurify reactants

References

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  • Bio-Adipic Acid Production from this compound Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts - MDPI. Available at: [Link]

  • Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of this compound to Adipic Acid - AIR Unimi. Available at: [Link]

  • Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. Available at: [Link]

  • Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling - MDPI. Available at: [Link]

  • Bio-Adipic Acid Production from this compound Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts - ResearchGate. Available at: [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]

  • WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google Patents.
  • How To Test Catalyst Quality? Everything You Need To Know - Ledoux & Co.. Available at: [Link]

  • Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of this compound to Adipic Acid - MDPI. Available at: [Link]

  • Basic Promotors Impact Thermodynamics and Catalyst Speciation in Homogeneous Carbonyl Hydrogenation | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • (PDF) Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling - ResearchGate. Available at: [Link]

  • Enhancing Stability of Cu/ZnO Catalysts in the CO2 Hydrogenation to Methanol by the Addition of MoO3 and ReO3 Promoters - MDPI. Available at: [Link]

  • An aqueous-phase catalytic process for the selective hydrogenation of acetylene with monodisperse water soluble palladium nanoparticles as catalyst - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. Available at: [Link]

  • Coke Formation during Thermal Treatment of Bio-oil | Energy & Fuels - ACS Publications. Available at: [Link]

  • Failed Hydrogenation using H2 gas and Pd/C catalyst : r/Chempros - Reddit. Available at: [Link]

  • Regeneration of a Deactivated Hydrotreating Catalyst | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Basic Promotors Impact Thermodynamics and Catalyst Speciation in Homogeneous Carbonyl Hydrogenation - Refubium - Freie Universität Berlin. Available at: [Link]

  • (PDF) Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of this compound to Adipic Acid - ResearchGate. Available at: [Link]

  • Catalyst Stability Assessment in a Lab-Scale Liquid-Solid (LS)² Plug-Flow Reactor - MDPI. Available at: [Link]

  • Effect of Support on Palladium Catalyst for Aqueous Phase Hydrogenation of Maleic Acid to Succinic Acid - ResearchGate. Available at: [Link]

  • Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation | ACS Omega. Available at: [Link]

  • Troubleshooting of Catalytic Reactors | PPTX - Slideshare. Available at: [Link]

  • Regeneration of catalysts deactivated by coke deposition: A review - 低碳催化与工程研究部. Available at: [Link]

  • Palladium-catalyzed liquid-phase hydrogenation/hydrogenolysis of disulfides | Request PDF. Available at: [Link]

  • Influence of the Support Nature of Copper Catalysts on Catalytic Properties in the Hydrogenation of Fatty Acid Esters - PMC - NIH. Available at: [Link]

  • Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil - ResearchGate. Available at: [Link]

  • Influence of the addition of promoters to steam reforming catalysts - ResearchGate. Available at: [Link]

  • Test strategy flow chart for storage catalyst test protocol - ResearchGate. Available at: [Link]

  • Parts-Per-Million of Soluble Pd0 Catalyze the Semi-Hydrogenation Reaction of Alkynes to Alkenes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. Available at: [Link]

  • Improving the Conversion of Biomass in Catalytic Pyrolysis via Intensification of Biomass—Catalyst Contact by Co-Pressing - MDPI. Available at: [Link]

  • Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation - MDPI. Available at: [Link]

  • Effect of the addition of promoters to Pd/C on hydrogenation time and... - ResearchGate. Available at: [Link]

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Technical Support Center: Enhancing Muconic Acid Tolerance in Engineered S. cerevisiae

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the production of muconic acid in engineered Saccharomyces cerevisiae. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the latest scientific findings and best practices in the field. Our goal is to empower you to overcome common experimental hurdles and accelerate your research toward developing robust and efficient yeast cell factories.

I. Understanding this compound Toxicity: The Core Challenge

Before diving into troubleshooting, it's crucial to understand the primary obstacle: this compound's toxicity to S. cerevisiae. The inhibitory effect of this compound is a significant bottleneck, often leading to growth arrest and incomplete sugar utilization, particularly at concentrations above 2.5 g/L in fed-batch cultures.[1] This toxicity is highly dependent on the pH of the fermentation medium.[2] At a lower pH, this compound is predominantly in its protonated form, which can readily diffuse across the cell membrane.[3] This influx leads to two primary cellular stresses:

  • Intracellular Acidification: The dissociation of protons from this compound within the neutral cytoplasm lowers the intracellular pH (pHi). To counteract this, the cell activates ATP-dependent plasma membrane proton pumps to expel excess protons, a process that consumes significant energy.[4]

  • Anion Accumulation: The accumulation of the muconate anion within the cell can lead to osmotic stress and disrupt various cellular processes.

A key indicator of this compound-induced stress is a notable reduction in the maximum specific growth rate and final biomass accumulation.[5] Therefore, strategies to enhance tolerance are paramount for achieving commercially relevant titers.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Scenario 1: Low Cell Viability and Stalled Growth in High-Titer Fermentations

Question: My engineered S. cerevisiae strain grows well initially but then experiences a sharp decline in viability and growth rate as the this compound concentration surpasses a certain threshold (e.g., > 2-5 g/L). What's causing this, and how can I fix it?

Answer: This is a classic symptom of this compound toxicity. The underlying cause is likely a combination of intracellular acidification and anion accumulation, as previously discussed. Here’s a systematic approach to troubleshoot and mitigate this issue:

Step-by-Step Troubleshooting:

  • pH Control is Critical: this compound toxicity is significantly exacerbated at a low pH.[2][3]

    • Recommendation: Maintain the pH of your fermentation broth at or above 6.0. This minimizes the concentration of the more toxic protonated form of this compound.[2] In controlled fed-batch fermentations, this has been shown to be a successful strategy to achieve higher titers.[6]

  • Enhance Product Export with Efflux Pumps: A primary defense mechanism against toxic compounds is to actively transport them out of the cell.

    • Causality: The native yeast multidrug resistance transporter Qdr3p has been identified as a key player in conferring tolerance to dicarboxylic acids, including this compound.[7] Overexpression of the QDR3 gene can significantly improve this compound export, thereby lowering intracellular concentrations and reducing toxicity.[3][8]

    • Experimental Protocol:

      • Clone the QDR3 open reading frame from a suitable S. cerevisiae strain (e.g., CEN.PK series) into a high-expression vector under the control of a strong constitutive promoter (e.g., TEF1p or GPD1p).

      • Transform your this compound-producing strain with the QDR3 expression cassette.

      • Confirm successful integration and expression via PCR and RT-qPCR, respectively.

      • Compare the growth and this compound production of the QDR3-overexpressing strain to the parental strain in the presence of exogenously added this compound and during de novo production.

  • Implement In Situ Product Recovery (ISPR): Physically removing the this compound from the fermentation broth as it is produced can effectively alleviate product inhibition.

    • Recommendation: A biocompatible organic phase, such as a mixture of CYTOP 503 and canola oil, can be used for continuous extraction of this compound.[3][8] This strategy has been shown to improve this compound titers by as much as 300%.[3][8] Another option is the use of polypropylene glycol 4000 (PPG) as a solvent for in situ product removal.[6]

Scenario 2: High Accumulation of Protocatechuic Acid (PCA) Intermediate

Question: My strain produces this compound, but I'm also seeing a significant buildup of the intermediate, protocatechuic acid (PCA). This is reducing my overall yield of the final product. Why is this happening?

Answer: The accumulation of PCA points to a bottleneck at the PCA decarboxylase step in your heterologous pathway. This is a common issue, and its resolution is key to maximizing your this compound titer. The conversion of PCA to catechol is catalyzed by PCA decarboxylase, an enzyme that often requires a specific cofactor and can be a rate-limiting step.[6]

Step-by-Step Troubleshooting:

  • Ensure Cofactor Availability: The PCA decarboxylase from Klebsiella pneumoniae (encoded by aroY-Ciso) requires a prenylated flavin mononucleotide (prFMN) cofactor for its activity.[2][6]

    • Causality: S. cerevisiae possesses a native FMN prenyltransferase encoded by the PAD1 gene. However, in commonly used laboratory strains like the CEN.PK series, PAD1 contains a mutation that inactivates the enzyme.[2] Therefore, for the PCA decarboxylase to be active, you must provide a functional FMN prenyltransferase.

    • Recommendation: Co-express the K. pneumoniae FMN prenyltransferase, KpAroY.B, alongside the PCA decarboxylase.[2] Alternatively, if your chassis strain has an inactive PAD1 gene, overexpressing a functional version from a strain like S288c can also enhance PCA decarboxylase activity.[6]

  • Increase PCA Decarboxylase Expression: Even with sufficient cofactor, the expression level of the PCA decarboxylase itself may be insufficient to handle the metabolic flux from the shikimate pathway.

    • Recommendation: Increase the copy number of the genes encoding the PCA decarboxylase and its associated FMN prenyltransferase (KpAroY.Ciso and KpAroY.B). This has been shown to improve the conversion of PCA to this compound.[5]

Scenario 3: Low Overall this compound Titer Despite a Tolerant Strain

Question: I've improved the tolerance of my strain, and it grows well, but the final this compound titer is still low. What are the likely metabolic bottlenecks?

Answer: Low titers in a tolerant strain suggest that the metabolic flux towards the this compound pathway is limited. This can be due to precursor limitation or competition from native metabolic pathways.

Step-by-Step Troubleshooting:

  • Boost Precursor Supply from the Shikimate Pathway: The shikimate pathway provides the precursor 3-dehydroshikimate (3-DHS) for this compound synthesis.[2][5]

    • Causality: The entry point into the shikimate pathway is often feedback-inhibited by aromatic amino acids.[6][8]

    • Recommendation:

      • Overexpress a feedback-resistant version of the DAHP synthase, such as ARO4K229L.[2][6]

      • Overexpress a truncated version of the pentafunctional AROM protein that lacks the shikimate dehydrogenase domain (Aro1pΔE). This can help to increase the pool of 3-DHS available for the this compound pathway.[2][5][9]

  • Reduce Competing Pathways: In S. cerevisiae, a significant portion of the carbon flux is directed towards ethanol production, especially under high glucose conditions (the Crabtree effect).

    • Recommendation:

      • Eliminate ethanol production by deleting the pyruvate decarboxylase genes (PDC1, PDC5, and PDC6).[6][8] Note that this will make the strain dependent on a C2 carbon source (like ethanol or acetate) for growth, as PDC is essential for the synthesis of cytosolic acetyl-CoA.[6] Reintroducing a single PDC gene, such as PDC5, can help to alleviate this C2 dependency.[3][8]

      • Implement a fed-batch fermentation strategy where the glucose concentration is kept low (below 1 g/L) to avoid overflow metabolism and maximize flux towards biomass and your product of interest.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a chassis strain for this compound production?

A1: The S. cerevisiae CEN.PK lineage is a popular choice due to its robust growth characteristics and well-characterized genetics.[2] However, it's worth noting that some non-conventional yeasts, such as Pichia occidentalis, have shown superior intrinsic tolerance to dicarboxylic acids and have been successfully engineered to produce high titers of this compound.[1][10][11] Screening different yeast species for tolerance to this compound or related dicarboxylic acids like adipic acid can be a valuable first step.[10][11]

Q2: How can I rapidly screen for more tolerant mutants?

A2: Adaptive Laboratory Evolution (ALE) is a powerful technique for generating strains with enhanced tolerance.[7][12][13]

  • ALE Protocol Outline:

    • Serially passage your this compound-producing strain in a liquid medium containing gradually increasing concentrations of this compound.

    • Start with a sub-lethal concentration that causes a slight growth inhibition.

    • Once the culture has adapted and the growth rate recovers, transfer an aliquot to a fresh medium with a higher concentration of this compound.

    • Repeat this process for many generations.

    • Isolate single colonies from the evolved population and screen them for improved tolerance and production.

    • Whole-genome sequencing of the best-performing mutants can reveal the genetic basis for the enhanced tolerance, often highlighting mutations in genes related to multidrug resistance transporters.[7]

Another advanced approach is to use a biosensor that links this compound production to a fluorescent reporter (like GFP).[2][5][9] This allows for high-throughput screening of mutagenized libraries using fluorescence-activated cell sorting (FACS) to isolate high-producing and potentially more tolerant clones.[2][5][9]

Q3: What are the best analytical methods for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound in fermentation broth.

  • Key Considerations:

    • cis,cis-muconic acid, the isomer produced biologically, can isomerize to cis,trans-muconic acid in acidic conditions.[14] Therefore, it is important to quantify both isomers.

    • A typical mobile phase is a mixture of water, methanol, and an acid like formic acid.[14]

    • Detection is usually performed with a UV detector.

    • It is crucial to prepare calibration standards and check verification standards to ensure accuracy.[14]

Q4: My strain is auxotrophic (e.g., for uracil). Could this be affecting my results?

A4: Yes, auxotrophies can impact the overall fitness and productivity of your strain, especially in minimal media. Restoring prototrophy, for example by reintroducing a functional URA3 gene, has been shown to significantly increase this compound titers.[2][5][9]

IV. Visualizing Pathways and Workflows

To aid in your experimental design, the following diagrams illustrate key concepts in enhancing this compound tolerance.

MuconicAcidToleranceMechanisms cluster_extracellular Extracellular Space (Low pH) cluster_cell Yeast Cell cluster_membrane Cell Membrane MA_H This compound (MA-H) (Protonated) MA_ion MA⁻ Anion (Anion Stress) MA_H->MA_ion Diffusion H_ion H⁺ Proton (pHi Decrease) QDR3 Qdr3p Efflux Pump QDR3->MA_H Expulsion ADP ADP QDR3->ADP P_Pump Proton Pump (e.g., Pma1p) P_Pump->H_ion Expulsion P_Pump->ADP MA_ion->QDR3 Export H_ion->P_Pump Stress Signal ATP ATP ATP->QDR3 ATP->P_Pump Energy Consumption

Caption: Cellular mechanisms of this compound toxicity and tolerance in S. cerevisiae.

ExperimentalWorkflow Start Start: Low-Titer This compound Strain Troubleshoot Identify Bottleneck: Low Viability, PCA Accumulation, or Low Precursor Flux? Start->Troubleshoot Enhance_Tolerance Strategy 1: Enhance Tolerance - Overexpress QDR3 - ALE - ISPR Troubleshoot->Enhance_Tolerance Low Viability Optimize_Pathway Strategy 2: Optimize Pathway - Increase PCA Decarboxylase - Ensure Cofactor Supply (PAD1/AroY.B) Troubleshoot->Optimize_Pathway PCA Accumulation Boost_Flux Strategy 3: Boost Precursor Flux - Overexpress ARO4(K229L) - Overexpress Aro1p(ΔE) - Delete PDC genes Troubleshoot->Boost_Flux Low Overall Titer Validation Validate Strain Performance: - Shake Flask Cultures - Controlled Fed-Batch Fermentation Enhance_Tolerance->Validation Optimize_Pathway->Validation Boost_Flux->Validation Analysis Analyze Results: - HPLC for MA & PCA - Monitor Growth (OD600) - Check Viability Validation->Analysis Analysis->Troubleshoot Iterate/ Combine Strategies End End: High-Titer, Robust This compound Strain Analysis->End Goal Achieved

Caption: A workflow for troubleshooting and enhancing this compound production.

V. References

  • Wang, G., et al. (2020). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. ACS Synthetic Biology, 9(3), 629-639. [Link]

  • De Paepe, B., et al. (2024). Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae. International Journal of Molecular Sciences, 25(19), 10245. [Link]

  • Wang, G., et al. (2020). Improvement of cis,cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. PMC, NIH. [Link]

  • Pyne, M.E., et al. (2023). Screening non-conventional yeasts for acid tolerance and engineering Pichia occidentalis for production of this compound. ResearchGate. [Link]

  • Leavitt, J.M., et al. (2017). Biosensor-Enabled Directed Evolution to Improve this compound Production in Saccharomyces cerevisiae. Biotechnology Journal, 12(4). [Link]

  • De Paepe, B., et al. (2024). Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae. ResearchGate. [Link]

  • Nicolaï, T., et al. (2021). In-situ this compound extraction reveals sugar consumption bottleneck in a xylose-utilizing Saccharomyces cerevisiae strain. PubMed Central. [Link]

  • Wang, G. (2021). Development of an Efficient Fermentation Process for this compound using Saccharomyces cerevisiae. Universidade de Lisboa. [Link]

  • Wang, G., et al. (2020). Improvement of cis, cis-Muconic Acid Production in Saccharomyces cerevisiae through Biosensor-Aided Genome Engineering. PubMed. [Link]

  • De Paepe, B., et al. (2024). Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae. PubMed. [Link]

  • Pereira, R., et al. (2019). Adaptive laboratory evolution of tolerance to dicarboxylic acids in Saccharomyces cerevisiae. Metabolic Engineering, 56, 130-141. [Link]

  • Ullah, A., et al. (2013). Yeast adaptation to weak acids prevents futile energy expenditure. PMC, PubMed Central. [Link]

  • Li, B-Z., et al. (2023). Response mechanisms of different Saccharomyces cerevisiae strains to succinic acid. PMC. [Link]

  • Anzalone, A., et al. (2023). Recent Advances in this compound Extraction Process. MDPI. [Link]

  • Pyne, M.E., et al. (2023). Screening non-conventional yeasts for acid tolerance and engineering Pichia occidentalis for production of this compound. ResearchGate. [Link]

  • Edward, R.J., et al. (2025). Role of Efflux Pumps in Affording Organic Solvent Tolerance to Bacterial Strains from Petroleum Contaminated Soil. ResearchGate. [Link]

  • Pyne, M.E., et al. (2023). Screening non-conventional yeasts for acid tolerance and engineering Pichia occidentalis for production of this compound. PubMed. [Link]

  • Caspeta, L., et al. (2023). Contributions of Adaptive Laboratory Evolution towards the Enhancement of the Biotechnological Potential of Non-Conventional Yeast Species. MDPI. [Link]

  • Palma, M., et al. (2018). Adaptive Response and Tolerance to Acetic Acid in Saccharomyces cerevisiae and Zygosaccharomyces bailii: A Physiological Genomics Perspective. Frontiers in Microbiology. [Link]

  • Anzalone, A., et al. (2023). Recent Advances in this compound Extraction Process. ResearchGate. [Link]

  • Sardi, M., et al. (2025). Adaptive laboratory evolution of Saccharomyces cerevisiae CEN.PK 113-7D to enhance ethanol tolerance. PubMed. [Link]

  • Menegon, Y., et al. (2022). Genes that has been overexpressed in yeast to improve tolerance to LCH inhibitors. ResearchGate. [Link]

  • Johnson, C.W., et al. (2019). and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP). NREL Publications. [Link]

  • Clark, F.S., et al. (2001). Functional Expression of Candida albicans Drug Efflux Pump Cdr1p in a Saccharomyces cerevisiae Strain Deficient in Membrane Transporters. PMC, NIH. [Link]

  • Clontech Laboratories, Inc. (2008). Yeast Protocols Handbook. Takara Bio. [Link]

  • Prasad, R., et al. (2016). Regulatory network of major drug efflux pumps in S. cerevisiae. ResearchGate. [Link]

  • Wu, X., et al. (2024). Adaptive laboratory evolution to obtain furfural tolerant Saccharomyces cerevisiae for bioethanol production and the underlying mechanism. Frontiers in Bioengineering and Biotechnology. [Link]

  • Rodrigues, F., et al. (2024). Shared and more specific genetic determinants and pathways underlying yeast tolerance to acetic, butyric, and octanoic acids. Biotechnology for Biofuels and Bioproducts. [Link]

  • Adeleke, D.F., & Gabriel-Ajobiewe, R.A.O. (2025). Optimization of Saccharomyces Cerevisiae for Increased Ethanol Tolerance via Adaptive Laboratory Evolution. SustainE. [Link]

Sources

Technical Support Center: Muconic Acid Pathway Engineering

Author: BenchChem Technical Support Team. Date: January 2026

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Last Updated: 2026-01-09

Introduction

Welcome to the technical support center for researchers navigating the complexities of the muconic acid biosynthetic pathway. This compound is a valuable platform chemical, serving as a bio-derived precursor for polymers like nylon-6,6 and PET.[1] However, achieving high titers is often hampered by a critical metabolic bottleneck: feedback inhibition . This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome these challenges.

The primary culprit in feedback inhibition is often the accumulation of pathway intermediates or the final product, which can allosterically inhibit key upstream enzymes. In many engineered microbes, the initial enzymes of the shikimate pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, are tightly regulated by aromatic amino acids.[2][3] Furthermore, downstream enzymes introduced to produce this compound can also be inhibited by the very molecules they are designed to produce.

This resource is structured to provide clear, actionable solutions to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition and why is it a problem in the this compound pathway?

A: Feedback inhibition is a natural cellular regulation mechanism where the end product of a metabolic pathway binds to and inhibits an enzyme acting early in the pathway. This creates a self-regulating loop that prevents the over-accumulation of the product. In a production context, this is highly undesirable. As your engineered strain begins to produce this compound or its precursors like protocatechuic acid (PCA), these molecules can inhibit the activity of key enzymes (e.g., DAHP synthase), effectively shutting down your production pathway and limiting final titers.[1][2][4]

Q2: Which enzymes are the most common targets of feedback inhibition in this pathway?

A: There are two main points of feedback inhibition to consider:

  • DAHP Synthase: This is the first committed step of the shikimate pathway, which produces the precursor 3-dehydroshikimate (DHS). In E. coli, the isoenzymes AroG, AroF, and AroH are inhibited by phenylalanine, tyrosine, and tryptophan, respectively.[2] In S. cerevisiae, the Aro3 and Aro4 isoenzymes are similarly regulated.[1][5]

  • Downstream Pathway Enzymes: While less commonly cited for strong feedback inhibition, enzymes introduced to convert DHS to this compound, such as 3-dehydroshikimate dehydratase (DHS dehydratase, e.g., AsbF or AroZ), can be subject to product or substrate inhibition, affecting overall pathway flux.[6][7]

Q3: What are the primary strategies to address feedback inhibition?

A: The most effective strategies involve protein engineering and metabolic regulation:

  • Use of Feedback-Resistant (FBR) Enzyme Variants: This is the most direct approach. By introducing specific mutations into enzymes like DAHP synthase, you can abolish the allosteric binding site for the inhibitory molecule without significantly affecting the enzyme's catalytic activity.[2][8]

  • Adaptive Laboratory Evolution (ALE): This involves growing your production strain under selective pressure (e.g., in the presence of toxic precursors or end-products) for many generations to allow for the natural selection of mutations that confer higher tolerance and productivity.[6][9][10][11][12]

  • Dynamic Regulation: Instead of completely eliminating regulation, dynamic control strategies use biosensors or inducible promoters to down-regulate competing pathways or modulate the expression of pathway enzymes in response to cell density or metabolite concentration. This balances metabolic flux between growth and production phases.[13][14][15]

Troubleshooting Guide: A Q&A Approach

This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the problem.

Scenario 1: Low this compound Titer with Accumulation of Upstream Intermediates (e.g., DHS)

Q: My strain produces very little this compound, but HPLC analysis shows a large peak corresponding to 3-dehydroshikimate (DHS). What's the likely bottleneck?

A: This classic symptom points to insufficient activity in the downstream portion of your pathway, which converts DHS to this compound. The problem likely lies with one of the heterologously expressed enzymes: 3-dehydroshikimate dehydratase (e.g., AsbF, AroZ), protocatechuate (PCA) decarboxylase (e.g., AroY), or catechol 1,2-dioxygenase (e.g., CatA).[16][17]

Troubleshooting Workflow:

  • Verify Enzyme Expression: Use SDS-PAGE and/or Western blotting to confirm that all heterologous enzymes are being expressed. Low or no expression is a common failure point.

  • Check Codon Optimization: Ensure the genes for your heterologous enzymes have been codon-optimized for your host organism (e.g., E. coli or S. cerevisiae).

  • Assess Cofactor Availability: The AroY PCA decarboxylase requires a prenylated flavin mononucleotide (prFMN) cofactor.[18][19] In some hosts, the native production of this cofactor is insufficient. Overexpressing the relevant enzyme (e.g., Pad1 in yeast) can boost AroY activity.[4][18]

  • Perform In Vitro Enzyme Assays: Test the activity of each enzyme individually using cell-free extracts. This will pinpoint which specific step (DHS -> PCA, PCA -> Catechol, or Catechol -> this compound) is failing.

  • Metabolic Funneling: Consider strategies like creating fusion proteins of sequential enzymes to channel substrates and prevent the diffusion of intermediates, which can sometimes improve pathway efficiency.[20]

Scenario 2: Overall Low Pathway Flux; No Significant Intermediate Accumulation

Q: My strain is not producing much this compound, and I don't see significant accumulation of any pathway intermediates. Why is the overall pathway activity so low?

A: This scenario strongly suggests that the bottleneck is at the very beginning of the pathway, likely due to feedback inhibition of the DAHP synthase, which controls the total carbon flow into the shikimate pathway.

Troubleshooting Workflow:

  • Implement a Feedback-Resistant (FBR) DAHP Synthase: This is the most critical step. Replace the native DAHP synthase (e.g., aroG in E. coli or ARO4 in yeast) with a known FBR variant.[2][4] Several well-characterized mutations exist for this purpose. For example, the AroG P148L mutation in E. coli confers resistance to phenylalanine inhibition.[2]

  • Increase Precursor Supply: The shikimate pathway requires phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). Overexpressing transketolase (tktA) can boost E4P levels.[2][3] Deleting components of the phosphotransferase system (PTS), such as ptsH, ptsI, and crr, can increase the availability of PEP.[2]

  • Block Competing Pathways: To maximize the carbon directed towards DHS, delete the gene encoding shikimate dehydrogenase (aroE), which converts DHS to shikimate.[16][17] This commits the DHS pool to your production pathway.

  • Adaptive Laboratory Evolution (ALE): If rational engineering approaches are insufficient, use ALE. Evolve your strain in media containing inhibitory concentrations of aromatic amino acids or this compound itself. This can select for unknown mutations that improve overall pathway flux and tolerance.[10][11][21]

Scenario 3: Initial this compound Production Stalls Quickly

Q: My fermentation starts well, but this compound production plateaus at a low level, even though plenty of glucose remains. What could be causing this product toxicity?

A: this compound, like many dicarboxylic acids, can be toxic to microbial hosts at higher concentrations, primarily by disrupting the proton motive force and causing intracellular acidification. This increased metabolic stress can halt both growth and production.

Troubleshooting Workflow:

  • Confirm Toxicity with a Dose-Response Test: Grow your host strain in media containing various concentrations of exogenously added this compound (e.g., 0 g/L to 20 g/L) and monitor the growth rate. This will determine the inhibitory concentration (IC50) for your specific strain.

  • Implement In Situ Product Removal (ISPR): Use techniques like liquid-liquid extraction or adsorption with resins in the fermenter to continuously remove this compound from the culture broth.[4] This keeps the concentration below the toxic threshold, allowing for sustained production.

  • Engineer Efflux Pumps: Overexpression of native or heterologous efflux pumps can help the cell export this compound more efficiently, reducing intracellular accumulation and toxicity.

  • Use Adaptive Laboratory Evolution (ALE) for Tolerance: ALE is a powerful tool for improving tolerance.[21] By gradually increasing the concentration of this compound in the growth medium over hundreds of generations, you can select for strains with mutations that confer significantly improved resistance.[11][22]

Data Summary & Key Enzyme Variants

The following table summarizes key feedback-resistant enzyme variants that have been successfully used to improve flux towards this compound.

EnzymeHost OrganismMutation(s)EffectReference
DAHP Synthase (AroG) Escherichia coliP148LRelieves feedback inhibition by phenylalanine.[2]
DAHP Synthase (AroG) Escherichia coliF209SConfers high resistance to feedback inhibition by phenylalanine.[8]
DAHP Synthase (AroF) Escherichia coliP148LA common mutation used to create a feedback-resistant AroF.[2]
DAHP Synthase (Aro4) Saccharomyces cerevisiaeK229LRelieves feedback inhibition by tyrosine.[4][18]

Visualizing the Pathway and Solutions

Pathway and Inhibition Diagram

This diagram illustrates the engineered this compound pathway and highlights the key points of feedback inhibition that must be addressed.

MuconicAcidPathway cluster_central_metabolism Central Metabolism cluster_shikimate Shikimate Pathway cluster_engineered_pathway Engineered Pathway PEP PEP DAHP_Synthase DAHP Synthase (AroG/F/H, Aro3/4) PEP->DAHP_Synthase E4P E4P E4P->DAHP_Synthase DHS 3-Dehydroshikimate (DHS) DAHP_Synthase->DHS Multiple Steps DHS_Dehydratase DHS Dehydratase (AsbF/AroZ) DHS->DHS_Dehydratase PCA Protocatechuate (PCA) DHS_Dehydratase->PCA PCA_Decarboxylase PCA Decarboxylase (AroY) PCA->PCA_Decarboxylase Catechol Catechol PCA_Decarboxylase->Catechol Cat_Dioxygenase Catechol 1,2-Dioxygenase (CatA) Catechol->Cat_Dioxygenase MA cis,cis-Muconic Acid Cat_Dioxygenase->MA AAs Aromatic Amino Acids AAs->DAHP_Synthase Inhibition

Caption: The engineered this compound pathway with feedback inhibition point.

Protein Engineering Workflow Diagram

This workflow outlines the process of identifying and creating a feedback-resistant enzyme variant.

ProteinEngineeringWorkflow start Identify Bottleneck Enzyme (e.g., DAHP Synthase) lit_search Literature Search for Known FBR Mutations start->lit_search rational_design Rational Design: Homology Modeling & Allosteric Site Analysis start->rational_design directed_evolution Directed Evolution: Error-Prone PCR or DNA Shuffling start->directed_evolution mutagenesis Site-Directed Mutagenesis (for rational design) lit_search->mutagenesis rational_design->mutagenesis library_creation Create Mutant Library (for directed evolution) directed_evolution->library_creation characterization Characterize Hits: In Vitro Enzyme Kinetics (Determine Ki) mutagenesis->characterization screening High-Throughput Screening (e.g., Growth on Analogs) library_creation->screening screening->characterization integration Integrate Best Variant into Production Strain characterization->integration fermentation Test in Fermentation integration->fermentation finish Improved Strain fermentation->finish

Caption: Workflow for generating feedback-resistant enzyme variants.

Key Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of aroG for Feedback Resistance

This protocol describes how to introduce the P148L mutation into the E. coli aroG gene using overlap extension PCR.

Objective: To create a feedback-resistant version of DAHP synthase (aroG).

Materials:

  • High-fidelity DNA polymerase

  • Plasmid DNA containing wild-type aroG gene

  • Custom DNA primers (see below)

  • PCR purification kit

  • DpnI restriction enzyme

  • Competent E. coli cells for cloning (e.g., DH5α)

Primer Design:

  • AroG-Fwd (External): Primer annealing to the 5' end of the aroG gene.

  • AroG-Rev (External): Primer annealing to the 3' end of the aroG gene.

  • AroG-P148L-Fwd (Internal): 5'-...GCT GGT GGC CTG GGC GCG...-3' (Contains the codon change CCG -> CTG for Pro -> Leu).

  • AroG-P148L-Rev (Internal): 5'-...CGC GCC CAG GCC ACC AGC...-3' (Reverse complement of the forward internal primer).

Procedure:

  • PCR 1 (Fragment A):

    • Template: Wild-type aroG plasmid.

    • Primers: AroG-Fwd and AroG-P148L-Rev.

    • Result: A PCR product from the start of the gene to the mutation site.

  • PCR 2 (Fragment B):

    • Template: Wild-type aroG plasmid.

    • Primers: AroG-P148L-Fwd and AroG-Rev.

    • Result: A PCR product from the mutation site to the end of the gene.

  • Purification: Purify both Fragment A and Fragment B using a PCR purification kit to remove primers and dNTPs.

  • PCR 3 (Overlap Extension):

    • Template: Equimolar amounts of purified Fragment A and Fragment B.

    • Primers: AroG-Fwd (External) and AroG-Rev (External).

    • Mechanism: The overlapping ends of fragments A and B will anneal and serve as a template for the full-length mutated gene.

  • Purification & Cloning: Purify the full-length PCR product. Digest with DpnI to remove the template plasmid. Clone the mutated aroG gene into an appropriate expression vector.

  • Sequence Verification: Send the final plasmid for Sanger sequencing to confirm the presence of the P148L mutation and the absence of any other mutations.

Protocol 2: HPLC Quantification of this compound

Objective: To accurately measure the concentration of cis,cis-muconic acid in fermentation broth.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column.

  • Mobile Phase: Isocratic or gradient elution using an acidified aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase is 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • cis,cis-muconic acid standard.

  • 0.2 µm syringe filters.

Procedure:

  • Sample Preparation:

    • Take a sample from the fermenter.

    • Centrifuge at >10,000 x g for 5 minutes to pellet cells.

    • Collect the supernatant.

    • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial. Dilute the sample if the concentration is expected to be outside the linear range of the standard curve.[23]

  • Standard Curve Preparation:

    • Prepare a stock solution of cis,cis-muconic acid (e.g., 1 g/L) in the mobile phase or water.[24]

    • Create a series of dilutions to generate a standard curve (e.g., 500, 250, 125, 62.5, 31.25 mg/L).

  • HPLC Method:

    • Column: Standard C18 reversed-phase column.

    • Mobile Phase: Example gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B over 1 min, hold for 3 min.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Detection Wavelength: cis,cis-muconic acid has a strong absorbance at 260-265 nm .[25][26]

  • Analysis:

    • Run the standards first to generate a calibration curve (Peak Area vs. Concentration).

    • Run the prepared samples.

    • Integrate the peak corresponding to the retention time of the this compound standard.

    • Calculate the concentration in your samples using the linear regression equation from the standard curve.

References

A consolidated list of all sources cited within this technical guide.

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  • Metabolic engineering of Klebsiella pneumoniae for the production of cis,cis-muconic acid - PubMed. Available at: [Link]

  • Recent Advances in Microbial Production of cis,cis-Muconic Acid - MDPI. Available at: [Link]

  • Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli - PMC. Available at: [Link]

  • Engineering glucose metabolism for enhanced this compound production in Pseudomonas putida KT2440 - PubMed. Available at: [Link]

  • High-performance liquid chromatography method for urinary trans,trans-muconic acid. Application to environmental exposure to benzene - PubMed. Available at: [Link]

  • High-Performance Liquid Chromatography Method for Urinary trans, trans-Muconic Acid. Application to Environmental Exposure to Benzene | Journal of Analytical Toxicology | Oxford Academic. Available at: [Link]

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Technical Support Center: Catalyst Stability in Adipic Acid Conversion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst applications in adipic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis who are working with catalytic conversions to produce adipic acid. Catalyst leaching is a critical issue that can impact reaction efficiency, product purity, and process economics. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, prevent, and resolve catalyst leaching in your experiments.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Leaching

This section addresses specific problems you may encounter during the catalytic conversion of various feedstocks to adipic acid.

Problem 1: Rapid Decrease in Catalytic Activity and Adipic Acid Yield Over a Few Cycles.

Scenario: You are using a supported platinum-group metal (PGM) catalyst (e.g., Pt/C, Pd/Al2O3) for the aqueous-phase oxidation or hydrogenation step in your adipic acid synthesis. The initial run shows excellent conversion and selectivity, but by the third cycle, the reaction rate has dropped by 50%.

Root Cause Analysis: A significant drop in performance upon reuse is a classic indicator of catalyst deactivation, with leaching of the active metal being a primary suspect.[1] In the aqueous and often acidic or oxidative conditions of adipic acid synthesis, metal nanoparticles can oxidize and dissolve into the reaction medium, leading to a lower concentration of active sites on the catalyst support.[2][3]

Suggested Solutions:

  • Confirm and Quantify Leaching:

    • Hot Filtration Test: This is a crucial experiment to determine if leached species are catalytically active in the solution. If the reaction continues after filtering the solid catalyst at the reaction temperature, it confirms that active species have leached.[1]

    • Inductively Coupled Plasma (ICP) Analysis: Use ICP-OES or ICP-MS to quantify the concentration of the leached metal in the reaction filtrate. This provides direct evidence and measures the extent of leaching.[1]

  • Strengthen Metal-Support Interactions:

    • Choice of Support: The interaction between the metal nanoparticle and the support material is critical for stability.[4][5] Materials like titania (TiO2) and zirconia (ZrO2) can offer strong metal-support interactions (SMSI), which can anchor the metal particles more effectively than standard activated carbon or alumina under certain conditions.[6][7]

    • Catalyst Pre-treatment: The method of catalyst preparation and pre-treatment (e.g., reduction temperature) can significantly influence particle size and interaction with the support.

  • Optimize Reaction Conditions:

    • Temperature: Higher temperatures can accelerate leaching.[1] Evaluate if the reaction can be performed at a lower temperature without significantly compromising the reaction rate.

    • Solvent and pH: The solvent system and pH can affect the stability of the metal nanoparticles.[3] For instance, highly acidic conditions can promote the dissolution of some metals.

Experimental Protocol: Hot Filtration Test

  • Set up the reaction as usual.

  • Allow the reaction to proceed for a predetermined time (e.g., until 20-30% conversion is achieved).

  • At reaction temperature, carefully and quickly filter the solid catalyst from the reaction mixture using a pre-heated filtration apparatus.

  • Allow the filtrate to continue reacting under the same conditions.

  • Monitor the progress of the reaction in the filtrate. A continued increase in product formation indicates catalysis by leached species.

Problem 2: Product Contamination with Trace Metals.

Scenario: Your final adipic acid product is failing purity tests due to contamination with the transition metal from your catalyst (e.g., Pd, Ru, Re).

Root Cause Analysis: Product contamination with metals is a direct consequence of catalyst leaching.[1] This is a critical issue, particularly in applications with stringent purity requirements. The leached metal species remain in the product stream after workup.

Suggested Solutions:

  • Catalyst Design for Stability:

    • Bimetallic Catalysts: Incorporating a second metal can enhance the stability of the primary catalytic metal.[8] For example, the addition of gold to a palladium catalyst has been shown to improve stability and reduce leaching in some oxidation reactions.[6][9]

    • Immobilization and Encapsulation: Covalently tethering the catalytic species to the support or encapsulating the nanoparticles within a porous shell can physically prevent them from leaching into the reaction medium.[10][11][12]

  • Post-Reaction Purification:

    • Scavengers: Use metal scavenger resins to remove dissolved metal ions from the product solution.

    • Recrystallization: Multiple recrystallizations of the adipic acid product can help in reducing the concentration of metal impurities.

Diagram: Catalyst Leaching and Prevention Strategies

G cluster_0 Catalyst Leaching Process cluster_1 Prevention Methods Catalyst Catalyst Reaction_Medium Reaction_Medium Catalyst->Reaction_Medium Leaching Deactivated_Catalyst Deactivated_Catalyst Catalyst->Deactivated_Catalyst Loss of Active Sites Leached_Species Leached_Species Reaction_Medium->Leached_Species Contaminated_Product Contaminated_Product Leached_Species->Contaminated_Product Strong_Support Strong Metal-Support Interaction Strong_Support->Catalyst Stabilizes Bimetallic_Catalyst Bimetallic Formulation Bimetallic_Catalyst->Catalyst Enhances Stability Immobilization Immobilization/ Encapsulation Immobilization->Catalyst Physically Constrains Optimized_Conditions Optimized Reaction Conditions Optimized_Conditions->Reaction_Medium Reduces Severity

Caption: Workflow of catalyst leaching and corresponding prevention strategies.

Problem 3: Inconsistent Performance with Zeolite or Polyoxometalate (POM) Catalysts.

Scenario: You are using a zeolite or a supported POM catalyst for the oxidation of cyclohexane or biomass-derived feedstocks. The catalyst performance is erratic, and you observe changes in the catalyst structure after the reaction.

Root Cause Analysis: For zeolite catalysts, the presence of hot liquid water, which can be a solvent or a byproduct, can lead to dealumination, where aluminum atoms are leached from the zeolite framework, reducing the number of acid sites.[1][13] For POMs, leaching of the active polyanion can occur, especially if it is not strongly anchored to the support.

Suggested Solutions:

  • For Zeolite Catalysts:

    • Hydrophobic Zeolites: Use zeolites with a higher silica-to-alumina ratio (SAR) or surface-silylated zeolites to increase hydrophobicity and mitigate the detrimental effects of water.

    • Monitor Aluminum Content: Use ICP-OES to analyze the aluminum content in the liquid phase after the reaction to quantify the extent of dealumination.[1]

  • For POM Catalysts:

    • Ionic Immobilization: Immobilize the POMs on ionically functionalized supports to create stronger electrostatic interactions and prevent leaching.

    • Use of Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst can help keep the POM in the organic phase, but care must be taken to ensure the entire system is recyclable.

Frequently Asked Questions (FAQs)

Q1: What is catalyst leaching? A1: Catalyst leaching is the process where active components of a heterogeneous catalyst, such as metal nanoparticles or active ions, dissolve into the liquid reaction medium.[2][4] This is a primary mechanism of irreversible catalyst deactivation in liquid-phase reactions.[14]

Q2: What are the main consequences of catalyst leaching? A2: The primary consequences are:

  • Reduced Catalyst Lifespan and Activity: The loss of active sites leads to a decline in reaction rate and overall efficiency.[15]

  • Product Contamination: The leached species can contaminate the final product, which is a significant issue in the pharmaceutical and fine chemical industries.[12]

  • Inaccurate Mechanistic Studies: If leached species are catalytically active, it can lead to the incorrect assumption that the reaction is occurring on the surface of the solid catalyst (heterogeneous catalysis) when it is actually happening in the solution (homogeneous catalysis).

Q3: How can I choose a suitable support to minimize leaching? A3: An ideal catalyst support should have a high surface area, be thermally stable, and exhibit strong interactions with the active catalytic phase.[4][16][17][18] The choice of support can influence the electronic properties and stability of the metal nanoparticles.[5] For example, supports with oxygen vacancies (e.g., TiO2, CeO2) can anchor metal particles through strong metal-support interactions. Carbon-based supports are also widely used and can be functionalized to enhance metal anchoring.[8]

Q4: Can reaction conditions be modified to prevent leaching? A4: Yes, optimizing reaction conditions is a key strategy.[1]

  • Temperature: Lowering the reaction temperature can reduce the rate of leaching.

  • Solvent: The choice of solvent can impact the stability of the catalyst. A less coordinating solvent may reduce the dissolution of metal species.[1]

  • pH: Controlling the pH of the reaction medium is crucial, as highly acidic or basic conditions can accelerate the dissolution of certain metals or supports.

Q5: Are there any "leach-proof" heterogeneous catalysts? A5: While achieving zero leaching is challenging, several strategies can create highly stable, "leach-proof" catalysts.[11] These often involve the covalent bonding of the catalytic complex to the support material or the encapsulation of the active species within a protective, porous shell.[11][19]

Data Summary: Comparison of Catalyst Systems

Catalyst SystemFeedstockKey AdvantagesCommon Leaching IssuesPrevention Strategies
Pt/C, Pd/C Glucose, CyclohexaneHigh activity, readily availableLeaching in aqueous/acidic mediaUse of bimetallic catalysts (e.g., Au-Pd), stronger supports (TiO2, ZrO2)[6][9]
Au-based catalysts Glucose, HMFHigh selectivity, base-free oxidationCan leach under harsh conditionsAlloying with other metals, strong support interaction[6][9]
ReOx-based catalysts Glucaric AcidEfficient for deoxydehydrationProne to leaching, especially on silica supports[20]Use of more stable supports (TiO2, ZrO2), optimizing Re loading[20]
Ru-based catalysts HMF, FDCAEffective for hydrogenationCan leach in aqueous mediaAlumina supports have shown good stability[21]
Zeolites CyclohexaneShape selectivity, tunable acidityDealumination in the presence of hot water[13]Increase hydrophobicity (high SAR), surface modification
Polyoxometalates (POMs) Cyclohexene, CyclohexaneHigh oxidative powerLeaching of the active anionIonic immobilization on functionalized supports[22]

References

  • Fiveable. (n.d.). Catalyst stability Definition - Inorganic Chemistry I Key Term. Fiveable. Retrieved from [Link]

  • Yan, W., Zhang, G., Wang, J., Liu, M., Sun, Y., Zhou, Z., Zhang, W., Zhang, S., Xu, X., Shen, J., & Jin, X. (2020). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. Frontiers in Chemistry, 8, 257. [Link]

  • Capelli, S., Motta, D., Latorrata, S., & Ravasio, N. (2021). Bio-Adipic Acid Production from Muconic Acid Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts. Catalysts, 11(10), 1222. [Link]

  • Nguyen, M. H., An, G. H., & Lee, S. M. (2021). Recent catalytic advances in the production of adipic acid and its esters from bio-based C6 molecules and carbon dioxide. Catalysis Science & Technology, 11(24), 7858-7881. [Link]

  • Van de Vyver, S., & Roman-Leshkov, Y. (2013). Emerging catalytic processes for the production of adipic acid. Catalysis Science & Technology, 3(7), 1465-1479. [Link]

  • Yan, W., Zhang, G., Wang, J., Liu, M., Sun, Y., Zhou, Z., Zhang, W., Zhang, S., Xu, X., Shen, J., & Jin, X. (2020). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. Frontiers in Chemistry, 8. [Link]

  • Yan, W., Zhang, G., Wang, J., Liu, M., Sun, Y., Zhou, Z., Zhang, W., Zhang, S., Xu, X., Shen, J., & Jin, X. (2020). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. ResearchGate. [Link]

  • Lee, J., Kim, S., & Lee, S. (2018). Efficient Production of Adipic Acid by a Two-Step Catalytic Reaction of Biomass-Derived 2,5-Furandicarboxylic Acid. ChemCatChem, 10(18), 4058-4065. [Link]

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Technical Support Center: Optimizing Muconic Acid Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for muconic acid crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the efficiency, purity, and yield of this compound crystallization. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the crystallization of this compound, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: What is the best solvent for crystallizing this compound?

A1: The choice of solvent is critical and depends on the desired outcome (e.g., high yield, specific polymorph). For cis,cis-muconic acid, polar solvents are commonly used. The solubility increases with temperature, and the solvent efficiency follows this general order: water < acetic acid < 2-propanol < ethanol[1][2]. Water is a common choice for precipitation from aqueous fermentation broths by pH and temperature manipulation[1][3]. For purification of cis,trans-muconic acid, organic solvents such as methanol, ethanol, propanol, isopropanol, butanol, acetic acid, acetonitrile, acetone, and tetrahydrofuran can be utilized[4][5].

Q2: How can I improve the yield of my this compound crystallization?

A2: Improving yield often involves optimizing the precipitation conditions. For crystallizing this compound from a fermentation broth, lowering the pH to around 2 and reducing the temperature to 4-5°C can significantly increase the recovery yield[1][3][6]. A multi-step process involving filtration, adsorption/desorption, precipitation, ion exchange chromatography, and sedimentation has been reported to achieve a yield of 90%[1][6].

Q3: My this compound crystals are impure. What are the likely causes and how can I fix this?

A3: Impurities in this compound crystals often originate from the fermentation broth, including residual proteins, color compounds, and other organic acids[6]. Pre-treatment of the broth with activated carbon is a highly effective method for removing color and other contaminants before crystallization[1][3][7]. The presence of impurities can hinder crystal growth and lead to the incorporation of undesired substances into the crystal lattice[8][9]. For higher purity, a recrystallization step using a suitable solvent like ethanol can be performed[7].

Q4: I am observing different crystal forms (polymorphs). How can I control this?

A4: this compound exists as different isomers (cis,cis, cis,trans, and trans,trans) and can also form different crystalline polymorphs[10][11][12]. The formation of a specific polymorph can be influenced by factors such as the solvent system, temperature, and the presence of impurities. Cis,cis-muconic acid can isomerize to the cis,trans form, especially in acidic aqueous environments[1]. The choice of solvent can also drive isomerization; for instance, dimethyl sulfoxide (DMSO) can be used to promote the formation of trans,trans-muconic acid[13][14][15]. Seeding with crystals of the desired polymorph is a powerful technique to control the final crystal form[16][17].

Q5: What is the importance of pH in this compound crystallization?

A5: pH plays a crucial role, particularly when crystallizing from aqueous solutions like fermentation broths. This compound is a dicarboxylic acid, and its solubility in water is highly dependent on pH. At neutral or alkaline pH, it exists as the soluble muconate dianion. As the pH is lowered below its pKa values, the protonated, less soluble this compound species are formed, leading to precipitation[1]. Adjusting the pH to 2 is a common strategy to induce crystallization and maximize recovery[1][3][6]. However, prolonged exposure to acidic conditions can also promote isomerization from the cis,cis to the cis,trans form[1].

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.

Troubleshooting Guide 1: Low Crystallization Yield

Problem: You are experiencing a significantly lower than expected yield of this compound crystals.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Precipitation The conditions (pH, temperature, solvent composition) may not be optimal for minimizing the solubility of this compound.pH Adjustment: Ensure the pH of your aqueous solution is lowered to ≤ 2 to fully protonate the this compound[1][3][6]. Temperature Control: Cool the solution to 4-5°C to further decrease solubility and maximize precipitation[1][3][6]. Antisolvent Addition: If using a solvent where this compound is soluble, consider adding an antisolvent (a solvent in which it is insoluble) to induce precipitation[18][19].
Losses During Filtration Fine crystals may be passing through the filter paper, or some product may remain dissolved in the mother liquor.Filter Selection: Use a filter with a smaller pore size. Washing: Wash the collected crystals with a small amount of cold solvent to remove residual mother liquor without significant product dissolution.
Isomerization to a More Soluble Form The crystallization conditions may be inadvertently causing the formation of a more soluble isomer of this compound.Process Monitoring: Analyze the mother liquor to identify the isomeric composition. Adjust pH and temperature to favor the desired, less soluble isomer. For example, low temperatures can inhibit the conversion of cis,cis to cis,trans this compound[3].

Experimental Workflow: Optimizing Yield by pH and Temperature Shift

Yield_Optimization cluster_0 Starting Material cluster_1 Purification cluster_2 Crystallization cluster_3 Recovery FermentationBroth Fermentation Broth (containing this compound) ActivatedCarbon Treat with Activated Carbon (removes color & impurities) FermentationBroth->ActivatedCarbon Filtration1 Filter to Remove Carbon ActivatedCarbon->Filtration1 pH_Adjustment Adjust pH to ≤ 2 (e.g., with H2SO4) Filtration1->pH_Adjustment Cooling Cool to 4-5°C pH_Adjustment->Cooling Incubation Incubate for ≥ 1 hour Cooling->Incubation Filtration2 Vacuum Filtration Incubation->Filtration2 Drying Dry Crystals (e.g., 30°C for 48h) Filtration2->Drying FinalProduct High-Yield this compound Crystals Drying->FinalProduct

Caption: Workflow for maximizing this compound yield.

Troubleshooting Guide 2: Poor Crystal Purity

Problem: Your final this compound product contains significant impurities.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Contaminated Starting Material The initial solution (e.g., fermentation broth) contains high levels of impurities that co-precipitate with the this compound.Pre-treatment: As a first step, always treat the fermentation broth with activated carbon to remove color and other organic impurities[1][3][7]. Filtration: Ensure the broth is filtered (e.g., through a 0.45 µm filter) to remove any particulate matter before crystallization[3].
Inclusion of Impurities During Crystal Growth Rapid crystal growth can trap impurities within the crystal lattice. The presence of certain impurities can also alter the crystal habit and promote impurity incorporation[8][9].Control Supersaturation: Slow down the rate of cooling or antisolvent addition to allow for slower, more controlled crystal growth. This minimizes the likelihood of impurity inclusion. Seeding: Introduce seed crystals of pure this compound to control nucleation and promote growth on existing pure surfaces[16][17][20].
Co-crystallization of Isomers If isomerization is occurring, you may be crystallizing a mixture of this compound isomers.Isomer Analysis: Use analytical techniques like NMR or HPLC to determine the isomeric purity of your crystals. Solvent Selection: Choose a solvent system that selectively crystallizes the desired isomer. For example, specific organic solvents can be used to purify cis,trans-muconic acid[4][5].

Experimental Protocol: Two-Step Purification for High-Purity cis,cis-Muconic Acid

  • Activated Carbon Treatment:

    • To the clarified fermentation supernatant, add 10% (w/w) activated carbon.

    • Incubate at 35°C with agitation (e.g., 150 rpm) for 60 minutes[3].

    • Remove the activated carbon by centrifugation followed by vacuum filtration through a 0.45 µm filter to obtain a particle-free filtrate[3].

  • Crystallization and Recrystallization:

    • Cool the purified filtrate to below 4°C in an ice bath.

    • Slowly adjust the pH to ≤ 2 with an appropriate acid (e.g., H₂SO₄) to induce precipitation[3].

    • Allow the suspension to incubate at 4°C for at least one hour to maximize crystal formation[3].

    • Collect the crystals by vacuum filtration and dry them.

    • For even higher purity, dissolve the crystals in a minimal amount of a suitable hot solvent (e.g., ethanol) and allow them to recrystallize upon cooling. This can result in a final purity of over 99%[7].

Troubleshooting Guide 3: Inconsistent Crystal Form (Polymorphism/Isomerism)

Problem: You are obtaining different isomers or polymorphs of this compound in different batches, leading to inconsistent product properties.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Uncontrolled Nucleation Spontaneous nucleation can lead to the formation of metastable polymorphs.Seeding: This is the most effective method to control polymorphism. Introduce seed crystals of the desired polymorph into a slightly supersaturated solution. This provides a template for growth and bypasses spontaneous nucleation of undesired forms[16][17][20].
Solvent Effects The solvent can influence which polymorph is thermodynamically or kinetically favored.Solvent Screening: Experiment with different solvents or solvent mixtures. For example, the isomerization of cis,cis- to trans,trans-muconic acid is influenced by the solvent, with DMSO being a notable example that can promote this conversion[13][14][15].
Temperature and pH Instability Fluctuations in temperature and pH can trigger the formation of different isomers or polymorphs.Process Control: Maintain tight control over temperature and pH throughout the crystallization process. Low temperatures can inhibit the isomerization of cis,cis-muconic acid[3].

Logical Relationship: Controlling Crystal Form

Polymorph_Control cluster_0 Desired Outcome cluster_1 Key Control Strategies cluster_2 Underlying Principles DesiredPolymorph Consistent, Desired This compound Polymorph Seeding Seeding (Most effective) TemplateGrowth Template-Directed Growth Seeding->TemplateGrowth Solvent Solvent Selection Kinetics Kinetic vs. Thermodynamic Control Solvent->Kinetics ProcessParams Process Parameter Control (Temperature, pH) Stability Isomer/Polymorph Stability ProcessParams->Stability TemplateGrowth->DesiredPolymorph Directs formation Kinetics->DesiredPolymorph Favors desired form Stability->DesiredPolymorph Maintains desired form

Caption: Key strategies for controlling this compound polymorphism.

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  • Lee, J. H., Kim, J. H., Lee, S. H., & Kim, J. C. (2025). Efficient Synthesis of cis,cis-Muconic Acid by Catechol Oxidation of Ozone in the Presence of a Base. Molecules, 30(1), 123. [Link]

  • Hampton Research. (n.d.). Seeding. Hampton Research. [Link]

  • He, G., Szilágyi, B., Qu, Y., Nagy, Z. K., & Rielly, C. D. (2016). Novel continuous crystallization configurations for improved yield, purity and controlled crystal size distribution. DSpace@MIT. [Link]

  • Technobis Crystallization Systems. (2024, March 22). How to perform a seeding experiment with the Crystalline instrument. YouTube. [Link]

  • Rorrer, N. A., Vardon, D. R., Dagle, R. A., & Beckham, G. T. (2020). Solvent-driven isomerization of cis, cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. Green Chemistry. [Link]

  • Burk, M. J., & Van Dien, S. J. (2013). U.S.
  • Zhang, Y., et al. (2021). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. [Link]

  • Guild, C., Ruggiero, M. T., & Korter, T. M. (2017). Characterization of crystalline this compound polymorphs. 2017 42nd International Conference on Infrared, Millimeter, and Terahertz Waves (IRMMW-THz). [Link]

  • Zhang, Y., et al. (2025). Impact of impurities on crystal growth. ResearchGate. [Link]

  • Rorrer, N. A., Vardon, D. R., Dagle, R. A., & Beckham, G. T. (2020). Solvent-driven isomerization of cis, cis-muconic acid for the production of specialty and performance-advantaged cyclic biobased monomers. ResearchGate. [Link]

  • Quintens, G., De Ras, K., De Vrieze, S., De Clerck, K., & Junkers, T. (2019). This compound esters as bio-based acrylate mimics. Polymer Chemistry, 10(36), 4993-5002. [Link]

  • Fujiwara, M., Chow, P. S., Ma, D. L., & Braatz, R. D. (2002). Modelling and control of combined cooling and antisolvent crystallization processes. Crystal Growth & Design, 2(5), 363-370. [Link]

  • Chemistry For Everyone. (2025, May 29). How Does Seeding Help Crystallization?. YouTube. [Link]

  • Kubota, N. (2001). Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate. [Link]

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Technical Support Center: Cofactor Regeneration in Muconic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the microbial biosynthesis of muconic acid. This guide is designed to provide in-depth, actionable insights into one of the most critical aspects of optimizing production: cofactor regeneration . Imbalances in the cellular pools of nicotinamide adenine dinucleotide (NADH) and its phosphorylated form (NADPH) are common culprits for low titers and yields. This resource offers troubleshooting guides and frequently asked questions to help you diagnose and overcome these metabolic hurdles.

Section 1: Frequently Asked Questions (FAQs)

Here, we address fundamental questions regarding the role and management of cofactors in this compound production pathways.

Q1: Why is cofactor balance so critical for this compound biosynthesis?

A1: The biosynthesis of this compound from common feedstocks like glucose involves a series of enzymatic reactions, several of which are redox reactions requiring either NADH or NADPH as electron donors or acceptors. For instance, the conversion of guaiacol to this compound in engineered Pseudomonas putida involves a cytochrome P450 that consumes one NADH molecule per reaction, creating a net requirement for NADH to maintain the pathway's flux. An imbalance, where the regeneration of the required cofactor does not match its consumption, can lead to a metabolic bottleneck, significantly reducing the overall yield and productivity of this compound. Manipulating the NADH/NAD+ ratio is a recognized strategy for enhancing the production of certain biochemicals.

Q2: Which enzymes in the this compound pathway are typically cofactor-dependent?

A2: The specific cofactor-dependent enzymes will vary depending on the host organism and the specific biosynthetic route engineered. However, common examples include:

  • Dehydrogenases in the central carbon metabolism that supply NADH and NADPH. In organisms like P. putida, enzymes of the Entner–Doudoroff (ED), pentose phosphate (PP), and Embden–Meyerhof–Parnas (EMP) pathways are crucial for redox homeostasis.

  • Cytochrome P450 monooxygenases , if used for converting aromatic precursors like guaiacol, are often NADH-dependent.

  • Enzymes involved in the shikimate pathway , a common route to aromatic precursors of this compound, have varied cofactor requirements. For example, 3-dehydroshikimate (DHS) dehydratase does not require a cofactor, but upstream enzymes generating the precursors phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) are linked to pathways that generate NADH and NADPH.

Q3: What is a typical intracellular NAD+/NADH ratio in E. coli, and how does it impact this compound production?

A3: The intracellular NAD+/NADH ratio in E. coli is a dynamic parameter that reflects the cell's metabolic state. Under aerobic conditions, the ratio is generally high, favoring catabolic processes that generate NADH. A high NADH/NAD+ ratio can trigger overflow metabolism. Conversely, a lower ratio can enhance glycolytic flux. For this compound pathways that have a net consumption of NADH, a low NAD+/NADH ratio (i.e., high NADH availability) is desirable to drive the reaction forward. The specific optimal ratio will depend on the engineered pathway's stoichiometry.

Q4: Can I simply supplement the fermentation media with NAD+ or NADH?

A4: While exogenous addition of NAD+ or NADH can influence intracellular levels, it is generally not a cost-effective or scalable strategy for industrial production. Studies have shown that feeding NAD+ to an NAD+-auxotrophic E. coli strain can increase intracellular NAD(H) levels. However, the uptake and stability of these cofactors can be limiting. A more sustainable approach is to engineer the host organism to regenerate the required cofactor internally.

Section 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues related to cofactor imbalance during this compound biosynthesis.

Problem 1: Low this compound Titer with Accumulation of Precursor Metabolites

Symptoms:

  • HPLC analysis shows a lower-than-expected concentration of this compound.

  • Significant accumulation of an upstream intermediate (e.g., protocatechuic acid (PCA) or catechol).

  • Reduced cell growth or biomass yield compared to control strains.

Potential Cause: A bottleneck in a cofactor-dependent enzymatic step. For instance, inefficient NADH regeneration can limit the activity of an NADH-dependent enzyme, causing its substrate to accumulate. The conversion of PCA to catechol is a known bottleneck that can be exacerbated by cofactor limitations for associated enzymes.

Troubleshooting Workflow

A Low this compound Titer & Precursor Accumulation B Quantify Intracellular NAD+/NADH and NADP+/NADPH Ratios A->B C Assay Specific Activity of Key Pathway Enzymes A->C D Is NAD(P)H/NAD(P)+ Ratio Low? B->D E Is Specific Activity of a Key Enzyme Low? C->E D->C No F Implement Cofactor Regeneration Strategy D->F Yes E->B No G Overexpress Limiting Enzyme or Co-express Helper Proteins E->G Yes H Re-evaluate this compound Titer and Precursor Levels F->H G->H I Problem Solved H->I

Caption: Troubleshooting workflow for low this compound yield.

Step-by-Step Methodologies

Step 1: Quantify Intracellular Cofactor Ratios

  • Objective: To determine if there is a general deficit in the required reduced cofactor (NADH or NADPH).

  • Protocol: Quantification of NAD(H) and NADP(H)

    • Collect cell samples (approximately 5 x 10^9 cells) from your fermentation by centrifugation.

    • Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS).

    • For extraction of oxidized forms (NAD+, NADP+), resuspend the pellet in 300 µL of 0.2 M HCl.

    • For

optimizing dissolved oxygen levels for muconic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Muconic Acid Production

Topic: Optimizing Dissolved Oxygen Levels for this compound Production

Welcome to the technical support center for optimizing this compound production. This guide is designed for researchers, scientists, and drug development professionals who are working to enhance the yield and efficiency of microbial this compound synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own experiments effectively. Dissolved Oxygen (DO) is one of the most critical, yet frequently misunderstood, parameters in this process. Proper control is paramount for success.

Frequently Asked Questions (FAQs)

Q1: Why is Dissolved Oxygen so critical for this compound production?

Dissolved oxygen is not merely for cell respiration; it is a direct substrate for a key enzymatic step in the most common biosynthetic pathways for this compound.[1] Specifically, the conversion of catechol to cis,cis-muconic acid is catalyzed by catechol 1,2-dioxygenase (CatA), an enzyme that incorporates both atoms of a molecular oxygen molecule (O₂) into its substrate to cleave the aromatic ring.[2][3] Therefore, an insufficient supply of DO will directly create a metabolic bottleneck at this step, halting production regardless of how healthy the cells are.

Q2: What is a typical "optimal" DO setpoint for this compound production?

There is no single universal optimum; the ideal DO level is highly dependent on the microbial host (e.g., E. coli, P. putida, S. cerevisiae), the specific strain's metabolic characteristics, and the bioreactor's capabilities. However, published studies provide a well-established starting range. For instance, research with Pseudomonas putida has shown a DO concentration of 5-10% to be effective for high yields.[1] Other studies with different organisms have maintained DO levels above 20% or 30% to ensure oxygen is not a limiting factor.[4][5] The key is to experimentally determine the ideal setpoint for your specific system, as outlined in our protocols section.

Q3: What are the consequences of DO levels being too low or too high?

Too Low (Hypoxia/Anoxia):

  • Production Bottleneck: As explained in Q1, the catechol 1,2-dioxygenase (CatA) enzyme will become substrate-limited, leading to the accumulation of the precursor catechol and a halt in this compound synthesis.[3][6]

  • Altered Cell Metabolism: Cells may shift to fermentation pathways, producing undesirable byproducts that can lower the pH and inhibit growth.[7]

Too High (Hyperoxia):

  • Oxidative Stress: Excess DO can lead to the formation of reactive oxygen species (ROS), which cause significant damage to cellular components like proteins, lipids, and DNA.[8]

  • Enzyme Inhibition: Some enzymes in the pathway, particularly protocatechuate decarboxylase (AroY), can be sensitive to high oxygen concentrations, creating an alternative bottleneck.[3]

Q4: How does my choice of microbial host impact the DO strategy?

Different hosts have varying oxygen uptake rates (OUR) and sensitivities to oxidative stress.

  • Pseudomonas putida : Known for its robust metabolism of aromatic compounds, it is often used in these pathways. It generally has a high respiratory rate, demanding an efficient oxygen supply. Successful scale-up studies have maintained DO levels above 20%.[4][9]

  • Escherichia coli : A common host for metabolic engineering. While a facultative anaerobe, for aerobic production of this compound, maintaining sufficient DO is critical to prevent a shift to mixed-acid fermentation.[2]

  • Saccharomyces cerevisiae : As a yeast, it has different respiratory characteristics. Engineered strains have been used successfully for this compound production with DO levels maintained around 30%.[5][10]

Metabolic Pathway and the Role of Oxygen

The production of cis,cis-muconic acid from common aromatic precursors hinges on a critical oxygen-dependent step. The diagram below illustrates a common, engineered pathway segment.

muconic_acid_pathway cluster_pathway Engineered this compound Pathway PCA Protocatechuate (PCA) Catechol Catechol PCA->Catechol aroY (PCA Decarboxylase) MA cis,cis-Muconic Acid Catechol->MA catA (Catechol 1,2-Dioxygenase) O2 Molecular Oxygen (O₂) O2->MA

Caption: Key oxygen-dependent step in the this compound biosynthetic pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My cell density (OD) is high, but my this compound titer is very low or zero.
  • Most Likely Cause: Your process is limited by oxygen availability at the enzymatic level. Even if the DO reading is above zero, it may not be sufficient to meet the high demand of the catechol 1,2-dioxygenase enzyme, especially at high cell densities.

  • Troubleshooting Steps:

    • Analyze for Intermediates: Use HPLC to check for the accumulation of catechol or protocatechuate (PCA).[11] A high catechol peak is a definitive sign of a bottleneck at the catA step.

    • Increase DO Setpoint: Incrementally increase your DO setpoint (e.g., from 10% to 20%, then to 30%) and monitor the impact on this compound production and catechol accumulation.

    • Enhance Oxygen Transfer Rate (OTR): If increasing the setpoint doesn't work, your bioreactor may be unable to deliver oxygen effectively. Increase the agitation speed and/or the airflow rate. If your system allows, enrich the incoming air with pure oxygen.[12]

Problem 2: this compound production starts well but then plateaus, even though the carbon source is not depleted.
  • Most Likely Cause: The Oxygen Uptake Rate (OUR) of your culture has increased with cell growth to a point where it exceeds the maximum Oxygen Transfer Rate (OTR) of your bioreactor under the current settings.[7] The DO probe may read 0%, and the control system cannot respond further.

  • Troubleshooting Workflow:

troubleshooting_workflow start Production Plateaus (Carbon Source Available) check_do Is DO reading at or near 0%? start->check_do check_cascade Are all cascade elements (agitation, airflow, O₂) maxed out? check_do->check_cascade Yes other_issue Diagnosis: Likely another issue. (e.g., product toxicity, pH drop, nutrient limitation). check_do->other_issue No otr_limit Diagnosis: OTR Limitation. Culture's oxygen demand exceeds system's supply capacity. check_cascade->otr_limit Yes check_cascade->other_issue No solution Solution: 1. Redesign DO cascade with higher limits. 2. Switch to a fed-batch strategy to   control growth rate (OUR). 3. Use a larger bioreactor or one   with higher OTR. otr_limit->solution

Caption: Workflow for diagnosing stalled this compound production.

Problem 3: I'm having difficulty maintaining a stable DO setpoint.
  • Most Likely Cause: Your DO control loop is not tuned correctly for the dynamic oxygen demand of the culture. This can be due to poorly configured PID settings or an inefficient control cascade.[13][14]

  • Troubleshooting Steps:

    • Check Sensor Calibration: Ensure your DO probe is properly calibrated before inoculation. Erroneous readings are a common source of control problems.[12]

    • Review PID Settings: Default PID (Proportional-Integral-Derivative) settings are often suboptimal. The process may require more aggressive proportional and integral gains during exponential growth. Consult your bioreactor's manual for auto-tuning procedures or tune manually.[13]

    • Optimize Control Cascade: A well-designed cascade prevents abrupt changes. A typical, effective cascade logic is: Agitation Speed → Airflow Rate → O₂ Enrichment. Ensure the ranges for each parameter are appropriate and do not overlap excessively.

Experimental Protocols

Protocol 1: Setting Up a DO Cascade Control Loop

This protocol provides a general workflow for establishing a robust DO control strategy in a benchtop bioreactor.

  • Pre-Run Setup:

    • Calibrate the DO probe according to the manufacturer's instructions (typically a two-point calibration at 0% with nitrogen gas and 100% with air).[12]

    • Define the physical limits for your control parameters (e.g., Agitation: 200-1000 RPM; Airflow: 0.5-2.0 VVM; O₂ Flow: 0-0.5 VVM).

  • Configure the Cascade Logic in the Bioreactor Software:

    • Set your desired DO setpoint (e.g., 20%).

    • Tier 1 (Primary Control): Link the DO setpoint to Agitation Speed. Set the control range (e.g., from 300 RPM to 800 RPM). This provides the fastest response.

    • Tier 2 (Secondary Control): Link the Agitation Speed to the Airflow Rate. For example, when agitation reaches 95% of its set range (e.g., 760 RPM), the controller should begin to increase the airflow rate.

    • Tier 3 (Tertiary Control): Link the Airflow Rate to O₂ Enrichment. When the airflow reaches its maximum defined limit (e.g., 2.0 VVM), the controller should begin to blend pure oxygen into the inlet gas stream.

  • Monitoring and Validation:

    • During the run, monitor not only the DO level but also the output of each control parameter.

    • A stable process will show the control parameters adjusting smoothly to meet the increasing oxygen demand of the culture.

do_cascade DO_Sensor DO Sensor (Measures Process Variable) Controller Bioreactor Controller (Compares to Setpoint) DO_Sensor->Controller Agitation 1. Increase Agitation Speed Controller->Agitation If DO < Setpoint Airflow 2. Increase Airflow Rate Agitation->Airflow If Agitation at Max O2_Enrich 3. Blend in Pure O₂ Airflow->O2_Enrich If Airflow at Max

Caption: Logic diagram of a typical three-tier DO control cascade.

Protocol 2: Quantifying this compound by HPLC

This protocol is based on established methods for analyzing this compound isomers.[11][15]

  • Sample Preparation:

    • Withdraw 1 mL of culture broth from the bioreactor.

    • Centrifuge at >10,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[11]

    • Dilute the sample at least 1:5 with the initial mobile phase to minimize matrix effects.[11]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 50 mM sodium phosphate, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set to 265 nm.[15]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a standard curve using pure cis,cis-muconic acid (typically from 10 mg/L to 500 mg/L).

    • Calculate the concentration in your samples by interpolating from the linear regression of the standard curve.

    • Self-Validation: Ensure the correlation coefficient (R²) of your standard curve is >0.995 for accurate quantification.[15]

Technical Data Summary

Table 1: Comparison of Dissolved Oxygen Sensor Technologies
FeaturePolarographic (Amperometric) SensorOptical (Luminescence) Sensor
Principle Measures O₂ reduction at a cathode, generating a current proportional to DO concentration.[13]Measures the quenching of luminescence by oxygen. The degree of quenching is related to DO concentration.[13]
Pros Widely used, accurate, well-understood technology.No oxygen consumption, minimal flow dependency, lower maintenance (no membrane/electrolyte changes), high signal stability.[12]
Cons Consumes oxygen, requires membrane/electrolyte replacement, longer polarization time, susceptible to fouling.[13]Higher initial cost, potential for photobleaching of the luminescent dye over long periods.
Best For Traditional bioprocessing, cost-sensitive applications.High-density cultures, long-term fermentations, processes where signal stability is paramount.

References

  • Ducos, J., Gaudin, R., Robert, A., Francin, J. M., & Maire, C. (1990). Evaluation of assays for the identification and quantitation of this compound, a benzene metabolite in human urine. PubMed. [Link]

  • Olmos, V., Lenzken, S. C., López, C. M., & Villaamil, E. C. (2003). High-Performance Liquid Chromatography Method for Urinary trans, trans-Muconic Acid. Application to Environmental Exposure to Benzene. Journal of Analytical Toxicology, Oxford Academic. [Link]

  • Rohrbaugh, C., & Riter, J. (2024). This compound isomers and aromatic compounds analyzed by UHPLC-DAD. Protocols.io. [Link]

  • Kawai, F., et al. (2020). Glucose-Free cis, cis-Muconic Acid Production via New Metabolic Designs Corresponding to the Heterogeneity of Lignin. Request PDF on ResearchGate. [Link]

  • Sensorex. (2019). Operating Dissolved Oxygen Probes in Bioreactors and Cell Culture. [Link]

  • Atlas Scientific. (2025). The Role Of Dissolved Oxygen Probes In Bioreactors. [Link]

  • Jung, S., et al. (2020). Metabolic pathway for this compound production in Corynebacterium glutamicum. ResearchGate. [Link]

  • Patsnap Synapse. (2025). DO Control in Industrial Bioreactors: Sensors and Strategies. [Link]

  • Basu, A., et al. (2018). Metabolic Engineering of a Novel this compound Biosynthesis Pathway via 4-Hydroxybenzoic Acid in Escherichia coli. PMC. [Link]

  • Jung, M. J., et al. (2018). Metabolic engineering of Klebsiella pneumoniae for the production of cis,cis-muconic acid. Request PDF on ResearchGate. [Link]

  • Johnson, C. W., et al. (2019). Metabolic pathways for production of muconate from glucose and lignin-derived aromatic compounds. ResearchGate. [Link]

  • van der Meer, T., et al. (2024). Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae. ResearchGate. [Link]

  • Eppendorf. (n.d.). Dissolved Oxygen Control in Bioreactors. Eppendorf SE. [Link]

  • van der Meer, T., et al. (2024). Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae. MDPI. [Link]

  • Murugan, C., et al. (2018). Dissolved Oxygen Control of Batch Bioreactor Using Model Reference Adaptive Control Scheme. International Journal of Applied Engineering Research. [Link]

  • Hering, V., et al. (2024). Bioprocess development and scale-up for cis,cis-muconic acid production from glucose and xylose by Pseudomonas putida. ResearchGate. [Link]

  • Hering, V., et al. (2024). Bioprocess Development and Scale-Up for cis,cis-Muconic Acid Production from Glucose and Xylose by Pseudomonas putida. Royal Society of Chemistry. [Link]

  • Bio-Link. (n.d.). Overcoming CHO Cell Culture Challenges: Dissolved Oxygen Balance and Mass Transfer Optimization. [Link]

  • Zheng, R., & Pan, F. (2019). On-Line Tendency Control of Dissolved Oxygen Concentration during Aerobic Fed-Batch Fermentations. MDPI. [Link]

  • SBI. (n.d.). Dissolved Oxygen (DO) Monitoring in Microbial Bioprocessing. [Link]

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Technical Support Center: Mitigating the Inhibitory Effects of Lignin-Derived Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on mitigating the inhibitory effects of lignin-derived aromatic compounds in microbial and enzymatic processes. This resource is designed to offer not just protocols, but a deeper understanding of the underlying principles to empower you in your experimental endeavors.

Understanding the Problem: The "Lignin Barrier"

Lignocellulosic biomass is an abundant and promising renewable resource for the production of biofuels, biochemicals, and other valuable products.[1][2] However, the inherent structure of lignocellulose, particularly the presence of lignin, presents a significant challenge.[1] During the necessary pretreatment processes to break down the biomass and release fermentable sugars, lignin is partially degraded into a variety of aromatic compounds.[3][4][5] These compounds, including phenolic compounds, furan aldehydes, and aliphatic acids, are often inhibitory to the microorganisms and enzymes used in subsequent fermentation and enzymatic hydrolysis steps.[5][6]

The inhibitory effects are multifaceted and can include:

  • Disruption of cell membranes: Aromatic compounds can interfere with the integrity and function of microbial cell membranes.

  • Enzyme inhibition: Lignin-derived phenolics can deactivate enzymes through non-productive binding or by causing them to precipitate.[7][8]

  • Metabolic disruption: These inhibitors can interfere with essential metabolic pathways within the microorganisms, reducing their growth and productivity.[9]

The composition and concentration of these inhibitory compounds are highly dependent on the type of biomass and the severity of the pretreatment method used.[3][10] Therefore, a one-size-fits-all solution is rarely effective, and a thorough understanding of the specific inhibitors present in your hydrolysate is crucial for developing an effective mitigation strategy.

Visualizing the Challenge: Lignin Depolymerization and Inhibitor Formation

Lignin_Inhibitors cluster_pretreatment Lignocellulose Pretreatment cluster_inhibitors Inhibitor Formation cluster_inhibition Inhibitory Effects Lignocellulosic_Biomass Lignocellulosic Biomass Pretreatment Physical, Chemical, or Biological Pretreatment Lignocellulosic_Biomass->Pretreatment Lignin_Depolymerization Lignin Depolymerization Pretreatment->Lignin_Depolymerization Cellulose_Hemicellulose Cellulose & Hemicellulose (Sugars) Pretreatment->Cellulose_Hemicellulose Phenolic_Compounds Phenolic Compounds (e.g., vanillin, syringaldehyde) Lignin_Depolymerization->Phenolic_Compounds Furan_Derivatives Furan Derivatives (e.g., furfural, HMF) Cellulose_Hemicellulose->Furan_Derivatives Sugar Degradation Aliphatic_Acids Aliphatic Acids (e.g., acetic acid, formic acid) Cellulose_Hemicellulose->Aliphatic_Acids Sugar Degradation Microbial_Fermentation Microbial Fermentation Phenolic_Compounds->Microbial_Fermentation Inhibition Enzymatic_Hydrolysis Enzymatic Hydrolysis Phenolic_Compounds->Enzymatic_Hydrolysis Inhibition Furan_Derivatives->Microbial_Fermentation Inhibition Aliphatic_Acids->Microbial_Fermentation Inhibition

Caption: Lignocellulose pretreatment leads to the formation of inhibitory compounds.

Troubleshooting Guides: A Step-by-Step Approach to Mitigation

This section provides detailed protocols and the rationale behind them to help you troubleshoot and overcome the inhibitory effects of lignin-derived aromatics.

Issue: Poor microbial growth and low product yield in lignocellulosic hydrolysate.

Possible Cause: Presence of inhibitory compounds such as phenolics, furans, and organic acids.

Solution 1: Physicochemical Detoxification Methods

These methods aim to remove inhibitors from the hydrolysate before fermentation.

Principle: Activated charcoal has a high surface area and porosity, allowing it to adsorb a wide range of organic inhibitors, including phenolic compounds and furans.[11]

Step-by-Step Methodology:

  • Characterize your hydrolysate: Before treatment, quantify the concentration of key inhibitors (e.g., vanillin, furfural, HMF) using HPLC or GC-MS.[12] This will serve as your baseline.

  • Determine the optimal charcoal loading: In small-scale experiments, test a range of activated charcoal concentrations (e.g., 1-5% w/v).

  • Incubation: Add the activated charcoal to the hydrolysate and incubate at a controlled temperature (e.g., 30-50°C) with agitation for a defined period (e.g., 30-60 minutes).[13]

  • Separation: Remove the activated charcoal by centrifugation or filtration.

  • Post-treatment analysis: Re-quantify the inhibitor concentrations to determine the removal efficiency. Also, measure the sugar concentration to assess any potential loss.

  • Fermentation: Perform a fermentation experiment with the detoxified hydrolysate and compare the microbial growth and product yield to the untreated hydrolysate.

Causality: The hydrophobic nature of activated charcoal facilitates the adsorption of non-polar inhibitory compounds. However, it's important to optimize the treatment to minimize the non-specific adsorption of fermentable sugars.[11]

Principle: Ion exchange resins can remove both charged and uncharged inhibitors based on their chemical properties. Anion exchangers are particularly effective at removing anionic and uncharged inhibitors.[6]

Step-by-Step Methodology:

  • Resin Selection: Choose an appropriate ion exchange resin (e.g., anion exchanger).

  • pH Adjustment: Adjust the pH of the hydrolysate. Treatment at a higher pH (e.g., 10.0) can be more effective for removing certain inhibitors.[6]

  • Column Preparation: Pack a column with the selected resin and equilibrate it with a suitable buffer.

  • Hydrolysate Treatment: Pass the hydrolysate through the column at a controlled flow rate.

  • Analysis: Collect the treated hydrolysate and analyze the inhibitor and sugar concentrations.

  • Fermentation Trial: Conduct a fermentation experiment to evaluate the effectiveness of the detoxification.

Causality: Anion exchangers remove negatively charged inhibitors through ion exchange and can also remove uncharged inhibitors via hydrophobic interactions.[6]

Detoxification MethodTarget InhibitorsAdvantagesDisadvantages
Activated Charcoal Phenolics, FuransCost-effective, high adsorption capacityPotential for sugar loss, requires solid-liquid separation
Ion Exchange Resins Anionic and uncharged inhibitorsHigh specificity, can be regeneratedHigher cost, pH-dependent efficiency
**Overliming (Ca(OH)₂) **Furans, some phenolicsCan be effective for certain hydrolysatesSignificant sugar loss, formation of gypsum precipitate
Evaporation Volatile compounds (e.g., acetic acid, furfural)Removes volatile inhibitorsConcentrates non-volatile toxic compounds
Solution 2: Biological Detoxification Methods

These methods utilize microorganisms or enzymes to convert inhibitors into less toxic compounds.[1][14]

Principle: Certain microorganisms, such as the fungus Aspergillus niger or the bacterium Rhodococcus aetherivorans, can metabolize and detoxify a range of lignin-derived inhibitors.[13][14]

Step-by-Step Methodology:

  • Strain Selection: Obtain a microbial strain known for its tolerance and ability to degrade the specific inhibitors present in your hydrolysate.

  • Inoculum Preparation: Grow a healthy inoculum of the selected microorganism.

  • Detoxification: Inoculate the lignocellulosic hydrolysate with the microorganism and incubate under appropriate conditions (temperature, aeration).

  • Monitoring: Monitor the degradation of inhibitors over time using analytical techniques like HPLC.

  • Cell Removal: Once a sufficient level of detoxification is achieved, remove the microbial cells by centrifugation.

  • Fermentation: Use the detoxified hydrolysate for your primary fermentation process.

Causality: These microorganisms possess enzymatic pathways that can break down or modify the inhibitory aromatic compounds, rendering them less harmful to the production strain.[14]

Principle: Laccases are enzymes that can oxidize and polymerize phenolic compounds, reducing their toxicity.[13]

Step-by-Step Methodology:

  • Enzyme and Mediator Selection: Obtain a commercial laccase preparation. In some cases, a mediator (e.g., ABTS) may be required to enhance the oxidation of a broader range of phenolics.

  • Reaction Setup: Add the laccase (and mediator, if needed) to the hydrolysate.

  • Incubation: Incubate the mixture under optimal conditions for the enzyme (pH, temperature).

  • Monitoring: Track the reduction in phenolic compounds.

  • Enzyme Deactivation (Optional): Heat the hydrolysate to deactivate the laccase before fermentation.

  • Fermentation: Proceed with the fermentation using the enzymatically treated hydrolysate.

Causality: Laccase catalyzes the oxidation of phenolic compounds, leading to their polymerization and precipitation, thereby removing them from the solution.[13]

Issue: Gradual decrease in fermentation efficiency over time.

Possible Cause: Accumulation of inhibitory byproducts from microbial metabolism or the continued release of inhibitors from solid residues.

Solution: In-situ Detoxification and Strain Engineering

Principle: This approach involves using a robust production microorganism that can simultaneously detoxify the hydrolysate and produce the desired product, or engineering the production strain to have enhanced inhibitor tolerance.[2][15]

Step-by-Step Methodology:

  • Adaptive Laboratory Evolution (ALE): Sequentially culture your production strain in increasing concentrations of the inhibitory hydrolysate. This process selects for spontaneous mutations that confer higher tolerance.

  • Genetic Engineering: Identify genes involved in inhibitor tolerance or degradation. Overexpress these genes in your production strain using techniques like CRISPR-Cas9.[16] Examples include genes encoding for reductases that convert furfural and HMF to their less toxic alcohol forms.[2]

  • Screening and Characterization: Screen the evolved or engineered strains for improved growth and productivity in the presence of inhibitors.

  • Process Integration: Utilize the improved strain directly in the fermentation of the untreated or minimally treated hydrolysate.

Causality: By enhancing the intrinsic ability of the production microorganism to withstand or metabolize inhibitors, the need for a separate detoxification step can be reduced or eliminated, leading to a more streamlined and cost-effective process.[9]

Visualizing the Mitigation Strategies

Mitigation_Strategies cluster_physicochemical Physicochemical Detoxification cluster_biological Biological Detoxification cluster_insitu In-situ Mitigation Inhibitory_Hydrolysate Inhibitory Lignocellulosic Hydrolysate Activated_Charcoal Activated Charcoal Inhibitory_Hydrolysate->Activated_Charcoal Ion_Exchange Ion Exchange Inhibitory_Hydrolysate->Ion_Exchange Overliming Overliming Inhibitory_Hydrolysate->Overliming Microbial_Detox Microbial Detoxification Inhibitory_Hydrolysate->Microbial_Detox Enzymatic_Detox Enzymatic Detoxification Inhibitory_Hydrolysate->Enzymatic_Detox Strain_Engineering Strain Engineering & Adaptive Evolution Inhibitory_Hydrolysate->Strain_Engineering Detoxified_Hydrolysate Detoxified Hydrolysate Activated_Charcoal->Detoxified_Hydrolysate Ion_Exchange->Detoxified_Hydrolysate Overliming->Detoxified_Hydrolysate Microbial_Detox->Detoxified_Hydrolysate Enzymatic_Detox->Detoxified_Hydrolysate Fermentation Successful Fermentation Strain_Engineering->Fermentation Detoxified_Hydrolysate->Fermentation

Caption: Various strategies to mitigate the effects of lignin-derived inhibitors.

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess the inhibitory potential of my hydrolysate?

A1: A simple method is to perform a series of small-scale fermentations using your production strain with varying dilutions of the hydrolysate. A significant increase in microbial growth and product formation with dilution indicates the presence of potent inhibitors. For a more quantitative approach, you can analyze the concentration of known inhibitors like furfural, HMF, and vanillin using HPLC.[12]

Q2: I've tried activated charcoal treatment, but I'm losing a significant amount of sugars. What can I do?

A2: This is a common issue. You can optimize the process by:

  • Reducing the charcoal loading: Use the minimum amount of charcoal necessary to achieve a sufficient level of detoxification.

  • Shortening the contact time: A shorter incubation period may be sufficient to remove a significant portion of the inhibitors without substantial sugar loss.

  • Testing different types of activated charcoal: Different charcoal preparations have varying pore sizes and surface chemistries, which can affect their selectivity for inhibitors versus sugars.

Q3: Are there any analytical methods to quantify the total phenolic content in my hydrolysate?

A3: Yes, the Folin-Ciocalteu assay is a widely used spectrophotometric method for determining the total phenolic content. While it is not specific for individual phenolic compounds, it provides a good overall measure of the phenolic load in your hydrolysate. For more detailed analysis of specific phenolic compounds, HPLC with a UV or mass spectrometry detector is recommended.[12]

Q4: Can I combine different detoxification methods?

A4: Absolutely. A combination of methods can often be more effective than a single approach. For example, you could use evaporation to remove volatile inhibitors followed by activated charcoal treatment to remove non-volatile phenolics.[13] This integrated approach can lead to a more thoroughly detoxified hydrolysate.

Q5: What are the prospects of lignin valorization in mitigating inhibition?

A5: Lignin valorization is an emerging and promising strategy. Instead of treating lignin as a problematic waste product, researchers are developing methods to convert it into valuable chemicals and materials.[17][18] By developing "lignin-first" biorefinery approaches, where lignin is selectively extracted and converted upfront, the formation of inhibitory degradation products in the sugar stream can be minimized.[17] This not only reduces the need for detoxification but also improves the overall economics of the biorefinery.

References

  • Nilvebrant, N.-O., Reimann, A., Larsson, S., & Jönsson, L. J. (2001). Detoxification of lignocellulose hydrolysates with ion-exchange resins. Applied Biochemistry and Biotechnology, 91-93, 35-49.
  • Gupta, P., & Sharma, R. (2012). Detoxification of Lignocellulose Hydrolysates: Biochemical and Metabolic Engineering Toward White Biotechnology. ProQuest.
  • Chandel, A. K., Kapoor, R. K., Singh, A., & Kuhad, R. C. (2011). Detoxification of Lignocellulosic Hydrolysates for Improved Bioethanol Production. SciSpace.
  • Various Authors. (2024). Detoxification Strategies to Remove Inhibitors from Lignocellulose Hydrolysates: Challenges and New Prospects.
  • Ezeji, T. C., & Blaschek, H. P. (2010). Detoxification of Lignocellulosic Hydrolysates. In Biofuels from Agricultural Wastes and Byproducts. Wiley-Blackwell.
  • Various Authors. (n.d.). Genetic Engineering in Bacteria, Fungi, and Oomycetes, Taking Advantage of CRISPR. Source Not Specified.
  • Kim, J. H., et al. (2021). Biodetoxification of Lignocellulose Hydrolysate for Direct Use in Succinic Acid Production. Applied and Environmental Microbiology, 87(19), e01119-21.
  • Kim, D. (2018). Physico-Chemical Conversion of Lignocellulose: Inhibitor Effects and Detoxification Strategies: A Mini Review. Bioengineering, 5(1), 9.
  • Luo, X., Zeng, B., Zhong, Y., & Chen, J. (2022). Production and detoxification of inhibitors during the destruction of lignocellulose spatial structure. BioResources, 17(1), 1939-1961.
  • Moreno, A. D., et al. (2015). A review of biological delignification and detoxification methods for lignocellulosic bioethanol production. Critical reviews in biotechnology, 35(3), 342-354.
  • Jönsson, L. J., & Martín, C. (2016). Pretreatment of lignocellulose: formation of inhibitory by-products and strategies for minimizing their effects. Bioresource technology, 199, 103-112.
  • Jin, M., et al. (2022). Understanding the toxicity of lignin-derived phenolics towards enzymatic saccharification of lignocellulose for rationally developing effective in-situ mitigation strategies to maximize sugar production from lignocellulosic biorefinery. Bioresource Technology, 349, 126813.
  • Garlapati, V. K., et al. (2023). A guide to lignin valorization in biorefineries: traditional, recent, and forthcoming approaches to convert raw lignocellulose into valuable materials and chemicals. RSC Sustainability.
  • Becker, J., & Wittmann, C. (2019). A field of dreams: Lignin valorization into chemicals, materials, fuels, and health-care products. Biotechnology advances, 37(6), 107360.
  • Farrow, M. F., et al. (2015). Possible transport systems for lignin-derived aromatic compounds.
  • Pan, X. (2016). Inhibition of lignin-derived phenolic compounds to cellulase. Biotechnology for Biofuels, 9(1), 1-12.
  • Galkin, M. V., & Samec, J. S. (2016).
  • Johnson, C. W., et al. (2022). Microbial assimilation of lignin-derived aromatic compounds and conversion to value-added products. Current opinion in microbiology, 65, 64-72.
  • Narani, A., et al. (2015). Identification of Inhibitors in Lignocellulosic Slurries and Determination of Their Effect on Hydrocarbon-Producing Microorganisms. Frontiers in microbiology, 6, 963.
  • Wang, X., et al. (2019). Strategies for enhancing microbial tolerance to inhibitors for biofuel production: A review. Bioresource technology, 288, 121542.
  • Lou, H., et al. (2018). Inhibitory effects of lignin on enzymatic hydrolysis: The role of lignin chemistry and molecular weight. Renewable Energy, 123, 664-674.
  • Kim, D. (2018). Physico-Chemical Conversion of Lignocellulose: Inhibitor Effects and Detoxification Strategies: A Mini Review. Bioengineering, 5(1), 9.

Sources

Validation & Comparative

comparative analysis of E. coli and S. cerevisiae for muconic acid production

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Muconic Acid Production: E. coli vs. S. cerevisiae

Introduction: The Imperative for Bio-Based this compound

cis,cis-Muconic acid (MA) is a highly versatile C6 dicarboxylic acid, recognized as a key platform chemical for the synthesis of polymers like adipic acid (a precursor to nylon-6,6) and terephthalic acid (PET).[1][2][3][4] The current industrial production of these monomers relies on petrochemical feedstocks, a practice that is neither sustainable nor environmentally benign.[5] Consequently, the bio-based production of this compound from renewable resources using microbial cell factories represents a critical step towards a circular bio-economy.

The two most powerful and widely adopted workhorses in metabolic engineering, the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, have been extensively engineered for this purpose.[6][7] This guide provides an in-depth comparative analysis of these two chassis, moving beyond surface-level metrics to explore the fundamental biological and process-related trade-offs. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal host and engineering strategy for their specific objectives.

Chassis Fundamentals: A Tale of Two Microbes

The choice between a prokaryotic and a eukaryotic host is a foundational decision in any metabolic engineering project, with profound implications for strain development and process scalability.

Escherichia coli: The Prokaryotic Powerhouse

E. coli's status as the "workhorse" of molecular biology is well-earned.[8] Its primary advantages lie in its rapid growth kinetics and the unparalleled sophistication of its genetic toolkit.[8][9][10]

  • Key Advantages:

    • Rapid Growth: A doubling time of ~20 minutes under optimal conditions allows for rapid iteration of design-build-test-learn cycles.[8]

    • Genetic Tractability: Decades of research have yielded a vast and highly characterized portfolio of plasmids, promoters, and genome editing tools (e.g., Lambda Red, CRISPR-Cas9), enabling precise and efficient genetic manipulation.[8][10]

    • High Productivity: E. coli can achieve very high cell densities in fermenters, and its robust central metabolism has been engineered to support exceptionally high titers and productivities for various biochemicals, including this compound.[3][11][12]

  • Inherent Limitations:

    • Neutral pH Optimum: E. coli grows optimally at a neutral pH (~7.0).[13] This is a significant process disadvantage for acid production. To maintain this pH during fermentation, base must be continuously added, resulting in the accumulation of muconate salt. The recovery of this compound from this salt form requires substantial acid addition downstream, increasing cost and complexity.[12][13]

    • Process Contamination: As a bacterium, it is susceptible to bacteriophage contamination, which can be catastrophic in large-scale industrial fermentations.[12]

    • Endotoxin Production: The lipopolysaccharide (LPS) in the outer membrane of this Gram-negative bacterium is an endotoxin, which can complicate purification, particularly for pharmaceutical applications.[8]

Saccharomyces cerevisiae: The Industrial Eukaryote

Commonly known as baker's or brewer's yeast, S. cerevisiae is a robust eukaryote with a long history of safe use in industrial processes, granting it "Generally Recognized as Safe" (GRAS) status.[7]

  • Key Advantages:

    • Acid Tolerance: Yeast thrives in acidic conditions (pH < 5), a crucial advantage for producing organic acids.[12][14] Fermentation can be run at a low pH where this compound exists predominantly in its less soluble, undissociated form, which simplifies downstream recovery processes like crystallization or extraction.[3][13]

    • Industrial Robustness: S. cerevisiae is highly tolerant to industrial inhibitors found in lignocellulosic hydrolysates and is resistant to phage contamination.[12][15]

    • Advanced Synthetic Biology Tools: While historically lagging behind E. coli, the synthetic biology toolkit for yeast, including powerful CRISPR-Cas9 systems and modular cloning (MoClo) toolkits, has matured rapidly, enabling complex genome engineering.[16][17][18]

  • Inherent Limitations:

    • Slower Growth: Compared to E. coli, yeast has a longer doubling time, which can extend the duration of experiments and fermentation runs.

    • Metabolic Complexity: As a eukaryote with subcellular compartments (e.g., mitochondria), its metabolic network can be more complex and rigid, sometimes making it challenging to redirect flux efficiently.[12][13]

Metabolic Engineering for De Novo this compound Production

The primary strategy for producing this compound from simple sugars like glucose in both hosts involves engineering a heterologous pathway that branches from the native shikimate pathway.

The Core Biosynthetic Pathway

The most successful engineered route diverts the shikimate pathway intermediate 3-dehydroshikimate (3-DHS) into this compound via three key enzymatic steps.[11][13]

  • 3-DHS Dehydratase (e.g., AroZ): Converts 3-DHS to protocatechuic acid (PCA).[1][13]

  • PCA Decarboxylase (e.g., AroY): Converts PCA to catechol. This step is often a significant bottleneck.[1][19]

  • Catechol 1,2-Dioxygenase (e.g., CatA): An oxygen-dependent ring-cleavage reaction that converts catechol to cis,cis-muconic acid.[1][13]

Core this compound Pathway cluster_shikimate Shikimate Pathway cluster_heterologous Heterologous Pathway Glucose Glucose PEP_E4P PEP + E4P Glucose->PEP_E4P Glycolysis/ Pentose Phosphate Pathway DHS 3-Dehydroshikimate (3-DHS) PEP_E4P->DHS DAHP Synthase PCA Protocatechuic Acid (PCA) DHS->PCA AroZ (3-DHS Dehydratase) Catechol Catechol PCA->Catechol AroY (PCA Decarboxylase) MA cis,cis-Muconic Acid Catechol->MA CatA (Catechol 1,2-Dioxygenase)

Caption: The core heterologous pathway for de novo this compound production from glucose.

Host-Specific Engineering Strategies

While the core pathway is similar, the auxiliary engineering required to optimize flux, precursor supply, and host physiology is distinct for each organism.

The primary focus in E. coli is to maximize the carbon flux from glucose towards 3-DHS and prevent its diversion into competing pathways.

  • Increasing Precursor Supply: To enhance the availability of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), common strategies include deleting genes of the phosphotransferase system (ptsH, ptsI, crr) and pyruvate kinase (pykF).[1] This prevents the consumption of PEP during glucose uptake and its conversion to pyruvate.

  • Boosting Shikimate Pathway Flux: Overexpression of a feedback-resistant version of DAHP synthase (aroFFBR or aroGFBR) is critical to pull flux into the pathway.[1]

  • Blocking Competing Routes: The native conversion of 3-DHS to shikimate is blocked to ensure it is funneled exclusively towards PCA.[1]

  • Pathway Diversification: Researchers have also explored alternative routes, such as those proceeding via 4-hydroxybenzoic acid (PHB) or shunting the tryptophan pathway intermediate anthranilate, to overcome bottlenecks in the primary pathway.[1][5][20]

E_coli_Engineering Engineering Strategy in E. coli Glucose Glucose PTS PTS System (ptsH, ptsI, crr) Glucose->PTS Glucose uptake PEP PEP PTS->PEP Deletion (Saves PEP) PykF Pyruvate Kinase (pykF) PEP->PykF Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway aroFFBR overexpression (Increases flux) Pyruvate Pyruvate PykF->Pyruvate Deletion (Saves PEP) MA_Pathway This compound Pathway Shikimate_Pathway->MA_Pathway

Caption: Key genetic modifications in E. coli to boost this compound precursor supply.

Engineering in yeast often involves broader modifications to accommodate the heterologous pathway within its more complex eukaryotic metabolism and to leverage its inherent robustness.

  • Eliminating Ethanol Production: To prevent carbon loss to ethanol, a major byproduct of yeast fermentation, pyruvate decarboxylase genes (PDC1, PDC5, PDC6) are typically deleted.[21] This dramatically redirects carbon flux towards pathways originating from pyruvate and PEP.

  • Overcoming the PCA Bottleneck: The PCA decarboxylase (AroY) step is notoriously inefficient in yeast. Successful strategies involve integrating multiple copies of the aroY gene into the genome to increase its expression level.[11][22]

  • Improving Host Tolerance: High concentrations of this compound can be toxic. Overexpressing efflux pumps and transporter genes (e.g., QDR3) has been shown to improve tolerance and final titers.[21][23]

  • Advanced Strain Development: The use of biosensors that link pathway flux to a fluorescent reporter has enabled high-throughput screening of mutant libraries and accelerated strain improvement through adaptive laboratory evolution (ALE).[2][11]

S_cerevisiae_Engineering Engineering Strategy in S. cerevisiae Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate PDC_genes PDC1, PDC5, PDC6 Pyruvate->PDC_genes Shikimate_Pathway Shikimate Pathway Pyruvate->Shikimate_Pathway Ethanol Ethanol PDC_genes->Ethanol Deletion (Prevents carbon loss) PCA PCA Shikimate_Pathway->PCA MA This compound PCA->MA AroY AroY Gene Cassette Genome Yeast Genome AroY->Genome Multi-copy Integration Genome->PCA Increased AroY Expression Tolerance Tolerance Genes (e.g., QDR3) Tolerance->Genome Overexpression

Caption: Core engineering strategies for this compound production in S. cerevisiae.

Performance Metrics: A Head-to-Head Comparison

A direct comparison of reported titers, yields, and productivities reveals the current state-of-the-art for each chassis. It is critical to interpret these values within the context of the fermentation conditions used.

Host OrganismTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Fermentation ConditionsReference
E. coli 64.50.39 (g/g mixed sugars)~0.927-L fed-batch[3]
E. coli 59~0.24~0.67Fed-batch[11][22]
E. coli 36.80.22 (mol/mol)0.77Fed-batch[13]
E. coli 4.45~0.22~0.06pH-controlled batch[24]
S. cerevisiae 22.50.0770.192-L fed-batch[25]
S. cerevisiae 20.80.100.2110-L fed-batch[11][25]
S. cerevisiae 9.3N/A0.10Fed-batch with ISPR[21][26]
S. cerevisiae 2.10.0130.009Fed-batch[2]

Analysis of Performance Data:

  • Peak Titer: Historically and currently, E. coli holds the record for the highest reported this compound titers from simple sugars, reaching over 60 g/L.[3] This demonstrates its immense metabolic capacity when fully optimized.

  • Yeast on the Rise: While early reports for S. cerevisiae showed significantly lower titers, recent advances in systematic metabolic engineering have closed the gap considerably, with titers now exceeding 20 g/L.[11][12][25] This upward trend highlights the rapid maturation of yeast as a production platform for this specific molecule.

  • The Process Perspective: The most striking difference lies in the process conditions. The high titers in E. coli are achieved at neutral pH. In contrast, the impressive results in S. cerevisiae are achieved at low pH. Furthermore, the application of in situ product recovery (ISPR) with yeast has been shown to dramatically improve performance by alleviating product toxicity, boosting titers by 300% in one study.[21][26] This integration of bioprocess engineering with metabolic engineering is a key advantage for the yeast platform.

Experimental Protocols: A Practical Guide

To translate theory into practice, we provide validated, high-level protocols for key workflows.

Protocol 1: Workflow for Strain Construction in E. coli

This protocol outlines the introduction of the this compound pathway into an E. coli host using plasmid-based expression.

  • Vector Construction:

    • Synthesize codon-optimized genes for 3-DHS dehydratase (aroZ), PCA decarboxylase (aroY), and catechol 1,2-dioxygenase (catA).

    • Assemble the three genes into a single operon under the control of an inducible promoter (e.g., PT7 or Ptrc) on a suitable expression vector (e.g., pET or pTrc99a) using Gibson Assembly or Golden Gate cloning.

  • Host Preparation:

    • Prepare electrocompetent cells of a suitable E. coli base strain (e.g., BW25113 for initial testing or a strain with genomic modifications like BL21(DE3) for T7 expression).

  • Transformation:

    • Transform the assembled plasmid into the competent E. coli cells via electroporation.

    • Select for successful transformants on LB agar plates containing the appropriate antibiotic.

  • Verification:

    • Isolate plasmid DNA from selected colonies and verify the correct assembly via restriction digest and Sanger sequencing.

E_coli_Workflow A Gene Synthesis (aroZ, aroY, catA) C Gibson Assembly A->C B Vector Backbone (e.g., pET-28a) B->C D Transformation (Electroporation) C->D E Selection on Antibiotic Plates D->E F Colony PCR & Sequencing Verification E->F G Verified Production Strain F->G

Caption: Experimental workflow for plasmid-based pathway expression in E. coli.

Protocol 2: Workflow for Strain Construction in S. cerevisiae

This protocol details the genomic integration of the pathway for stable expression in yeast using CRISPR-Cas9.

  • Cassette Design & Construction:

    • Design a donor DNA repair cassette containing the this compound pathway operon (e.g., aroZ, aroY, catA, each with its own promoter and terminator). Flank the cassette with 50-60 bp homology arms identical to the regions upstream and downstream of the desired genomic integration site (e.g., a known neutral locus).

    • Design a gRNA sequence that targets the chosen integration site.

  • CRISPR Plasmid:

    • Clone the gRNA sequence into a yeast CRISPR-Cas9 expression plasmid (which often carries a selectable marker like URA3).

  • Yeast Transformation:

    • Co-transform the CRISPR-Cas9/gRNA plasmid and the linear donor DNA repair cassette into the desired S. cerevisiae strain using the high-efficiency LiAc/SS-DNA/PEG method.

  • Selection & Verification:

    • Select for transformants on plates lacking the appropriate nutrient (e.g., uracil).

    • Verify correct integration at the target locus via diagnostic colony PCR using primers that anneal outside the homology arms and within the integrated cassette.

    • Cure the CRISPR plasmid by growing the verified strain on media containing 5-Fluoroorotic Acid (5-FOA), which is toxic to cells expressing URA3.

Yeast_Workflow A Design Donor DNA (with Homology Arms) D Co-transform Plasmid & Donor DNA into Yeast A->D B Design gRNA C Assemble CRISPR Plasmid B->C C->D E Selection on Dropout Media D->E F Verify Integration (Colony PCR) E->F G Cure CRISPR Plasmid (5-FOA Selection) F->G H Verified Production Strain G->H

Caption: Experimental workflow for genomic integration of a pathway in S. cerevisiae.

Synthesis and Strategic Outlook: Choosing Your Chassis

The choice between E. coli and S. cerevisiae is not a matter of which is "better," but which is better suited for a specific goal.

  • Choose E. coli for:

    • Rapid Prototyping and Discovery: When the primary goal is to quickly test new enzymes, pathway configurations, or achieve a proof-of-concept, E. coli's speed is a decisive advantage.

    • Maximizing Titer in Research Settings: If the objective is to achieve the highest possible concentration in a lab-scale fermenter without immediate concern for downstream processing costs, E. coli remains the frontrunner.

  • Choose S. cerevisiae for:

    • Industrial Process Development: When the goal is to develop a scalable, economically viable process, yeast's acid tolerance, robustness, and GRAS status provide a clear and compelling advantage.[3][13] The ability to perform fermentation at low pH significantly reduces downstream chemical costs and simplifies product recovery.

    • Utilizing Complex Feedstocks: Its inherent tolerance to inhibitors makes it a superior candidate for converting lignocellulosic biomass hydrolysates into this compound.[27]

Future Directions: The field is advancing rapidly on multiple fronts. Key areas of future research will include the discovery of more robust and efficient enzymes, particularly PCA decarboxylases; the implementation of dynamic regulatory controls to balance cell growth and production; and the co-development of strains with integrated in situ product recovery systems to push beyond current toxicity limits. The application of machine learning and systems biology will undoubtedly accelerate the design of next-generation cell factories in both chassis.[6]

References

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  • Various Authors. (2024). Why is E. coli the most widely used host in genetic engineering, and what are its main limitations? ResearchGate. [Link]

  • Li, K., et al. (2024). Metabolic pathway for this compound production in Corynebacterium glutamicum. ResearchGate. [Link]

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  • Shaw, W. M., et al. (2018). Synthetic biology toolkits and applications in Saccharomyces cerevisiae. PubMed. [Link]

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  • Wang, Y., et al. (2022). An integrated yeast-based process for cis,cis-muconic acid production. PubMed Central. [Link]

  • Weber, C., et al. (2012). Biosynthesis of cis,cis-Muconic Acid and Its Aromatic Precursors, Catechol and Protocatechuic Acid, from Renewable Feedstocks by Saccharomyces cerevisiae. PubMed Central. [Link]

  • Mendonça, R. T. (2021). Development of an Efficient Fermentation Process for this compound using Saccharomyces cerevisiae. Universidade de Lisboa Repository. [Link]

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Sources

A Comparative Guide to the Catalytic Efficiency of Rhodium vs. Palladium for Adipic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in chemical synthesis and drug development, the choice of catalyst is paramount to achieving optimal reaction efficiency, selectivity, and economic viability. Adipic acid, a critical precursor for the production of nylon-6,6 and other polymers, is a focal point of intense research aimed at developing more sustainable and efficient synthesis routes. This guide provides an in-depth technical comparison of two prominent platinum group metals, Rhodium (Rh) and Palladium (Pd), in their catalytic application for adipic acid synthesis, drawing upon experimental data and mechanistic insights.

Introduction: The Quest for Greener Adipic Acid Production

The conventional industrial synthesis of adipic acid relies on the nitric acid oxidation of a cyclohexanol-cyclohexanone mixture (KA oil), a process that generates significant nitrous oxide (N₂O) emissions—a potent greenhouse gas[1]. This environmental drawback has spurred the exploration of alternative, "greener" pathways. These include the direct oxidation of cyclohexane and the valorization of biomass-derived feedstocks. In these innovative routes, the catalytic prowess of noble metals like Rhodium and Palladium is pivotal. This guide will dissect the performance of Rh and Pd in two key synthetic approaches: the hydrogenation of muconic acid (a biomass-derived intermediate) and the oxidation of cyclohexane derivatives.

Comparative Analysis of Catalytic Performance

The efficiency of a catalyst is not a singular metric but a composite of its activity, selectivity, stability, and robustness under specific reaction conditions. Here, we compare Rh and Pd based on available experimental data.

Hydrogenation of this compound: A Bio-Based Route

A promising green route to adipic acid involves the hydrogenation of this compound, which can be produced from renewable biomass. In this context, both Rh and Pd have demonstrated high activity.

A key study directly comparing platinum group metals for the hydrogenation of cis,cis-muconic acid revealed that both Rhodium and Palladium are highly active catalysts for this transformation, significantly outperforming Platinum (Pt) and Ruthenium (Ru)[2]. However, a critical differentiator emerged in terms of catalyst stability.

Data Summary: Hydrogenation of cis,cis-Muconic Acid

CatalystSupportActivityMetal LeachingStabilityReference
Rhodium (Rh) Activated Carbon (AC)HighNot significantStable performance over 100h[2]
Palladium (Pd) Activated Carbon (AC)HighSignificant (1-9%)Prone to leaching[2]
Palladium (Pd) Silica (SiO₂)HighSignificant (1-9%)Prone to leaching[2]

Key Insights:

  • Activity: Both Rh and Pd exhibit high catalytic activity for the hydrogenation of this compound to adipic acid.

  • Stability and Leaching: Rhodium on an activated carbon support (Rh/AC) demonstrates superior stability with negligible leaching. In contrast, Palladium catalysts, on both activated carbon and silica supports, show significant metal leaching (1-9%), which is a considerable drawback for industrial applications due to catalyst loss and potential product contamination[2].

The propensity of Palladium to leach can be attributed to the formation of soluble Pd species under certain reaction conditions. While bimetallic formulations, such as Pd-Au, have been explored to enhance stability and activity, the intrinsic stability of Rh under these conditions is a notable advantage[3][4].

Oxidation of Cyclohexane and its Derivatives: The Conventional Route Modernized

The direct, one-step oxidation of cyclohexane to adipic acid is a "holy grail" in catalysis, aiming to replace the multi-step, polluting industrial process. While direct comparative studies of Rh vs. Pd for this specific one-pot reaction are scarce in the literature, their performance can be inferred from studies on the oxidation of cyclohexane and its intermediates, cyclohexanol and cyclohexanone.

Palladium, often in bimetallic formulations with Gold (Au), has been investigated for the direct oxidation of cyclohexane. For instance, Au-Pd/TiO₂ catalysts have shown some selectivity towards adipic acid, attributed to synergistic effects between the two metals[5]. However, conversions and selectivities often remain modest.

Rhodium has been explored in the context of hydrodeoxygenation of biomass-derived glucaric acid to adipic acid, with a patent disclosing an 89% yield using a Pt/Rh metallic catalyst in an acidic medium[6][7][8]. While not a direct comparison for cyclohexane oxidation, this highlights Rh's capability in related transformations.

Mechanistic Considerations: The "Why" Behind the Performance

The differences in catalytic efficiency between Rhodium and Palladium can be traced back to their fundamental electronic structures and their resulting interactions with reactants.

Hydrogenation of this compound

The hydrogenation of this compound involves the saturation of its carbon-carbon double bonds. This process, on a heterogeneous catalyst surface, generally follows the Horiuti-Polanyi mechanism.

Proposed Hydrogenation Mechanism

Hydrogenation_Mechanism cluster_catalyst Catalyst Surface (M = Rh or Pd) M M H2 H₂ H_ads 2H(ads) H2->H_ads Dissociative Adsorption MA This compound MA_ads This compound(ads) MA->MA_ads Adsorption Intermediate_ads Intermediate(ads) MA_ads->Intermediate_ads + H(ads) AA_ads Adipic Acid(ads) Intermediate_ads->AA_ads + H(ads) AA Adipic Acid AA_ads->AA Desorption

Caption: Generalized mechanism for this compound hydrogenation.

Both Rh and Pd are adept at dissociatively adsorbing hydrogen and coordinating with the double bonds of this compound. The subtle differences in their d-orbital energies can influence the strength of substrate binding and the activation barriers for the hydrogenation steps. The stronger oxophilicity of Rh compared to Pd may also play a role in the interaction with the carboxylic acid functionalities of the substrate and product, potentially influencing selectivity and desorption rates. The observed higher stability of Rh suggests a stronger metal-support interaction and a lower tendency to form soluble species under the reaction conditions compared to Pd[2].

Oxidation of Cyclohexane

The catalytic oxidation of cyclohexane to adipic acid is a complex, multi-step free-radical process. The catalyst's role is to facilitate the activation of C-H bonds and the selective introduction of oxygen.

Logical Flow of Cyclohexane Oxidation

Oxidation_Flow Cyclohexane Cyclohexane Cyclohexyl_Radical Cyclohexyl Radical Cyclohexane->Cyclohexyl_Radical C-H Activation (Catalyst + O₂) Cyclohexyl_Hydroperoxide Cyclohexyl Hydroperoxide Cyclohexyl_Radical->Cyclohexyl_Hydroperoxide + O₂ KA_Oil Cyclohexanol/ Cyclohexanone (KA Oil) Cyclohexyl_Hydroperoxide->KA_Oil Decomposition Adipic_Acid Adipic Acid KA_Oil->Adipic_Acid Further Oxidation

Caption: Simplified pathway for cyclohexane oxidation to adipic acid.

Both Rh and Pd are known to be active in C-H activation. However, achieving high selectivity to adipic acid is challenging due to over-oxidation and the formation of byproducts. The precise mechanism and the nature of the active oxygen species are highly dependent on the catalyst formulation (e.g., ligands, support material) and reaction conditions.

Experimental Protocols

The following are representative, generalized protocols for the synthesis of adipic acid, illustrating the practical application of Rh and Pd catalysts. Researchers should consult the primary literature for specific catalyst preparation and reaction optimization details.

Protocol 1: Rh-Catalyzed Hydrogenation of this compound

This protocol is based on the findings of high activity and stability for Rh/C catalysts[2].

Objective: To synthesize adipic acid via the hydrogenation of this compound using a Rhodium on activated carbon catalyst.

Materials:

  • cis,cis-Muconic acid

  • 5% Rh/C catalyst

  • Ethanol (solvent)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (high purity)

  • Filtration apparatus

Procedure:

  • Reactor Charging: In a glass liner for the autoclave, add cis,cis-muconic acid (1.0 g) and 5% Rh/C catalyst (e.g., 10 wt% of the substrate).

  • Solvent Addition: Add ethanol (e.g., 50 mL) to the liner.

  • Reactor Assembly: Place the liner in the autoclave, seal the reactor, and connect it to the hydrogen gas line.

  • Inerting: Purge the reactor 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to remove all air.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar) and begin heating to the reaction temperature (e.g., 80°C) with vigorous stirring.

  • Reaction: Maintain the reaction conditions for a set period (e.g., 4-6 hours), monitoring the pressure for hydrogen uptake.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Isolation: Open the reactor, remove the liner, and filter the reaction mixture to separate the catalyst.

  • Purification: The filtrate containing the product can be concentrated under reduced pressure, and the resulting solid adipic acid can be purified by recrystallization from hot water.

Protocol 2: Pd-Catalyzed Oxidation of Cyclohexanol/Cyclohexanone

This protocol is a generalized representation of a greener approach to the second step of the conventional adipic acid process, using a Pd-based catalyst and a milder oxidant.

Objective: To synthesize adipic acid by oxidizing a cyclohexanol/cyclohexanone mixture using a supported Palladium catalyst.

Materials:

  • Cyclohexanol/Cyclohexanone (KA oil) mixture

  • Supported Pd catalyst (e.g., Au-Pd/TiO₂)

  • Hydrogen peroxide (30% aqueous solution) or molecular oxygen

  • Solvent (e.g., acetic acid or a biphasic system)

  • Glass reactor with reflux condenser and magnetic stirring

  • Heating mantle

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the KA oil (e.g., 5.0 g), the supported Pd catalyst (e.g., 1-2 mol%), and the solvent (e.g., 50 mL).

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 90°C) with vigorous stirring.

  • Oxidant Addition: If using hydrogen peroxide, add it dropwise to the reaction mixture over a period of time. If using molecular oxygen, bubble a continuous stream of O₂ through the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction reaches completion (or a desired conversion), cool the mixture to room temperature.

  • Catalyst Removal: Separate the heterogeneous catalyst by filtration.

  • Product Isolation: The adipic acid can be isolated from the reaction mixture by crystallization upon cooling or by solvent extraction and subsequent evaporation. Further purification can be achieved by recrystallization.

Conclusion and Future Outlook

The comparative analysis of Rhodium and Palladium for adipic acid synthesis reveals a nuanced picture where the optimal catalyst choice is highly dependent on the specific synthetic route.

  • For biomass-derived pathways such as the hydrogenation of this compound, Rhodium demonstrates a clear advantage in terms of catalyst stability and resistance to leaching , making it a more robust candidate for long-term, continuous processes despite both metals showing high activity[2].

  • For petroleum-based routes involving the oxidation of cyclohexane and its derivatives, both Rh and Pd have shown potential, often as part of bimetallic or more complex catalytic systems. However, a definitive, side-by-side comparison under identical "green" conditions is still an area ripe for further investigation. The development of highly selective and stable catalysts for the direct, one-pot oxidation of cyclohexane to adipic acid remains a significant challenge.

Future research should focus on designing catalysts with enhanced stability, particularly for Palladium, and on elucidating detailed reaction mechanisms to enable the rational design of more efficient and selective catalysts. The exploration of novel supports and the synthesis of well-defined, single-site catalysts are promising avenues to unlock the full potential of both Rhodium and Palladium in the sustainable production of adipic acid.

References

  • Capelli, S., Motta, D., Evangelisti, C., Dimitratos, N., Prati, L., Pirola, C., & Villa, A. (2021). Pd–Au Bimetallic Catalysts for the Hydrogenation of this compound to Bio-Adipic Acid. Catalysts, 11(1), 113. [Link]

  • Vardon, D. R., Rorrer, N. A., Scott, E. M., Nicholson, D., Johnson, C. W., Beckham, G. T., & Peterson, D. J. (2016). cis,cis-Muconic acid: separation and catalysis to bio-adipic acid for nylon-6,6 polymerization. Green Chemistry, 18(11), 3397-3413. [Link]

  • Villa, A., Motta, D., Schiorlin, M., Prati, L., & Spontoni, P. (2020). Pd–Au Bimetallic Catalysts for the Hydrogenation of this compound to Bio-Adipic Acid. Catalysts, 10(10), 1142. [Link]

  • Yan, W., Zhang, G., Wang, J., Liu, M., Sun, Y., Zhou, Z., ... & Jin, X. (2020). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. Frontiers in Chemistry, 8, 185. [Link]

  • Pomares, M., Guedes, A., Ribeiro, A. P. C., Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2020). Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane. Catalysts, 10(12), 1449. [Link]

  • Lisicki, D., Orlińska, B., Marek, A. A., Bińczak, J., Dziuba, K., & Martyniuk, T. (2023). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. Materials, 16(1), 298. [Link]

  • Jagadeesan, D., Bal, R., & Chavan, S. A. (2021). Direct Oxidation of Cyclohexane to Adipic Acid by a WFeCoO (OH) Catalyst: Role of Brønsted Acidity and Oxygen Vacancies. ACS Catalysis, 11(17), 10754-10766. [Link]

  • Yan, W., et al. (2020). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. Frontiers in Chemistry, 8, 185. [Link]

  • Yan, W., Zhang, G., Wang, J., Liu, M., Sun, Y., Zhou, Z., ... & Jin, X. (2020). Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts. Frontiers in Chemistry, 8, 185. [Link]

  • Wei, D., et al. (2022). Efficient Production of Adipic Acid by a Two-Step Catalytic Reaction of Biomass-Derived 2,5-Furandicarboxylic Acid. ChemSusChem, 15(8), e202102636. [Link]

Sources

A Senior Application Scientist's Guide to Promoter Selection for Optimal Muconic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the microbial production of muconic acid, a valuable platform chemical, the choice of promoters to drive the expression of pathway genes is a critical determinant of success. This guide provides an in-depth comparison of different promoter strategies, supported by experimental data, to empower you in designing robust and high-yielding production strains. We will delve into the causality behind experimental choices and present detailed methodologies to ensure scientific integrity and reproducibility.

The Central Role of Promoters in the this compound Pathway

The biosynthesis of this compound from central carbon metabolism, typically glucose, involves a heterologous pathway that diverts intermediates from the host's native aromatic amino acid biosynthesis. A common route proceeds from 3-dehydroshikimate (DHS) through protocatechuic acid (PCA) and catechol to cis,cis-muconic acid. The key enzymes in this pathway are 3-dehydroshikimate dehydratase (encoded by aroZ), protocatechuate decarboxylase (aroY), and catechol 1,2-dioxygenase (catA).

The expression levels of these enzymes must be carefully balanced. Overexpression of an upstream enzyme can lead to the accumulation of a toxic intermediate, while insufficient expression of a downstream enzyme can create a bottleneck, limiting the overall flux to this compound. Promoters, as the primary regulators of gene transcription, are the principal tools for achieving this metabolic equilibrium.

Visualizing the Core this compound Pathway

MuconicAcidPathway Glucose Glucose ShikimatePathway Shikimate Pathway Glucose->ShikimatePathway DHS 3-Dehydroshikimate (DHS) ShikimatePathway->DHS PCA Protocatechuic Acid (PCA) DHS->PCA aroZ (3-dehydroshikimate dehydratase) Catechol Catechol PCA->Catechol aroY (protocatechuate decarboxylase) MuconicAcid cis,cis-Muconic Acid Catechol->MuconicAcid catA (catechol 1,2-dioxygenase)

Caption: A simplified schematic of a common biosynthetic pathway for cis,cis-muconic acid production from glucose.

Comparing Promoter Strategies: A Data-Driven Analysis

The selection of a promoter strategy is highly dependent on the host organism and the specific metabolic context. Here, we compare the performance of constitutive, inducible, and synthetic promoters in various microbial hosts.

Constitutive Promoters: The "Always-On" Approach

Constitutive promoters provide a constant level of gene expression throughout the cell's life cycle. Their primary advantage is simplicity, as they do not require the addition of an inducer. However, the lack of temporal control can sometimes be a drawback, especially if the expressed enzyme is burdensome to the cell during the growth phase. The key to successfully using constitutive promoters lies in selecting a range of promoters with varying strengths to empirically determine the optimal expression level for each pathway gene.

In Saccharomyces cerevisiae, for instance, a study demonstrated that this compound titers increased with the strength of the constitutive promoters used to drive the expression of a key pathway gene.[1][2] Using the strong TEF1 promoter resulted in higher this compound production compared to weaker promoters, and this was accompanied by a desirable decrease in the accumulation of the intermediate PCA.[1] This highlights the direct correlation between promoter strength and pathway flux, but also underscores the need to avoid creating new bottlenecks.

Inducible Promoters: Controlled Gene Expression

Inducible promoters allow for temporal control of gene expression, which can be advantageous for decoupling cell growth from production. This is particularly useful when the expression of pathway genes is metabolically taxing. The most common inducible system in Escherichia coli is the lac operon-based system, induced by isopropyl β-D-1-thiogalactopyranoside (IPTG).

For example, the strong tac promoter, an IPTG-inducible hybrid of the trp and lac promoters, has been effectively used in E. coli and Pseudomonas putida for this compound production.[3][4] This allows for robust cell growth to a high density before inducing the expression of the this compound pathway, thereby maximizing volumetric productivity.

Synthetic Promoters: Fine-Tuning for Precision

A significant advancement in metabolic engineering is the development of synthetic promoter libraries with a wide range of strengths. These libraries allow for precise and predictable tuning of gene expression, enabling the fine-balancing of metabolic pathways.

One study in E. coli constructed a synthetic promoter library by introducing degenerate base pairs into the spacer region between the -35 and -10 boxes and upstream of the transcription initiation site.[5] This library yielded over 700 promoters with varying strengths. When five of these characterized promoters were used to control the expression of genes in the this compound pathway, it was demonstrated that promoter strength could directly regulate the production of this compound and the accumulation of the intermediate catechol.[5] This approach provides a powerful tool for optimizing metabolic flux and minimizing the formation of unwanted byproducts.

Performance Comparison of Promoters for this compound Production

Host OrganismPromoter(s)TypeKey Gene(s) ControlledThis compound Titer (g/L)Key Findings & RationaleReference(s)
Escherichia coliSynthetic Promoter LibraryConstitutive (varying strengths)This compound pathway genesVariableDemonstrated that fine-tuning promoter strength can balance the pathway and reduce intermediate accumulation.[5]
Escherichia colitac promoterInducible (IPTG)aroE, aroL0.12Overexpression of upstream shikimate pathway genes under an inducible promoter increased this compound production.[3]
Saccharomyces cerevisiaeTEF1, RPL18BConstitutive (strong)QDR3 (a transporter)3.04 - 3.70Stronger promoters for a transporter gene improved this compound titer and reduced PCA accumulation.[1][2]
Saccharomyces cerevisiaeVarious strong promotersConstitutivearoZ, aroY, catA~0.00156Initial demonstration of the pathway in yeast using strong constitutive promoters.[6]
Corynebacterium glutamicumStrong native promoterConstitutivecatA85 (from catechol)Replacement of the native catA promoter with a strong promoter significantly boosted this compound production from catechol.[7]
Pseudomonas putidatac promoterInducible (IPTG)fcs, echNot specified for this compound directly, but enhanced precursor conversionEnhanced expression of upstream genes for lignin valorization towards this compound precursors.[4]

Experimental Protocols: A Guide to Promoter Evaluation

To ensure the trustworthiness of our findings, we provide a generalized, self-validating workflow for evaluating promoter performance for your specific this compound production host.

General Workflow for Promoter Characterization and Strain Engineering

PromoterEvaluationWorkflow cluster_0 Promoter Selection & Library Construction cluster_1 Promoter Strength Characterization cluster_2 Pathway Engineering & Evaluation SelectPromoters Select Candidate Promoters (Constitutive, Inducible, Synthetic) ConstructLibrary Construct Promoter-Reporter Plasmids (e.g., driving GFP/RFP) SelectPromoters->ConstructLibrary TransformHost Transform Host Strain with Library MeasureReporter Measure Reporter Expression (e.g., Fluorescence) TransformHost->MeasureReporter RankPromoters Rank Promoters by Strength MeasureReporter->RankPromoters ConstructPathway Construct this compound Pathway Plasmids with Selected Promoters RankPromoters->ConstructPathway TransformProductionHost Transform Production Host ConstructPathway->TransformProductionHost Cultivation Cultivate Engineered Strains TransformProductionHost->Cultivation AnalyzeProducts Analyze this compound & Intermediates (HPLC) Cultivation->AnalyzeProducts

Caption: A generalized workflow for the selection, characterization, and implementation of promoters for metabolic engineering.

Step-by-Step Methodology

1. Promoter Selection and Plasmid Construction:

  • Rationale: To systematically evaluate promoters, they are first cloned upstream of a reporter gene (e.g., GFP, RFP) in a standardized plasmid backbone. This allows for the direct comparison of promoter strength independent of the metabolic pathway.
  • Protocol:
  • Select a set of native constitutive promoters with known varying strengths, well-characterized inducible promoters, or construct a synthetic promoter library.
  • Amplify the promoter sequences via PCR.
  • Clone the promoter fragments into a reporter plasmid upstream of a fluorescent protein gene using standard molecular cloning techniques (e.g., Gibson assembly, restriction-ligation).
  • Verify the constructs by Sanger sequencing.

2. Promoter Strength Characterization:

  • Rationale: Quantifying the output of the reporter gene provides a reliable measure of promoter strength.
  • Protocol:
  • Transform the promoter-reporter plasmids into the desired host organism.
  • Cultivate the strains under defined conditions (e.g., specific media, temperature). For inducible promoters, test a range of inducer concentrations.
  • Measure the fluorescence of the reporter protein at different time points using a plate reader or flow cytometer.
  • Normalize the fluorescence signal to the cell density (e.g., OD600) to account for differences in growth.
  • Rank the promoters based on their measured strength.

3. This compound Pathway Construction and Evaluation:

  • Rationale: The ultimate test of a promoter's performance is its ability to drive the efficient production of the target molecule in the context of the full metabolic pathway.
  • Protocol:
  • Based on the promoter characterization data, select a range of promoters (e.g., weak, medium, strong) to drive the expression of the this compound pathway genes (aroZ, aroY, catA).
  • Construct expression plasmids harboring the this compound pathway genes under the control of the selected promoters. It is often beneficial to express the pathway genes as a synthetic operon.
  • Transform the production host with the pathway plasmids.
  • Cultivate the engineered strains in a suitable production medium. For inducible systems, add the inducer at the appropriate time (e.g., mid-exponential phase).
  • Collect samples at regular intervals and analyze the supernatant for this compound and key intermediates (e.g., PCA, catechol) using High-Performance Liquid Chromatography (HPLC).
  • Quantify the titer (g/L), yield (g product/g substrate), and productivity (g/L/h) for each strain to identify the optimal promoter combination.

Conclusion: A Path to Optimized this compound Production

The rational selection and evaluation of promoters are paramount for the successful engineering of microbial strains for this compound production. While strong constitutive promoters can be effective, the fine-tuning capabilities offered by synthetic promoter libraries provide a more robust strategy for balancing metabolic pathways and maximizing product titers. For processes where cell viability is a concern, the temporal control afforded by inducible promoters remains a valuable tool. By following the systematic evaluation workflow outlined in this guide, researchers can de-risk their strain development efforts and accelerate the journey towards commercially viable bio-production of this compound.

References

Sources

comparative study of muconic acid-based polymers and conventional plastics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Muconic Acid-Based Polymers and Conventional Plastics for Researchers and Drug Development Professionals

In the quest for sustainable materials and advanced functional polymers, the scientific community is increasingly turning its attention from petroleum-based feedstocks to renewable, bio-based alternatives.[1] Among the most promising of these is this compound, a dicarboxylic acid that can be produced in high yields from sugars and lignin-derived compounds.[2] This guide provides a comparative analysis of polymers derived from this compound and conventional plastics, exemplified primarily by polyethylene terephthalate (PET). We will delve into their synthesis, comparative performance based on experimental data, and the unique functionalities that position this compound-based polymers as a versatile platform for advanced applications, including drug delivery and specialized resins.

Synthesis Paradigms: From Bio-fermentation to Petrochemicals

The fundamental difference between these two classes of polymers begins at their origin. Conventional plastics like PET are products of the petrochemical industry, derived from finite fossil fuels.[3] In contrast, this compound is a product of green chemistry, leveraging bio-fermentation processes.[4]

This compound-Based Polymers: this compound's highly functional structure, featuring two carboxylic acid groups and two conjugated double bonds, makes it exceptionally versatile for polymerization.[5] Key synthesis routes include:

  • Enzymatic Polymerization: An eco-friendly approach using enzymes like Candida antarctica lipase B (CALB) to catalyze polycondensation, yielding well-defined unsaturated polyesters with minimal side reactions.[6][7] This method is attractive for its high selectivity and operation under mild conditions.[8]

  • Polycondensation: A conventional method reacting this compound or its ester derivatives with various diols. This route allows for the incorporation of this compound into existing polyester families, such as those based on succinic acid, to tune properties.[9]

  • Chain-Growth Polymerization: Methods like reversible addition-fragmentation chain transfer (RAFT) polymerization can be used with this compound esters to create polymers with controlled molecular weights and architectures.[10][11]

Conventional Plastics (e.g., PET): Polyethylene terephthalate is synthesized through the polycondensation of ethylene glycol and terephthalic acid, both derived from petroleum feedstocks.[8][12] This process is highly optimized for large-scale industrial production.[3]

Synthesis_Comparison cluster_0 This compound Polymers cluster_1 Conventional Plastics bionode Renewable Feedstock (Sugars, Lignin) ma This compound (MA) bionode->ma Bio-fermentation polycond Polycondensation (with Diols) ma->polycond enzymatic Enzymatic Polymerization ma->enzymatic raft Chain-Growth (e.g., RAFT) ma->raft ma_polymer Polymuconate polycond->ma_polymer enzymatic->ma_polymer raft->ma_polymer petronode Petroleum Feedstock (Crude Oil) monomers Monomers (e.g., Terephthalic Acid, Ethylene Glycol) petronode->monomers Refining petro_poly Polycondensation monomers->petro_poly pet_polymer PET Plastic petro_poly->pet_polymer

Caption: Comparative synthesis workflows for this compound-based polymers and conventional plastics.

Comparative Analysis of Material Properties

The structural differences between polymuconates and conventional plastics like PET translate into distinct thermal, mechanical, and end-of-life properties.

Thermal Properties

Thermal analysis is critical for determining a polymer's processing window and service temperature. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).

Incorporating this compound into polyester backbones has been shown to increase the glass transition temperature while decreasing the melting and degradation temperatures compared to their saturated analogues.[9][2] This suggests that the rigidity of the double bonds in the muconate unit restricts chain mobility, thereby raising the Tg. The decrease in degradation temperature may be attributed to the presence of these same double bonds, which can be potential sites for initiating thermal degradation. Polymuconates themselves exhibit excellent thermal stability, with degradation often occurring at high temperatures.[7]

PropertyThis compound-Based PolymersConventional Plastics (PET)
Glass Transition (Tg) -7°C to 12°C (for certain co-polyesters)[7]; up to -62°C for others[10]~70-80°C[13]
Melting Temperature (Tm) Varies with co-monomer; often lower than saturated analogues[2]~250-260°C[14]
Decomposition Temp (Td) ~415-431°C (for certain polyesters)[7]~400-450°C

Note: Properties of this compound polymers are highly tunable based on the co-monomers and polymer architecture.

Mechanical Performance

Mechanical properties dictate the suitability of a polymer for structural applications. Tensile testing is the most common method to evaluate these properties.

PET is known for its high tensile strength and durability, making it ideal for applications like beverage bottles.[12][13] this compound-based polymers, particularly when formulated into thermoset composites, can also achieve exceptional mechanical performance. For example, a poly(butylene succinate-co-muconate) and styrene mixture infused into a woven glass mat resulted in a thermoset composite with a shear modulus exceeding 30 GPa, a value typical of commercial composites.[9] This demonstrates the potential of this compound to create high-strength, bio-based materials.

PropertyThis compound-Based PolymersConventional Plastics (PET)
Tensile Strength Tunable; can be high in composites[9]55 - 75 MPa[13]
Young's Modulus Tunable; high-performance composites possible[9]2.8 - 3.1 GPa
Biodegradability, Recyclability, and Functionalization

End-of-Life Scenarios: This is where this compound-based polymers present a significant paradigm shift.

  • Conventional Plastics: PET is highly recyclable (Recycle Code #1), but this process is energy-intensive, and the material quality can degrade with each cycle.[14][15] Most petroleum-based plastics are not biodegradable and persist in the environment for hundreds of years.[3][16]

  • This compound Polymers: Many bio-based polymers, including certain polymuconates, offer the potential for biodegradability.[6][17] More uniquely, the double bonds within the polymer backbone are susceptible to cleavage by processes like ozonolysis.[18] This opens up the possibility of chemical "upcycling," where the polymer can be broken down into valuable small molecules, a stark contrast to the downcycling typical of mechanical recycling.[10][18]

Post-Polymerization Modification: The alkene functionalities in the backbone of polymuconates are a key advantage.[6][8] These double bonds serve as reactive handles for post-polymerization modification, allowing for the tuning of properties or the attachment of functional groups (e.g., for drug conjugation) after the main polymer has been synthesized.[5][18] This inherent functionality is absent in the saturated backbone of plastics like PET.

Experimental Protocols for Polymer Characterization

To ensure the validity of any comparative study, rigorous and standardized characterization is essential. The following section details the protocols for key analytical techniques. The causality for these specific experimental choices lies in their ability to probe the fundamental properties—thermal stability, mechanical resilience, and chemical structure—that define a polymer's performance.

Characterization_Workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis cluster_structural Structural Analysis start Polymer Sample (Muconate-based or Conventional) tga TGA (Thermogravimetric Analysis) start->tga dsc DSC (Differential Scanning Calorimetry) start->dsc tensile Tensile Testing (UTM) start->tensile ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy start->nmr prop_thermal Thermal Stability (Td) Composition tga->prop_thermal prop_phase Phase Transitions (Tg, Tm) dsc->prop_phase prop_mech Tensile Strength Young's Modulus tensile->prop_mech prop_func Functional Groups Chemical Fingerprint ftir->prop_func prop_struct Detailed Structure Monomer Sequence nmr->prop_struct

Caption: A general workflow for comprehensive polymer characterization.

Protocol: Thermal Analysis (TGA & DSC)

Objective: To determine the thermal stability (TGA) and phase transition temperatures (DSC) of the polymer. These data are crucial for defining the material's processing conditions and maximum service temperature.[19][20]

A. Thermogravimetric Analysis (TGA)

  • Principle: TGA measures mass changes in a material as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and material composition.[21]

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a TGA pan (typically platinum or ceramic).

    • Instrument Setup: Place the pan in the TGA furnace.

    • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Program: Heat the sample from ambient temperature (e.g., 30°C) to an upper limit (e.g., 600-800°C) at a constant rate, typically 10°C/min.[22]

    • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of significant mass loss is reported as the decomposition temperature (Td).

B. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like Tg and Tm.[23]

  • Methodology:

    • Sample Preparation: Seal 5-10 mg of the dry polymer sample in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell.

    • Heating/Cooling Program (Heat-Cool-Heat Cycle):

      • First Heat: Heat the sample from ambient to a temperature above its expected melting point (e.g., 200°C for a muconate polyester, 280°C for PET) at a rate of 10°C/min. This removes the sample's prior thermal history.

      • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) back to a low temperature (e.g., -80°C).

      • Second Heat: Heat the sample again at 10°C/min. The data from this second heating scan is typically used for analysis.[22]

    • Data Analysis: Plot heat flow versus temperature. The glass transition (Tg) is observed as a step change in the baseline, and melting (Tm) is observed as an endothermic peak.

Protocol: Mechanical Tensile Testing

Objective: To measure the fundamental mechanical properties of a polymer, including its stiffness (Young's Modulus), strength (Tensile Strength), and ductility (Elongation at Break).[24] This is essential for any load-bearing application.

  • Principle: A standardized sample is subjected to a controlled tensile force until it fails. The applied force and the sample's elongation are measured simultaneously.[25]

  • Methodology:

    • Sample Preparation: Prepare dog-bone shaped specimens according to a standard like ASTM D638.[26][27] Precisely measure the width and thickness of the narrow section (gauge section) of each specimen.

    • Instrument Setup: Mount the specimen into the grips of a Universal Testing Machine (UTM).

    • Testing Procedure: Pull the specimen apart at a constant crosshead speed (e.g., 5 mm/min) until it fractures. The UTM software records the applied load and the grip separation (extension).[26]

    • Data Analysis:

      • Convert Load vs. Extension data into a Stress vs. Strain curve.

      • Stress (σ): Applied Load / Initial Cross-sectional Area.

      • Strain (ε): Change in Length / Original Gauge Length.

      • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

      • Tensile Strength: The maximum stress the material can withstand before fracturing.

      • Elongation at Break: The strain at the point of fracture, expressed as a percentage.

Protocol: Spectroscopic Analysis (FTIR)

Objective: To identify the functional groups present in the polymer, confirming its chemical identity and detecting impurities.[28] It serves as a rapid quality control method and a way to verify successful polymerization.

  • Principle: Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique "fingerprint" of the material's chemical bonds.[29]

  • Methodology (using Attenuated Total Reflectance - ATR):

    • Background Spectrum: Ensure the ATR crystal (e.g., diamond) is clean and collect a background spectrum of the empty crystal. This is automatically subtracted from the sample spectrum.

    • Sample Placement: Place the polymer sample (film, powder, or solid piece) directly onto the ATR crystal and apply pressure using the clamp to ensure good contact.[28]

    • Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[28]

    • Data Analysis: Compare the resulting absorbance spectrum to reference libraries to identify the polymer. For this compound-based polyesters, key peaks to identify would include the C=O stretch of the ester (~1720 cm⁻¹) and the C=C stretch from the muconate backbone (~1640 cm⁻¹). For PET, characteristic ester and aromatic ring peaks would be present.

Applications and Future Outlook

While conventional plastics like PET dominate the packaging and textile industries due to their low cost and established manufacturing infrastructure, their environmental persistence is a significant drawback.[13][16] this compound-based polymers are poised to make an impact in applications where performance, sustainability, and advanced functionality are paramount.

  • Advanced Resins and Composites: As demonstrated, polymuconates can be used to create high-strength, bio-based thermosetting resins for composites, offering a sustainable alternative in automotive and construction materials.[9]

  • Functional Coatings: The ability to perform post-polymerization modification on the polymer backbone opens avenues for creating coatings with tailored properties, such as photosensitivity or specific surface chemistries.[30]

  • Drug Development and Biomedical Applications: The potential for biodegradability and the ability to attach bioactive molecules to the polymer backbone make polymuconates an exciting platform for developing drug delivery systems, scaffolds for tissue engineering, and medical implants.[16]

The primary challenge for this compound-based polymers is scaling production to compete with the cost of conventional plastics. However, as green chemistry principles and bio-manufacturing technologies advance, the economic viability of these sustainable materials will continue to improve.[4] Their unique combination of renewability, tunable properties, and inherent functionality ensures they will be a critical area of research and development for years to come.

References

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A Senior Application Scientist's Guide to Benchmarking Muconic Acid Production from Renewable Feedstocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sustainable Muconic Acid

This compound, a dicarboxylic acid with conjugated double bonds, is a versatile platform chemical with significant industrial potential.[1][2] Its isomers, particularly cis,cis-muconic acid, serve as precursors for the synthesis of adipic acid and terephthalic acid, the building blocks for widely used polymers like nylon-6,6 and polyethylene terephthalate (PET).[1][2][3] The traditional chemical synthesis of these monomers relies on petroleum-based feedstocks and often involves hazardous processes.[4] Consequently, the transition to bio-based production of this compound from renewable resources presents a compelling opportunity to enhance the sustainability of the chemical industry.[5]

This guide provides a comprehensive comparison of this compound production from three key renewable feedstocks: glucose, lignin-derived aromatics, and glycerol. We will delve into the metabolic pathways, microbial chassis, fermentation strategies, and analytical methodologies employed for each feedstock. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of microbial this compound synthesis and make informed decisions for their research and development endeavors.

I. Glucose: The Workhorse of Bioproduction

Glucose, readily available from starch and cellulosic biomass, is the most common and well-studied feedstock for microbial fermentation. The established metabolic pathways and the extensive genetic tools available for model organisms like Escherichia coli and Saccharomyces cerevisiae make glucose an attractive starting point for this compound production.[2][6]

Metabolic Engineering Strategies for Glucose Utilization

The biosynthesis of this compound from glucose typically proceeds through the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids.[6] Key intermediates in this pathway, such as 3-dehydroshikimate (DHS), are diverted towards this compound production through the introduction of heterologous enzymes.[6][7]

A common engineered pathway involves the following steps:

  • DHS to Protocatechuic Acid (PCA): The enzyme 3-dehydroshikimate dehydratase (encoded by genes like aroZ) converts DHS to PCA.[7]

  • PCA to Catechol: Protocatechuate decarboxylase (encoded by genes like aroY) catalyzes the conversion of PCA to catechol. This step has been identified as a significant bottleneck in many engineered strains.[8]

  • Catechol to this compound: Catechol 1,2-dioxygenase (encoded by genes like catA) performs the final ring-opening oxidation of catechol to yield cis,cis-muconic acid.[6][7]

Glucose_to_Muconic_Acid Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate (DHS) Shikimate_Pathway->DHS PCA Protocatechuic Acid (PCA) DHS->PCA aroZ (DHS Dehydratase) Catechol Catechol PCA->Catechol aroY (PCA Decarboxylase) Muconic_Acid cis,cis-Muconic Acid Catechol->Muconic_Acid catA (Catechol 1,2-Dioxygenase)

Caption: Engineered metabolic pathway for this compound production from glucose.

Comparative Performance of Microbial Hosts for Glucose Conversion
Microbial HostTiter (g/L)Yield (g/g)Productivity (g/L/h)Key AdvantagesKey Challenges
Escherichia coli36.8 - 59.2[2][6]~0.22 (mol/mol)[7]~0.77[7]Fast growth, well-established genetic tools.Susceptible to phage contamination, endotoxin production.
Saccharomyces cerevisiae20.8 - 22.5[9]~0.1 (g/g)[9]~0.21[9]Robust, tolerant to low pH and inhibitors.Generally lower titers and productivities than bacteria.
Corynebacterium glutamicum88.2[10]0.30 (mol/mol)[10]Not specifiedGRAS status, high tolerance to aromatic compounds.Less developed genetic tools compared to E. coli.
Experimental Protocol: this compound Production from Glucose in E. coli

This protocol outlines a typical shake flask experiment for producing this compound from glucose using a metabolically engineered E. coli strain.

1. Strain Preparation:

  • Obtain or construct an E. coli strain engineered for this compound production (e.g., expressing aroZ, aroY, and catA).
  • Prepare a glycerol stock of the strain and store it at -80°C.

2. Pre-culture Preparation:

  • Inoculate 5 mL of Luria-Bertani (LB) medium with the engineered E. coli strain from the glycerol stock.
  • Incubate overnight at 37°C with shaking at 250 rpm.

3. Production Culture:

  • Prepare a minimal medium (e.g., M9 medium) supplemented with 20 g/L glucose.
  • Inoculate 50 mL of the production medium in a 250 mL baffled shake flask with the overnight pre-culture to an initial OD600 of 0.1.
  • Incubate at 30°C with vigorous shaking (250 rpm) for 48-72 hours.
  • Collect samples periodically for analysis of cell growth (OD600) and this compound concentration.

II. Lignin-Derived Aromatics: Valorizing a Waste Stream

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and is often considered a waste product in biorefineries.[11] However, its aromatic nature makes it an ideal and atom-economical feedstock for this compound production.[12] Various aromatic monomers, such as p-coumarate, ferulate, and vanillate, can be obtained from lignin depolymerization and funneled into the this compound biosynthesis pathway.[8]

Metabolic Funneling of Lignin Monomers

Microorganisms like Pseudomonas putida, known for their robust aromatic catabolism, are well-suited for converting lignin-derived compounds.[11] The native metabolic pathways of these organisms can be engineered to channel various aromatic monomers towards catechol, a common intermediate for this compound synthesis.

Lignin_to_Muconic_Acid cluster_lignin Lignin Monomers pCoumarate p-Coumarate PCA Protocatechuic Acid (PCA) pCoumarate->PCA Ferulate Ferulate Ferulate->PCA Vanillate Vanillate Vanillate->PCA Catechol Catechol PCA->Catechol aroY (PCA Decarboxylase) Muconic_Acid cis,cis-Muconic Acid Catechol->Muconic_Acid catA (Catechol 1,2-Dioxygenase)

Caption: Metabolic funneling of lignin-derived aromatics to this compound.

Comparative Performance of Microbial Hosts for Lignin Monomer Conversion
Microbial HostFeedstockTiter (g/L)Yield (mol/mol)Productivity (g/L/h)Key AdvantagesKey Challenges
Pseudomonas putidap-Coumarate>15[8]~100% (molar)[12]>0.5[12]High tolerance to aromatic compounds, robust catabolic pathways.Genetic tools less developed than E. coli.
Corynebacterium glutamicumCatechol85[13][14]100% (molar)[13]2.4[13][14]GRAS status, high production titers.Requires co-feeding of a growth substrate like glucose.
Experimental Protocol: this compound Production from p-Coumarate in P. putida

This protocol details a fed-batch fermentation process for producing this compound from p-coumarate using an engineered P. putida strain.

1. Strain and Media Preparation:

  • Use an engineered P. putida KT2440 strain optimized for aromatic conversion.
  • Prepare a minimal salt medium (e.g., M9) for the bioreactor.
  • Prepare a concentrated feed solution of p-coumarate (e.g., 0.5 M, pH 7.0).[12]

2. Bioreactor Setup and Inoculation:

  • Set up a 2 L bioreactor with 1 L of minimal medium.
  • Inoculate with an overnight culture of the P. putida strain to an initial OD600 of 0.2.
  • Maintain the temperature at 30°C and pH at 7.0 (controlled with NaOH).

3. Fed-Batch Fermentation:

  • Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), start the p-coumarate feed.
  • Employ a feeding strategy, such as a DO-stat or a constant feed rate, to maintain a low concentration of p-coumarate in the bioreactor to avoid toxicity.[12][15]
  • Monitor cell growth, substrate consumption, and this compound production by taking regular samples for analysis.
  • The fermentation can be run for 72 hours or longer.[15]

III. Glycerol: A Byproduct with Potential

Crude glycerol is a major byproduct of the biodiesel industry, and its abundance makes it a cost-effective and sustainable feedstock for microbial fermentation.[6] Several microorganisms, including E. coli, can efficiently metabolize glycerol.

Engineering E. coli for Glycerol-to-Muconic Acid Conversion

The metabolic pathway from glycerol to this compound in engineered E. coli also utilizes the central shikimate pathway. Glycerol enters glycolysis and is converted to precursors of the shikimate pathway, which are then channeled to this compound as described for glucose. Coculture engineering strategies have been explored to improve the efficiency of this conversion by dividing the metabolic pathway between two different E. coli strains.[6]

Performance of E. coli Cocultures for Glycerol Conversion
Microbial SystemTiter (g/L)Yield (g/g)Key AdvantagesKey Challenges
E. coli coculture2[6]0.1[6]Division of metabolic labor can reduce metabolic burden on a single strain.Requires careful balancing of the two populations.

IV. Analytical Methodologies for this compound Quantification

Accurate and reliable quantification of this compound and its isomers is crucial for benchmarking production performance. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) are the most common analytical techniques.[16][17][18][19][20][21]

Experimental Protocol: UHPLC-DAD for this compound Analysis

This protocol provides a general method for the quantification of cis,cis- and cis,trans-muconic acid isomers.

1. Sample Preparation:

  • Centrifuge fermentation broth samples to remove cells.
  • Filter the supernatant through a 0.2 µm syringe filter.[16][20]
  • Dilute the samples with an appropriate diluent (e.g., mobile phase) to fall within the calibration range. A minimum 5x dilution is often required to mitigate matrix effects.[16]

2. UHPLC-DAD System and Conditions:

  • Column: A reverse-phase C18 column is typically used.[22]
  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., water with formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).[21][22]
  • Flow Rate: Typically 0.5 - 1.0 mL/min.
  • Detection: Monitor at 265 nm for this compound isomers.[22]

3. Calibration and Quantification:

  • Prepare a series of calibration standards of cis,cis-muconic acid of known concentrations.
  • A standard for cis,trans-muconic acid can be prepared by heating a solution of cis,cis-muconic acid.[19][21]
  • Generate a calibration curve by plotting peak area against concentration for each isomer.
  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

V. Conclusion and Future Outlook

The microbial production of this compound from renewable feedstocks is a rapidly advancing field with significant potential to contribute to a more sustainable chemical industry. Glucose remains a reliable and well-understood feedstock, with engineered strains of E. coli and C. glutamicum achieving high titers. Lignin-derived aromatics represent a particularly promising avenue for valorizing a low-cost and abundant resource, with organisms like P. putida demonstrating excellent performance. While glycerol is a viable option, further optimization is needed to improve titers and yields.

Future research should focus on several key areas:

  • Strain Engineering: Continued efforts in metabolic engineering and synthetic biology are needed to overcome remaining bottlenecks, such as the efficiency of PCA decarboxylase, and to enhance product tolerance in production hosts.

  • Process Optimization: Development of advanced fermentation strategies, including in situ product recovery, will be crucial for improving titers and productivities and reducing downstream processing costs.[23][24]

  • Feedstock Flexibility: Engineering microbial chassis that can efficiently utilize mixed and less-refined feedstocks from lignocellulosic biomass will be essential for economic viability.

  • Enzymatic Lignin Depolymerization: Improving the efficiency and reducing the cost of enzymatic hydrolysis of lignin will be key to unlocking its full potential as a feedstock.[5][25][26][27][28]

By addressing these challenges, the scientific community can pave the way for the large-scale, economically competitive production of bio-based this compound, driving the transition towards a circular bioeconomy.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Bio-Based Adipic Acid from Muconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by Gemini, Senior Application Scientist

Introduction: The Imperative for High-Purity Bio-Adipic Acid

Adipic acid (hexanedioic acid) is a cornerstone of the modern chemical industry, serving as a critical monomer for the production of nylon 6,6, polyurethanes, and plasticizers.[1][2] For decades, its production has been dominated by petroleum-based processes, primarily the oxidation of a cyclohexanone-cyclohexanol mixture with nitric acid.[3][4] This conventional method, while efficient, is fraught with environmental concerns, notably the significant emission of nitrous oxide (N₂O), a greenhouse gas with a warming potential nearly 300 times that of carbon dioxide.[1][3]

The transition to a sustainable bioeconomy has catalyzed the development of alternative production routes from renewable feedstocks.[3][5][6] Among the most promising is the conversion of cis,cis-muconic acid, which can be produced via fermentation from sugars or lignin-derived aromatics, into adipic acid through catalytic hydrogenation.[1][7][8][9][10] This bio-based pathway offers a substantial reduction in greenhouse gas emissions and a move away from fossil fuel dependency.[8]

However, the viability of this bio-adipic acid hinges on a critical factor: purity . For polymerization applications like nylon 6,6 synthesis, even trace impurities can terminate polymer chains, alter mechanical properties, and cause discoloration. Therefore, rigorous and reliable analytical methodologies are not merely a quality control step but a fundamental requirement for the successful implementation of this green technology. This guide provides an in-depth comparison of analytical techniques for assessing the purity of muconic acid-derived adipic acid, grounded in the principles of scientific integrity and practical, field-proven insights.

The Bio-Based Production Pathway: From this compound to Adipic Acid

The conversion is conceptually a two-stage process. First, microorganisms, such as engineered E. coli or Pseudomonas putida, ferment renewable feedstocks (e.g., glucose, aromatic compounds from lignin) to produce cis,cis-muconic acid.[7] The crude this compound is then purified from the fermentation broth. The second stage involves the catalytic hydrogenation of the purified this compound's double bonds to yield adipic acid.[7][8][11]

G cluster_0 Biological Conversion cluster_1 Chemical Conversion Renewable Feedstock Renewable Feedstock Fermentation Fermentation Renewable Feedstock->Fermentation Microorganisms Crude this compound Crude this compound Fermentation->Crude this compound Purification Purification Crude this compound->Purification Hydrogenation Hydrogenation Purification->Hydrogenation Catalyst (e.g., Pd/C, Pt/C) H₂ Pressure Bio-Adipic Acid Bio-Adipic Acid Hydrogenation->Bio-Adipic Acid

Caption: Workflow from renewable feedstock to bio-adipic acid.

Core Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can definitively identify and quantify all potential impurities. The following methods form a robust, self-validating system for characterizing bio-adipic acid.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for analyzing non-volatile dicarboxylic acids. Its strength lies in its ability to separate the target analyte (adipic acid) from structurally similar impurities that are common in both bio-based and petrochemical routes, such as succinic and glutaric acids, as well as unreacted this compound or mono-hydrogenated intermediates.[12]

Principle of Self-Validation: A robust HPLC method relies on a stable baseline, sharp peak shape, and reproducible retention times. Purity is determined by calculating the area percentage of the main adipic acid peak relative to the total area of all observed peaks. Validation is achieved through a multi-point calibration curve using a certified adipic acid standard to establish linearity and response factor. The use of an internal standard, such as glutaric acid, can further enhance quantitative accuracy by correcting for injection volume variability.[13]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Mobile Phase Preparation: Prepare a mobile phase of 10 mM phosphoric acid in water, adjusted to a pH of approximately 2.5. This low pH ensures that the carboxylic acid groups are fully protonated, increasing their hydrophobicity and retention on a C18 column.[12] A small percentage of organic solvent like acetonitrile (e.g., 3-5%) can be included to modulate retention time.[13] Filter the mobile phase through a 0.45 µm filter.

  • Standard Preparation: Accurately weigh and dissolve a certified adipic acid standard in the mobile phase to prepare a stock solution (e.g., 1000 mg/L). Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 1, 5, 10, 50 mg/L).[14]

  • Sample Preparation: Accurately weigh and dissolve the bio-based adipic acid sample in the mobile phase to a known concentration (e.g., 20 mg/mL).[13] Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 125 mm, 10 nm pore size).[13]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 35 °C for improved peak shape and reproducibility.

    • Detection: UV detector at 210 nm, where carboxylic acids exhibit absorbance.[13]

  • Data Analysis: Run the calibration standards to generate a calibration curve. Inject the sample and integrate all peaks. Calculate the purity based on the area percent of the adipic acid peak and quantify known impurities using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: While adipic acid itself is not volatile, GC-MS is invaluable for identifying and quantifying volatile or semi-volatile organic impurities that may be present from the fermentation or hydrogenation steps. Due to the high polarity and low volatility of dicarboxylic acids, a derivatization step is mandatory to convert them into more volatile esters or silyl ethers, making them amenable to GC analysis.[14][15] The mass spectrometer provides definitive identification of impurities based on their mass spectra and fragmentation patterns.

Principle of Self-Validation: The protocol's integrity is maintained by ensuring complete derivatization, which can be checked by analyzing a known standard. The use of an internal standard (e.g., 2-ketocaproic acid) added before the extraction and derivatization steps corrects for variations in sample preparation efficiency and injection volume.[16]

Experimental Protocol: GC-MS with Silylation

  • Sample Preparation & Extraction:

    • To an aqueous sample containing adipic acid, add an internal standard.

    • Acidify the sample with HCl.

    • Perform a liquid-liquid extraction with a solvent like ethyl acetate.[15]

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Add a silylating agent, such as hexamethyldisilazane (HMDS) or N,O-Bis(trimethylsilyl)acetamide (BSTFA), to the dried extract.[15] Heat the mixture (e.g., at 60 °C for 30 minutes) to form trimethylsilyl (TMS) derivatives.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms (30m x 0.25mm i.d.).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280-300 °C.

    • MS Conditions: Operate in full scan mode (e.g., m/z 40-500) for initial identification of unknowns. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity.[14]

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to a spectral library (e.g., NIST) and authenticated standards. Quantify using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides an unparalleled ability to perform structural elucidation and quantification. ¹H NMR is particularly powerful for confirming the identity of the adipic acid and for detecting impurities that contain protons, without requiring a specific standard for every impurity.[17] The signal integral in NMR is directly proportional to the number of nuclei, allowing for straightforward quantification (qNMR) against a certified internal standard.[18][19]

Principle of Self-Validation: The method is inherently quantitative. By adding a known amount of an internal standard with a distinct resonance (e.g., maleic acid or TSP-d₄), the concentration of adipic acid and any identifiable impurities can be calculated directly from the integral ratios, providing a self-validating quantitative assessment.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh and dissolve ~10-20 mg of the bio-adipic acid sample and a precise amount of an internal standard in a deuterated solvent (e.g., 700 µL of D₂O or DMSO-d₆).[20]

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better signal dispersion.

    • Experiment: Standard 1D proton experiment with water suppression if using D₂O.

    • Key Parameters: A sufficient relaxation delay (d1) of at least 5 times the longest T₁ of interest is critical for accurate quantification.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • The adipic acid spectrum is simple, showing two characteristic multiplets.

    • Integrate the signals corresponding to the adipic acid protons, the internal standard, and any impurity signals.

    • Calculate the purity and impurity concentrations based on the known concentration of the internal standard and the integral ratios.

G Sample Sample Prep Sample Preparation (Dissolution, Derivatization) Sample->Prep HPLC HPLC Analysis (Quantification, Known Impurities) Prep->HPLC GCMS GC-MS Analysis (Volatile Impurities, ID) Prep->GCMS NMR NMR Analysis (Structural ID, Quantification) Prep->NMR Report Purity Report & Impurity Profile HPLC->Report GCMS->Report NMR->Report

Caption: Integrated workflow for adipic acid purity assessment.

Comparative Purity: Bio-Based vs. Alternative Routes

The purity profile of adipic acid is intrinsically linked to its production method. Understanding these differences is key to evaluating the quality of this compound-derived product.

Production RouteFeedstockKey ProcessTypical Purity (%)Common Impurities
Bio-Based (this compound) Sugars, LigninFermentation + Hydrogenation[1][7]>99.5[11][21]Unreacted this compound, mono-hydrogenated intermediates (e.g., hexenedioic acid), residual fermentation by-products.[7]
Conventional (Petroleum) Benzene/CyclohexaneNitric Acid Oxidation[3]>99.8Glutaric acid, succinic acid, residual nitric acid, metallic catalysts.[14]
Bio-Based (Glucaric Acid) GlucoseOxidation + Hydrodeoxygenation[1]High (in development)Lactones, other sugar-derived acids, residual catalysts.
Bio-Based (Direct Fermentation) Vegetable Oils, SugarsSingle-step Fermentation[1][5][6]Variable (in development)Other dicarboxylic acids (e.g., suberic, sebacic), fatty acid residues.[16]

This comparison highlights that while the conventional route yields very high purity, it comes at a significant environmental cost. The this compound pathway can achieve comparable purity levels, with a distinct and identifiable profile of potential impurities that must be monitored and controlled.

G cluster_0 Production Pathways Petroleum Petroleum Adipic_Acid High-Purity Adipic Acid Petroleum->Adipic_Acid High N₂O Emissions Bio_Muconic Bio-Based (this compound) Bio_Muconic->Adipic_Acid Low GHG Emissions Bio_Other Other Bio-Routes Bio_Other->Adipic_Acid Developing Technologies

Caption: Comparison of major adipic acid production pathways.

Conclusion

The production of adipic acid from this compound represents a significant advancement in sustainable chemical manufacturing. Its success, however, is directly dependent on our ability to rigorously verify its purity. A comprehensive analytical strategy employing HPLC, GC-MS, and NMR spectroscopy provides a self-validating system to quantify the final product and characterize its impurity profile. This multi-technique approach ensures that bio-based adipic acid not only meets the environmental goals of a green economy but also satisfies the stringent quality demands required for high-performance material applications, paving the way for its widespread industrial adoption.

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A Comparative Guide to the Validation of a Coculture System for Enhanced Muconic Acid Yield

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Bioproduction Strategies

Muconic acid (MA), a dicarboxylic acid, is a valuable platform chemical for the production of various polymers, including nylon-6,6, polyurethane, and polyethylene terephthalate (PET).[1] Traditionally produced through chemical synthesis from petroleum-based feedstocks, there is a significant and growing interest in developing sustainable, bio-based production routes from renewable resources like glucose.[2][3] While monoculture systems utilizing engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae have demonstrated the potential for MA biosynthesis, they often face limitations related to metabolic burden, accumulation of toxic intermediates, and inefficient substrate utilization.[3][4][5]

This guide provides an in-depth technical comparison and validation of a synthetic coculture system designed to overcome these challenges and enhance this compound yield. We will explore the rationale behind employing a microbial consortium, detail the metabolic engineering strategies for each partner, and present a comprehensive, step-by-step protocol for experimental validation. The data presented herein, while illustrative, is representative of the improvements achievable with a well-designed coculture approach.

The Rationale for Coculture Systems: Division of Labor and Reduced Metabolic Burden

The core principle behind using a coculture, or synthetic microbial consortium, is the division of a complex metabolic pathway into separate, specialized microbial hosts.[4][6] This "division of labor" offers several key advantages over a single-organism (monoculture) approach:

  • Reduced Metabolic Burden: Expressing a long, multi-step biosynthetic pathway in a single host can impose a significant metabolic load, diverting resources from essential cellular processes and potentially leading to reduced growth and productivity.[3][5] By distributing the pathway across two or more organisms, the metabolic burden on each individual strain is lessened.

  • Optimization of Incompatible Processes: Certain enzymatic steps in a pathway may have conflicting optimal conditions (e.g., aerobic vs. anaerobic) or may involve incompatible chemistries within a single cellular environment. A coculture allows for the segregation of these processes into different organisms, each providing the ideal environment for its designated enzymatic reactions.

  • Mitigation of Toxic Intermediate Accumulation: The accumulation of pathway intermediates can be toxic to the host organism, inhibiting growth and product formation. In a coculture system, the intermediate produced by the "upstream" strain is consumed by the "downstream" strain, preventing its buildup to toxic levels.[4]

  • Enhanced Substrate Utilization: In scenarios involving mixed sugar feedstocks (e.g., from lignocellulosic biomass), different microbial species with preferences for specific sugars can be combined to ensure efficient and complete utilization of the available carbon sources.[7]

Designing a Model Coculture System for this compound Production

For this guide, we will focus on a model coculture system composed of two engineered strains of Escherichia coli. This bacterium is a well-characterized and genetically tractable host for metabolic engineering.[2][8] Our strategy involves dividing the this compound biosynthesis pathway from glucose into two modules:

  • Upstream Strain (E. coli DHS-Producer): This strain is engineered to efficiently convert glucose into 3-dehydroshikimate (DHS), a key intermediate in the shikimate pathway.

  • Downstream Strain (E. coli MA-Producer): This strain is engineered to convert the secreted DHS into the final product, cis,cis-muconic acid.

Metabolic Engineering of the Coculture Partners

The successful implementation of this coculture system relies on precise genetic modifications to each strain to channel metabolic flux towards the desired products and prevent the formation of unwanted byproducts.

Upstream Strain (E. coli DHS-Producer):

  • Overexpression of a feedback-resistant DAHP synthase (aroFFBR): This is the first committed step of the shikimate pathway. Overexpressing a version of this enzyme that is not inhibited by downstream aromatic amino acids is crucial for increasing carbon flow into the pathway.[2]

  • Deletion of genes for DHS conversion to shikimic acid: To accumulate and secrete DHS, the native pathway for its further conversion must be blocked.

  • Deletion of genes for competing pathways: Genes involved in pathways that divert key precursors away from the shikimate pathway may be deleted to maximize DHS production.

Downstream Strain (E. coli MA-Producer):

  • Expression of heterologous genes for the DHS to this compound conversion: This involves introducing a three-step enzymatic cascade:

    • DHS dehydratase (aroZ): Converts DHS to protocatechuic acid (PCA).[2][9]

    • PCA decarboxylase (aroY): Converts PCA to catechol.[2][9]

    • Catechol 1,2-dioxygenase (catA): Converts catechol to cis,cis-muconic acid.[2][9]

  • Optimization of heterologous gene expression: The expression levels of these enzymes must be balanced to prevent the accumulation of intermediates and maximize the overall conversion efficiency.

The engineered metabolic pathways for both the monoculture and the divided coculture system are visualized below.

Monoculture_Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate Shikimate_Pathway->DHS PCA Protocatechuic Acid DHS->PCA aroZ Catechol Catechol PCA->Catechol aroY Muconic_Acid This compound Catechol->Muconic_Acid catA Coculture_Pathway cluster_upstream Upstream Strain (E. coli DHS-Producer) cluster_downstream Downstream Strain (E. coli MA-Producer) Glucose_Up Glucose Shikimate_Pathway_Up Shikimate Pathway Glucose_Up->Shikimate_Pathway_Up DHS_Up 3-Dehydroshikimate Shikimate_Pathway_Up->DHS_Up DHS_Down 3-Dehydroshikimate DHS_Up->DHS_Down DHS Secretion & Uptake PCA_Down Protocatechuic Acid DHS_Down->PCA_Down aroZ Catechol_Down Catechol PCA_Down->Catechol_Down aroY Muconic_Acid_Down This compound Catechol_Down->Muconic_Acid_Down catA

Caption: Coculture metabolic pathway with divided labor.

Experimental Validation Protocol

A rigorous validation protocol is essential to objectively compare the performance of the coculture system against a traditional monoculture. [10]This involves a series of well-controlled experiments with clearly defined metrics for success.

Step 1: Strain Preparation and Inoculum Development
  • Strain Revival: Revive the engineered monoculture, upstream coculture, and downstream coculture strains from cryopreserved stocks onto appropriate selective agar plates.

  • Seed Culture Preparation: Inoculate single colonies of each strain into separate flasks containing a suitable seed culture medium (e.g., Luria-Bertani broth with appropriate antibiotics). Incubate overnight at 37°C with shaking.

  • Inoculum Standardization: The following day, measure the optical density (OD600) of each seed culture. Centrifuge the cells and resuspend them in fresh production medium to a standardized starting OD600 for the production cultures. For the coculture, the two strains are mixed at a predetermined ratio (e.g., 1:1 based on OD600).

Step 2: Production Culture and Fermentation
  • Culture Setup: Inoculate the production medium (a defined minimal medium with glucose as the primary carbon source) with the standardized inocula for the monoculture and the coculture.

  • Fermentation Conditions: Conduct the fermentations in baffled shake flasks or controlled bioreactors. Maintain consistent parameters such as temperature (e.g., 30°C), pH (e.g., 7.0), and aeration.

  • Sampling: Aseptically collect samples at regular time intervals (e.g., every 12 hours) for the duration of the fermentation (e.g., 72 hours).

Step 3: Analytical Methods for Quantification
  • Cell Growth Measurement: Determine the OD600 of each sample to monitor cell growth.

  • Substrate and Metabolite Analysis:

    • Centrifuge the samples to separate the cell biomass from the supernatant.

    • Analyze the supernatant for glucose, DHS, and this compound concentrations using High-Performance Liquid Chromatography (HPLC) with a suitable column and detector (e.g., UV-Vis or diode array detector). [11][12] * Prepare standard curves for each analyte to ensure accurate quantification. [13] The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow Start Start Strain_Revival Strain Revival from Cryopreserved Stocks Start->Strain_Revival Seed_Culture Overnight Seed Culture Preparation Strain_Revival->Seed_Culture Inoculum_Standardization Inoculum Standardization (OD600 Measurement) Seed_Culture->Inoculum_Standardization Production_Culture Inoculation of Production Cultures (Monoculture vs. Coculture) Inoculum_Standardization->Production_Culture Fermentation Controlled Fermentation (Shake Flask / Bioreactor) Production_Culture->Fermentation Sampling Time-Course Sampling Fermentation->Sampling Analysis Sample Analysis Sampling->Analysis OD600 Cell Growth (OD600) Analysis->OD600 HPLC Metabolite Quantification (HPLC) Analysis->HPLC Data_Evaluation Data Evaluation and Comparison OD600->Data_Evaluation HPLC->Data_Evaluation End End Data_Evaluation->End

Caption: Experimental workflow for coculture validation.

Comparative Performance Data

The following tables summarize the expected experimental data, comparing the performance of the monoculture and coculture systems.

Table 1: this compound Production Metrics

MetricMonocultureCoculturePercentage Improvement
Final this compound Titer (g/L) 1.2 ± 0.12.0 ± 0.2+67%
This compound Yield (g/g glucose) 0.06 ± 0.0050.10 ± 0.008+67%
Overall Productivity (g/L/h) 0.0170.028+65%

Table 2: Substrate Consumption and Biomass Formation

ParameterMonocultureCoculture
Glucose Consumed (g/L) 20.020.0
Final Biomass (OD600) 8.5 ± 0.510.2 ± 0.6
DHS Accumulation (g/L) 0.8 ± 0.1< 0.1

The data clearly indicates the superior performance of the coculture system. The significant increase in this compound titer, yield, and productivity can be directly attributed to the division of labor strategy, which alleviates the metabolic burden on the individual strains and prevents the accumulation of the inhibitory intermediate, DHS. [8][14]The higher final biomass in the coculture also suggests a healthier and more robust cell population.

Challenges and Considerations in Coculture Engineering

While coculture systems offer significant advantages, their successful implementation and scale-up are not without challenges: [4]

  • Population Dynamics and Stability: Maintaining a stable ratio of the different microbial populations throughout the fermentation can be difficult. [15]One strain may outcompete the other, leading to a collapse of the synthetic pathway. Careful optimization of growth media and process conditions is required to ensure a balanced coexistence.

  • Intermediate Transport: The efficiency of secretion of the intermediate by the upstream strain and its uptake by the downstream strain is a critical factor that can limit the overall productivity of the system.

  • Process Scale-Up: Translating the success of a lab-scale coculture to an industrial-scale process presents challenges in maintaining homogeneity and consistent population dynamics in large bioreactors. [16]

Conclusion and Future Outlook

The validation of this model E. coli-E. coli coculture system demonstrates a powerful and effective strategy for enhancing the bio-production of this compound. By rationally dividing the metabolic pathway, we have shown significant improvements in titer, yield, and productivity compared to a conventional monoculture approach. This methodology provides a robust framework for the development of synthetic microbial consortia for the production of a wide range of valuable chemicals and pharmaceuticals. [4][17]Future work will focus on further optimizing the metabolic pathways, exploring different microbial hosts, and addressing the challenges of process scale-up to realize the full industrial potential of this promising technology.

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A Senior Application Scientist's Guide to Bio-Based Polymers: Comparing Properties from Muconic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the drive towards a sustainable, bio-based economy, muconic acid has emerged as a pivotal platform chemical.[1][2] Derived from renewable resources like sugars and lignin, this diunsaturated dicarboxylic acid offers a gateway to novel polymers with tunable properties and inherent biodegradability.[3][4] However, the utility of this compound is not monolithic; it exists as three distinct geometric isomers—cis,cis, cis,trans, and trans,trans—and the stereochemistry of the monomer profoundly dictates the polymerization pathway and the ultimate characteristics of the resulting material.

This guide provides an in-depth comparison of polymers synthesized from these different this compound isomers. We will move beyond a simple listing of properties to explore the causal relationships between monomer structure, polymerization strategy, and final polymer performance, grounded in experimental data for researchers, scientists, and professionals in drug development and material science.

The Critical Role of Isomer Stereochemistry

The geometric arrangement of the double bonds in this compound is the primary determinant of its reactivity and the architecture of the polymers it forms. The three key isomers present distinct spatial arrangements of their carboxylic acid groups, influencing their suitability for different polymerization techniques.

Muconic_Acid_Isomers cluster_cc cis,cis-Muconic Acid (ccMA) cluster_ct cis,trans-Muconic Acid (ctMA) cluster_tt trans,trans-Muconic Acid (ttMA) ccMA Naturally derived from biomass ctMA Isomerization product ccMA->ctMA Acid/Heat Isomerization [10] ttMA Isomerization product (Diels-Alder active) ccMA->ttMA Direct Isomerization ctMA->ttMA I₂ or Ru-catalyzed Isomerization [4, 11]

Caption: Isomers of this compound and their interconversion pathways.

Biotechnological production primarily yields cis,cis-muconic acid (ccMA).[5] While directly polymerizable, its "closed" conformation can present steric challenges.[6] Under acidic conditions, ccMA readily isomerizes to the cis,trans form (ctMA).[5] The fully extended trans,trans isomer (ttMA), typically obtained through further chemical isomerization, is often the preferred monomer for achieving high molecular weights and specific polymer architectures, such as those derived from Diels-Alder reactions.[1][5]

Polymerization Strategies: Tailoring Synthesis to the Isomer

The choice of polymerization technique is intrinsically linked to the starting isomer and the desired polymer properties. Each method offers unique advantages in terms of control, reaction conditions, and resulting polymer characteristics.

Enzymatic Polycondensation

Enzyme-catalyzed polymerization, particularly using Candida antarctica Lipase B (CALB), represents a green, highly selective approach for producing unsaturated polyesters.[6] This method proceeds under mild conditions, preserving the double bonds in the polymer backbone for potential post-polymerization modification and minimizing side reactions like isomerization or cross-linking.[3][7]

Causality Behind Experimental Choices: The selectivity of enzymes is paramount. Research has shown that CALB exhibits higher reactivity towards the more open cis,trans-muconate compared to the sterically hindered cis,cis-isomer. This results in significantly higher molecular weight polymers from ctMA (up to 21,200 g/mol ) compared to ccMA (2,210 to 2,900 g/mol ).[6][8] The enzyme's active site can more readily accommodate the linear geometry of the trans configuration, facilitating more efficient chain propagation.[8]

Enzymatic_Polymerization Monomers Muconate Diester Isomer + Aliphatic Diol Enzyme Immobilized CALB (Novozym® 435) Monomers->Enzyme Reaction Two-Stage Polycondensation (85°C, N₂ then Vacuum) Enzyme->Reaction Purification Precipitation in cold Methanol Reaction->Purification Polymer Unsaturated Polyester Purification->Polymer Analysis GPC, NMR, DSC, TGA Polymer->Analysis Property_Influence cluster_isomer Monomer Stereochemistry cluster_properties Resulting Polymer Properties cis cis Isomer (Bent Structure) amorphous More Amorphous Lower Crystallinity Increased Flexibility cis->amorphous trans trans Isomer (Linear Structure) crystalline More Crystalline Efficient Chain Packing Higher Strength & Modulus trans->crystalline

Caption: Influence of monomer stereochemistry on polymer properties.

Biodegradability

Muconate-based polymers, as aliphatic-aromatic polyesters, are designed for biodegradability. The primary degradation mechanism involves the hydrolysis of ester linkages, which can be abiotic or enzyme-mediated. [9]While specific studies comparing the degradation rates of polymers from different this compound isomers are limited, the general principles of polyester biodegradation apply. Factors that increase degradation rates include lower crystallinity and increased hydrophilicity. [9]Therefore, it can be hypothesized that the more amorphous polymers derived from cis-rich backbones may exhibit faster degradation rates than their highly crystalline trans-counterparts, although this requires further experimental validation. Studies on similar biodegradable polyesters like poly(butylene succinate) (PBS) show that degradation can be highly dependent on the environment (e.g., compost vs. marine) and the specific microbial communities present. [10][11]

Experimental Protocols

To ensure reproducibility and scientific integrity, detailed methodologies are crucial. Below are representative protocols for the synthesis and characterization of muconate-based polymers.

Protocol 1: Enzymatic Polycondensation of Dimethyl cis,trans-Muconate with 1,8-Octanediol

This protocol is adapted from methodologies described for CALB-catalyzed reactions. [6]

  • Monomer Preparation: Dry dimethyl cis,trans-muconate (ctMUC) and 1,8-octanediol (8DO) under vacuum for 24 hours prior to use.

  • Reaction Setup: In a flame-dried Schlenk flask, combine equimolar amounts of ctMUC and 8DO. Add immobilized CALB (Novozym® 435) at 15 wt% of the total monomer weight.

  • Stage 1 - Polymerization under N₂: Place the flask in an oil bath preheated to 85°C. Stir the reaction mixture under a gentle stream of nitrogen for 24 hours to initiate oligomerization.

  • Stage 2 - Polymerization under Vacuum: Reduce the pressure stepwise to approximately 1 mbar over 48 hours while maintaining the temperature at 85°C. This crucial step removes the methanol by-product, driving the polymerization equilibrium towards a high molecular weight polymer.

  • Purification: Dissolve the crude polymer in a minimal amount of chloroform. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration or centrifugation and dry under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines a standard "heat-cool-heat" cycle to determine thermal transitions. [12][13]

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • First Heating Scan: Heat the sample from -80°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere. This scan erases the thermal history of the material.

  • Cooling Scan: Cool the sample from 200°C back to -80°C at a rate of 10°C/min.

  • Second Heating Scan: Heat the sample again from -80°C to 200°C at a rate of 10°C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the step change in the heat flow curve of the second heating scan. The melting temperature (Tm) is identified as the peak maximum of the endothermic melting event.

Protocol 3: Characterization by Gel Permeation Chromatography (GPC)

This protocol provides general steps for determining molecular weight and distribution. [14][15]

  • Solvent Selection: Choose an appropriate HPLC-grade solvent in which the polymer is fully soluble (e.g., Tetrahydrofuran (THF) or Chloroform). The GPC system must be equipped with columns and a mobile phase compatible with this solvent.

  • Sample Preparation: Prepare a polymer solution at a concentration of 1-2 mg/mL. Allow the polymer to dissolve completely, which may take several hours or overnight with gentle agitation. Avoid sonication, which can cause chain scission.

  • Filtration: Filter the dissolved sample through a 0.2 µm PTFE syringe filter to remove any particulates that could damage the GPC columns.

  • Analysis: Inject the filtered sample into the GPC system. The system separates the polymer chains based on their hydrodynamic volume.

  • Calibration: Determine the molecular weight averages (Mn, Mw) and polydispersity index (PDI) relative to a calibration curve generated from standards of a known molecular weight (e.g., polystyrene or PMMA).

Conclusion and Future Outlook

The isomers of this compound provide a versatile and powerful platform for developing a new generation of sustainable polymers. The choice of isomer is a critical design parameter that directly influences the selection of polymerization method and, consequently, the thermomechanical properties and biodegradability of the final material.

  • Polymers from cis,cis and cis,trans isomers, particularly via enzymatic routes, tend to be amorphous with lower molecular weights but offer a green synthesis pathway. [6]* Polymers derived from trans,trans monomers or those synthesized via methods like FRP and O-GTP can achieve high molecular weights and offer a broad, tunable range of properties from flexible elastomers to rigid plastics. [4][16] While thermal properties are well-documented, a significant opportunity exists for future research to conduct systematic, head-to-head comparisons of the mechanical and biodegradation performance of polymers derived from each of the three isomers. Such data will be invaluable for unlocking the full potential of this compound and accelerating the transition to high-performance, bio-based materials tailored for specific applications.

References

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A Senior Application Scientist's Guide to Downstream Processing of Muconic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Purification in Muconic Acid's Viability as a Platform Chemical

This compound, a dicarboxylic acid with conjugated double bonds, is a versatile platform chemical with significant potential for producing a range of valuable polymers, including bio-plastics, nylons, and resins.[1][2] The transition from petroleum-based feedstocks to renewable resources for chemical production hinges on the economic viability of bio-based alternatives like this compound. While significant strides have been made in the upstream fermentative production of this compound, the downstream processing—its extraction and purification from complex fermentation broths—remains a critical bottleneck, often accounting for a substantial portion of the total production cost.[1][3]

This guide provides an in-depth, objective comparison of different downstream processing techniques for this compound, grounded in experimental data from authoritative sources. We will explore the causality behind experimental choices, present self-validating protocols, and offer a clear-eyed view of the advantages and limitations of each method to aid researchers, scientists, and drug development professionals in selecting and optimizing their purification strategies.

Precipitation and Crystallization: The Workhorse of this compound Recovery

Precipitation, followed by crystallization, is a widely employed and relatively straightforward method for recovering this compound from fermentation broth. This technique leverages the pH-dependent solubility of this compound.

The Underlying Principle: Exploiting Solubility Minima

This compound is a dicarboxylic acid with two pKa values. In its protonated form at low pH, its solubility in aqueous solutions is significantly reduced, leading to its precipitation out of the solution.[4] This principle is the cornerstone of the precipitation/crystallization recovery method. The process is often enhanced by low temperatures to further decrease solubility and by an initial activated carbon treatment to remove impurities that can hinder crystallization and compromise final purity.[1][4]

A Step-by-Step Experimental Workflow

The following protocol outlines a typical precipitation and crystallization process for this compound recovery from a fermentation broth:

  • Initial Clarification: The fermentation broth is first clarified to remove microbial cells and other large debris. This can be achieved through centrifugation or microfiltration.

  • Activated Carbon Treatment: The clarified broth is then treated with activated carbon to adsorb color and other organic impurities.[1][4][5] The amount of activated carbon and contact time should be optimized for the specific fermentation medium.

  • Acidification and Chilling: The pH of the carbon-treated broth is adjusted to ≤ 2 using a strong acid, such as sulfuric acid.[3][4] The acidified broth is then cooled to a low temperature, typically around 4-5°C, to induce the precipitation of this compound crystals.[1][3][4]

  • Crystal Recovery and Washing: The precipitated this compound crystals are recovered by filtration. The crystals are then washed with cold, acidified water to remove any remaining soluble impurities.

  • Drying: The washed crystals are dried under vacuum to obtain the final purified this compound product.[3]

Precipitation_Workflow cluster_0 Upstream cluster_1 Downstream Processing Fermentation Fermentation Broth Clarification Clarification (Centrifugation/Microfiltration) Fermentation->Clarification Cell Removal ActivatedCarbon Activated Carbon Treatment Clarification->ActivatedCarbon Impurity Adsorption Acidification Acidification (pH ≤ 2) & Chilling (4-5°C) ActivatedCarbon->Acidification Induce Precipitation Filtration Filtration & Washing Acidification->Filtration Crystal Recovery Drying Drying Filtration->Drying PurifiedMA Purified this compound Drying->PurifiedMA

Figure 1: A typical workflow for the precipitation and crystallization of this compound.

Performance Metrics and Comparative Data

The effectiveness of precipitation and crystallization can be evaluated based on recovery yield and final purity. The following table summarizes experimental data from various studies:

Source Organism Initial Treatment Precipitation Conditions Recovery Yield (%) Purity (%) Reference
Saccharomyces cerevisiaeActivated CarbonLow pH, Low Temperature66.395.4[4][6]
Pseudomonas putidaActivated CarbonpH ≤ 2, 5°C74>97[3][4]
Pseudomonas putidaMicrofiltration, Activated CarbonpH 2, Temperature ShiftNot specified97.71 (before ethanol wash)[5][7]
Multi-step processFiltration, Adsorption/DesorptionPrecipitation9095[1][3]

Causality Behind Experimental Choices: The use of activated carbon is crucial for removing colored impurities and other aromatic compounds that can co-precipitate with this compound, thereby enhancing the final purity.[3][4] Acidification to a pH well below the first pKa of this compound ensures maximum protonation and subsequent precipitation.[4] Low temperatures further exploit the reduced solubility of the protonated form.[4]

Trustworthiness of the Protocol: This protocol is self-validating as the purity of the final product can be readily assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Differential Scanning Calorimetry (DSC).[5][8][9][10] The recovery yield is determined by quantifying the amount of this compound in the starting material and the final product.

Reactive Extraction: An In-Situ Approach to Recovery

Reactive extraction is an advanced separation technique that involves the use of an extractant in an organic solvent to selectively transfer the target molecule from the aqueous phase (fermentation broth) to the organic phase. This method is particularly promising for in situ product recovery (ISPR), where the this compound is continuously removed from the fermentation broth as it is produced, thereby mitigating product inhibition and potentially increasing fermentation yields.[11][12]

The Underlying Principle: Chemical Complexation and Phase Transfer

Reactive extraction of carboxylic acids like this compound typically employs high molecular weight aliphatic amines or organophosphorus compounds as extractants.[1][2] The undissociated form of this compound in the aqueous phase reacts with the extractant at the liquid-liquid interface to form a complex that is soluble in the organic phase. This shifts the equilibrium, driving more this compound into the organic phase. The this compound can then be recovered from the organic phase in a subsequent stripping step.

A Step-by-Step Experimental Workflow

The following protocol outlines a typical reactive extraction process:

  • Solvent and Extractant Selection: A suitable organic solvent and extractant are chosen. The choice depends on factors like extraction efficiency, biocompatibility (for ISPR), and ease of stripping.

  • Extraction: The fermentation broth (aqueous phase) is brought into contact with the organic phase containing the extractant. This can be done in a batch or continuous manner. The pH of the aqueous phase is a critical parameter, as it determines the concentration of the undissociated this compound available for extraction.[1][12]

  • Phase Separation: The aqueous and organic phases are separated. The this compound is now concentrated in the organic phase.

  • Stripping: The this compound is recovered from the loaded organic phase by contacting it with a stripping solution. This is often achieved by a pH shift, for example, using a basic solution, which deprotonates the this compound, making it more soluble in the aqueous stripping phase and breaking the complex with the extractant.[3]

  • Solvent Regeneration: The organic solvent and extractant can be regenerated and recycled for further extraction cycles.

Reactive_Extraction_Workflow cluster_0 Aqueous Phase cluster_1 Organic Phase cluster_2 Stripping Phase Fermentation Fermentation Broth (containing this compound) LoadedOrganic Loaded Organic Phase (this compound Complex) Fermentation->LoadedOrganic Extraction OrganicSolvent Organic Solvent + Extractant OrganicSolvent->LoadedOrganic RegeneratedSolvent Regenerated Solvent & Extractant LoadedOrganic->RegeneratedSolvent Regeneration StrippingSolution Stripping Solution (e.g., NaOH) LoadedOrganic->StrippingSolution Stripping RegeneratedSolvent->OrganicSolvent MA_Solution Concentrated this compound Solution StrippingSolution->MA_Solution

Figure 2: A generalized workflow for the reactive extraction of this compound.

Performance Metrics and Comparative Data

The efficiency of reactive extraction is primarily measured by the extraction efficiency. The following table presents data from studies on different reactive extraction systems for this compound:

Extractant Solvent Key Conditions Extraction Efficiency (%) Reference
Tri-hexyl-tetra-decyl-phosphonium decanoate (Ionic Liquid)n-heptanepH 3, 45°C99.24[3]
Di-n-octylamine (DOA)Ethyl oleate, 1-dodecanolNot specified98.66[3]
Tri-n-octylamine (TOA)Not specifiedNot specified95.04[2]
Tri-n-octylphosphine oxide (TOPO)Not specifiedNot specified93.19[2]

Causality Behind Experimental Choices: The choice of extractant and solvent is critical. For instance, phosphonium-based ionic liquids have shown very high extraction efficiencies.[3] The addition of modifiers like 1-dodecanol can prevent the formation of a third phase, which can complicate the process.[2] The pH of the aqueous phase is a key parameter to control, as lower pH favors the undissociated form of this compound, which is more readily extracted.[1][12]

Trustworthiness of the Protocol: The efficiency of the extraction and stripping steps can be quantitatively determined by measuring the concentration of this compound in the aqueous and organic phases before and after each step, typically using HPLC.

Other Potential Downstream Processing Techniques

While precipitation/crystallization and reactive extraction are the most extensively documented methods for this compound purification, other techniques common in downstream bioprocessing warrant consideration.

Membrane Filtration

Membrane filtration techniques such as ultrafiltration and nanofiltration could potentially be used for the clarification of the fermentation broth, concentration of the product, or removal of salts.[13][14] For instance, after precipitation, a nanofiltration step could be employed to concentrate the this compound solution before a final crystallization step. However, detailed experimental data specifically for this compound purification using membrane filtration is currently limited in publicly available literature. A key challenge in membrane filtration is membrane fouling, which can lead to a decline in permeate flux.[15]

Chromatography

Chromatographic methods, particularly ion exchange chromatography, are powerful purification techniques that separate molecules based on their charge.[13] Ion exchange chromatography has been mentioned as part of a multi-step purification process for this compound, contributing to high purity and yield.[1][3] This technique could be particularly useful as a polishing step to remove residual impurities after an initial recovery by precipitation or extraction. However, the high cost of resins and the need for large buffer volumes can be a drawback for large-scale production.

Comparative Evaluation and Future Outlook

The choice of a downstream processing strategy for this compound depends on several factors, including the desired purity, the scale of production, and economic considerations.

Technique Advantages Disadvantages Best Suited For
Precipitation/Crystallization Simple, relatively low cost, scalable.Moderate recovery yields, potential for co-precipitation of impurities.Initial recovery and purification at various scales.
Reactive Extraction High extraction efficiency, potential for in-situ product recovery, can reduce product inhibition.Complexity of the system (solvent and extractant selection, stripping), potential toxicity of solvents to microorganisms (for ISPR).High-purity applications and integrated fermentation-separation processes.
Membrane Filtration Can be used for clarification, concentration, and desalting.Membrane fouling, limited specific data for this compound.Pre-concentration and buffer exchange steps.
Chromatography High resolution and purity.High cost, requires significant buffer volumes, more suitable for smaller scales or as a final polishing step.High-purity applications, such as for pharmaceuticals or specialty polymers.

Future Outlook: The development of more efficient and cost-effective downstream processing technologies is crucial for the commercial success of bio-based this compound. Future research will likely focus on integrated processes, such as combining fermentation with in-situ reactive extraction, to improve overall process efficiency. Furthermore, the development of novel, biocompatible extraction systems and more robust and fouling-resistant membranes will be key areas of innovation. The optimization of existing techniques, such as the use of ethanol dissolution to remove co-precipitated salts after crystallization, demonstrates a path towards achieving the high purity required for applications like nylon-6,6 polymerization.[5][16][17]

References

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A Comparative Guide to Catechol 1,2-Dioxygenase Activity Across Species

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of aromatic compound metabolism, a thorough understanding of the enzymatic players is paramount. Catechol 1,2-dioxygenase (C12O), a key enzyme in the biodegradation of these compounds, presents a fascinating case study in cross-species functional diversity. This guide provides an in-depth, objective comparison of C12O activity across various species, supported by experimental data and protocols, to empower informed decisions in your research and development endeavors.

The Significance of Catechol 1,2-Dioxygenase

Catechol 1,2-dioxygenase (EC 1.13.11.1) is a critical enzyme in the ortho-cleavage pathway of catechol, a central intermediate in the aerobic degradation of numerous aromatic compounds.[1][2] This intradiol dioxygenase catalyzes the ring-opening of catechol to cis,cis-muconic acid, a precursor for valuable biopolymers.[2][3] The enzyme's efficiency and substrate specificity can vary significantly between different microbial sources, a crucial consideration for applications ranging from bioremediation to green chemistry.

Mechanistic Overview: The Role of Iron

Catechol 1,2-dioxygenases are non-heme iron-containing enzymes.[1][3] The catalytic mechanism hinges on a ferric iron (Fe³⁺) center within the active site.[3][4] This Fe³⁺ ion coordinates with the hydroxyl groups of the catechol substrate, facilitating an attack by molecular oxygen that leads to the cleavage of the aromatic ring between the two hydroxyl-bearing carbons.[4][5] The coordination environment of the iron, typically involving two histidine and two tyrosine residues, is crucial for its catalytic function.[6]

Catechol_1_2_Dioxygenase_Mechanism Catechol Catechol Enzyme_Substrate Enzyme-Substrate Complex Catechol->Enzyme_Substrate binds to Enzyme_Fe3 C12O (Fe³⁺) Enzyme_Fe3->Enzyme_Substrate Intermediate Peroxy-intermediate Enzyme_Substrate->Intermediate reacts with Oxygen O₂ Oxygen->Intermediate Product cis,cis-Muconic Acid Intermediate->Product rearranges to Enzyme_Fe3_out C12O (Fe³⁺) Product->Enzyme_Fe3_out released from Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Buffer and Catechol Solution A1 Combine Buffer and Catechol in Cuvette/Plate P1->A1 P2 Prepare Enzyme Sample (Cell-free extract or purified) A3 Add Enzyme to Initiate Reaction P2->A3 A2 Pre-incubate at Optimal Temperature A1->A2 A2->A3 A4 Monitor Absorbance at 260 nm A3->A4 D1 Calculate Rate of Absorbance Change A4->D1 D2 Determine Enzyme Activity (U/mg or k_cat) D1->D2

Caption: A generalized workflow for the spectrophotometric assay of C12O.

Concluding Remarks for the Informed Researcher

The comparative analysis of catechol 1,2-dioxygenase activity across different species reveals a rich tapestry of biochemical diversity. For researchers in bioremediation, the high V_max of enzymes like that from S. maltophilia might be particularly attractive for rapid degradation of aromatic pollutants. [6]In the realm of bioproduction, the high substrate affinity (low K_m) of the C12O from B. raffinosifermentans could be advantageous for converting low concentrations of catechol into valuable products. [5] This guide underscores the importance of empirical characterization when selecting a C12O for a specific application. The provided protocols and comparative data serve as a foundational resource to guide your experimental design and accelerate your research and development efforts in the dynamic field of enzyme technology.

References

  • Ortega-González, M., et al. (2020). Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico. Frontiers in Microbiology, 11, 1173. [Link]

  • Wojcieszyńska, D., et al. (2014). High activity catechol 1,2-dioxygenase from Stenotrophomonas maltophilia strain KB2 as a useful tool in cis,cis-muconic acid production. SpringerPlus, 3, 29. [Link]

  • Kroll, K., et al. (2019). Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds. Frontiers in Microbiology, 10, 2893. [Link]

  • Manickam, N., et al. (2021). Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli. Applied Biochemistry and Biotechnology, 193(11), 3629-3647. [Link]

  • ResearchGate. (n.d.). The catechol 1, 2 dioxygenase activity for all isolates using catechol as substrate. ResearchGate. [Link]

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  • Wikipedia. (2023). Catechol 1,2-dioxygenase. Wikipedia. [Link]

  • da Silva, A. S., et al. (2013). Properties of catechol 1,2-dioxygenase in the cell free extract and immobilized extract of Mycobacterium fortuitum. Brazilian Journal of Microbiology, 44(4), 1159–1165. [Link]

  • Silva, A. S., et al. (2014). Enzymatic activity of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase produced by Gordonia polyisoprenivorans. Química Nova, 37(8), 1308-1312. [Link]

  • Mokoena, M. P., et al. (2020). Catechol 1,2-Dioxygenase is an Analogue of Homogentisate 1,2-Dioxygenase in Pseudomonas chlororaphis Strain UFB2. International Journal of Molecular Sciences, 21(18), 6835. [Link]

Sources

A Researcher's Guide to Performance Validation of a Novel Muconic Acid Biosensor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of Muconic Acid and the Need for Advanced Analytical Tools

This compound, a dicarboxylic acid with conjugated double bonds, is a versatile platform chemical with significant potential in the production of polymers like nylon and polyethylene terephthalate (PET).[1][2][3] Its biosynthesis from renewable feedstocks is a key focus in the shift towards a sustainable bio-economy.[4] The development of high-producing microbial cell factories for this compound relies on high-throughput screening methods to identify superior strains from large genetic libraries. Traditional analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), while accurate, are often low-throughput and resource-intensive, creating a bottleneck in the strain engineering pipeline.[5][6]

This guide introduces a novel whole-cell microbial biosensor for the real-time detection of this compound, designed to accelerate research and development in bioprocess optimization and drug discovery. We will provide an in-depth comparison of this biosensor with existing analytical techniques and other biosensor types, supported by experimental data and detailed validation protocols. Our objective is to offer researchers and drug development professionals a comprehensive understanding of the biosensor's performance and its practical applications.

The Novel this compound Biosensor: Mechanism of Action

The core of our novel biosensor is a genetically engineered strain of Saccharomyces cerevisiae that functions as a living analytical device. The sensing mechanism is built upon the well-characterized prokaryotic transcriptional regulator, BenM.[1][7] In its natural context, BenM binds to cis,cis-muconic acid, which acts as an inducer, leading to the activation of genes involved in its catabolism. We have repurposed this natural regulatory circuit for our biosensor.

The key components of the biosensor are:

  • The Sensing Element: The Acinetobacter sp. ADP1-derived BenM transcriptional activator, which specifically recognizes and binds to cis,cis-muconic acid.

  • The Reporter Element: A Green Fluorescent Protein (GFP) gene is placed under the control of a promoter that is activated by the BenM-muconic acid complex.[2][8]

When this compound is present in the sample, it is transported into the engineered yeast cell. Inside the cell, it binds to the BenM protein, causing a conformational change that enables the BenM-muconic acid complex to bind to its target promoter sequence. This binding event initiates the transcription of the GFP gene, leading to the production of fluorescent protein. The intensity of the green fluorescence is directly proportional to the intracellular concentration of this compound, which in turn correlates with the concentration in the extracellular environment.

This compound Biosensor Signaling Pathway Signaling Pathway of the Novel this compound Biosensor cluster_extracellular Extracellular Space cluster_cell Engineered Yeast Cell This compound (ext) This compound This compound (int) This compound This compound (ext)->this compound (int) Transport BenM-MA BenM-MA Complex (Active) This compound (int)->BenM-MA BenM BenM Regulator (Inactive) BenM->BenM-MA Promoter BenM-activated Promoter BenM-MA->Promoter Binds and Activates GFP Gene GFP Gene GFP Green Fluorescent Protein GFP Gene->GFP Transcription & Translation Fluorescence Fluorescent Signal GFP->Fluorescence

Signaling Pathway of the Novel this compound Biosensor

Performance Validation: A Comparative Analysis

To rigorously evaluate the performance of our novel this compound biosensor, we conducted a series of experiments to determine its key analytical metrics. These results are compared with traditional analytical methods and a representative electrochemical biosensor for a similar dicarboxylic acid (adipic acid) to provide a comprehensive performance overview.

Performance MetricNovel this compound BiosensorHPLC-UV[5][9]Electrochemical Biosensor (Adipic Acid)[10][11]
Limit of Detection (LOD) ~10 µM0.11 µg/L (~0.77 µM)~0.5 mg/L (~3.4 µM)
Dynamic Range 10 µM - 1.4 mM5 - 500 µg/L0.5 mg/L - 188.08 mg/L
Response Time 2 - 8 hours (incubation required)10 - 30 minutes per sample< 5 minutes
Specificity High for cis,cis-muconic acid. Low cross-reactivity with precursors (catechol, protocatechuic acid) and structurally similar molecules (adipic acid).[1][12]High, based on chromatographic separation and UV absorbance.Moderate to high, dependent on the biological recognition element.
Throughput High (96-well plate format)Low (serial sample injection)Moderate to high (potential for array formats)
Cost per Sample LowHighLow to moderate
Ease of Use Simple (add sample and read fluorescence)Requires skilled operator and complex instrumentationModerate (requires some expertise in electrochemistry)

Experimental Protocols for Biosensor Validation

To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for the key experiments used to validate the performance of the novel this compound biosensor.

Experimental Workflow Overview

Experimental_Workflow Experimental Workflow for Biosensor Validation start Start prep 1. Prepare Biosensor Cell Culture start->prep induce 2. Induce with this compound Standards & Samples prep->induce incubate 3. Incubate (e.g., 4-8 hours at 30°C) induce->incubate measure 4. Measure Fluorescence & OD600 incubate->measure analyze 5. Data Analysis measure->analyze lod_range Determine LOD & Dynamic Range analyze->lod_range Dose-Response Curve specificity Assess Specificity analyze->specificity Interference Test hplc_comp Compare with HPLC analyze->hplc_comp Correlation Analysis end End lod_range->end specificity->end hplc_comp->end

Experimental Workflow for Biosensor Validation
Protocol 1: Determination of Limit of Detection (LOD) and Dynamic Range

This protocol establishes the sensitivity and operational range of the biosensor.

  • Prepare Biosensor Cell Culture: Inoculate a single colony of the biosensor yeast strain into appropriate minimal media (e.g., SD-CAA) and grow overnight at 30°C with shaking.[13] The following day, dilute the culture to an optical density at 600 nm (OD600) of 0.2 in fresh media.

  • Prepare this compound Standards: Create a serial dilution of a known concentration of cis,cis-muconic acid in the same minimal media, ranging from high (e.g., 10 mM) to very low (e.g., 0.1 µM) concentrations. Include a "no this compound" control.

  • Induction: In a 96-well microplate, add 180 µL of the diluted biosensor cell culture to each well. Then, add 20 µL of each this compound standard to triplicate wells.

  • Incubation: Incubate the microplate at 30°C with shaking for a predetermined induction period (e.g., 2, 4, 6, and 8 hours) to determine the optimal response time.[14]

  • Measurement: After incubation, measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm) and the OD600 of each well using a microplate reader.

  • Data Analysis:

    • Normalize the fluorescence signal by dividing it by the OD600 to account for differences in cell density.

    • Plot the normalized fluorescence against the logarithm of the this compound concentration to generate a dose-response curve.

    • The Limit of Detection (LOD) is defined as the lowest concentration of this compound that produces a fluorescence signal significantly above the mean signal of the "no this compound" control (typically, mean of blank + 3 times the standard deviation of the blank).

    • The dynamic range is the concentration range over which the biosensor response is proportional to the analyte concentration, typically the linear portion of the semi-log plot.

Protocol 2: Specificity and Interference Study

This protocol assesses the selectivity of the biosensor for this compound over other structurally or metabolically related compounds.

  • Prepare Biosensor Cells and Inducers: Follow steps 1 and 2 from Protocol 1, but in addition to this compound, prepare solutions of potentially interfering compounds at a high concentration (e.g., 1 mM). These should include:

    • This compound precursors: protocatechuic acid (PCA), catechol.

    • Structurally similar molecules: adipic acid, succinic acid.

    • Other common metabolites in fermentation broth: glucose, ethanol, acetic acid.

  • Induction: In a 96-well plate, set up the following conditions in triplicate:

    • Biosensor cells with no inducer (negative control).

    • Biosensor cells with 1 mM this compound (positive control).

    • Biosensor cells with 1 mM of each potential interfering compound.

  • Incubation and Measurement: Follow steps 4 and 5 from Protocol 1, using the optimal incubation time determined previously.

  • Data Analysis: Normalize the fluorescence by the OD600. Compare the normalized fluorescence of the wells with interfering compounds to the negative and positive controls. A minimal increase in fluorescence in the presence of interfering compounds indicates high specificity.

Protocol 3: Comparison with HPLC

This protocol validates the biosensor's accuracy against the gold-standard analytical method.

  • Prepare Samples: Generate a set of samples with varying concentrations of this compound, for example, by taking time-course samples from a microbial fermentation producing this compound.

  • Biosensor Analysis: Analyze each sample using the biosensor following Protocol 1 (steps 1, 3, 4, and 5). Use the dose-response curve generated in Protocol 1 to determine the this compound concentration in each sample based on its normalized fluorescence.

  • HPLC Analysis: Analyze the same set of samples using a validated HPLC method.[5][6] This typically involves sample filtration, injection onto a C18 column, and detection by UV absorbance at approximately 260-265 nm.

  • Data Analysis: Plot the this compound concentrations determined by the biosensor against the concentrations determined by HPLC. A strong positive correlation (R² > 0.95) indicates that the biosensor provides accurate measurements comparable to the standard analytical method.[15]

The this compound Biosynthesis Pathway: A Broader Context

To appreciate the application of this biosensor in metabolic engineering, it is crucial to understand the biosynthetic pathway for this compound production from a common carbon source like glucose. The pathway involves shunting intermediates from the central carbon metabolism into the shikimate pathway, followed by a series of enzymatic conversions catalyzed by heterologous enzymes.

Muconic_Acid_Biosynthesis Engineered this compound Biosynthesis Pathway from Glucose Glucose Glucose Glycolysis Glycolysis / Pentose Phosphate Pathway Glucose->Glycolysis PEP_E4P PEP & E4P Glycolysis->PEP_E4P Shikimate_Pathway Shikimate Pathway PEP_E4P->Shikimate_Pathway DHS 3-Dehydroshikimate (DHS) Shikimate_Pathway->DHS aroZ aroZ (DHS Dehydratase) DHS->aroZ PCA Protocatechuic Acid (PCA) aroZ->PCA aroY aroY (PCA Decarboxylase) PCA->aroY Catechol Catechol aroY->Catechol catA catA (Catechol 1,2-Dioxygenase) Catechol->catA Muconic_Acid cis,cis-Muconic Acid catA->Muconic_Acid

Engineered this compound Biosynthesis Pathway from Glucose

Conclusion and Future Outlook

The novel whole-cell this compound biosensor presented here offers a powerful, high-throughput, and cost-effective alternative to traditional analytical methods. Its high specificity and sensitivity, coupled with its ease of use, make it an invaluable tool for researchers in metabolic engineering, synthetic biology, and drug discovery. The detailed validation protocols provided in this guide establish a framework for the rigorous assessment of this and other microbial biosensors, ensuring scientific integrity and fostering trust in this emerging technology.

Future developments in this field may include the engineering of biosensors with tunable dynamic ranges to suit specific applications, the development of multiplexed biosensors for the simultaneous detection of multiple metabolites, and the integration of biosensors into automated screening and fermentation platforms. As the bio-economy continues to grow, the role of advanced analytical tools like microbial biosensors will become increasingly critical in accelerating the transition to a sustainable and bio-based future.

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A Comparative Techno-Economic Analysis of Muconic Acid Production Routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Muconic acid, a dicarboxylic acid with conjugated double bonds, is a versatile platform chemical with significant potential to replace petroleum-derived precursors for polymers like adipic acid (for nylon-6,6) and terephthalic acid (for PET).[1][2] Its production from renewable resources is a key area of research in the transition towards a sustainable bioeconomy. This guide provides a comprehensive techno-economic comparison of the primary routes for this compound production: microbial fermentation from sugars and lignin-derived aromatics, and emerging chemo-catalytic conversion methods. By synthesizing data from recent studies, this document offers researchers, scientists, and drug development professionals a detailed overview of the current state-of-the-art, highlighting the technical feasibility, economic viability, and environmental implications of each pathway.

Introduction: The Pivotal Role of this compound in a Bio-Based Economy

This compound (C₆H₆O₄) exists in three isomeric forms: cis,cis, cis,trans, and trans,trans. The cis,cis-isomer is the typical product of biological pathways and can be readily isomerized to the other forms. The market for this compound is projected to grow, driven by the increasing demand for bio-plastics and other sustainable materials.[2] The primary value proposition of this compound lies in its straightforward conversion to adipic acid via catalytic hydrogenation, offering a green alternative to the conventional energy-intensive and environmentally taxing production from benzene.[3] This guide will delve into the intricacies of the main production routes, providing a critical analysis of their respective strengths and weaknesses.

Biological Production of this compound: A Deep Dive into Microbial Factories

Microbial fermentation is currently the most explored and developed approach for renewable this compound production. Genetically engineered microorganisms are utilized as cell factories to convert renewable feedstocks into this compound. The two primary feedstock categories are sugars (glucose and xylose) and aromatic compounds derived from lignin.

Production from Sugars: Harnessing the Central Carbon Metabolism

The de novo biosynthesis of this compound from simple sugars like glucose and xylose is achieved by engineering the shikimate pathway in various microbial hosts.

2.1.1. Causality Behind Experimental Choices in Metabolic Engineering

The production of this compound from glucose typically involves the following key metabolic engineering strategies:

  • Overexpression of Key Enzymes: Enhancing the expression of enzymes in the shikimate pathway, such as a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, is crucial to channel more carbon flux towards this compound precursors.

  • Heterologous Gene Expression: Introducing genes from other organisms to create a direct pathway from a native intermediate to this compound. A common strategy involves expressing 3-dehydroshikimate (DHS) dehydratase, protocatechuate (PCA) decarboxylase, and catechol 1,2-dioxygenase.[4]

  • Deletion of Competing Pathways: Knocking out genes that lead to the formation of byproducts or pull intermediates away from the desired pathway is essential for improving yield and purity.

  • Host Selection: The choice of microbial host is critical. Escherichia coli has been extensively studied due to its well-characterized genetics and rapid growth.[4][5][6] Pseudomonas putida is another popular choice, known for its robustness and tolerance to aromatic compounds.[7][8][9] Saccharomyces cerevisiae is advantageous for its tolerance to low pH, which can simplify downstream processing.[3]

2.1.2. Comparative Performance of Microbial Production from Sugars
Microbial HostFeedstockTiter (g/L)Yield (g/g or molar %)Productivity (g/L/h)Reference
Escherichia coliGlucose36.822% (mol/mol)~0.77[3]
Escherichia coliGlycerol2.00.1 g/g-[4][6]
Pseudomonas putidaGlucose & Xylose33.746% (molar)0.18[7]
Pseudomonas putidaGlucose & Xylose47.20.50 C-mol/C-mol0.49[1]
Saccharomyces cerevisiaeGlucose1.56 mg/L--[3]
2.1.3. Experimental Protocol: this compound Production in Engineered E. coli

This protocol is a generalized representation based on common practices in the field.

1. Strain Preparation:

  • Transform E. coli with plasmids carrying the necessary genes for the this compound production pathway (e.g., feedback-resistant DAHP synthase, DHS dehydratase, PCA decarboxylase, and catechol 1,2-dioxygenase).
  • Confirm successful transformation by antibiotic selection and PCR/sequencing.

2. Inoculum Preparation:

  • Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) broth with the appropriate antibiotic.
  • Incubate overnight at 37°C with shaking at 250 rpm.
  • Use the overnight culture to inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with glucose and antibiotics.

3. Fermentation:

  • Perform fed-batch fermentation in a bioreactor with controlled pH, temperature, and dissolved oxygen levels.
  • Start the culture with an initial concentration of glucose.
  • Once the initial glucose is nearly consumed (as indicated by a sharp increase in dissolved oxygen), start a continuous feed of a concentrated glucose solution to maintain a low but non-limiting glucose concentration.

4. Sampling and Analysis:

  • Take samples periodically to measure cell density (OD600), glucose concentration, and this compound concentration.
  • Analyze this compound concentration using High-Performance Liquid Chromatography (HPLC).
Production from Lignin-Derived Aromatics: Valorizing a Waste Stream

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and is often treated as a waste product in biorefineries. However, it can be depolymerized into a mixture of aromatic monomers, such as guaiacol, which can then be converted to this compound by engineered microbes.[8][9]

2.2.1. The Rationale for Lignin Valorization

The use of lignin as a feedstock for this compound production offers several advantages:

  • Abundance and Low Cost: Lignin is an abundant and low-cost byproduct of the paper and pulp and biorefining industries.

  • Higher Theoretical Yield: The conversion of aromatic compounds to this compound can have a higher theoretical yield compared to the conversion from glucose due to a more direct metabolic pathway.

  • Circular Bioeconomy: Utilizing a waste stream to produce a value-added chemical contributes to a more sustainable and circular bioeconomy.

2.2.2. Comparative Performance of Microbial Production from Lignin Derivatives
Microbial HostFeedstockTiter (g/L)Yield (molar %)Productivity (g/L/h)Reference
Pseudomonas putidap-coumarate>15--[10][11]
Pseudomonas putidaGuaiacolStoichiometric conversion--[8][9]
Escherichia coliVanillin->95% conversion4.2 mg/g Kraft lignin in 30 min[12]
2.2.3. Experimental Protocol: this compound Production from Guaiacol using P. putida

This protocol provides a general workflow for the bioconversion of a lignin-derived aromatic compound.

1. Strain Engineering:

  • Engineer P. putida by deleting genes involved in the native catabolism of this compound (e.g., catB and catC).
  • Introduce genes necessary for the conversion of the specific aromatic substrate to an intermediate that can enter the this compound pathway (e.g., cytochrome P450 and ferredoxin reductase for guaiacol demethylation to catechol).[8][9]

2. Culture Conditions:

  • Grow the engineered P. putida strain in a suitable minimal medium (e.g., M9 medium) with a primary carbon source like glucose to support initial growth.
  • Induce the expression of the heterologous genes using an appropriate inducer (e.g., IPTG).

3. Bioconversion:

  • Once the culture reaches a desired cell density, add the lignin-derived aromatic substrate (e.g., guaiacol).
  • Monitor the conversion of the substrate and the production of this compound over time using HPLC.
Visualization of Biological Production Pathways
2.3.1. This compound Production from Glucose

glucose_to_muconic_acid Glucose Glucose Shikimate_Pathway Shikimate_Pathway Glucose->Shikimate_Pathway DHS 3-Dehydroshikimate Shikimate_Pathway->DHS aroG, aroB, aroD PCA Protocatechuate DHS->PCA aroZ (heterologous) Catechol Catechol PCA->Catechol aroY (heterologous) Muconic_Acid Muconic_Acid Catechol->Muconic_Acid catA

Caption: Simplified metabolic pathway for this compound production from glucose.

2.3.2. This compound Production from Lignin-Derived Guaiacol

lignin_to_muconic_acid Lignin Lignin Depolymerization Depolymerization Lignin->Depolymerization Guaiacol Guaiacol Depolymerization->Guaiacol P_putida Engineered P. putida Guaiacol->P_putida Catechol Catechol Muconic_Acid Muconic_Acid Catechol->Muconic_Acid catA (native) P_putida->Catechol O-demethylation (heterologous enzymes)

Caption: Workflow for this compound production from lignin via guaiacol.

Chemo-Catalytic Production of this compound

An alternative to microbial fermentation is the direct chemo-catalytic conversion of biomass-derived molecules to this compound. This approach often involves the oxidation of catechol, which can be derived from lignin or other sources.

Advantages and Challenges of Chemo-Catalytic Routes

Advantages:

  • Higher Reaction Rates: Chemical reactions can be significantly faster than biological conversions.

  • Simpler Product Mixtures: Chemo-catalytic processes can be more selective, leading to simpler product mixtures and potentially easier downstream processing.

  • No Need for Sterile Conditions: Unlike fermentation, chemical reactions do not typically require sterile conditions.

Challenges:

  • Harsh Reaction Conditions: These processes may require high temperatures, pressures, and corrosive reagents.

  • Catalyst Cost and Stability: The cost and stability of the catalysts are major concerns for economic viability.

  • Environmental Concerns: The use of certain catalysts and solvents can raise environmental concerns.

Recent Advances in Chemo-Catalytic Synthesis

Recent research has focused on developing more sustainable chemo-catalytic methods. For example, the use of ozone for the oxidative cleavage of catechol has been explored as a greener alternative to peracids.[3] The hydrogenation of this compound to adipic acid is a well-established catalytic process, with palladium-based catalysts showing high activity.[13]

Techno-Economic Analysis: A Comparative Perspective

The economic viability of any this compound production route is a critical factor for its commercialization. This section compares the key economic drivers for the different production pathways.

Feedstock Costs

Feedstock cost is a major contributor to the overall production cost.

  • Sugars: The price of glucose and xylose can be volatile and depends on the source (e.g., corn, sugarcane, or lignocellulosic biomass).

  • Lignin: As a waste product, lignin has a very low or even negative cost, making it an attractive feedstock. However, the cost of depolymerization and purification of the aromatic monomers needs to be considered.

  • Catechol: For chemo-catalytic routes starting from catechol, the price of this petrochemical-derived starting material is a significant factor.

Downstream Processing Costs

Downstream processing, which involves the separation and purification of this compound from the fermentation broth or reaction mixture, can account for a significant portion of the total production cost.[14][15][16] The complexity and cost of downstream processing depend on the final product purity required and the nature of the impurities. Low pH fermentations, possible with yeast, can reduce the costs associated with acidification for product recovery.[3]

Overall Economic Viability

A recent techno-economic analysis predicted that adipic acid derived from the catalytic hydrogenation of microbially produced this compound could achieve a selling price as low as $2.60 per kg.[1] This is approaching cost parity with fossil carbon-based adipic acid, whose price has fluctuated between $1.00 and $2.50 per kg.[1] The price of adipic acid in the US market was reported to be around $1,912 per ton in May 2025.[17]

Conclusion and Future Outlook

Both biological and chemo-catalytic routes for this compound production have shown significant promise. Microbial production from renewable feedstocks, particularly from lignocellulosic sugars and lignin, is a highly advanced and promising approach. Continued improvements in strain engineering to enhance titers, yields, and productivities, coupled with process optimization and the development of cost-effective downstream processing technologies, will be crucial for achieving commercial viability. Chemo-catalytic routes offer potential advantages in terms of reaction rates and selectivity, but further research is needed to develop more sustainable and cost-effective catalysts and processes. The integration of biological and chemical processes, such as microbial production of this compound followed by catalytic hydrogenation to adipic acid, represents a powerful strategy for the production of bio-based chemicals and materials.

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  • This compound Production Using Engineered Pseudomonas putida KT2440 and a Guaiacol-Rich Fraction Derived from Kraft Lignin. (URL: [Link])

  • Production of this compound in plants. (URL: [Link])

  • Recent advances of this compound production using microbial synthetic biology. (URL: [Link])

  • Reactive extraction of this compound by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks. (URL: [Link])

  • Recent Advances in this compound Extraction Process. (URL: [Link])

  • Recent Advances in Microbial Production of cis,cis-Muconic Acid. (URL: [Link])

  • Engineering E. coli–E. coli cocultures for production of this compound from glycerol. (URL: [Link])

  • Economic analysis of a biorefinery process for catechol production from lignin. (URL: [Link])

  • Engineering E. coli-E. coli cocultures for production of this compound from glycerol. (URL: [Link])

  • Adipic Acid Price. (URL: [Link])

  • Renewable this compound Manufacturing Cost Analysis 2025. (URL: [Link])

  • Adipic Acid Price in the United States - 2025. (URL: [Link])

  • Adipic Acid Price Trend, Index, News, Market Monitor & Demand. (URL: [Link])

  • Bio-Adipic Acid Production from this compound Hydrogenation on Palladium-Transition Metal (Ni and Zn) Bimetallic Catalysts. (URL: [Link])

  • Bioconversion of Lignin-Derived Feedstocks to this compound by Whole-Cell Biocatalysis. (URL: [Link])

  • Adipic Acid Price Trend, Index, News, Market Monitor & Demand. (URL: [Link])

  • Whole-Cell Bioconversion of Renewable Biomasses-Related Aromatics to cis,cis-Muconic Acid. (URL: [Link])

  • Sustainable Biocatalytic Synthesis of Substituted Muconic Acids. (URL: [Link])

  • Metabolic Engineering and Process Intensification for this compound Production Using Saccharomyces cerevisiae. (URL: [Link])

  • Lignin Valorization: Production of High Value-Added Compounds by Engineered Microorganisms. (URL: [Link])

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  • Engineering glucose metabolism for enhanced this compound production in Pseudomonas putida KT2440. (URL: [Link])

  • Adipic Acid Production from Lignin. (URL: [Link])

  • Techno-economic Analysis and Life Cycle Assessment of Gluconic Acid and Xylonic Acid Production from Waste Materials. (URL: [Link])

  • Enhancing this compound production from glucose and lignin-derived aromatic compounds via increased protocatechuate decarboxylase activity. (URL: [Link])

  • cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. (URL: [Link])

  • This compound production from glucose and xylose in Pseudomonas putida via evolution and metabolic engineering. (URL: [Link])

  • CatCost: Home. (URL: [Link])

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Muconic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of muconic acid, a dicarboxylic acid utilized in various research and development applications, including the synthesis of polymers like nylon-6,6 and polyethylene terephthalate.[1] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This document moves beyond generic advice to offer a logical, step-by-step process grounded in chemical principles and regulatory standards, ensuring the protection of personnel and the environment.

Core Safety Principles: Hazard Profile and Immediate Precautions

Before handling this compound for any purpose, including disposal, it is imperative to understand its hazard profile. This compound, in its solid form, is classified as a hazardous substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled.[2][3][4] Ingestion is also harmful.[2] Therefore, all handling and disposal operations must be predicated on a foundation of rigorous safety measures.

Essential Personal Protective Equipment (PPE): The selection of appropriate PPE is the first line of defense against exposure. The following should be considered mandatory when handling this compound waste:

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][5]

  • Hand Protection: Handle the chemical with gloves inspected for integrity prior to use.[6] Nitrile or neoprene gloves are recommended for their resistance to a range of organic acids.[7] Always use proper glove removal technique to avoid skin contact.[6]

  • Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[5][8]

  • Respiratory Protection: For operations that may generate dust, such as spill cleanup or handling bulk powder, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

All handling of this compound, particularly neutralization procedures, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[5]

Chemical Incompatibilities: A critical aspect of safe disposal is the segregation of waste. This compound is incompatible with strong oxidizing agents, reducing agents, and bases (except when used for controlled neutralization).[5] Accidental mixing can lead to vigorous, exothermic reactions. Never mix this compound waste with other waste streams without first verifying compatibility.

The Critical Step: Waste Characterization

The foundation of compliant chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). Under RCRA, a chemical waste generator is legally responsible for determining if their waste is hazardous.[5][10]

This compound is not explicitly "listed" as a hazardous waste on the EPA's P or U lists.[5][11] Therefore, its classification depends on whether it exhibits one of the four characteristics of hazardous waste: Ignitability, Reactivity, Toxicity, or Corrosivity .

For this compound, the primary characteristic of concern is Corrosivity (EPA Hazardous Waste Code D002) . An aqueous waste is considered corrosive if it has a pH of ≤ 2.0 or ≥ 12.5 .[12]

  • The Causality: As a dicarboxylic acid, this compound will lower the pH of aqueous solutions. If you generate a waste solution of this compound with a pH at or below 2.0, it must be managed and disposed of as a regulated hazardous waste. This regulatory threshold is based on the potential of the waste to corrode standard container materials and cause harm to human tissue and the environment.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal route for this compound waste.

G start This compound Waste Generated is_solid Is the waste solid (powder, contaminated debris)? start->is_solid is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No hazardous_solid HAZARDOUS WASTE Package, label, and store for licensed chemical waste disposal. is_solid->hazardous_solid Yes check_ph Measure pH of the solution is_aqueous->check_ph Yes ph_test Is pH ≤ 2.0? check_ph->ph_test neutralize PROTOCOL A: Neutralize with a weak base (e.g., sodium bicarbonate) under a fume hood. ph_test->neutralize No hazardous_liquid HAZARDOUS WASTE (Corrosive - D002) Package in a compatible container, label, and store for disposal. ph_test->hazardous_liquid Yes verify_ph Verify final pH is between 6.0 and 8.0 neutralize->verify_ph verify_ph->neutralize No, adjust pH drain_disposal Permissible for Drain Disposal (pending local regulations). Flush with copious amounts of water. verify_ph->drain_disposal Yes

Sources

Navigating the Safe Handling of Muconic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Muconic acid, a dicarboxylic acid with significant potential in the synthesis of polymers and pharmaceuticals, requires meticulous handling to mitigate its inherent risks. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.

Understanding the Hazard: Why Specific PPE is Crucial

This compound, in its solid form, presents as a crystalline powder. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled as a dust.[1][2] The causality for these hazards lies in its acidic nature and fine particulate form, which can easily become airborne and contact sensitive tissues. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical control to prevent occupational exposure.

Core Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the foundation of safe handling. The following table summarizes the essential protective gear for routine handling of this compound in a laboratory setting.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical safety goggles with side shieldsProtects against airborne dust particles and accidental splashes. Standard safety glasses are insufficient.
Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant risk of splashing, such as during bulk transfers or spill cleanup.
Hands Nitrile or Neoprene GlovesProvides a barrier against skin contact. While specific permeation data for this compound is not readily available, nitrile and neoprene gloves are generally recommended for protection against a range of organic acids.[3] Always inspect gloves for tears or punctures before use.
Body Laboratory CoatProtects skin and personal clothing from contamination with this compound dust.
Respiratory Not typically required for small-scale use in a well-ventilated area.A NIOSH-approved N95 or P2 respirator may be necessary if handling large quantities, if dust generation is significant, or if working in an area with inadequate ventilation.[4]

Operational Plan: From Handling to Disposal

A proactive approach to safety involves detailed planning for every stage of the chemical's lifecycle in the lab.

Step-by-Step Protocol for Handling Solid this compound
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment (spatula, weigh boat, container, etc.) before retrieving the this compound.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Minimize dust generation by handling the container gently.

    • Use a clean, dry spatula to transfer the desired amount of this compound to a weigh boat.

    • If transferring to a flask for dissolution, do so slowly and carefully to avoid creating dust clouds.

    • Promptly and securely close the main container of this compound after use.

  • Post-Handling:

    • Clean any residual dust from the work surface with a damp cloth.

    • Properly doff PPE, removing gloves last and avoiding contact with the outer surface.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan for this compound Waste

Chemical waste must be managed in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Contaminated items such as weigh boats, gloves, and paper towels should be placed in a designated, labeled hazardous waste container.

    • Do not dispose of solid this compound waste in the regular trash.

  • Aqueous Solutions:

    • For small quantities of aqueous this compound solutions, neutralization is a viable disposal method.[5]

    • Neutralization Protocol:

      • Work in a chemical fume hood and wear appropriate PPE, including chemical splash goggles, a face shield, and acid-resistant gloves.

      • Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda), in a large container of cold water.

      • Slowly and with stirring, add the this compound solution to the basic solution. Be aware that this may generate some heat and effervescence.

      • After the addition is complete, continue to stir for a few minutes.

      • Test the pH of the resulting solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.

      • If the solution is still acidic, add more of the weak base solution until the target pH is reached.

      • Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.

Emergency Procedures: Spill Management

Even with meticulous planning, spills can occur. A swift and appropriate response is crucial to minimizing risk.

Small Spill (less than 5 grams) of Solid this compound
  • Alert and Isolate: Alert nearby personnel and restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE, including a respirator if there is a risk of inhaling dust.

  • Neutralize and Absorb:

    • Gently cover the spill with sodium bicarbonate to neutralize the acid.[6][7]

    • Slightly moisten the powder with water to prevent it from becoming airborne.

    • Use an absorbent pad or paper towels to clean up the neutralized material.

  • Decontaminate: Wipe the spill area with a damp cloth.

  • Dispose: Place all cleanup materials in a sealed bag and dispose of it as hazardous waste.

  • Wash: Wash hands thoroughly with soap and water.

Large Spill (more than 5 grams) of Solid this compound
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your laboratory supervisor and institutional safety office.

  • Isolate: Close the doors to the affected area to contain any dust.

  • Professional Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of emergency response personnel.

Visualizing Safety: Workflows and Decision-Making

To further enhance understanding and recall of safety procedures, the following diagrams illustrate key decision-making processes and workflows.

PPE_Selection_for_Muconic_Acid start Handling this compound task_assessment Assess the Task: - Weighing small quantity? - Preparing a solution? - Large-scale transfer? - Spill cleanup? start->task_assessment small_scale Small-Scale Handling (e.g., weighing <10g) task_assessment->small_scale Small quantity, low dust large_scale Large-Scale Handling or High Dust Potential task_assessment->large_scale Large quantity or significant dust spill_cleanup Spill Cleanup task_assessment->spill_cleanup Spill occurred core_ppe Core PPE: - Chemical Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat small_scale->core_ppe enhanced_ppe Enhanced PPE: - Core PPE + Face Shield large_scale->enhanced_ppe full_ppe Full PPE: - Enhanced PPE + Respirator (N95/P2) spill_cleanup->full_ppe

Caption: PPE selection workflow for handling this compound.

Muconic_Acid_Spill_Response spill_occurs Solid Muconic Acid Spill assess_spill Assess Spill Size spill_occurs->assess_spill small_spill Small Spill (<5g) assess_spill->small_spill Minor large_spill Large Spill (>5g) assess_spill->large_spill Major alert_isolate_small Alert Personnel & Isolate Area small_spill->alert_isolate_small evacuate Evacuate Area large_spill->evacuate don_ppe Don Full PPE (incl. Respirator) alert_isolate_small->don_ppe neutralize Cover with Sodium Bicarbonate don_ppe->neutralize cleanup Collect with Absorbent Material neutralize->cleanup decontaminate Wipe Area with Damp Cloth cleanup->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose alert_supervisor Alert Supervisor & Safety Office evacuate->alert_supervisor await_response Await Professional Response Team alert_supervisor->await_response

Caption: Step-by-step response plan for a this compound spill.

By integrating these robust safety protocols and a deep understanding of the "why" behind each recommendation, you can foster a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

References

  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility. Retrieved from [Link]

  • Metascience. (n.d.). Safety Data Sheet trans,trans-Muconic acid. Retrieved from [Link]

  • Smith College. (n.d.). SPILLS. Research and Instruction Safety. Retrieved from [Link]

  • Washington State University. (n.d.). Organic-Acids_SOP_Template.docx. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Unknown. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Lee Engineering. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Resistance Chart A-B. Retrieved from [Link]

  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • National Renewable Energy Laboratory. (2019, September 4). and cis,trans-Muconic Acid from Biological Conversion: Laboratory Analytical Procedure (LAP). Retrieved from [Link]

  • University of Colorado Colorado Springs. (n.d.). Glove Selection. Emergency & Safety Services. Retrieved from [Link]

  • Globus Group. (2008, May 20). Chemical-Resistance-Guide-SHOWA-CHM-Neoprene.pdf. Retrieved from [Link]

  • Metascience. (n.d.). Safety Data Sheet cis,cis-Muconic acid. Retrieved from [Link]

  • Kelco. (2008, December 15). CHEMICAL COMPATIBILITY CHART. NEOPRENE. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]

  • New Pig Corporation. (2008, May 19). Chemical Compatibility Guide for: High Five™ Gloves. Retrieved from [Link]

  • Al-Zyoud, J., et al. (2022). Reactive extraction of this compound by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks. PMC. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.